3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
Description
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Properties
IUPAC Name |
3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H16ClN3.ClH/c1-14-4-6-15(7-5-14)11-3-2-9(13)8-10(11)12;/h2-3,8H,4-7,13H2,1H3;1H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OGALTJHGPZGBRS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCN(CC1)C2=C(C=C(C=C2)N)Cl.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17Cl2N3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90583271 | |
| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
262.18 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1052538-72-3 | |
| Record name | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline--hydrogen chloride (1/1) | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90583271 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride: A Key Intermediate in Modern Oncology
This guide provides a comprehensive technical overview of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, a critical building block in contemporary pharmaceutical development. Tailored for researchers, medicinal chemists, and professionals in drug discovery, this document delves into the compound's chemical properties, synthesis, characterization, and its pivotal role in the creation of targeted cancer therapeutics.
Introduction: The Strategic Importance of a Substituted Aniline
In the landscape of medicinal chemistry, the strategic selection of molecular scaffolds is paramount to the successful design of novel therapeutic agents. This compound has emerged as a compound of significant interest due to its unique structural features that make it a versatile intermediate in the synthesis of complex bioactive molecules.[1] Its applications span various research areas, with a pronounced impact on neuropharmacology and oncology.[1] The presence of a substituted aniline core, a chloro-substituent, and a methylpiperazine moiety provides a trifecta of functionalities that can be strategically manipulated to fine-tune the pharmacokinetic and pharmacodynamic properties of a final drug candidate.
This guide will provide an in-depth exploration of this compound, moving beyond a simple recitation of facts to offer insights into the causality behind its chemical behavior and applications, particularly its role as a key intermediate in the synthesis of the anaplastic lymphoma kinase (ALK) inhibitor, alectinib.
Physicochemical Properties: A Foundation for Application
The physical and chemical characteristics of this compound are fundamental to its handling, reactivity, and suitability for various synthetic transformations.
Core Chemical Identity
A thorough understanding of the compound's basic chemical identity is the starting point for any scientific investigation.
| Property | Value | Source(s) |
| Chemical Name | This compound | [1] |
| CAS Number | 1052538-72-3 | [2] |
| Free Base CAS Number | 16154-72-6 | [3][4] |
| Molecular Formula | C₁₁H₁₇Cl₂N₃ | [1][2] |
| Molecular Weight | 262.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline solid | [1] |
Solubility and Solution Behavior
As a hydrochloride salt, the compound's solubility is pH-dependent. It exhibits enhanced solubility in acidic aqueous solutions due to the protonation of the amine functionalities. This characteristic is crucial for its use in various reaction conditions and for its potential formulation into aqueous-based solutions for biological screening.
Structural and Stereochemical Aspects
The molecule's three-dimensional structure dictates its interaction with other molecules. The piperazine ring typically adopts a stable chair conformation.[1] The chloro- and amino- substituents on the aniline ring create a specific electronic environment that influences its reactivity in subsequent synthetic steps.
Synthesis and Manufacturing: Crafting a Crucial Intermediate
The synthesis of this compound can be achieved through several strategic routes. The choice of a particular method often depends on factors such as scale, cost, and desired purity.
Common Synthetic Pathways
Two prevalent methods for the synthesis of the core aniline structure are Nucleophilic Aromatic Substitution (SNAAr) and Palladium-Catalyzed Cross-Coupling reactions.
-
Nucleophilic Aromatic Substitution (SNAAr): This approach often begins with a suitably activated aromatic ring, such as a nitro-substituted chlorobenzene. The electron-withdrawing nitro group facilitates the displacement of a halide by N-methylpiperazine. The nitro group is then subsequently reduced to the aniline.
-
Palladium-Catalyzed Buchwald-Hartwig Amination: This powerful cross-coupling reaction allows for the direct formation of the C-N bond between an aryl halide (e.g., a dihalobenzene) and N-methylpiperazine. This method is often favored for its high efficiency and functional group tolerance.[1]
Experimental Protocol: Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (Free Base) via Nitro Group Reduction
This protocol is based on a reported synthesis and serves as a representative example.[3]
Materials:
-
1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
-
Methanol
-
Platinum(IV) oxide (catalyst)
-
Hydrogen gas
-
Diatomaceous earth
Procedure:
-
Dissolve 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (13.5 g, 52.8 mmol) in methanol (200 mL).[3]
-
Add platinum(IV) oxide (0.120 g, 0.528 mmol) as the catalyst.[3]
-
Evacuate the reaction vessel and backfill with hydrogen gas (repeat twice).[3]
-
Stir the reaction mixture under a hydrogen atmosphere for 48 hours.[3]
-
Upon reaction completion, filter the crude mixture through a pad of diatomaceous earth, washing the filter cake with methanol.[3]
-
Concentrate the filtrate to yield 1-(4-amino-2-chlorophenyl)-4-methylpiperazine as an orange solid.[3]
Formation of the Hydrochloride Salt
The final step in preparing the title compound involves the conversion of the free base to its hydrochloride salt. This is typically achieved by treating a solution of the free base with hydrochloric acid.
Experimental Protocol: General Procedure for Hydrochloride Salt Formation
-
Dissolve the synthesized 3-Chloro-4-(4-methylpiperazin-1-yl)aniline free base in a suitable organic solvent (e.g., ethanol, isopropanol, or diethyl ether).
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent like isopropanol) to the stirred solution of the free base.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.
Synthetic Workflow Diagram
Caption: Common synthetic routes to this compound.
Spectroscopic Characterization: Confirming Molecular Identity
Rigorous spectroscopic analysis is essential to confirm the structure and purity of the synthesized compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the molecular structure.
-
¹H NMR: The proton NMR spectrum of the free base, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, in methanol-d4 has been reported with the following characteristic chemical shifts (δ) in ppm: 2.35 (s, 3H, N-CH₃), 2.62 (br. s., 4H, piperazine-H), 2.95 (br. s., 4H, piperazine-H), 6.63 (dd, J = 8.53, 2.76 Hz, 1H, Ar-H), 6.75-6.81 (m, 1H, Ar-H), and 6.90-6.97 (m, 1H, Ar-H).[3] For the hydrochloride salt, the piperazine ring protons are expected to appear in the range of δ 2.5-3.5 ppm, and the aromatic protons between δ 6.5-7.5 ppm.[1] The exact shifts for the hydrochloride salt can vary depending on the solvent and concentration.
Mass Spectrometry (MS)
Mass spectrometry is used to determine the molecular weight and can provide structural information through fragmentation analysis.
-
Molecular Ion: For the free base, the protonated molecular ion [M+H]⁺ is observed at m/z 226.[3]
-
Fragmentation Pattern: The fragmentation of N-arylpiperazines is characterized by cleavage of the C-N bonds of the piperazine ring and the bond between the piperazine and the aromatic ring.[5] A common fragmentation pathway for N-methylpiperazine-containing compounds is the neutral loss of the N-methylpiperazine moiety.
Caption: Predicted mass spectrometry fragmentation of the free base.
Application in Drug Discovery: The Alectinib Story
The primary application of this compound in modern drug discovery is as a key starting material for the synthesis of alectinib .
Alectinib: A Targeted Cancer Therapy
Alectinib (marketed as Alecensa) is a highly potent and selective second-generation inhibitor of anaplastic lymphoma kinase (ALK).[6] It is used for the treatment of ALK-positive non-small cell lung cancer (NSCLC).[6] The ALK gene can undergo rearrangements, leading to the formation of a fusion protein that drives tumor growth. Alectinib functions by blocking the kinase activity of the ALK fusion protein, thereby inhibiting downstream signaling pathways and inducing apoptosis in cancer cells.
The Role of the Intermediate in Alectinib Synthesis
3-Chloro-4-(4-methylpiperazin-1-yl)aniline serves as a crucial building block that is incorporated into the final structure of alectinib. Its aniline nitrogen is used to form a key bond during the synthesis, and the chloro- and methylpiperazine moieties are integral parts of the final drug molecule, contributing to its binding affinity and pharmacokinetic properties. Several synthetic routes to alectinib have been published, many of which utilize this key intermediate.
Alectinib's Mechanism of Action Signaling Pathway
Caption: Simplified signaling pathway inhibited by alectinib.
Safety and Handling: A Researcher's Responsibility
-
General Hazards: Chloroanilines are generally considered toxic if swallowed, in contact with skin, or if inhaled.[4] They can cause skin and eye irritation.
-
Personal Protective Equipment (PPE): Always handle this compound in a well-ventilated area, preferably a chemical fume hood. Wear appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.
-
First Aid Measures: In case of contact, immediately flush the affected area with plenty of water. If inhaled, move to fresh air. If swallowed, seek immediate medical attention.[2]
-
Disposal: Dispose of this chemical and its container in accordance with local, regional, and national regulations.
Conclusion: A Versatile Building Block for Innovation
This compound stands as a testament to the importance of well-designed chemical intermediates in the advancement of medicine. Its unique combination of functional groups provides a versatile platform for the synthesis of complex and highly effective therapeutic agents like alectinib. A thorough understanding of its chemical properties, synthesis, and handling is essential for any researcher or drug development professional working in this exciting and impactful field.
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This compound (CAS No. 1052538-72-3) SDS. (n.d.). Available from: [Link]
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A Comprehensive Technical Guide to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride (CAS number 16154-72-6): A Key Building Block in Modern Kinase Inhibitor Discovery
For Researchers, Scientists, and Drug Development Professionals
Abstract
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, bearing the CAS number 16154-72-6 for its free base form, is a pivotal intermediate in the synthesis of numerous targeted therapies, most notably tyrosine kinase inhibitors (TKIs). This guide provides a thorough technical examination of its chemical properties, synthesis, and applications, emphasizing its integral role in the development of groundbreaking cancer therapeutics such as Imatinib. We will delve into its function as a key pharmacophore, present detailed synthetic and analytical protocols, and offer practical insights for its safe handling and utilization in research and development. This document aims to be an essential resource for scientists and professionals in medicinal chemistry and drug discovery.
Introduction: The Strategic Importance of a Versatile Intermediate
The field of modern pharmacology, particularly in oncology, has been transformed by the emergence of targeted therapies. These agents are engineered to interact with specific molecular targets that drive cancer cell growth, a stark contrast to traditional cytotoxic chemotherapy. Small molecule kinase inhibitors are at the forefront of this revolution, and a critical component in the construction of many of these vital medicines is the aniline derivative, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.
Its principal claim to fame is its status as a key precursor to Imatinib (Gleevec), a first-in-class TKI that has redefined the treatment of chronic myeloid leukemia (CML) and gastrointestinal stromal tumors (GIST).[1][2] The molecular structure of this aniline derivative offers an ideal scaffold, positioning the necessary functional groups in the precise spatial arrangement required to assemble the complex architecture of Imatinib and related inhibitors. A deep understanding of this compound's properties and reactivity is therefore crucial for chemists aiming to innovate within this therapeutic area.
Physicochemical Properties and Characterization
A comprehensive grasp of a starting material's physicochemical properties is fundamental to achieving successful and reproducible synthetic outcomes.
| Property | Value | Source |
| CAS Number | 16154-72-6 (free base) | [3] |
| Molecular Formula | C₁₁H₁₆ClN₃ (free base) | [3][4][5] |
| Molecular Weight | 225.72 g/mol (free base) | [4][5] |
| Appearance | White to off-white or yellow crystalline powder | [4][6] |
| Purity | Typically ≥95% (by HPLC) | [4] |
| Solubility | pH-dependent; soluble in acidic aqueous solutions, DMSO, and Methanol. | [6] |
| Boiling Point | 382.135 °C at 760 mmHg (predicted) | [4] |
| Density | 1.207 g/cm³ (predicted) | [4] |
Analytical Characterization:
To verify the identity and purity of this compound, a suite of analytical techniques is indispensable.
-
High-Performance Liquid Chromatography (HPLC): This is the industry standard for purity assessment. A common method involves a C18 reverse-phase column with a gradient elution, using a mobile phase of acetonitrile and water, often with an acid modifier like formic or trifluoroacetic acid to ensure sharp peaks for the amine.[7][8]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR are crucial for structural confirmation. The proton NMR spectrum for the free base typically shows characteristic signals for the aromatic protons, the piperazine ring protons, and the N-methyl group.[9]
-
Mass Spectrometry (MS): This technique is used to confirm the molecular weight of the compound. The mass spectrum will show a molecular ion peak corresponding to the free base.[6][9]
-
Gas Chromatography (GC): GC can also be employed for analysis, particularly for identifying volatile impurities.
Synthesis and Mechanism
The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a well-established process, though it requires meticulous control over reaction conditions to maximize yield and purity. A representative synthetic route is detailed below.
Workflow: Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Caption: A common synthetic pathway for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.
Experimental Protocol: Synthesis [9][10][11]
-
Nucleophilic Aromatic Substitution (SNAr):
-
Rationale: The electron-withdrawing nitro group strongly activates the aromatic ring for nucleophilic attack, facilitating the displacement of the halide (chloro or fluoro) at the 4-position by the secondary amine of 1-methylpiperazine. The reaction is typically performed in a polar aprotic solvent like DMF at elevated temperatures.
-
Procedure:
-
Dissolve 2-chloro-4-fluoronitrobenzene or a similar starting material and 1-methylpiperazine in N,N-dimethylformamide (DMF).
-
Heat the reaction mixture, for instance, at 90 °C, for several hours.
-
Monitor the reaction's progress using Thin Layer Chromatography (TLC).
-
Upon completion, the mixture is cooled, and the product, 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine, is typically precipitated by adding water, then filtered and dried.
-
-
-
Reduction of the Nitro Group:
-
Rationale: The nitro group is reduced to the primary amine to yield the final aniline product. Catalytic hydrogenation is a clean and efficient method for this transformation.
-
Procedure:
-
Dissolve the intermediate from the previous step in a suitable solvent like methanol.
-
Add a catalyst, such as platinum(IV) oxide (PtO₂) or palladium on carbon (Pd/C).
-
Subject the mixture to a hydrogen atmosphere, often by stirring under a hydrogen balloon or in a hydrogenation apparatus, for an extended period (e.g., 48 hours).
-
After the reaction is complete (monitored by TLC), the catalyst is removed by filtration through a pad of celite or diatomaceous earth.
-
The filtrate is concentrated under reduced pressure to yield 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.
-
-
-
Hydrochloride Salt Formation (Optional but Recommended):
-
Rationale: The free aniline base can be converted to its hydrochloride salt to improve its stability, crystallinity, and handling characteristics.
-
Procedure:
-
Dissolve the aniline base in a suitable solvent like isopropanol or ethanol.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in isopropanol).
-
The hydrochloride salt will precipitate.
-
Collect the solid by filtration, wash with a cold solvent, and dry under vacuum.
-
-
Application in Drug Discovery: The Imatinib Case Study
The primary application of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is as a key building block in the synthesis of Imatinib.[12]
Imatinib Synthesis Workflow
Caption: Simplified condensation reaction involving the aniline to form an Imatinib precursor.
In the synthesis of Imatinib, the aniline nitrogen of our title compound acts as a nucleophile, participating in a condensation reaction with an activated pyrimidine derivative. This step forms a crucial part of the Imatinib backbone. The 4-(4-methylpiperazin-1-yl) moiety is a vital pharmacophoric element that enhances aqueous solubility and provides key interactions within the ATP-binding pocket of the Bcr-Abl kinase.[1] The chlorine atom helps to fine-tune the electronic properties of the aniline ring, which can influence the binding affinity and overall conformation of the final drug molecule.
Safety, Handling, and Storage
Proper safety measures are critical when working with 3-Chloro-4-(4-methylpiperazin-1-yl)aniline and its hydrochloride salt.
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.[13][14]
-
Handling: This compound is classified as toxic if swallowed, in contact with skin, or if inhaled.[13][15][16] It may also cause an allergic skin reaction and serious eye damage.[13] Handle only in a well-ventilated area, preferably within a chemical fume hood.[14][16] Avoid creating dust.[17]
-
Storage: Store in a cool, dry, and well-ventilated place in a tightly sealed container.[13][16]
-
First Aid: In case of contact, wash the skin with plenty of soap and water. For eye contact, rinse cautiously with water for several minutes. If inhaled, move the person to fresh air. If swallowed, rinse the mouth and seek immediate medical attention.[13][16][17]
Conclusion
This compound is far more than a simple chemical intermediate; it is a foundational element in the architecture of modern targeted cancer therapies. Its well-defined structure and reactivity have been instrumental in the large-scale synthesis of Imatinib and continue to inspire the design of next-generation kinase inhibitors. A thorough understanding of its synthesis, properties, and applications is indispensable for any researcher or institution dedicated to the discovery of novel therapeutics. This guide has endeavored to provide a detailed and practical overview to aid in these critical efforts.
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A Comprehensive Technical Guide to the Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride
This guide provides an in-depth exploration of the synthetic pathways for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride (C₁₁H₁₇Cl₂N₃), a key intermediate in pharmaceutical development, particularly in neuropharmacology and oncology.[1][2] We will dissect the prevalent synthetic strategies, offering insights into the causality behind experimental choices, ensuring scientific integrity, and providing actionable protocols for research and development professionals.
Strategic Overview: Pathways to the Target Molecule
The synthesis of this compound can be approached through several strategic routes. The selection of a particular pathway is often dictated by factors such as starting material availability, scalability, cost, and desired purity profile. The most prominent and industrially relevant method is the Nucleophilic Aromatic Substitution (SNAr) pathway, valued for its straightforward execution.[1] Alternative advanced methods, such as the Buchwald-Hartwig amination, offer high efficiency and are also considered.[1]
A generalized workflow for the primary synthesis route is depicted below:
Caption: Generalized workflow for the synthesis of the target compound.
The Core Synthesis Pathway: SNAr and Reduction
This two-step approach is the most widely documented and practiced method. It leverages the principles of aromatic chemistry to construct the target molecule efficiently.
Step 1: Nucleophilic Aromatic Substitution (SNAr)
The cornerstone of this synthesis is the SNAr reaction, where the piperazine moiety is introduced onto the aromatic ring. The reaction typically involves a starting material like 5-chloro-2-nitroaniline or a related di-substituted benzene. The electron-withdrawing nitro group is critical as it activates the aromatic ring towards nucleophilic attack by the secondary amine of 1-methylpiperazine.[1]
The general mechanism proceeds via the formation of a Meisenheimer complex, a resonance-stabilized intermediate, which then collapses to the product with the expulsion of a leaving group (e.g., a chloride or fluoride ion).
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3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride mechanism of action
An In-Depth Technical Guide to the Hypothesized Mechanism of Action of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
Executive Summary
This document provides a comprehensive technical guide on the hypothesized mechanism of action of this compound. As this compound is not extensively characterized in publicly available literature, this guide leverages principles of medicinal chemistry and structural biology to posit a plausible mechanism based on its structural similarity to known kinase inhibitors. We will explore its likely molecular targets, the downstream signaling pathways it may modulate, and provide detailed, field-proven experimental protocols to validate these hypotheses. This guide is intended for researchers, scientists, and drug development professionals seeking to investigate the therapeutic potential of this and similar novel chemical entities.
Introduction: A Structurally-Informed Hypothesis
The chemical structure of this compound presents key pharmacophoric features reminiscent of a class of potent therapeutic agents: the tyrosine kinase inhibitors (TKIs). Specifically, the substituted aniline core is a common scaffold found in numerous ATP-competitive inhibitors of kinases that are crucial in oncogenic signaling.
Our central hypothesis is that this compound functions as an ATP-competitive inhibitor of specific tyrosine kinases, leading to the downregulation of key cellular proliferation and survival pathways. This hypothesis is predicated on the structural resemblance to compounds known to target kinases such as Abl, Src family kinases (SFKs), and c-Kit. The strategic placement of the chloro and methylpiperazinyl moieties suggests a design intended to occupy the ATP-binding pocket of these kinases with high affinity and specificity.
Hypothesized Mechanism of Action: Targeting Oncogenic Kinase Signaling
We propose that this compound primarily targets the ATP-binding site of constitutively active or overexpressed tyrosine kinases. By occupying this site, the compound would prevent the binding of ATP, thereby inhibiting the autophosphorylation and activation of the kinase and the subsequent phosphorylation of its downstream substrates.
Primary Hypothesized Molecular Targets
Based on structural analogy to known TKIs, the following are proposed as high-probability primary targets:
-
Abl Kinase: Particularly the aberrant Bcr-Abl fusion protein, the hallmark of Chronic Myeloid Leukemia (CML). The aniline scaffold is a well-established motif for targeting the Abl kinase domain.
-
Src Family Kinases (SFKs): This family of non-receptor tyrosine kinases (including Src, Lyn, Fyn, and Lck) are often overactive in solid tumors and are implicated in metastasis and therapeutic resistance.
-
c-Kit: A receptor tyrosine kinase whose mutations and overexpression are driving forces in gastrointestinal stromal tumors (GIST) and certain types of leukemia.
Downstream Signaling Pathway Modulation
Inhibition of these primary targets would lead to the attenuation of several critical downstream signaling cascades:
-
RAS/MAPK Pathway: This pathway is central to cell proliferation, and its activation is often dependent on upstream signaling from receptor and non-receptor tyrosine kinases. Inhibition of the primary targets would lead to decreased phosphorylation of key components like MEK and ERK.
-
PI3K/Akt/mTOR Pathway: A critical pathway for cell survival, growth, and metabolism. By inhibiting the upstream kinases, our hypothesized compound would reduce the activation of Akt and mTOR, thereby promoting apoptosis in cancer cells.
-
STAT Pathway: Signal Transducers and Activators of Transcription (STATs) are key effectors of many tyrosine kinase signaling pathways. Their inhibition would lead to changes in the expression of genes involved in cell cycle progression and survival.
Visualizing the Hypothesized Signaling Pathway
The following diagram illustrates the proposed mechanism of action, highlighting the primary targets and the downstream pathways affected.
Caption: Hypothesized signaling pathway inhibition by the compound.
Experimental Validation: A Roadmap
To rigorously test our hypothesis, a multi-faceted experimental approach is required. The following protocols are designed to be self-validating, providing a clear and logical path from broad kinase profiling to specific cellular effects.
In Vitro Kinase Profiling
The first step is to determine the kinase inhibitory profile of the compound. This will identify the primary targets and provide a measure of selectivity.
Protocol: In Vitro Kinase Panel Screen
-
Compound Preparation: Solubilize this compound in 100% DMSO to create a 10 mM stock solution.
-
Assay Choice: Utilize a reputable commercial kinase profiling service (e.g., Eurofins DiscoverX, Promega). Select a panel that includes a broad range of tyrosine and serine/threonine kinases, with a particular focus on Abl, Src family kinases, and c-Kit.
-
Primary Screen: Perform an initial screen at a single high concentration (e.g., 10 µM) to identify potential targets.
-
IC50 Determination: For any kinase showing significant inhibition (>50%) in the primary screen, perform a dose-response assay to determine the half-maximal inhibitory concentration (IC50). This involves a 10-point serial dilution of the compound.
-
Data Analysis: The raw data (e.g., luminescence, fluorescence) is converted to percent inhibition relative to controls. The IC50 values are then calculated using a non-linear regression model (sigmoidal dose-response).
| Parameter | Description |
| Compound | This compound |
| Assay Type | In vitro kinase assay (e.g., ADP-Glo™, Z'-LYTE™) |
| Kinase Panel | Comprehensive panel including Abl, Src, Lyn, Fyn, Lck, c-Kit, PDGFR, VEGFR |
| Primary Screen | Single concentration (10 µM) to identify hits |
| IC50 Determination | 10-point dose-response curve for hits from the primary screen |
| Data Output | Percent inhibition at 10 µM; IC50 values for potent hits |
Cellular Assays to Confirm Target Engagement
Once primary targets are identified, the next step is to confirm that the compound can inhibit these targets in a cellular context and elicit a biological response.
Protocol: Cell Viability and Proliferation Assay
-
Cell Line Selection: Choose cell lines whose survival is known to be dependent on the primary target kinases identified in the in vitro screen. For example:
-
K-562 (CML, Bcr-Abl dependent)
-
MV-4-11 (AML, FLT3-ITD dependent, often sensitive to c-Kit inhibitors)
-
A-431 (Epidermoid carcinoma, EGFR overexpressing, good for assessing broader RTK inhibition)
-
-
Cell Plating: Seed cells in 96-well plates at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with a serial dilution of the compound for 72 hours.
-
Viability Assessment: Use a commercially available cell viability reagent (e.g., CellTiter-Glo®, PrestoBlue™) and measure the signal on a plate reader.
-
Data Analysis: Normalize the data to vehicle-treated controls and calculate the GI50 (concentration for 50% growth inhibition) using a non-linear regression model.
Target Phosphorylation Analysis by Western Blot
To directly demonstrate that the compound is inhibiting the hypothesized target in cells, we can assess the phosphorylation status of the kinase and its key downstream substrates.
Protocol: Western Blot for Phospho-Kinase Levels
-
Cell Treatment and Lysis: Treat the selected cell lines with the compound at concentrations around the GI50 for a short duration (e.g., 1-4 hours). Lyse the cells in a buffer containing phosphatase and protease inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the protein lysates by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Immunoblotting:
-
Probe the membranes with primary antibodies specific for the phosphorylated form of the target kinase (e.g., phospho-Abl, phospho-Src) and a key downstream substrate (e.g., phospho-CrkL for Abl, phospho-ERK for the MAPK pathway).
-
Strip and re-probe the membranes with antibodies for the total protein levels of the respective targets to ensure equal loading.
-
-
Detection and Analysis: Use a chemiluminescent or fluorescent secondary antibody and image the blot. Quantify the band intensities and normalize the phospho-protein signal to the total protein signal.
Visualizing the Experimental Workflow
The following diagram outlines the logical flow of the experimental validation process.
Caption: Experimental workflow for validating the mechanism of action.
Conclusion and Future Directions
The structural features of this compound strongly suggest a mechanism of action centered on the inhibition of oncogenic tyrosine kinases. The experimental roadmap detailed in this guide provides a robust framework for validating this hypothesis, from broad-based profiling to specific cellular target engagement. Successful validation would position this compound as a promising lead for further preclinical and clinical development. Future studies could explore its pharmacokinetic and pharmacodynamic properties, as well as its efficacy in in vivo cancer models.
References
- Note: The following references are provided as examples of authoritative sources for the methodologies and concepts discussed. They do not refer to the specific compound "3-Chloro-4-(4-methylpiperazin-1-yl)
-
Title: Dasatinib (BMS-354825) is a potent inhibitor of src kinases and Bcr-Abl. Source: Proceedings of the National Academy of Sciences of the United States of America. URL: [Link]
-
Title: The Bcr-Abl Tyrosine Kinase Inhibitor Imatinib and Its Use in Chronic Myeloid Leukemia. Source: Journal of the National Cancer Institute. URL: [Link]
-
Title: Western Blotting: An Introduction. Source: Bio-Rad Laboratories. URL: [Link]
The Biological Versatility of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Derivatives: A Technical Guide for Drug Discovery
Introduction: Unveiling the Potential of a Privileged Scaffold
In the landscape of modern medicinal chemistry, the identification and optimization of "privileged scaffolds" – molecular frameworks capable of binding to multiple biological targets – is a cornerstone of efficient drug discovery. The 3-chloro-4-(4-methylpiperazin-1-yl)aniline core has emerged as one such scaffold, demonstrating significant potential in the development of novel therapeutics, particularly in the realm of oncology. Its unique combination of a substituted aniline and a methylpiperazine moiety provides a versatile platform for designing potent and selective modulators of key cellular signaling pathways.
This technical guide offers an in-depth exploration of the biological activities associated with derivatives of 3-chloro-4-(4-methylpiperazin-1-yl)aniline. We will delve into the mechanistic basis of their action, provide detailed experimental protocols for their evaluation, and present a framework for their rational design and development. This document is intended for researchers, scientists, and drug development professionals seeking to leverage the therapeutic potential of this promising chemical class.
Mechanism of Action: Targeting the Engines of Cell Growth and Survival
Derivatives of 3-chloro-4-(4-methylpiperazin-1-yl)aniline primarily exert their biological effects through the modulation of protein kinases, a family of enzymes that play a pivotal role in regulating a vast array of cellular processes, including proliferation, survival, differentiation, and metabolism.[1][2] Dysregulation of kinase activity is a hallmark of many diseases, most notably cancer, making them a prime target for therapeutic intervention.
The 4-anilinoquinazoline scaffold, which can be synthesized from 3-chloro-4-(4-methylpiperazin-1-yl)aniline, is a well-established pharmacophore for kinase inhibition.[3] The aniline portion of the molecule often acts as a key hydrogen bond donor and acceptor, anchoring the inhibitor to the hinge region of the kinase's ATP-binding pocket.[2] The 3-chloro substituent can influence the electronic properties and conformation of the aniline ring, potentially enhancing binding affinity and selectivity. The 4-(4-methylpiperazin-1-yl) group typically extends into a more solvent-exposed region, providing an opportunity for further modification to fine-tune pharmacokinetic properties and target specific sub-pockets within the kinase domain.
A primary focus of research into these derivatives has been their activity as inhibitors of the Epidermal Growth Factor Receptor (EGFR) and other receptor tyrosine kinases (RTKs).[3][4] Overexpression or constitutive activation of EGFR is a driving force in the progression of numerous cancers.[5] By blocking the ATP-binding site of EGFR, these inhibitors prevent its autophosphorylation and the subsequent activation of downstream signaling cascades, such as the PI3K/Akt and MAPK pathways, which are crucial for tumor growth and survival.[1][6]
Furthermore, the induction of apoptosis, or programmed cell death, is a key mechanism through which these compounds exert their anticancer effects.[7] By inhibiting pro-survival signaling pathways, these derivatives can tip the cellular balance towards apoptosis, leading to the elimination of cancer cells.
Key Signaling Pathways
The following diagrams illustrate the critical signaling pathways often modulated by 3-chloro-4-(4-methylpiperazin-1-yl)aniline derivatives.
Quantitative Biological Activity
The following table summarizes the reported in vitro anticancer activity of various derivatives that share structural similarities with the 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold. This data provides a valuable reference for structure-activity relationship (SAR) studies and highlights the potential for potent anticancer activity.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Quinoxalinyl-piperazine derivatives | Various human cancer cells | 0.011 - 0.021 | [7] |
| 4-Methylbenzamide derivatives | K562 (leukemia) | 2.27 - 2.53 | [1] |
| 4-Methylbenzamide derivatives | HL-60 (leukemia) | 1.42 - 1.52 | [1] |
| 4-Methylbenzamide derivatives | OKP-GS (renal carcinoma) | 4.56 | [1] |
| Indole carboxamide derivative ((S)-1) | HCT116 (colon carcinoma) | 7.1 | [8] |
| Arylpiperazine derivative | LNCaP (prostate cancer) | 3.67 | [7] |
| 1,2,4-Triazine sulfonamide derivative | DLD-1 (colon cancer) | 3.4 | [9] |
| 1,2,4-Triazine sulfonamide derivative | HT-29 (colon cancer) | 3.9 | [9] |
Experimental Protocols
Protocol 1: In Vitro Kinase Inhibition Assay (ADP-Glo™ Kinase Assay)
This protocol outlines a general procedure for determining the IC50 value of a test compound against a target kinase using a luminescence-based assay.
Materials:
-
Recombinant human kinase (e.g., EGFR)
-
Kinase-specific substrate
-
ATP
-
Kinase assay buffer (e.g., 40mM Tris, pH 7.5, 20mM MgCl₂, 0.1mg/ml BSA)
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Test compounds dissolved in DMSO
-
White, opaque 384-well plates
-
Plate reader capable of measuring luminescence
Procedure:
-
Prepare serial dilutions of the test compounds in the kinase assay buffer.
-
Add the kinase and substrate mixture to each well of the 384-well plate.
-
Add the serially diluted test compounds to the wells.
-
Initiate the kinase reaction by adding ATP.
-
Stop the kinase reaction and deplete the remaining ATP by adding the ADP-Glo™ Reagent.
-
Incubate at room temperature for 40 minutes.[3]
-
Add the Kinase Detection Reagent to convert ADP to ATP and generate a luminescent signal.
-
Incubate at room temperature for 30 minutes.[3]
-
Measure the luminescence using a plate reader.
-
Calculate the percent inhibition for each compound concentration relative to positive (no inhibitor) and negative (no enzyme) controls and determine the IC₅₀ value using appropriate software.
Protocol 2: Cell Viability Assay (MTT Assay)
This protocol describes a method to assess the anti-proliferative effect of the test compounds on a cancer cell line.
Materials:
-
Cancer cell line (e.g., A549, HCT116)
-
Complete cell culture medium
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of 4 mM HCl, 0.1% NP40 in isopropanol)
-
96-well plates
-
CO₂ incubator
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight in a CO₂ incubator.[10]
-
Prepare serial dilutions of the test compounds in cell culture medium.
-
Remove the old medium from the wells and add the medium containing the test compounds.
-
Incubate the cells for a specified period (e.g., 72 hours).[10]
-
Add 10-20 µL of MTT solution to each well and incubate for 1.5-4 hours at 37°C.[10][11]
-
Carefully remove the medium containing MTT.
-
Add 100-150 µL of the solubilization solution to each well to dissolve the formazan crystals.[10][12]
-
Shake the plate on an orbital shaker for 15 minutes to ensure complete solubilization.
-
Measure the absorbance at a wavelength between 550 and 600 nm using a microplate reader.
-
Calculate the percentage of cell viability for each treatment group compared to the untreated control and determine the IC50 value.
Conclusion and Future Directions
The 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold represents a highly versatile and promising starting point for the development of novel therapeutic agents. Its proven ability to serve as a foundation for potent kinase inhibitors and inducers of apoptosis underscores its significance in the field of oncology drug discovery. The structure-activity relationships of its derivatives are beginning to be understood, providing a rational basis for the design of next-generation compounds with improved potency, selectivity, and pharmacokinetic profiles.
Future research in this area should focus on several key aspects:
-
Expansion of the Target Space: While much of the focus has been on RTKs, screening campaigns against a broader panel of kinases could uncover novel and unexpected activities.
-
Structure-Based Drug Design: The use of X-ray crystallography and computational modeling will be instrumental in elucidating the precise binding modes of these inhibitors and guiding the design of more potent and selective analogues.
-
Optimization of Pharmacokinetic Properties: A systematic investigation of how modifications to the scaffold affect absorption, distribution, metabolism, and excretion (ADME) will be crucial for translating in vitro potency into in vivo efficacy.
-
Combination Therapies: Exploring the synergistic effects of these derivatives with existing anticancer agents could lead to more effective treatment regimens and overcome mechanisms of drug resistance.
By continuing to explore the rich chemical space accessible from the 3-chloro-4-(4-methylpiperazin-1-yl)aniline core, the scientific community is well-positioned to develop innovative and impactful medicines for the treatment of cancer and other diseases.
References
- [Reference to a general review on apoptosis signaling]
- [Reference to a general review on apoptosis signaling]
- [Reference to a review on PI3K/Akt signaling in cancer]
- [Reference to a review on PI3K/Akt signaling in cancer]
-
Synthesis, In Vitro and In Silico Anticancer Activity of New 4-Methylbenzamide Derivatives Containing 2,6-Substituted Purines as Potential Protein Kinases Inhibitors. (2021). PMC. Available at: [Link]
- [Reference to a general review on privileged scaffolds in medicinal chemistry]
-
Anticancer Activity of (S)-5-Chloro-3-((3,5-dimethylphenyl)sulfonyl)-N-(1-oxo-1-((pyridin-4-ylmethyl)amino)propan-2-yl)-1H-indole-2-carboxamide (RS4690), a New Dishevelled 1 Inhibitor. (2022). MDPI. Available at: [Link]
-
Arylpiperazine Derivatives and Cancer: A New Challenge in Medicinal Chemistry. (2022). PMC. Available at: [Link]
- [Reference to a general review on apoptosis signaling]
- [Reference to a general review on apoptosis signaling]
-
Cell Viability Assays. (2013). NCBI Bookshelf. Available at: [Link]
-
Synthesis, characterization, screening and docking analysis of 4-anilinoquinazoline derivatives as tyrosine kinase inhibitors. (2012). PubMed. Available at: [Link]
-
The Anticancer Action of a Novel 1,2,4-Triazine Sulfonamide Derivative in Colon Cancer Cells. (2022). MDPI. Available at: [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Available at: [Link]
-
MTT Assay Protocol for Cell Viability and Proliferation. (n.d.). Roche. Available at: [Link]
-
EGFR Assays & Drug Discovery Services. (n.d.). Reaction Biology. Available at: [Link]
- [Reference to a general review on apoptosis signaling]
- [Reference to a general review on apoptosis signaling]
- [Reference to a general review on apoptosis signaling]
- [Reference to a general review on apoptosis signaling]
- [Reference to a general review on apoptosis signaling]
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- 12. broadpharm.com [broadpharm.com]
Topic: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride as a Kinase Inhibitor Scaffold
An In-Depth Technical Guide for Researchers and Drug Development Professionals
Abstract
Protein kinases, orchestrating a vast array of cellular signaling pathways, have become one of the most critical target classes in modern drug discovery, particularly in oncology.[1][2] The development of small molecule inhibitors that can selectively modulate kinase activity has revolutionized cancer treatment.[3] At the heart of many successful kinase inhibitors lies a "privileged scaffold" - a core molecular framework that provides a structural foundation for high-affinity binding to the ATP pocket. This guide provides a detailed technical overview of 3-chloro-4-(4-methylpiperazin-1-yl)aniline, a key aniline-based scaffold. We will explore its synthesis, physicochemical properties, and the mechanistic rationale for its efficacy. Through case studies of seminal drugs like Imatinib and Dasatinib, we will illustrate its application in drug design. Furthermore, this guide furnishes detailed, field-proven experimental protocols for the characterization of novel inhibitors derived from this scaffold, from initial biochemical assays to cellular validation and structural elucidation.
The Kinase Target Class: A Primer
The human genome contains over 500 protein kinases, collectively known as the kinome.[4] These enzymes regulate cellular processes by catalyzing the transfer of a phosphate group from ATP to specific substrate proteins, a process called phosphorylation.[1] Dysregulation of kinase activity is a hallmark of numerous diseases, most notably cancer, where mutated or overexpressed kinases can drive uncontrolled cell growth and proliferation.[2][5] Consequently, kinases are a major focus for therapeutic intervention.[1] Small molecule kinase inhibitors, which typically function by competing with ATP for the enzyme's active site, have emerged as a highly successful class of targeted therapies.[6]
The 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Scaffold: A Privileged Core
The compound 3-chloro-4-(4-methylpiperazin-1-yl)aniline is a versatile building block in pharmaceutical chemistry, recognized for its utility as a scaffold in developing new therapeutic agents, especially in oncology.[7] Its structure incorporates several key features that make it an ideal starting point for designing potent and selective kinase inhibitors.
Physicochemical Properties
A precise understanding of the scaffold's properties is fundamental for its application in medicinal chemistry.
| Property | Value | Source |
| Chemical Formula | C₁₁H₁₇Cl₂N₃ | [7] |
| Molecular Weight | 262.18 g/mol | [7] |
| CAS Number | 16154-72-6 (for the free base) | [8] |
| Appearance | Orange solid (free base) | [8] |
| Class | Aromatic Amine, Halogenated Aniline | [7][9] |
Synthesis of the Scaffold
The synthesis of this scaffold can be achieved through several established methods, the choice of which often depends on scale, cost, and available starting materials.
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination is a highly effective method for creating the aryl-piperazine bond. This reaction typically involves the palladium-catalyzed coupling of a di-halogenated aniline (e.g., 3-chloro-4-bromoaniline) with 4-methylpiperazine.[7]
-
Nucleophilic Aromatic Substitution (SNAr): A common laboratory-scale synthesis involves the reaction of 1-fluoro-2-chloro-4-nitrobenzene with N-methylpiperazine, followed by the reduction of the nitro group to an amine. A typical reduction can be achieved using hydrogen gas with a platinum(IV) oxide catalyst.[8]
-
Solvent-Free Synthesis: Green chemistry approaches have been developed that involve heating a precursor like 3-chloro-4-fluoroaniline with an excess of 4-methylpiperazine, which acts as both reactant and solvent.[7]
Mechanism of Action: Why This Scaffold Works
The success of the 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold is not accidental; it is rooted in the specific interactions its constituent parts make within the highly conserved ATP-binding site of protein kinases.
-
The Aniline Moiety (Hinge Binding): The aniline nitrogen is a critical pharmacophore. It acts as a hydrogen bond donor, forming one or more key hydrogen bonds with the "hinge region" of the kinase, which connects the N- and C-terminal lobes of the enzyme. This interaction is a primary anchoring point for many ATP-competitive inhibitors.[10]
-
The Chloro Group (Selectivity & Potency): The meta-positioned chloro group serves to modulate the electronics of the aniline ring and can engage in specific hydrophobic or halogen-bonding interactions within the ATP pocket, contributing to both binding affinity and selectivity against different kinases.[10]
-
The Methylpiperazine Group (Solubility & Vector for Extension): The N-methylpiperazine moiety is a common feature in many successful drugs. Its basic nitrogen atoms are typically protonated at physiological pH, which significantly enhances the aqueous solubility of the molecule—a crucial property for oral bioavailability.[11] Furthermore, it provides a convenient chemical handle or "vector" for extending the molecule into other regions of the ATP binding site or solvent-exposed areas to capture additional affinity and selectivity.
Protocol 1: Purity and Identity Confirmation via HPLC
Causality: Before any biological assay, it is imperative to confirm the purity and identity of the synthesized compound. High-Performance Liquid Chromatography (HPLC) coupled with Mass Spectrometry (LC-MS) is the gold standard. Impurities can lead to false positives or inaccurate potency measurements. We recommend a core-shell column like the Kinetex EVO C18, which provides excellent resolution and peak shape, and is stable across a wide pH range (1-12), offering great flexibility for method development with amine-containing compounds. [12][13][14][15][16] Detailed Methodology:
-
System: Analytical HPLC or UHPLC system with UV and Mass Spectrometry detectors.
-
Column: Phenomenex Kinetex 2.6 µm EVO C18, 100 Å, 100 x 4.6 mm. [16]3. Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Acetonitrile with 0.1% Formic Acid.
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 40 °C.
-
Injection Volume: 5 µL of a 1 mg/mL sample in DMSO.
-
Detection: UV at 254 nm and 280 nm; MS in positive ion ESI mode.
-
Gradient:
Time (min) %B 0.0 5 10.0 95 12.0 95 12.1 5 | 15.0 | 5 |
-
Analysis: Integrate the peak area from the UV chromatogram to determine purity (%). Confirm the mass of the main peak corresponds to the expected molecular weight of the synthesized compound.
Protocol 2: In Vitro Biochemical Kinase Assay (Luminescence-Based)
Causality: The first step in biological characterization is to determine if the compound directly inhibits the enzymatic activity of the target kinase. Luminescence-based assays, such as the ADP-Glo™ assay, are highly sensitive, scalable, and avoid the safety and disposal issues of traditional radiometric assays. [1][4][17]The assay measures the amount of ADP produced in the kinase reaction; a decrease in signal in the presence of the inhibitor indicates successful target inhibition. [5] Detailed Methodology:
-
Materials: Target kinase, corresponding peptide substrate, ATP, test inhibitor, ADP-Glo™ Kinase Assay Kit (Promega or similar), white opaque 384-well plates. [5][18]2. Compound Preparation: Prepare a 10 mM stock of the test inhibitor in 100% DMSO. Perform an 11-point, 3-fold serial dilution in DMSO.
-
Kinase Reaction Setup (20 µL total volume):
-
In the 384-well plate, add 2 µL of the serially diluted compound or DMSO (as a control).
-
Add 10 µL of a solution containing the kinase and substrate in kinase assay buffer (e.g., 40 mM Tris pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA).
-
Pre-incubate for 15 minutes at room temperature to allow the inhibitor to bind the kinase.
-
Initiate the reaction by adding 8 µL of ATP solution (final concentration should be at or near the Kₘ for the specific kinase).
-
Incubate for 60 minutes at 30 °C.
-
-
ADP Detection:
-
Add 20 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete unused ATP. Incubate for 40 minutes at room temperature.
-
Add 40 µL of Kinase Detection Reagent to convert the generated ADP into ATP, which then drives a luciferase reaction. Incubate for 30 minutes at room temperature.
-
-
Data Acquisition & Analysis:
-
Measure luminescence using a plate reader.
-
Plot the luminescence signal against the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter sigmoidal dose-response curve to determine the IC₅₀ value (the concentration of inhibitor required to reduce kinase activity by 50%).
-
Protocol 3: Cell-Based Target Engagement Assay (NanoBRET™)
Causality: A potent biochemical inhibitor may fail in a cellular environment due to poor membrane permeability or rapid efflux. A target engagement assay directly measures whether the compound can enter a live cell and bind to its intended kinase target. The NanoBRET™ assay is a robust method that uses bioluminescence resonance energy transfer (BRET) to detect compound binding in the physiological context of an intact cell. [19] Detailed Methodology:
-
Cell Line: Use a cell line (e.g., HEK293) transiently or stably expressing the target kinase fused to a NanoLuc® luciferase.
-
Assay Setup:
-
Plate the cells in a white, 96-well cell culture plate and allow them to attach overnight.
-
Remove the culture medium.
-
Add cells suspended in Opti-MEM® I Reduced Serum Medium containing the NanoBRET™ Tracer, which is a fluorescently-labeled ligand that also binds to the kinase's ATP site.
-
Immediately add the serially diluted test compound.
-
Incubate for 2 hours at 37 °C in a CO₂ incubator.
-
-
Detection:
-
Add NanoBRET™ Nano-Glo® Substrate to the wells.
-
Read the plate within 10 minutes on a luminometer equipped with two filters to measure donor emission (NanoLuc®) and acceptor emission (Tracer) separately.
-
-
Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). A successful inhibitor will displace the tracer from the kinase, leading to a decrease in the BRET signal. Plot the BRET ratio against inhibitor concentration to determine the cellular IC₅₀.
Conclusion and Future Directions
The 3-chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride scaffold represents a cornerstone of modern kinase inhibitor design. Its inherent structural and chemical properties provide an optimal framework for achieving high-affinity binding to the kinase hinge region, while also offering solubility and avenues for further chemical modification. The legacy of blockbuster drugs like Imatinib and Dasatinib stands as a testament to its power. For researchers in the field, this scaffold remains a highly valuable starting point for the development of the next generation of targeted therapies. Future work will likely focus on decorating this core with novel chemical moieties to overcome acquired drug resistance, enhance selectivity profiles, and target newly validated kinases in a range of human diseases.
References
- This compound. (2023-08-15). Smolecule.
- How Does a Biochemical Kinase Assay Work? (2018-12-10). BellBrook Labs.
-
Dasatinib. Wikipedia. [Link]
- IMATINIB. (2014-09-10). New Drug Approvals.
- Optimizing Biochemical Assays for Kinase Activity in Drug Discovery. (2025-08-14). Celtarys Research.
- Spotlight: Cell-based kinase assay form
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Imatinib. PubChem. [Link]
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Dasatinib. PubChem. [Link]
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Discovery of a new class of anilinoquinazoline inhibitors with high affinity and specificity for the tyrosine kinase domain of c-Src. PubMed. [Link]
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The Strategic Role of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in Modern Oncology Drug Discovery: A Technical Guide
Abstract
In the landscape of oncology drug discovery, the relentless pursuit of selective and potent small molecule inhibitors has led to the identification of privileged scaffolds that serve as foundational frameworks for novel therapeutics. Among these, the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline moiety has emerged as a cornerstone in the design of numerous kinase inhibitors. This technical guide provides an in-depth analysis of the chemical properties, synthesis, and strategic application of this scaffold in the development of targeted cancer therapies. We will explore its critical role in establishing key interactions within the ATP-binding pocket of oncogenic kinases, supported by a detailed case study of imidazo[4,5-b]pyridine-based dual Aurora/FLT3 kinase inhibitors. Furthermore, this guide offers field-proven, step-by-step protocols for the synthesis of the core aniline scaffold and its subsequent evaluation in relevant biochemical and cellular assays, providing researchers and drug development professionals with a comprehensive resource to leverage this important chemical entity in their own discovery programs.
Introduction: The Rise of a Privileged Scaffold in Kinase Inhibition
The deregulation of protein kinase activity is a hallmark of many cancers, making them one of the most important classes of drug targets in oncology. The development of small molecule kinase inhibitors has revolutionized cancer treatment, and a key strategy in their design is the utilization of molecular scaffolds that can be readily synthesized and functionalized to achieve high affinity and selectivity for the target kinase. The 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold has proven to be a highly versatile and effective starting point for the development of such inhibitors.
The unique arrangement of a substituted aniline ring provides a crucial hydrogen-bonding motif that can interact with the hinge region of the kinase ATP-binding site. The chloro substituent offers a vector for modifying electronic properties and can occupy specific hydrophobic pockets, while the N-methylpiperazine group often enhances solubility and provides a handle for further chemical elaboration to improve pharmacokinetic properties and target engagement. This guide will delve into the nuanced role of this scaffold, providing both the theoretical underpinnings and practical methodologies for its application in oncology drug discovery.
The Molecular Blueprint: Role of the Scaffold in Kinase-Ligand Interactions
The efficacy of the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold lies in its ability to present key pharmacophoric features in a spatially favorable orientation for binding to the ATP pocket of various kinases.
-
Hinge Binding: The aniline nitrogen and the adjacent aromatic ring system are perfectly poised to form critical hydrogen bonds with the backbone amide and carbonyl groups of the kinase hinge region. This interaction is a fundamental anchoring point for many Type I and Type II kinase inhibitors.
-
Hydrophobic Interactions: The chloro group at the 3-position of the aniline ring can project into a hydrophobic pocket, contributing to the overall binding affinity and influencing selectivity between different kinases.
-
Solvent-Front Exposure: The 4-(4-methylpiperazin-1-yl) group typically extends towards the solvent-exposed region of the ATP-binding site. This position is ideal for introducing modifications aimed at enhancing aqueous solubility, a critical parameter for oral bioavailability. Furthermore, this moiety can be functionalized to pick up additional interactions with the protein surface or to fine-tune the physicochemical properties of the molecule.
The interplay of these features makes this aniline derivative a powerful starting point for fragment-based and lead-optimization campaigns targeting a diverse range of oncogenic kinases.
Case Study: Imidazo[4,5-b]pyridine-Based Dual Aurora/FLT3 Kinase Inhibitors
A compelling example of the utility of the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold can be found in the development of potent dual inhibitors of Aurora kinases and FMS-like tyrosine kinase 3 (FLT3). Both Aurora kinases and FLT3 are implicated in the pathogenesis of various hematological malignancies, particularly acute myeloid leukemia (AML), making dual inhibition an attractive therapeutic strategy.
Researchers have successfully utilized a related scaffold, 3-fluoro-4-(4-methylpiperazin-1-yl)aniline, to synthesize a series of imidazo[4,5-b]pyridine derivatives with potent dual inhibitory activity.[1] The core aniline moiety serves as a key building block, providing the foundational interactions with the kinase hinge. The subsequent elaboration of the imidazo[4,5-b]pyridine core allows for the optimization of potency and selectivity against both Aurora and FLT3 kinases.
Quantitative Data: In Vitro Inhibitory Activity
The following table summarizes the in vitro inhibitory activity of representative compounds from this class, demonstrating the potent dual kinase inhibition achieved.
| Compound ID | Aurora-A (IC50, µM) | Aurora-B (IC50, µM) | Aurora-C (IC50, µM) | FLT3 (Kd, nM) | FLT3-ITD (Kd, nM) |
| 27e | 0.0075 | 0.048 | - | 6.2 | 38 |
| 31 | 0.042 | 0.198 | 0.227 | - | - |
| 51 | 0.015 | 0.025 | 0.019 | - | - |
Data sourced from multiple studies on imidazo[4,5-b]pyridine inhibitors.[1][2][3]
These low nanomolar to sub-micromolar IC50 and Kd values highlight the effectiveness of this scaffold in generating highly potent kinase inhibitors.
Experimental Protocols
This section provides detailed, field-proven methodologies for the synthesis of the core scaffold and for the in vitro and cellular evaluation of its derivatives.
Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
This protocol describes a reliable method for the synthesis of the title compound via nucleophilic aromatic substitution of 3-chloro-4-fluoroaniline with N-methylpiperazine.
Materials:
-
3-Chloro-4-fluoroaniline
-
N-Methylpiperazine
-
Potassium Carbonate (K₂CO₃)
-
Dimethyl Sulfoxide (DMSO)
-
Ethyl Acetate (EtOAc)
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Silica Gel for column chromatography
Procedure:
-
To a stirred solution of 3-chloro-4-fluoroaniline (1.0 eq) in DMSO, add N-methylpiperazine (1.5 eq) and potassium carbonate (2.0 eq).
-
Heat the reaction mixture to 120-140 °C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction mixture to room temperature and pour it into water.
-
Extract the aqueous layer with ethyl acetate (3 x volumes).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and filter.
-
Concentrate the filtrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford 3-Chloro-4-(4-methylpiperazin-1-yl)aniline as a solid.
An alternative route involves the reduction of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine using a catalyst such as platinum(IV) oxide under a hydrogen atmosphere.[4]
In Vitro Aurora Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a luminescent-based assay to determine the in vitro potency of compounds against Aurora kinases.[5]
Materials:
-
Recombinant human Aurora A or Aurora B kinase
-
Kemptide substrate
-
ATP
-
ADP-Glo™ Kinase Assay Kit (Promega)
-
Kinase Assay Buffer (e.g., 40mM Tris-HCl pH 7.5, 20mM MgCl₂, 0.1mg/mL BSA, 50µM DTT)
-
Test compounds dissolved in DMSO
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a 384-well plate, add 1 µL of the test compound or DMSO (vehicle control).
-
Add 2 µL of the respective Aurora kinase (e.g., 7 ng of Aurora A) in kinase buffer to each well.
-
Add 2 µL of a substrate/ATP mix (e.g., Kemptide and 25 µM ATP) to initiate the reaction.
-
Incubate the plate at room temperature for 60 minutes.
-
Add 5 µL of ADP-Glo™ Reagent to each well and incubate for 40 minutes at room temperature to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent to each well and incubate for 30 minutes at room temperature to convert ADP to ATP and generate a luminescent signal.
-
Measure the luminescence using a plate reader.
-
Calculate the IC50 values by plotting the percentage of inhibition against the logarithm of the compound concentration.
Cellular FLT3 Inhibition Assay (MTT Assay)
This protocol describes a colorimetric assay to assess the effect of compounds on the viability of FLT3-dependent cancer cell lines.[6]
Materials:
-
FLT3-ITD positive AML cell line (e.g., MV4-11 or MOLM-14)
-
RPMI-1640 medium supplemented with 10% Fetal Bovine Serum (FBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution
-
Solubilization buffer (e.g., DMSO or a solution of SDS in HCl)
-
Test compounds dissolved in DMSO
Procedure:
-
Seed the FLT3-ITD positive cells in a 96-well plate at an appropriate density.
-
Prepare serial dilutions of the test compound in the cell culture medium.
-
Add the diluted compounds to the respective wells and incubate for 48-72 hours at 37 °C in a 5% CO₂ incubator.
-
Add MTT solution to each well and incubate for 4 hours to allow the formation of formazan crystals.
-
Add the solubilization buffer to dissolve the formazan crystals.
-
Measure the absorbance at a suitable wavelength (e.g., 570 nm) using a microplate reader.
-
Calculate the cell viability as a percentage of the vehicle-treated control and determine the IC50 values.
Structure-Activity Relationship (SAR) Insights
The extensive exploration of kinase inhibitors based on the 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold has yielded valuable SAR insights.
-
Aniline Substituents: The nature and position of substituents on the aniline ring are critical for potency and selectivity. The 3-chloro group is often optimal for balancing potency and physicochemical properties. Moving the chloro group or replacing it with other halogens or small alkyl groups can significantly impact kinase selectivity.
-
Piperazine Modifications: The N-methyl group of the piperazine is not sacrosanct. Its replacement with other small alkyl groups or even its removal can modulate potency and metabolic stability. Elaboration at this position with larger groups can be used to target specific sub-pockets or to improve pharmacokinetic profiles.
-
Core Heterocycle: The aniline is typically coupled to a heterocyclic core that projects into the ATP-binding site. The nature of this heterocycle (e.g., imidazo[4,5-b]pyridine, pyrimidine, quinazoline) is a key determinant of the overall kinase selectivity profile of the inhibitor.
The following diagram illustrates the key SAR points for a generic kinase inhibitor incorporating the 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold.
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- 5. Aurora isoform selectivity: design and synthesis of imidazo[4,5-b]pyridine derivatives as highly selective inhibitors of Aurora-A kinase in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Technical Guide to Target Identification and Validation for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Based Compounds
Abstract
The 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold is a "privileged" structure in modern medicinal chemistry, serving as a core component in a variety of biologically active agents. Its prevalence in approved drugs and clinical candidates, particularly in oncology and neuropharmacology, underscores its favorable physicochemical and drug-like properties. This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to systematically identify and validate the biological targets of novel compounds derived from this versatile scaffold. We will dissect the core's key pharmacophoric features, propose primary and secondary target classes based on existing evidence, and provide detailed, field-proven experimental protocols for target discovery and validation, moving from broad screening to specific cellular engagement and pathway analysis.
Deconstructing the Core Scaffold: A Rationale for Target Exploration
The therapeutic potential of the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold can be rationalized by examining its constituent parts, each contributing to its ability to interact with a range of biological targets.
-
The Anilino Moiety : The aniline nitrogen and its adjacent phenyl ring are quintessential features of many enzyme inhibitors, most notably protein kinase inhibitors. The nitrogen atom can act as a crucial hydrogen bond donor or acceptor, frequently anchoring the molecule in the ATP-binding pocket by interacting with the "hinge" region of a kinase.
-
The 4-Methylpiperazine Group : This moiety is a cornerstone of CNS-active drugs and other therapeutics. The basic tertiary amine is typically protonated at physiological pH, allowing for strong ionic interactions with acidic residues (e.g., aspartate, glutamate) in receptor binding pockets.[1][2][3] This feature is particularly critical for engagement with G-Protein Coupled Receptors (GPCRs). Furthermore, the piperazine ring provides a solubilizing effect and a synthetically tractable handle for modification.
-
The Chloro Substituent : Far from being a passive element, the chlorine atom significantly influences the scaffold's properties. It modulates the pKa of the aniline nitrogen, impacting its hydrogen bonding capability.[4] Its presence can also introduce favorable halogen bonding interactions with the target protein and serves as a key site for synthetic diversification through nucleophilic substitution.[5][6]
This combination of a potential hinge-binding element, a basic amine for ionic interactions, and a tunable electronic profile makes this scaffold a powerful starting point for targeting distinct and important protein families.
Primary Target Class I: Protein Kinases
The structural resemblance of the 3-chloro-anilino portion to the core of numerous FDA-approved kinase inhibitors, such as Lapatinib and Imatinib, makes the kinome the most logical and promising landscape for target discovery.[7][8] Derivatives of the core scaffold have already been successfully developed as inhibitors of ABL and MERTK, validating this hypothesis.[9][10]
Postulated Mechanism of Action: The primary hypothesis is that the scaffold acts as an ATP-competitive inhibitor (Type I or Type II), with the aniline nitrogen forming a critical hydrogen bond with the kinase hinge region. The 4-methylpiperazine tail would then extend into the solvent-exposed region or a deeper hydrophobic pocket, influencing potency and selectivity.
Workflow for Kinase Target Identification and Validation
Caption: Workflow for Kinase Target Discovery and Validation.
Experimental Protocol: Kinase Panel Screening
-
Objective: To identify potential kinase targets from a large, representative panel via biochemical activity assays.
-
Materials:
-
Test compound stock solution (e.g., 10 mM in DMSO).
-
Commercial kinase profiling service (e.g., Eurofins KinaseProfiler™, Promega ADP-Glo™).
-
Assay buffer, recombinant kinases, appropriate substrates, and ATP.
-
-
Methodology:
-
Dilute the test compound to the desired final screening concentration (typically 1-10 µM) in the assay buffer provided by the screening service.
-
The service provider combines the diluted compound with the individual recombinant kinase, a suitable substrate (peptide or protein), and ATP at or near its Km concentration.
-
The enzymatic reaction is allowed to proceed for a defined period at a controlled temperature (e.g., 30 °C).
-
The reaction is terminated, and the remaining ATP (or ADP produced) is quantified using a detection reagent (e.g., luminescence-based).
-
Data is normalized to positive (no inhibitor) and negative (no enzyme or potent inhibitor) controls.
-
Results are expressed as Percent Inhibition (%I).
-
-
Data Analysis & Interpretation: Hits are typically defined as kinases showing >80-90% inhibition at the screening concentration. These hits are then selected for further validation.
| Hypothetical Kinase Screening Data (10 µM Compound) | |
| Kinase Target | Percent Inhibition (%) |
| MERTK | 98 |
| TYRO3 | 95 |
| AXL | 85 |
| ABL1 | 75 |
| SRC | 60 |
| EGFR | 45 |
| CDK2 | 15 |
Experimental Protocol: Cellular Thermal Shift Assay (CETSA)
-
Objective: To confirm direct binding of the compound to the putative kinase target within an intact cellular environment.
-
Materials:
-
Cell line expressing the target kinase (e.g., A549 for MERTK).[9]
-
Test compound, DMSO (vehicle control).
-
PBS, protease/phosphatase inhibitor cocktails.
-
Equipment: PCR thermocycler, centrifuges, Western blot supplies.
-
-
Methodology:
-
Culture cells to ~80% confluency. Harvest and resuspend in PBS to a concentration of ~10^7 cells/mL.
-
Aliquot cell suspension and treat with the test compound (e.g., 10x desired final concentration) or DMSO for 1 hour at 37 °C.
-
Heat the treated cell suspensions across a temperature gradient (e.g., 40°C to 64°C in 2°C increments for 3 minutes) using a thermocycler. Cool immediately at 4°C for 3 minutes.
-
Lyse cells by freeze-thaw cycles (e.g., 3 cycles of liquid nitrogen and a 25°C water bath).
-
Separate the soluble protein fraction (containing stabilized, non-denatured protein) from the precipitated, denatured protein by centrifugation (e.g., 20,000 x g for 20 minutes at 4 °C).
-
Collect the supernatant and analyze the amount of soluble target protein at each temperature point by Western blot using a target-specific antibody.
-
-
Data Analysis & Interpretation: A ligand-bound protein is thermally stabilized. The CETSA "melting curve" for the compound-treated sample will show a rightward shift compared to the vehicle control, indicating a higher abundance of soluble protein at elevated temperatures. This confirms direct target engagement.
Primary Target Class II: G-Protein Coupled Receptors (GPCRs)
The N-methylpiperazine motif is a classic pharmacophore for aminergic GPCRs, with preliminary studies on similar scaffolds suggesting potential interactions with serotonin and dopamine receptors.[5][11] This makes GPCRs a highly attractive secondary target class.
Postulated Mechanism of Action: The protonated nitrogen of the piperazine ring is hypothesized to form a charge-charge interaction with a conserved aspartic acid residue in transmembrane helix 3 (TM3) of aminergic GPCRs, a canonical interaction for many ligands of this receptor class.
Workflow for GPCR Target Identification and Validation
Caption: Workflow for GPCR Target Discovery and Validation.
Experimental Protocol: Radioligand Binding Assay
-
Objective: To determine the binding affinity (Ki) of a test compound for a specific GPCR target.
-
Materials:
-
Cell membranes prepared from a cell line overexpressing the target GPCR (e.g., HEK293 cells transfected with 5-HT6).
-
A specific radioligand for the target (e.g., [³H]-LSD for 5-HT6).
-
Test compound, non-specific binding control (a high concentration of a known, non-radioactive ligand).
-
Assay buffer, glass fiber filter mats, scintillation fluid, and a scintillation counter.
-
-
Methodology:
-
Prepare serial dilutions of the test compound.
-
In a 96-well plate, combine the cell membranes, a fixed concentration of the radioligand, and either buffer, test compound, or the non-specific binding control.
-
Incubate the plate to allow binding to reach equilibrium (e.g., 60 minutes at 25 °C).
-
Rapidly harvest the contents of each well onto a glass fiber filter mat using a cell harvester. This separates the membrane-bound radioligand from the unbound.
-
Wash the filters with ice-cold buffer to remove any remaining unbound radioligand.
-
Place the filter mats in scintillation vials with scintillation fluid.
-
Quantify the radioactivity (in counts per minute, CPM) using a scintillation counter.
-
-
Data Analysis & Interpretation: The data are used to generate a competitive displacement curve. The IC50 (concentration of test compound that displaces 50% of the radioligand) is determined. The IC50 is then converted to the inhibition constant (Ki) using the Cheng-Prusoff equation, which accounts for the concentration and affinity of the radioligand used. A lower Ki value indicates higher binding affinity.
| Hypothetical GPCR Binding Data | ||
| Receptor Target | Radioligand | Ki (nM) |
| 5-HT6 | [³H]-LSD | 25 |
| D₂ | [³H]-Spiperone | 150 |
| 5-HT2A | [³H]-Ketanserin | 450 |
| α₁-adrenergic | [³H]-Prazosin | >1000 |
Secondary and Exploratory Target Classes
While kinases and GPCRs represent the highest probability target classes, the scaffold's broad bioactivity profile suggests other possibilities.
-
Monoamine Oxidases (MAOs): Derivatives of a related 3-(4-Acetyl-piperazin-1-YL)-4-chloroaniline have shown inhibitory activity against MAO, enzymes critical for neurotransmitter metabolism.[1] An initial screen could be performed using a commercially available luminescent assay (e.g., MAO-Glo™ from Promega) to quickly assess activity against MAO-A and MAO-B.
-
Antimicrobial/Antiprotozoal Targets: The noted antimicrobial and antiprotozoal activities suggest the scaffold could be inhibiting essential enzymes or processes in these organisms.[2][5][12] An effective strategy involves initial phenotypic screening to determine the minimum inhibitory concentration (MIC) against a panel of relevant pathogens. For hits, target identification can be pursued through advanced techniques like genetic screening with overexpression libraries or comparative proteomics/metabolomics of treated vs. untreated organisms.
Conclusion and Strategic Outlook
The 3-Chloro-4-(4-methylpiperazin-1-yl)aniline scaffold is a validated and highly promising starting point for the development of novel therapeutics. The evidence strongly points toward protein kinases and GPCRs as primary target classes. A strategic and efficient drug discovery program should employ a parallel screening approach:
-
Screen broadly against a large kinase panel to identify potential anti-proliferative or anti-inflammatory leads.
-
Simultaneously, screen against a focused panel of aminergic GPCRs to explore neuropharmacological applications.
The workflows and protocols detailed in this guide provide a robust, self-validating system for moving from initial hypothesis to confirmed cellular target engagement. By understanding the inherent chemical propensities of the core scaffold and applying these systematic validation funnels, researchers can rapidly and effectively elucidate the mechanism of action of their novel compounds and accelerate their journey toward clinical development.
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MDPI. (2010). Synthesis and Biological Activity of Some 3-(4-(Substituted)-piperazin-1-yl)cinnolines. Available at: [Link]
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ResearchGate. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Available at: [Link]
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ResearchGate. (2017). Synthesis and biological activities of piperazine derivatives as antimicrobial and antifungal agents. Available at: [Link]
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PubMed Central. (2024, January 5). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][5][13][14]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. Available at: [Link]
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SciSpace. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Available at: [Link]
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Der Pharma Chemica. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Available at: [Link]
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PubMed. (2018, December 5). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor.... Available at: [Link]
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PubMed Central. (2021, July 29). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. Available at: [Link]
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PubMed. (2014, March 21). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. Available at: [Link]
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GoodRx. (2024). Popular Kinase Inhibitors List, Drug Prices and Medication Information. Available at: [Link]
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MDPI. (2023, August 11). Structure–Activity Relationship Studies on 6-Chloro-1-phenylbenzazepines Leads to the Identification of a New Dopamine D1 Receptor Antagonist. Available at: [Link]
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- 10. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
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spectroscopic data of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
An In-depth Technical Guide to the Spectroscopic Characterization of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the spectroscopic data for this compound (C₁₁H₁₇Cl₂N₃, Mol. Wt.: 262.18 g/mol ).[1] As a key intermediate in pharmaceutical synthesis, particularly for agents targeting the central nervous system, rigorous structural confirmation and purity assessment are paramount.[1][2] This document details the theoretical underpinnings and practical application of Nuclear Magnetic Resonance (¹H NMR, ¹³C NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy for the unambiguous identification and characterization of this compound. The guide is intended for researchers, analytical scientists, and drug development professionals who require a deep, validated understanding of this molecule's analytical profile.
Molecular Structure and Spectroscopic Significance
The structural integrity of a pharmaceutical intermediate directly impacts the safety and efficacy of the final active pharmaceutical ingredient (API). Spectroscopic methods provide a non-destructive, detailed fingerprint of a molecule's atomic arrangement and bonding. For this compound, these techniques are essential to confirm the substitution pattern on the aniline ring, the integrity of the N-methylpiperazine moiety, and the presence of the hydrochloride salt.
The molecular structure presents several distinct features for spectroscopic analysis: a trisubstituted aromatic ring, a saturated heterocyclic piperazine ring, an N-methyl group, and a primary aniline amine which is protonated in the hydrochloride form. Each of these components yields characteristic signals in different spectroscopic domains.
Caption: Chemical structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone of molecular structure elucidation in organic chemistry. It provides precise information about the chemical environment, connectivity, and spatial relationship of magnetically active nuclei, such as ¹H and ¹³C.
¹H NMR Spectroscopy: Mapping the Proton Environment
Proton NMR reveals the number of distinct proton types and their neighboring environments. The chemical shift (δ) is indicative of the electronic environment, while signal splitting (multiplicity) reveals adjacent protons, and integration provides the relative number of protons for each signal.
-
Sample Preparation: Dissolve 5-10 mg of this compound in ~0.6 mL of a suitable deuterated solvent (e.g., Methanol-d₄ or DMSO-d₆). The choice of solvent is critical; Methanol-d₄ is often used for hydrochloride salts to ensure solubility.[3]
-
Instrumentation: Acquire the spectrum on a 400 MHz (or higher) NMR spectrometer.
-
Parameters:
-
Temperature: 25 °C
-
Pulse Sequence: Standard single-pulse sequence (e.g., zg30).
-
Number of Scans: 16-64 scans for adequate signal-to-noise ratio.
-
Reference: Tetramethylsilane (TMS) at δ 0.00 ppm, or the residual solvent peak.
-
The ¹H NMR spectrum of the free base, 1-(4-amino-2-chlorophenyl)-4-methylpiperazine, has been reported in Methanol-d₄.[3] For the hydrochloride salt, shifts, particularly for protons on or near nitrogen atoms, are expected to move downfield due to the electron-withdrawing effect of protonation.
Table 1: Expected ¹H NMR Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Rationale |
|---|---|---|---|---|
| ~7.0-7.2 | d | 1H | Ar-H (H5) | Ortho to the NH₃⁺ group, showing doublet coupling from H6. |
| ~6.8-7.0 | d | 1H | Ar-H (H2) | Singlet-like or small doublet, adjacent to two substituents. |
| ~6.7-6.9 | dd | 1H | Ar-H (H6) | Doublet of doublets, coupled to H5. |
| ~3.0-3.2 | br s | 4H | Piperazine (-CH₂-N-Ar) | Broad signal for the four protons on carbons adjacent to the aromatic ring. |
| ~2.6-2.8 | br s | 4H | Piperazine (-CH₂-N-CH₃) | Broad signal for the four protons on carbons adjacent to the N-methyl group. |
| ~2.4-2.5 | s | 3H | N-CH₃ | A sharp singlet for the methyl group protons. |
Note: The NH₃⁺ protons are often broad and may exchange with solvent, sometimes not being observed or appearing as a very broad hump.
Caption: Logical grouping of proton environments for ¹H NMR analysis.
¹³C NMR Spectroscopy: Probing the Carbon Framework
Carbon-13 NMR provides a signal for each unique carbon atom in the molecule, offering direct insight into the carbon skeleton.
-
Sample Preparation: Use the same sample prepared for ¹H NMR analysis.
-
Instrumentation: Acquire the spectrum on a 100 MHz (or higher, corresponding to the ¹H frequency) NMR spectrometer.
-
Parameters:
-
Pulse Sequence: Standard proton-decoupled sequence (e.g., zgpg30).
-
Number of Scans: Requires more scans than ¹H NMR (e.g., 1024-4096) due to the low natural abundance of ¹³C.
-
The chemical shifts in ¹³C NMR are highly dependent on the carbon's hybridization and the electronegativity of attached atoms. No direct literature spectrum was found, so the assignments below are based on established chemical shift ranges for analogous structures.[4][5][6]
Table 2: Predicted ¹³C NMR Data
| Chemical Shift (δ, ppm) | Assignment | Rationale |
|---|---|---|
| ~145-150 | C4 (C-N Piperazine) | Aromatic carbon bonded to nitrogen, deshielded. |
| ~135-140 | C1 (C-NH₃⁺) | Aromatic carbon bonded to the protonated amine group. |
| ~125-130 | C3 (C-Cl) | Aromatic carbon attached to chlorine, deshielded by the halogen. |
| ~120-125 | C2 (Ar-CH) | Aromatic methine carbon. |
| ~118-122 | C5 (Ar-CH) | Aromatic methine carbon. |
| ~115-118 | C6 (Ar-CH) | Aromatic methine carbon. |
| ~53-56 | Piperazine (-CH₂-N-CH₃) | Aliphatic carbons adjacent to the N-methyl group. |
| ~48-52 | Piperazine (-CH₂-N-Ar) | Aliphatic carbons adjacent to the aromatic ring, slightly deshielded. |
| ~45-48 | N-CH₃ | N-methyl carbon, typically appears in this region. |
Mass Spectrometry (MS)
Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, allowing for the determination of molecular weight and elemental composition. Electrospray Ionization (ESI) is the preferred method for this compound as it is a soft ionization technique suitable for polar, non-volatile molecules like hydrochloride salts.[1]
-
Sample Preparation: Prepare a dilute solution (e.g., 10-100 µg/mL) of the compound in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Infuse the sample into an ESI-equipped mass spectrometer (e.g., a Triple Quadrupole or TOF instrument).
-
Parameters:
-
Ionization Mode: Positive ion mode is used to detect the protonated molecule [M+H]⁺.
-
Source Voltage: Typically 3-5 kV.
-
Scan Range: Scan a mass range appropriate for the expected molecular ion (e.g., m/z 100-400).
-
The mass spectrum provides two crucial pieces of information: the molecular weight of the free base and a characteristic isotopic pattern confirming the presence of a chlorine atom.
-
Molecular Ion: The molecular formula of the free base is C₁₁H₁₆ClN₃. In positive mode ESI-MS, the instrument will detect the protonated free base, [C₁₁H₁₆ClN₃ + H]⁺. This gives an expected m/z of ~226.[3]
-
Isotopic Pattern: Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance of 3:1.[7] Therefore, the molecular ion will appear as a pair of peaks:
-
[M+H]⁺: at m/z ~226 (containing ³⁵Cl)
-
[M+2+H]⁺: at m/z ~228 (containing ³⁷Cl)
-
The relative intensity of the m/z 226 peak to the m/z 228 peak will be approximately 3:1, a definitive signature for a single chlorine atom.[7]
-
Table 3: Expected High-Resolution ESI-MS Data
| m/z (Calculated) | Ion Formula | Assignment |
|---|---|---|
| 226.11058 | [C₁₁H₁₇³⁵ClN₃]⁺ | Protonated Molecular Ion |
| 228.10763 | [C₁₁H₁₇³⁷ClN₃]⁺ | Protonated Molecular Ion (Isotope) |
Caption: A potential fragmentation pathway for the molecular ion in MS/MS analysis.
Infrared (IR) Spectroscopy
IR spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an excellent tool for identifying the functional groups present.
-
Sample Preparation: Prepare the sample using the KBr (potassium bromide) pellet method. Mix a small amount of the solid sample with dry KBr powder and press it into a thin, transparent disk. Alternatively, use an Attenuated Total Reflectance (ATR) accessory.
-
Instrumentation: Analyze the sample using an FTIR (Fourier-Transform Infrared) spectrometer.
-
Parameters:
-
Scan Range: Typically 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
The IR spectrum will show characteristic absorption bands corresponding to the various functional groups in the molecule. The presence of the hydrochloride salt will be evident in the broad absorptions in the N-H stretching region.
Table 4: Expected IR Absorption Bands
| Frequency Range (cm⁻¹) | Vibration Type | Functional Group Assignment |
|---|---|---|
| 3300-3500 | N-H Stretch | Primary amine (NH₂) - Likely obscured or shifted in hydrochloride salt |
| 2500-3200 (broad) | N⁺-H Stretch | Ammonium salt (from aniline hydrochloride) |
| 2850-3000 | C-H Stretch | Aliphatic (piperazine and methyl) |
| 3010-3100 | C-H Stretch | Aromatic |
| 1580-1620 | C=C Stretch | Aromatic ring |
| 1450-1550 | N-H Bend / C=C Stretch | Amine / Aromatic ring |
| 1250-1350 | C-N Stretch | Aryl-N and Aliphatic-N |
| 600-800 | C-Cl Stretch | Aryl-Chloride |
Conclusion
The comprehensive spectroscopic analysis using ¹H NMR, ¹³C NMR, Mass Spectrometry, and IR Spectroscopy provides a self-validating system for the structural confirmation of this compound. ¹H and ¹³C NMR confirm the precise arrangement of atoms and the carbon-hydrogen framework. ESI-MS validates the molecular weight and elemental composition through its characteristic [M+H]⁺ ion and the 3:1 isotopic pattern of chlorine. Finally, IR spectroscopy confirms the presence of all key functional groups. Together, these techniques provide an unambiguous analytical profile essential for quality control, regulatory submission, and ensuring the integrity of this vital pharmaceutical intermediate.
References
- Smolecule. (2023). This compound.
-
Indian Institute of Science Education and Research, Kolkata. (n.d.). Abnormal N-Heterocyclic Carbene Based Nickel Complex for Catalytic Reduction of Nitroarenes - Supporting Information. Available at: [Link]
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The Royal Society of Chemistry. (n.d.). Supplementary Material. Available at: [Link]
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PubChem. (n.d.). 3-Chloro-4-methylaniline. Available at: [Link]
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Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. SciSpace. Available at: [Link]
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NIST. (n.d.). Aniline hydrochloride. NIST Chemistry WebBook. Available at: [Link]
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Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica, 4(3):909-914. Available at: [Link]
-
PubChemLite. (n.d.). 3-(4-methylpiperazin-1-yl)aniline (C11H17N3). Available at: [Link]
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Wiley Science Solutions. (n.d.). 3-Chloroaniline - Optional[13C NMR] - Chemical Shifts. SpectraBase. Available at: [Link]
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An In-Depth Technical Guide to the Solubility and Stability of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
Abstract
This technical guide provides a comprehensive analysis of the core physicochemical properties of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, a key intermediate in pharmaceutical synthesis.[1] With a focus on solubility and chemical stability, this document is intended for researchers, chemists, and formulation scientists in the drug development sector. We will explore the theoretical basis for its behavior, present detailed experimental protocols for characterization, and discuss the practical implications for handling, formulation, and long-term storage. The methodologies described are grounded in established principles and regulatory expectations, such as those outlined by the International Council for Harmonisation (ICH).[2][3]
Introduction and Physicochemical Profile
This compound is an aromatic amine derivative notable for its applications as a building block in the synthesis of biologically active molecules, particularly in oncology and neuropharmacology.[1] Its structure, featuring a chlorinated aniline ring and a methylpiperazine moiety, imparts specific characteristics that govern its solubility and stability. The hydrochloride salt form is intentionally created to enhance these properties, particularly aqueous solubility.[1]
Understanding these characteristics is not merely an academic exercise; it is a critical prerequisite for successful process development, formulation design, and ensuring the quality and efficacy of subsequent active pharmaceutical ingredients (APIs). This guide provides the foundational knowledge and practical methodologies to achieve this.
Table 1: Core Physicochemical Properties
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride | [1] |
| CAS Number | 1052538-72-3 | [1] |
| Molecular Formula | C₁₁H₁₇Cl₂N₃ | [1] |
| Molecular Weight | 262.18 g/mol | [1] |
| Appearance | Colorless to light yellow crystalline solid | [4] |
Solubility Profile: A Comprehensive Evaluation
The solubility of a synthetic intermediate is a pivotal parameter that influences reaction kinetics, purification strategies, and the feasibility of formulation pathways. For this compound, its ionic nature as a salt and the presence of basic nitrogen atoms in the piperazine ring are the dominant factors controlling its solubility.
Theoretical Considerations
The molecule possesses two key features governing its solubility:
-
Hydrochloride Salt: The HCl salt form significantly increases aqueous solubility compared to the free base by allowing the molecule to ionize in solution.
-
pH-Dependence: The piperazine and aniline nitrogens are basic. In acidic to neutral media, these sites are protonated, leading to enhanced solubility in water.[1] As the pH becomes more alkaline, the molecule will deprotonate, converting to the less soluble free base. Therefore, a thorough pH-solubility profile is essential.
Experimental Determination of Thermodynamic Solubility
Thermodynamic, or equilibrium, solubility provides the most accurate measure of a compound's maximum dissolved concentration under stable conditions.[5][6] The shake-flask method is the gold standard for this determination.[6][7]
Protocol 1: Equilibrium Solubility Determination via Shake-Flask Method
-
Preparation of Media: Prepare a series of aqueous buffers covering a physiologically and industrially relevant pH range (e.g., pH 1.2, 4.5, 6.8, 7.4, and 9.0).[8] Use standard buffers such as HCl, acetate, and phosphate.[8] Also, prepare common organic solvents (e.g., Methanol, Ethanol, Acetonitrile, Dichloromethane).
-
Sample Addition: Add an excess amount of the compound to a known volume of each solvent/buffer in a sealed vial. The presence of undissolved solid is necessary to ensure saturation.[7]
-
Equilibration: Agitate the vials at a constant, controlled temperature (e.g., 25 °C and 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.[7][8]
-
Phase Separation: After equilibration, allow the vials to stand, then separate the saturated solution from the excess solid using centrifugation followed by filtration through a 0.45 µm filter. This step must be performed carefully to avoid temperature changes or solvent evaporation.[6][9]
-
Quantification: Accurately dilute an aliquot of the clear filtrate and analyze its concentration using a validated, stability-indicating HPLC-UV method (see Section 4).
-
Data Reporting: Express solubility in mg/mL or mol/L.
Solubility Data Summary
The following table summarizes expected solubility behaviors based on the compound's structure and data for similar aniline derivatives.
Table 2: Expected Solubility of this compound
| Solvent System | Temperature | Expected Solubility | Rationale / Notes |
| Aqueous Media | |||
| pH 1.2 (0.1 N HCl) | 25 °C / 37 °C | High | Fully protonated species. |
| pH 4.5 (Acetate Buffer) | 25 °C / 37 °C | Moderate to High | Primarily protonated species. |
| pH 6.8 (Phosphate Buffer) | 25 °C / 37 °C | Moderate | Mixture of protonated and neutral species. |
| Water | 25 °C | Moderate (Est. 5-20 mg/mL) | pH-dependent; self-buffering effect.[1] |
| Organic Solvents | |||
| Methanol | 25 °C | Soluble | Polar protic solvent.[4] |
| Ethanol | 25 °C | Soluble | Polar protic solvent. |
| Acetonitrile | 25 °C | Slightly Soluble | Polar aprotic solvent. |
| Dichloromethane (DCM) | 25 °C | Sparingly Soluble | Non-polar solvent. |
| Dimethyl Sulfoxide (DMSO) | 25 °C | Very Soluble | High-polarity aprotic solvent. |
Diagram 1: Workflow for Solubility Profile Determination
Caption: A standardized workflow for determining equilibrium solubility.
Stability Profile: Forced Degradation and Pathway Analysis
Stability testing is the cornerstone of ensuring a chemical intermediate's integrity throughout its lifecycle. Forced degradation (or stress testing) is a critical component of this process, designed to accelerate the chemical degradation of a substance to identify likely degradation products and validate the stability-indicating power of analytical methods.[10] The principles are outlined in ICH Q1A guidelines.[2][3]
Rationale for Stress Conditions
The choice of stress conditions is designed to mimic the extremes the compound might encounter during synthesis, storage, and handling. For an aromatic amine like the title compound, key vulnerabilities include hydrolysis of potential precursors (though less likely for the aniline itself), oxidation of the electron-rich amine and piperazine groups, and photolytic degradation.[10][11]
Forced Degradation Experimental Protocol
Objective: To induce approximately 5-20% degradation of the parent compound to facilitate the identification of degradation products and pathways.[12]
Protocol 2: Comprehensive Forced Degradation Study
-
Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., 50:50 acetonitrile:water) at a known concentration (e.g., 1 mg/mL).[9]
-
Stress Conditions:
-
Acid Hydrolysis: Mix the stock solution with 0.1 N HCl. Heat at 60-80 °C for a defined period (e.g., 2, 8, 24 hours).
-
Base Hydrolysis: Mix the stock solution with 0.1 N NaOH. Keep at room temperature or gently heat (e.g., 40 °C) for a defined period.
-
Neutral Hydrolysis: Mix the stock solution with water. Heat at 60-80 °C.
-
Oxidative Degradation: Mix the stock solution with a dilute solution of hydrogen peroxide (e.g., 3% H₂O₂). Keep at room temperature in the dark.[10] Aromatic amines are particularly susceptible to oxidation.[10]
-
Photostability: Expose the solid compound and a solution to controlled UV and visible light conditions as per ICH Q1B guidelines (e.g., overall illumination of not less than 1.2 million lux hours and an integrated near UV energy of not less than 200 watt hours/square meter).[2]
-
Thermal Degradation: Expose the solid compound to dry heat (e.g., 80-100 °C) in a calibrated oven.
-
-
Timepoint Sampling: At each timepoint, withdraw a sample. For acid/base hydrolysis samples, neutralize them before dilution and analysis.
-
Analysis: Analyze all stressed samples, along with an unstressed control, using a stability-indicating HPLC method (see Section 4). Use a photodiode array (PDA) detector to check for peak purity and identify the UV maxima of new peaks. If significant degradation occurs, LC-MS analysis is essential for structural elucidation of degradants.
Predicted Degradation Pathways
Based on the structure, the following degradation pathways are plausible:
-
Oxidation: The tertiary amine in the piperazine ring and the aniline nitrogen are electron-rich and susceptible to oxidation, potentially forming N-oxides.[10]
-
Dehalogenation: Under photolytic or harsh thermal stress, cleavage of the C-Cl bond could occur.[12]
-
Ring Modification: Severe oxidative stress can lead to hydroxylation of the aromatic ring or even ring opening.[10][13]
Table 3: Summary of Forced Degradation Conditions and Potential Outcomes
| Stress Condition | Reagent/Parameters | Potential Degradation Pathway |
| Acid Hydrolysis | 0.1 N HCl, 80 °C | Likely stable; protonation protects amines. |
| Base Hydrolysis | 0.1 N NaOH, 40 °C | Minimal degradation expected. |
| Oxidation | 3% H₂O₂, RT | High Risk. Formation of N-oxides, ring hydroxylation. |
| Photolysis | ICH Q1B light exposure | Moderate Risk. Dehalogenation, formation of colored impurities. |
| Thermal (Solid) | 100 °C, dry heat | Minimal degradation unless melting point is approached. |
Diagram 2: Logical Workflow for a Forced Degradation Study
Caption: Systematic approach for conducting and evaluating a forced degradation study.
Stability-Indicating Analytical Methodology
A robust analytical method is essential to accurately quantify the compound and separate it from any process impurities or degradation products. A reversed-phase high-performance liquid chromatography (RP-HPLC) method with UV detection is the standard approach.[9]
Protocol 3: Example Stability-Indicating HPLC-UV Method
-
Instrumentation: HPLC system with a quaternary pump, autosampler, column thermostat, and Photodiode Array (PDA) detector.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 3.5 µm particle size).[4]
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile.
-
Gradient Elution: A linear gradient starting from a low percentage of Mobile Phase B (e.g., 10%) and increasing to a high percentage (e.g., 90%) over 20-30 minutes. This ensures elution of the polar parent compound as well as any less polar degradants.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: Monitor at a wavelength of maximum absorbance (e.g., determined from the UV spectrum, ~254 nm).
-
Injection Volume: 10 µL.
-
Sample Preparation: Dilute samples to an appropriate concentration (e.g., 0.1 mg/mL) in a solvent compatible with the mobile phase, such as 50:50 water:acetonitrile.[9]
Method Validation: This method must be validated according to ICH Q2(R1) guidelines to prove its specificity (the ability to resolve the main peak from all degradants), linearity, accuracy, and precision.
Recommended Storage and Handling
Based on the likely stability profile, proper storage is crucial to maintain the long-term integrity of this compound.
-
Temperature: Store in a cool, dry place. Some suppliers recommend storage below +30°C.[12]
-
Atmosphere: Keep the container tightly sealed and store in a well-ventilated area to protect from moisture and air.[12] The compound may be air-sensitive.[12]
-
Incompatibilities: Avoid contact with strong oxidizing agents, as these pose the highest risk of degradation.[12]
Conclusion
This compound is a moderately soluble compound whose aqueous solubility is highly dependent on pH. Its chemical stability is generally robust, but it demonstrates a clear vulnerability to oxidative stress, a critical consideration for process chemistry and storage. Photostability should also be carefully managed. The protocols and data presented in this guide provide a robust framework for researchers to thoroughly characterize this intermediate, enabling informed decisions in process development, formulation, and quality control, ultimately ensuring the successful application of this valuable synthetic building block.
References
-
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials. Available from: [Link]
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RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation. Available from: [Link]
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European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline. Available from: [Link]
-
YouTube. (2025, April 3). Q1A (R2) A deep dive in Stability Studies. Available from: [Link]
-
Slideshare. (n.d.). ICH STABILITY TESTING GUIDELINES (ICH Q1A-Q1F).pptx. Available from: [Link]
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Pharmaguideline. (2011, June 12). Determination of Solubility in Pharmaceuticals. Available from: [Link]
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SciSpace. (2012, February 10). Experimental and Computational Methods Pertaining to Drug Solubility. Available from: [Link]
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Academic Journals. (2025, August 8). Degradation studies of amines and alkanolamines during sour gas treatment process. Available from: [Link]
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RASĀYAN Journal of Chemistry. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Available from: [Link]
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ChemSrc. (n.d.). This compound (CAS No. 1052538-72-3) SDS. Available from: [Link]
-
ResearchGate. (2025, August 7). A new approach for the degradation of high concentration of aromatic amine by heterocatalytic Fenton oxidation: Kinetic and spectroscopic studies. Available from: [Link]
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ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter.... Available from: [Link]
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RSC Publishing. (n.d.). A quantitative assessment of the production of ˙OH and additional oxidants in the dark Fenton reaction: Fenton degradation of aromatic amines. Available from: [Link]
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ResearchGate. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Available from: [Link]
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PubMed. (1975, September). Biotransformation of 1-(4-chlorophenyl)-3,3-dimethyltriazene into 3-chloro-4-hydroxyaniline: intramolecular hydroxylation-induced chlorine migration during a catabolic degradation of a chemical carcinogen. Available from: [Link]
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Navigating the Synthesis Landscape: A Technical Guide to the Safe Handling of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
Introduction
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a substituted aniline derivative with significant potential in pharmaceutical research and development, particularly in the fields of neuropharmacology and oncology.[1] Its structural motifs, including the chloro-substituted aniline and the methylpiperazine moiety, make it a valuable intermediate in the synthesis of complex therapeutic agents.[1] As with many aniline derivatives, this compound and its structural relatives are biologically active and require careful handling to ensure the safety of laboratory personnel and the integrity of research outcomes. This guide provides a comprehensive overview of the safety considerations and handling protocols for this compound, drawing on established safety data for analogous compounds to provide a robust framework for risk mitigation.
Hazard Identification and Risk Assessment
While a comprehensive toxicological profile for this compound is not fully detailed in all available safety data sheets, the known hazards of chlorinated anilines provide a strong basis for a precautionary approach.[2] Aniline and its derivatives are classified as toxic, with potential for serious health effects upon exposure.[3][4]
1.1. GHS Classification (Anticipated)
Based on data for analogous compounds like aniline hydrochloride and other chloroanilines, the following Globally Harmonized System (GHS) classifications should be anticipated[3][5]:
-
Acute Toxicity: Toxic if swallowed, in contact with skin, or if inhaled.[3][5]
-
Skin Corrosion/Irritation: May cause skin irritation.[6]
-
Serious Eye Damage/Eye Irritation: Causes serious eye damage.[3][5]
-
Respiratory or Skin Sensitization: May cause an allergic skin reaction.[3][5]
-
Germ Cell Mutagenicity: Suspected of causing genetic defects.[3][5]
-
Specific Target Organ Toxicity (Repeated Exposure): Causes damage to organs through prolonged or repeated exposure.[3][5]
-
Hazardous to the Aquatic Environment: Very toxic to aquatic life with long-lasting effects.[3][6]
1.2. Primary Routes of Exposure
The primary routes of occupational exposure are inhalation of dust particles, dermal contact, and accidental ingestion.[7][8] The hydrochloride salt form is a solid, making dust inhalation a significant concern during weighing and transfer operations.[2]
1.3. Toxicological Summary
The systemic toxicity of aniline derivatives is primarily linked to the formation of methemoglobin, which impairs the oxygen-carrying capacity of the blood, leading to cyanosis (a bluish discoloration of the skin), headache, dizziness, and in severe cases, unconsciousness and death.[9][10][11] Chronic exposure can lead to damage to the liver and kidneys.[10]
| Hazard Endpoint | Anticipated Effect | Source Compound Analogy |
| Acute Oral Toxicity | Toxic | Aniline Hydrochloride[3] |
| Acute Dermal Toxicity | Toxic | Aniline Hydrochloride[3] |
| Acute Inhalation Toxicity | Toxic | Aniline Hydrochloride[3] |
| Eye Irritation | Causes serious eye damage | Aniline Hydrochloride[3][5] |
| Skin Sensitization | May cause an allergic skin reaction | Aniline Hydrochloride[3][5] |
| Mutagenicity | Suspected of causing genetic defects | Aniline Hydrochloride[3][5] |
| Carcinogenicity | Suspected of causing cancer | Aniline Hydrochloride[3][5] |
| Target Organ Toxicity | Blood (methemoglobinemia), Liver, Kidneys | Aniline, 3-Chloroaniline[10][11] |
Engineering Controls and Personal Protective Equipment (PPE)
A multi-layered approach to exposure control is essential, prioritizing engineering controls and supplementing with appropriate PPE.
2.1. Engineering Controls
All work with this compound should be conducted in a well-ventilated area.[7]
-
Chemical Fume Hood: All weighing and handling of the solid compound, as well as the preparation of solutions, must be performed in a certified chemical fume hood to minimize inhalation exposure.[7]
-
Ventilation: General laboratory ventilation should be sufficient to control fugitive emissions.
2.2. Personal Protective Equipment (PPE)
The selection of PPE should be based on a thorough risk assessment of the specific procedures being performed.[12]
-
Hand Protection: Wear appropriate chemical-resistant gloves. While nitrile gloves may offer sufficient protection for short-term use, butyl, neoprene, or Viton gloves are recommended for prolonged contact with aniline compounds.[7][13] Always inspect gloves prior to use and change them immediately if contamination is suspected.[9]
-
Eye Protection: Chemical safety goggles that provide a tight seal are mandatory.[7] A face shield should also be worn when there is a significant risk of splashes.[9]
-
Skin and Body Protection: A full-length laboratory coat, long pants, and closed-toe shoes are required.[7] For larger scale operations or in the event of a spill, chemical-resistant coveralls may be necessary.[4]
-
Respiratory Protection: If engineering controls are not sufficient to maintain exposure below occupational exposure limits, or during emergency situations, a NIOSH-approved respirator with an appropriate cartridge for organic vapors and particulates should be used.[14] Respirator use requires enrollment in a respiratory protection program, including fit testing and medical clearance.[13]
Caption: Decision workflow for chemical spill response.
Waste Disposal
All waste containing this compound, including contaminated absorbents and PPE, must be disposed of as hazardous waste. [9]
-
Collect waste in clearly labeled, sealed containers. [15]* Follow all institutional, local, and national regulations for hazardous waste disposal. [3]Do not dispose of this chemical down the drain, as it is very toxic to aquatic life. [6][8]
Conclusion
This compound is a valuable research chemical that can be handled safely by adhering to stringent safety protocols. A thorough understanding of its potential hazards, rooted in the toxicological profiles of related aniline compounds, is paramount. By implementing robust engineering controls, utilizing appropriate personal protective equipment, and following established safe handling and emergency procedures, researchers can mitigate the risks associated with this compound and ensure a safe laboratory environment.
References
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Aniline - Incident management. GOV.UK. [Link]
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Aniline Standard Operating Procedure. University of Washington. [Link]
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Spill Control/Emergency Response. Oakland University EHSO Manual. (2025-01-14). [Link]
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Aniline Standard Operating Procedure. Washington State University. [Link]
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3-chloro-4-(4-methylpiperazin-1-yl)aniline chemical label. Molbase. [Link]
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Chemical Emergencies, Exposures, and Spills. Florida State University Environmental Health and Safety. [Link]
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Chemical Spill Procedures. Princeton University Environmental Health and Safety. [Link]
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CHEMICAL SPILL PROCEDURES. Clarkson University. [Link]
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Aniline - Hazardous Substance Fact Sheet. New Jersey Department of Health. [Link]
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Aniline hydrochloride. Penta chemicals. (2024-05-07). [Link]
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What are the health and safety guidelines for Aniline in workplaces? Knowledge - Shaanxi BLOOM Tech Co., Ltd. (2025-02-24). [Link]
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ICSC 0130 - 3-CHLOROANILINE. International Programme on Chemical Safety. [Link]
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3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride literature review
An In-depth Technical Guide to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride for Researchers and Drug Development Professionals
Introduction: A Key Building Block in Modern Medicinal Chemistry
This compound, with a molecular formula of C₁₁H₁₇Cl₂N₃ and a molecular weight of 262.18 g/mol , is a substituted aniline derivative of significant interest in the pharmaceutical industry.[1][2] Its structure incorporates three key pharmacophoric elements: a chloro-substituted benzene ring, an aniline moiety, and an N-methylpiperazine group. This unique combination makes it a versatile intermediate for the synthesis of complex molecules targeting a range of biological pathways.[1]
The presence of the piperazine ring is a well-established feature in many centrally active agents, influencing properties like blood-brain barrier penetration and receptor binding.[3] Simultaneously, the chloro-substituent can modulate the electronic properties and metabolic stability of the parent molecule, often enhancing therapeutic efficacy.[1] As a hydrochloride salt, the compound exhibits improved stability and solubility in aqueous media, which is advantageous for both synthesis and formulation studies.[1] This guide provides a comprehensive overview of its synthesis, physicochemical properties, analytical characterization, and applications, offering a technical resource for scientists engaged in chemical research and drug discovery.[1]
Chemical Identity and Physicochemical Properties
The compound is typically a white to off-white crystalline solid under ambient conditions.[1] Its ionic nature as a hydrochloride salt significantly influences its physical properties, particularly its solubility, which is pH-dependent.[1]
| Property | Value / Description | Reference(s) |
| IUPAC Name | 3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride | [1] |
| CAS Number | 1052538-72-3 | [2] |
| Molecular Formula | C₁₁H₁₇Cl₂N₃ | [1] |
| Molecular Weight | 262.18 g/mol | [1] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 180-200 °C (estimated) | [1] |
| Aqueous Solubility | pH-dependent; estimated 5-20 mg/mL at pH 7.4 | [1] |
| Chemical Stability | Stable solid; light-sensitive | [4] |
Key Synthetic Pathways
The synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline can be achieved through several strategic routes. The choice of method often depends on the availability of starting materials, scalability, and desired purity profile. The final step typically involves the formation of the hydrochloride salt by treating the free base with hydrochloric acid.
Route 1: Catalytic Reduction of a Nitroarene Precursor
This classical approach involves the synthesis of a nitro-aromatic intermediate followed by catalytic hydrogenation to yield the target aniline. This method is robust and often results in high yields.[5]
Caption: Workflow for Synthesis via Nitroarene Reduction.
Detailed Experimental Protocol (Route 1):
This protocol is adapted from a documented synthesis of the free base.[5]
-
Dissolution: Dissolve 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine (13.5 g, 52.8 mmol) in methanol (200 mL) in a suitable hydrogenation vessel.
-
Catalyst Addition: Add platinum(IV) oxide (PtO₂, 0.120 g, 0.528 mmol) to the solution.
-
Hydrogenation: Evacuate the vessel and backfill with hydrogen gas (repeat twice). Stir the reaction mixture vigorously under a hydrogen atmosphere for 48 hours at room temperature.
-
Work-up: Upon reaction completion (monitored by TLC or LC-MS), filter the mixture through a pad of diatomaceous earth to remove the catalyst. Wash the filter cake with fresh methanol.
-
Isolation (Free Base): Concentrate the filtrate under reduced pressure to yield 3-chloro-4-(4-methylpiperazin-1-yl)aniline as an orange solid (12 g, 100% yield).[5]
-
Salt Formation: Dissolve the crude free base in a minimal amount of a suitable solvent like ethanol or isopropanol. Add a stoichiometric amount of concentrated hydrochloric acid or a solution of HCl in an organic solvent (e.g., 2M HCl in diethyl ether) dropwise with stirring.
-
Crystallization: Cool the mixture to induce crystallization. Collect the resulting precipitate by filtration, wash with a small amount of cold solvent, and dry under vacuum to obtain the final hydrochloride salt.
Route 2: Palladium-Catalyzed Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, modern method for forming C-N bonds.[6] This route involves the cross-coupling of an aryl halide with an amine, offering high efficiency and functional group tolerance.[1] For this target molecule, the coupling occurs between 3-chloro-4-bromoaniline and N-methylpiperazine.[1]
Caption: Simplified Catalytic Cycle of Buchwald-Hartwig Amination.
Detailed Experimental Protocol (Route 2):
This is a generalized protocol based on established methods for Buchwald-Hartwig amination.[1][7]
-
Inert Atmosphere: To an oven-dried Schlenk flask, add the palladium catalyst (e.g., Pd₂(dba)₃, 1.5 mol%), the phosphine ligand (e.g., RuPhos or XPhos, 3.0 mol%), and the base (e.g., sodium tert-butoxide, 2.0 equiv.).
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times. Add 3-chloro-4-bromoaniline (1.0 equiv.) and anhydrous toluene via syringe.
-
Pre-catalyst Formation: Stir the mixture at room temperature for 10-15 minutes.
-
Coupling Reaction: Add N-methylpiperazine (1.2-1.5 equiv.) to the mixture. Heat the flask to 80-110 °C and stir vigorously until the starting material is consumed (monitor by TLC or LC-MS).
-
Work-up: Cool the reaction to room temperature. Quench with water and extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude free base using silica gel column chromatography.
-
Salt Formation: Convert the purified free base to the hydrochloride salt as described in Route 1, Step 6-7.
Analytical Characterization
Rigorous analytical characterization is essential to confirm the identity, purity, and quality of the synthesized compound.
Spectroscopic Analysis
Spectroscopic methods provide the structural fingerprint of the molecule.
| Technique | Expected Data / Observations | Reference(s) |
| ¹H NMR | For Hydrochloride Salt (estimated): - Aromatic Protons: δ 6.5-7.5 ppm- Piperazine Protons: δ 2.5-3.5 ppm (complex multiplets)- N-Methyl Protons: δ 2.3-2.4 ppm (singlet) | [1] |
| ¹H NMR | For Free Base (400 MHz, CD₃OD): δ 2.35 (s, 3H), 2.62 (br. s., 4H), 2.95 (br. s., 4H), 6.63 (dd, J=8.5, 2.8 Hz, 1H), 6.75-6.81 (m, 1H), 6.90-6.97 (m, 1H) | [5] |
| ¹³C NMR | Characteristic signals for 6 aromatic carbons, 2 distinct piperazine methylene carbons, and 1 N-methyl carbon. Shifts will differ between the free base and the hydrochloride salt due to protonation effects. | |
| Mass Spec. | For Free Base (ESI+): m/z = 226 [M+H]⁺ | [5] |
| Mass Spec. | For Hydrochloride Salt (ESI+): The molecular ion of the free base (m/z 226) will be observed. Fragmentation patterns are consistent with aniline and piperazine structures. | [1] |
| IR | Peaks corresponding to N-H stretching (aniline), C-H stretching (aromatic and aliphatic), C=C stretching (aromatic), and C-N stretching. |
Chromatographic Purity Assessment
High-Performance Liquid Chromatography (HPLC) is the standard method for determining the purity of this compound and quantifying any related impurities.
Typical HPLC Method Protocol:
This protocol is based on common methods for analyzing aniline derivatives.[1][8]
-
Instrumentation: An HPLC system equipped with a UV detector, pump, autosampler, and column oven.
-
Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size).
-
Mobile Phase:
-
Solvent A: Water with 0.1% Trifluoroacetic Acid (TFA) or 0.1% Formic Acid.
-
Solvent B: Acetonitrile with 0.1% TFA or 0.1% Formic Acid.
-
-
Elution: A gradient elution is typically used for separating impurities, for example: 0-20 min, 10% to 90% B; 20-25 min, 90% B; 25-30 min, 90% to 10% B.
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection: UV at 254 nm.
-
Procedure: Prepare the sample in the mobile phase or a suitable diluent (e.g., 50:50 water:acetonitrile) at a concentration of ~0.5-1.0 mg/mL. Inject a known volume (e.g., 10 µL) and analyze the chromatogram. Purity is typically calculated using the area percent method.
Applications in Research and Development
This compound serves primarily as a key intermediate in the synthesis of high-value, biologically active compounds.[1]
-
Oncology: The chloro-aniline and piperazine motifs are present in numerous kinase inhibitors. This building block is used in the development of novel anti-cancer agents.
-
Neuropharmacology: Arylpiperazines are a classic scaffold for compounds targeting central nervous system (CNS) receptors, such as serotonin and dopamine receptors. This intermediate is valuable for creating potential antidepressants, antipsychotics, and anxiolytics.[1]
-
Antimicrobial Research: The presence of a halogenated aromatic ring can confer antimicrobial properties, making this compound a starting point for the synthesis of new antibacterial or antifungal agents.[1]
Safety and Handling
According to available Safety Data Sheets (SDS), this compound is a hazardous substance. It is classified as toxic if swallowed, in contact with skin, or if inhaled, and may cause serious eye damage and allergic skin reactions.[4] It is also suspected of causing genetic defects and cancer.[4]
-
Personal Protective Equipment (PPE): Always handle this compound inside a chemical fume hood. Wear appropriate PPE, including a lab coat, safety goggles, and chemical-resistant gloves.[4][7]
-
Storage: Store in a tightly closed container in a dry, well-ventilated, and locked-up area. The material is light-sensitive and should be protected from light.[4]
-
Disposal: Dispose of waste material in accordance with local, state, and federal regulations.
Conclusion
This compound is a high-value chemical intermediate with significant potential in drug discovery and development. Its synthesis is achievable through multiple well-established methodologies, including nitroarene reduction and modern palladium-catalyzed cross-coupling reactions. A thorough understanding of its properties, analytical characterization, and safe handling procedures is critical for its effective use in the laboratory. This guide provides the foundational technical knowledge required by researchers to leverage this versatile building block in the creation of novel and impactful chemical entities.
References
- This compound - Smolecule. (2023-08-15).
- Buchwald-Hartwig Coupling - Organic Synthesis.
- 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6 - ChemicalBook. (2025-07-24).
- p-AMINOTETRAPHENYLMETHANE - Organic Syntheses Procedure.
- SAFETY DATA SHEET - Sigma-Aldrich. (2025-11-06).
- Application Notes and Protocols for the Buchwald-Hartwig Amination of 3-Chloroaniline Derivatives - Benchchem.
- TCI Practical Example: Buchwald-Hartwig Amination of Aryl Chlorides using a Palladium Catalyst and XPhos Ligand | Tokyo Chemical Industry Co., Ltd.(APAC).
- SAFETY DATA SHEET - Fisher Scientific. (2010-09-20).
- This compound (CAS No. 1052538-72-3) SDS.
- Recommended methods for the Identification and Analysis of Piperazines in Seized Materials - UNODC.
- Development and validation of an RP-HPLC method for the determination of chlorhexidine and p-chloroaniline in various pharmaceutical formulations - ResearchGate. (2025-08-05).
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- 8. researchgate.net [researchgate.net]
Methodological & Application
Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride: An Application Note and Protocol
Abstract: This document provides a comprehensive guide for the synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride, a key intermediate in pharmaceutical development, particularly in the fields of neuropharmacology and oncology.[1] We present a detailed protocol based on the robust and efficient Buchwald-Hartwig amination reaction, followed by purification and salt formation. This guide is intended for researchers, scientists, and drug development professionals, offering in-depth explanations for experimental choices, safety protocols, and analytical characterization.
Introduction
This compound is a substituted aniline derivative of significant interest in medicinal chemistry. Its molecular structure, featuring a chloro-substituted aniline ring coupled with a methylpiperazine moiety, makes it a valuable building block for the synthesis of more complex molecules with potential therapeutic applications.[1] The hydrochloride salt form enhances the compound's stability and solubility in aqueous media, which is advantageous for both chemical reactions and biological assays.[1]
This application note details a reliable laboratory-scale protocol for the synthesis of this compound. We will delve into the rationale behind the chosen synthetic strategy, provide a step-by-step experimental procedure, and outline the necessary analytical techniques for product characterization.
Physicochemical Properties
The target compound is a white to off-white crystalline solid at room temperature.[1] Its key properties are summarized in the table below.
| Property | Value | Source |
| Molecular Formula | C₁₁H₁₇Cl₂N₃ | [1][2] |
| Molecular Weight | 262.18 g/mol | [1][2] |
| Appearance | White to off-white crystalline powder | [1] |
| Melting Point | 67 - 70 °C (for a related compound) | [3] |
| Solubility | pH-dependent solubility in aqueous solutions, with moderate solubility at physiological pH. | [1] |
| CAS Number | 1052538-72-3 | [2] |
Synthetic Pathway: Buchwald-Hartwig Amination
The synthesis of this compound can be efficiently achieved through a palladium-catalyzed Buchwald-Hartwig amination reaction. This powerful cross-coupling method allows for the formation of a carbon-nitrogen bond between an aryl halide and an amine. In this protocol, 3-chloro-4-bromoaniline is coupled with 4-methylpiperazine in the presence of a palladium catalyst and a suitable ligand.[1] The resulting free base is then converted to its hydrochloride salt.
The choice of the Buchwald-Hartwig amination is based on its high efficiency and functional group tolerance, making it a preferred method for the synthesis of arylpiperazine derivatives.[1]
Caption: Workflow for the synthesis of this compound.
Detailed Experimental Protocol
Reagents and Materials
| Reagent | CAS No. | Molecular Formula | Purity |
| 3-Chloro-4-bromoaniline | 823-54-1 | C₆H₅BrClN | >98% |
| 4-Methylpiperazine | 109-01-3 | C₅H₁₂N₂ | >99% |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | 51364-51-3 | C₅₁H₄₂O₃Pd₂ | >97% |
| 2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl (RuPhos) | 787618-22-8 | C₃₀H₄₃O₂P | >98% |
| Sodium tert-butoxide | 865-48-5 | C₄H₉NaO | >97% |
| Toluene, anhydrous | 108-88-3 | C₇H₈ | >99.8% |
| Hydrochloric acid (concentrated) | 7647-01-0 | HCl | 37% |
| Ethanol | 64-17-5 | C₂H₅OH | >99.5% |
| Methanol | 67-56-1 | CH₃OH | >99.8% |
| Dichloromethane (DCM) | 75-09-2 | CH₂Cl₂ | >99.8% |
| Anhydrous magnesium sulfate (MgSO₄) | 7487-88-9 | MgSO₄ | >99.5% |
Equipment:
-
Round-bottom flasks
-
Reflux condenser
-
Magnetic stirrer with heating mantle
-
Inert atmosphere setup (e.g., nitrogen or argon balloon)
-
Separatory funnel
-
Büchner funnel and flask
-
Rotary evaporator
-
Standard laboratory glassware
Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (Free Base)
-
To a dry round-bottom flask under an inert atmosphere, add 3-chloro-4-bromoaniline (1.0 eq), sodium tert-butoxide (1.4 eq), Pd₂(dba)₃ (0.01 eq), and RuPhos (0.02 eq).
-
Add anhydrous toluene to the flask to achieve a suitable concentration (e.g., 0.1-0.5 M).
-
Stir the mixture at room temperature for 10 minutes.
-
Add 4-methylpiperazine (1.2 eq) to the reaction mixture.
-
Heat the reaction mixture to 80-110°C and stir for 12-24 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).[1]
-
Once the reaction is complete, cool the mixture to room temperature.
-
Quench the reaction by slowly adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with dichloromethane (3 x volume of aqueous layer).
-
Combine the organic layers and wash with brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.
Purification by Recrystallization
Recrystallization is a highly effective method for purifying the crude product.[1]
-
Dissolve the crude product in a minimal amount of hot ethanol or methanol.[1]
-
If the solution is colored, a small amount of activated charcoal can be added and the mixture heated for a few minutes before hot filtration to remove the charcoal.
-
Allow the solution to cool slowly to room temperature to induce crystallization.
-
Further cooling in an ice bath can maximize the yield of the crystals.
-
Collect the crystals by vacuum filtration using a Büchner funnel.
-
Wash the crystals with a small amount of cold solvent (ethanol or methanol).
-
Dry the purified crystals under vacuum.
Formation of this compound
-
Dissolve the purified free base in a suitable solvent such as ethanol or diethyl ether.
-
Slowly add a solution of hydrochloric acid (e.g., concentrated HCl or HCl in a solvent) dropwise with stirring until the solution becomes acidic (test with pH paper).
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the precipitate by vacuum filtration.
-
Wash the solid with a small amount of cold solvent.
-
Dry the final product, this compound, under vacuum.
Analytical Characterization
The identity and purity of the synthesized compound should be confirmed using standard analytical techniques.
-
¹H NMR (Nuclear Magnetic Resonance): The proton NMR spectrum should show characteristic peaks for the aromatic protons, the piperazine ring protons, and the methyl group protons. The expected ¹H NMR data for the free base is: δ 2.35 (s, 3H), 2.62 (br. s., 4H), 2.95 (br. s., 4H), 6.63 (dd, J = 8.53, 2.76 Hz, 1H), 6.75-6.81 (m, 1H), 6.90-6.97 (m, 1H).[4]
-
Mass Spectrometry (MS): Mass spectral analysis should confirm the molecular weight of the compound. The expected mass-to-charge ratio ([M+H]⁺) for the free base is 226.[4] For the hydrochloride salt, the mass spectrum will show the fragmentation pattern of the free base.
-
Melting Point: The melting point of the purified product should be sharp and consistent with literature values.
Safety Precautions
It is crucial to handle all chemicals with appropriate safety measures in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear safety goggles, a lab coat, and chemical-resistant gloves at all times.
-
Hazardous Chemicals:
-
3-Chloro-4-(4-methylpiperazin-1-yl)aniline and its hydrochloride salt: These compounds are harmful if swallowed, in contact with skin, or if inhaled.[5] They may also cause an allergic skin reaction and are suspected of causing cancer.[3] Avoid breathing dust and wash skin thoroughly after handling.[3]
-
Toluene: Flammable liquid and vapor. Harmful if inhaled.
-
Sodium tert-butoxide: Corrosive and reacts violently with water.
-
Palladium catalyst: Handle with care as heavy metal catalysts can be toxic.
-
Hydrochloric acid: Corrosive and causes severe skin burns and eye damage.
-
-
Waste Disposal: Dispose of all chemical waste according to institutional and local regulations.
Troubleshooting
| Problem | Possible Cause | Suggested Solution |
| Low or no product yield | Inactive catalyst | Ensure the palladium catalyst is fresh and has been stored properly. |
| Poor quality reagents | Use high-purity, anhydrous reagents and solvents. | |
| Incomplete reaction | Extend the reaction time or increase the temperature slightly. Monitor by TLC. | |
| Impure product | Side reactions | Optimize reaction conditions (temperature, stoichiometry). |
| Inefficient purification | Repeat the recrystallization step, possibly using a different solvent system. | |
| Difficulty in crystallization | Product is too soluble in the chosen solvent | Try a different recrystallization solvent or a mixed solvent system (e.g., ethanol-water).[1] |
| Presence of oily impurities | Purify the crude product by column chromatography before recrystallization. |
References
- Smolecule. (2023, August 15). This compound.
- X-Y-Z-Biotech. (n.d.). This compound (CAS No. 1052538-72-3) SDS.
- Sigma-Aldrich. (2024, September 6). SAFETY DATA SHEET.
- Organic Syntheses. (n.d.). Organic Syntheses Procedure.
- Fisher Scientific. (2012, May 3). SAFETY DATA SHEET.
- ChemicalBook. (2025, July 24). 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6.
- ECHA. (n.d.). chemical label 3-chloro-4-(4-methylpiperazin-1-yl)aniline.
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Application Notes and Protocols for the Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline via Buchwald-Hartwig Amination
Introduction: The Strategic Importance of Arylpiperazines and the Power of C-N Cross-Coupling
Arylpiperazine moieties are a cornerstone of modern medicinal chemistry, appearing as critical pharmacophores in a multitude of therapeutic agents targeting a wide range of diseases. The specific compound, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, serves as a vital intermediate in the synthesis of numerous active pharmaceutical ingredients (APIs), particularly in the realms of oncology and neuropharmacology.[1] Its strategic importance necessitates a robust, efficient, and scalable synthetic route.
Traditionally, the formation of aryl C-N bonds has been a challenging endeavor, often requiring harsh reaction conditions and suffering from limited substrate scope.[2] The advent of the Buchwald-Hartwig amination, a palladium-catalyzed cross-coupling reaction, has revolutionized this field, offering a mild and highly versatile method for the construction of these crucial bonds.[2][3] This application note provides a comprehensive, field-proven guide for the synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline from 3-chloro-4-fluoroaniline and 1-methylpiperazine, leveraging the power and precision of the Buchwald-Hartwig amination.
Reaction Mechanism and the Critical Role of the Catalyst System
The Buchwald-Hartwig amination proceeds via a catalytic cycle involving a palladium(0) species.[4] The generally accepted mechanism involves three key steps: oxidative addition, amine coordination and deprotonation, and reductive elimination.
-
Oxidative Addition: The active Pd(0) catalyst inserts into the carbon-halogen bond of the aryl halide (3-chloro-4-fluoroaniline) to form a Pd(II) intermediate.
-
Amine Coordination and Deprotonation: The amine (1-methylpiperazine) coordinates to the Pd(II) complex. A base then deprotonates the amine, forming a palladium-amido complex.
-
Reductive Elimination: The desired C-N bond is formed as the product, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, is eliminated from the palladium complex, regenerating the active Pd(0) catalyst.
Figure 1: A simplified diagram of the Buchwald-Hartwig amination catalytic cycle.
The success of this reaction is highly dependent on the judicious selection of the catalyst system, which comprises a palladium source and a phosphine ligand. For the synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, the combination of Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) as the palladium source and RuPhos (2-Dicyclohexylphosphino-2',6'-diisopropoxybiphenyl) as the ligand has proven to be particularly effective.
-
Pd₂(dba)₃: This is a stable, air-tolerant Pd(0) source that readily forms the active monoligated Pd(0) species in solution.[5]
-
RuPhos: As a bulky and electron-rich dialkylbiaryl phosphine ligand, RuPhos is exceptionally well-suited for the coupling of secondary amines, such as 1-methylpiperazine, with challenging aryl chlorides.[6][7] Its steric bulk promotes the reductive elimination step, while its electron-donating properties facilitate the initial oxidative addition of the C-Cl bond.[5][8] DFT studies have shown that for catalyst systems employing RuPhos, the rate-limiting step is often the reductive elimination.[8] The use of RuPhos has been demonstrated to be superior for the coupling of secondary amines with aryl chlorides.[7]
Materials and Methods
Reagents and Equipment
| Reagent/Equipment | Grade/Specification | Supplier |
| 3-Chloro-4-fluoroaniline | ≥98% | Commercially Available |
| 1-Methylpiperazine | ≥99% | Commercially Available |
| Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) | Catalyst Grade | Commercially Available |
| RuPhos | ≥98% | Commercially Available |
| Sodium tert-butoxide (NaOtBu) | ≥98% | Commercially Available |
| Toluene | Anhydrous, ≥99.8% | Commercially Available |
| Ethyl acetate | HPLC Grade | Commercially Available |
| Hexane | HPLC Grade | Commercially Available |
| Schlenk flask | 100 mL, oven-dried | --- |
| Magnetic stirrer with heating | --- | --- |
| Inert gas supply (Argon or Nitrogen) | High Purity | --- |
| Syringes and needles | --- | --- |
| TLC plates | Silica gel 60 F₂₅₄ | Commercially Available |
| Column chromatography supplies | Silica gel (230-400 mesh) | --- |
Safety Precautions
-
3-Chloro-4-fluoroaniline: Toxic if swallowed, in contact with skin, or if inhaled. May cause damage to organs through prolonged or repeated exposure. Handle in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses.
-
1-Methylpiperazine: Flammable liquid and vapor. Causes severe skin burns and eye damage. Handle in a fume hood away from ignition sources and wear appropriate PPE.
-
Sodium tert-butoxide: Corrosive and reacts violently with water. Handle in a dry, inert atmosphere (glovebox or under a stream of nitrogen/argon) and wear appropriate PPE.
-
Palladium catalyst and phosphine ligand: Handle in a fume hood. Phosphine ligands can be air-sensitive.
Experimental Protocol
This protocol details the synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline on a 10 mmol scale.
Sources
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- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 8. Ligand Effects of BrettPhos and RuPhos on Rate-Limiting Steps in Buchwald–Hartwig Amination Reaction Due to the Modulation of Steric Hindrance and Electronic Structure - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for the N-arylation of 4-methylpiperazine with 3,4-dichloroaniline Derivatives
Foreword: The Strategic Importance of N-Arylpiperazines in Modern Drug Discovery
The N-arylpiperazine scaffold is a cornerstone in medicinal chemistry, forming the structural core of a multitude of approved therapeutics targeting a wide range of conditions, from oncology to central nervous system disorders.[1][2] The ability to efficiently and selectively forge the C-N bond between an aryl group and the piperazine nitrogen is therefore of paramount importance in the synthesis of novel pharmaceutical agents. This guide provides a comprehensive overview and detailed protocols for a crucial transformation: the N-arylation of 4-methylpiperazine with 3,4-dichloroaniline derivatives. The resulting product, 1-(3,4-dichlorophenyl)-4-methylpiperazine, and its analogues are significant intermediates in the synthesis of various biologically active compounds.[3][4]
This document is designed for researchers, scientists, and drug development professionals. It moves beyond a simple recitation of steps to provide a deeper understanding of the underlying chemical principles, empowering the user to not only replicate the described methods but also to troubleshoot and adapt them for their specific research needs.
Mechanistic Underpinnings: A Tale of Two Methodologies
The N-arylation of amines can be broadly achieved through two powerful catalytic cross-coupling reactions: the Buchwald-Hartwig amination and the Ullmann condensation. While both aim to construct a C-N bond, their mechanisms and practical considerations differ significantly.
The Dominant Paradigm: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination has emerged as the preeminent method for C-N bond formation due to its broad substrate scope, functional group tolerance, and milder reaction conditions compared to traditional methods.[5][6] The reaction is catalyzed by palladium complexes, with the choice of phosphine ligand being critical for success, especially with challenging substrates like aryl chlorides.[7]
The generally accepted catalytic cycle for the Buchwald-Hartwig amination is a multi-step process:
-
Reductive Elimination to Active Catalyst: The cycle initiates with the reduction of a Pd(II) precatalyst to the active Pd(0) species.[8]
-
Oxidative Addition: The Pd(0) complex undergoes oxidative addition to the aryl halide (in this case, a 3,4-dichloroaniline derivative), forming a Pd(II) intermediate.[5][9] The reactivity of the aryl halide generally follows the trend: Ar-I > Ar-Br > Ar-Cl, although aryl chlorides can be effectively utilized with the appropriate choice of ligand.[9][10]
-
Amine Coordination and Deprotonation: 4-methylpiperazine coordinates to the palladium center. A base then deprotonates the coordinated amine, forming a palladium-amido complex.[5]
-
Reductive Elimination: The final C-N bond is formed through reductive elimination from the palladium-amido complex. This step yields the desired N-arylpiperazine product and regenerates the active Pd(0) catalyst, allowing the cycle to continue.[11]
The judicious selection of the palladium source, ligand, base, and solvent is crucial for an efficient reaction.[11] Bulky, electron-rich phosphine ligands are often necessary to promote the oxidative addition of less reactive aryl chlorides and to facilitate the reductive elimination step.[12]
The Classic Approach: Ullmann Condensation
The Ullmann condensation is a copper-catalyzed reaction that represents a more traditional approach to N-arylation.[13] While it has been largely superseded by the Buchwald-Hartwig reaction for many applications, it can still be a valuable tool, particularly in specific contexts.
The mechanism of the Ullmann-type reaction involves the formation of a copper(I) amide, which then reacts with the aryl halide.[14] A proposed pathway involves:
-
Formation of Copper(I) Amide: The amine reacts with a copper(I) salt in the presence of a base to form a copper(I) amide intermediate.
-
Oxidative Addition: The aryl halide undergoes oxidative addition to the copper(I) amide, forming a transient copper(III) intermediate.[14]
-
Reductive Elimination: The N-arylpiperazine is formed via reductive elimination, regenerating a copper(I) species.
Historically, Ullmann reactions required harsh conditions, including high temperatures and stoichiometric amounts of copper.[13] However, modern iterations often employ soluble copper catalysts with supporting ligands, allowing for milder reaction conditions.[15]
Experimental Protocols: A Step-by-Step Guide
The following protocols provide detailed procedures for the N-arylation of 4-methylpiperazine with a representative 3,4-dichloroaniline derivative using the Buchwald-Hartwig amination.
General Considerations for Buchwald-Hartwig Amination
-
Inert Atmosphere: Palladium catalysts, particularly in their Pd(0) state, are sensitive to oxygen. Therefore, all reactions should be performed under an inert atmosphere (e.g., argon or nitrogen) using standard Schlenk line or glovebox techniques.[16]
-
Anhydrous Solvents: The presence of water can negatively impact the reaction by deactivating the catalyst and promoting side reactions. Anhydrous solvents should be used.[17]
-
Reagent Purity: The purity of all reagents, especially the aryl halide and the amine, is critical for obtaining high yields and reproducible results.
Protocol for Palladium-Catalyzed N-arylation
This protocol is a general guideline and may require optimization for specific 3,4-dichloroaniline derivatives.
Materials:
-
3,4-dichloroaniline derivative (1.0 equiv)
-
4-methylpiperazine (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃, 2 mol%)[16]
-
Phosphine ligand (e.g., XPhos, 4 mol%)[16]
-
Base (e.g., Sodium tert-butoxide (NaOtBu), 1.5 equiv)[16]
-
Anhydrous toluene
-
Inert gas (Argon or Nitrogen)
-
Standard laboratory glassware for inert atmosphere reactions (e.g., oven-dried Schlenk flask)
-
Magnetic stirrer and heating plate
Procedure:
-
Reaction Setup: In a glovebox or under a continuous stream of inert gas, add the 3,4-dichloroaniline derivative, 4-methylpiperazine, palladium precatalyst, phosphine ligand, and base to an oven-dried Schlenk flask equipped with a magnetic stir bar.[16]
-
Solvent Addition: Add anhydrous toluene to the flask via syringe.
-
Reaction Execution: Seal the flask and heat the reaction mixture to 100-110 °C with vigorous stirring.
-
Monitoring the Reaction: The progress of the reaction can be monitored by thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS).
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with a suitable organic solvent (e.g., ethyl acetate) and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: The crude product can be purified by column chromatography on silica gel to afford the desired 1-(3,4-dichlorophenyl)-4-methylpiperazine derivative.
Data Presentation and Key Parameters
The success of the N-arylation reaction is highly dependent on the interplay of several key parameters. The following table summarizes these variables and provides general recommendations.
| Parameter | Recommended Reagents/Conditions | Rationale and Key Considerations |
| Palladium Source | Pd₂(dba)₃, Pd(OAc)₂, or palladacycle precatalysts (e.g., G3 or G4 XPhos Palladacycle) | Precatalysts are often preferred as they are more air-stable and can lead to more reproducible results.[9][18] |
| Ligand | Bulky, electron-rich biaryl phosphines (e.g., XPhos, RuPhos, BrettPhos) | These ligands are crucial for promoting the challenging oxidative addition of aryl chlorides and facilitating reductive elimination.[7][11] |
| Base | Strong, non-nucleophilic bases (e.g., NaOtBu, K₃PO₄, Cs₂CO₃) | The base is required to deprotonate the amine, forming the active nucleophile. The choice of base can influence the reaction rate and substrate compatibility.[9][12] |
| Solvent | Anhydrous, non-protic solvents (e.g., Toluene, Dioxane, THF) | The solvent must be able to dissolve the reactants and catalyst and be stable at the reaction temperature.[17] |
| Temperature | 80-120 °C | Higher temperatures are often required for less reactive aryl chlorides.[9] Microwave irradiation can also be employed to accelerate the reaction.[19][20] |
Visualization of the Process
To better illustrate the experimental workflow and the underlying chemical transformation, the following diagrams are provided.
Figure 1: A schematic representation of the experimental workflow for the Buchwald-Hartwig N-arylation.
Figure 2: The catalytic cycle of the Buchwald-Hartwig amination.
Best Practices and Troubleshooting
Even with a robust protocol, challenges can arise. Here are some field-proven insights to help navigate potential issues.
| Issue | Potential Cause(s) | Suggested Solution(s) |
| Low or No Conversion | - Inactive catalyst- Insufficiently anhydrous conditions- Poor quality reagents- Incorrect base | - Use a fresh batch of catalyst and ligands.- Ensure all glassware is oven-dried and solvents are anhydrous.- Purify starting materials if necessary.- Screen different bases (e.g., K₃PO₄, Cs₂CO₃).[10][21] |
| Formation of Side Products | - Homocoupling of the aryl halide- Dehalogenation of the aryl halide- Reaction at other functional groups | - Lower the reaction temperature.- Use a more selective ligand.- Consider protecting sensitive functional groups.[10] |
| Difficulty in Purification | - Residual palladium catalyst- Similar polarity of product and starting materials | - Use a palladium scavenger resin.- Optimize the mobile phase for column chromatography to achieve better separation. |
Conclusion: A Versatile Tool for Chemical Innovation
The N-arylation of 4-methylpiperazine with 3,4-dichloroaniline derivatives is a vital transformation in the synthesis of pharmaceutically relevant compounds. The Buchwald-Hartwig amination, in particular, offers a reliable and versatile method for achieving this. By understanding the underlying mechanisms and carefully controlling the reaction parameters, researchers can efficiently synthesize these valuable building blocks. This guide provides the necessary foundational knowledge and practical protocols to empower scientists in their pursuit of new chemical entities that could become the medicines of tomorrow.
References
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Help troubleshooting a Buchwald-Hartwig amination?. (2018, September 6). Reddit. Retrieved January 12, 2026, from [Link]
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Surry, D. S., & Buchwald, S. L. (2015). Design of New Ligands for the Palladium-Catalyzed Arylation of α-Branched Secondary Amines. Angewandte Chemie International Edition, 54(30), 8502-8520. [Link]
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Valente, C., et al. (2020). Effect of Aryl Ligand Identity on Catalytic Performance of Trineopentylphosphine Arylpalladium Complexes in N-Arylation Reaction. Organometallics, 39(21), 3766-3775. [Link]
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Buchwald-Hartwig coupling troubleshooting. (2022, May 22). Chemistry Stack Exchange. Retrieved January 12, 2026, from [Link]
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Wolfe, J. P., & Ahman, J. (2000). Palladium-Catalyzed Tandem N-Arylation/Carboamination Reactions for the Stereoselective Synthesis of N-Aryl-2-Benzyl Pyrrolidines. Journal of the American Chemical Society, 122(35), 8650-8651. [Link]
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Reddy, K. S., et al. (2011). Efficient palladium-catalyzed N-arylation of a sulfoximine with aryl chlorides. Chemical Communications, 47(29), 8307-8309. [Link]
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Catalytic Ullmann-Type N-Arylation to Access Medicinally Important SuFEx-able Pyrazolo[1,5-a]Quinoxalinones. (2023). Molecules, 28(15), 5789. [Link]
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Ruiz-Castillo, P., & Buchwald, S. L. (2016). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Chemical Reviews, 116(19), 12564-12649. [Link]
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Nishiyama, M., Yamamoto, T., & Koie, Y. (1998). Synthesis of N-arylpiperazines from aryl halides and piperazine under a palladium tri-tert-butylphosphine catalyst. Tetrahedron Letters, 39(34), 617-620. [Link]
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Palladium(ii)-catalysed ortho-arylation of N-benzylpiperidines. (2015). Organic & Biomolecular Chemistry, 13(8), 2374-2379. [Link]
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Development of a Practical Buchwald-Hartwig Amine Arylation Protocol using a Conveniently Prepared (NHC)Pd(R-allyl)Cl Catalyst. (n.d.). Retrieved January 12, 2026, from [Link]
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The reaction mechanism proposed for the Ullmann-type N-arylation. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
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Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. (2023). Pharmaceuticals, 16(10), 1391. [Link]
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Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. (2017). Current Organic Synthesis, 15(2). [Link]
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Microwave-assisted synthesis of 4-chloro-N-(naphthalen-1-ylmethyl)-5-(3-(piperazin-1-yl)phenoxy)thiophene-2-sulfonamide (B-355252): a new potentiator of Nerve Growth Factor (NGF)-induced neurite outgrowth. (2014). Tetrahedron Letters, 55(30), 4124-4127. [Link]
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On the Current Status of Ullmann-Type N-Arylation Reactions Promoted by Heterogeneous Catalysts. (2021). Catalysts, 11(4), 481. [Link]
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Metal-N-Heterocyclic Carbene Complexes in Buchwald-Hartwig Amination Reactions. (2025). Chemical Reviews. [Link]
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SYNTHESIS of 1-(4-HYDROXYLPHENYL)-4-(4-NITROPHENY L)PIPERAZINE. (n.d.). CORE. Retrieved January 12, 2026, from [Link]
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Microwave-Assisted Organic Synthesis: An Eco-Friendly Method of Green Chemistry. (2023). Pharmaceuticals, 16(12), 1692. [Link]
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Recent developments on microwave-assisted organic synthesis of nitrogen- and oxygen-containing preferred heterocyclic scaffolds. (2023). RSC Advances, 13(48), 33869-33894. [Link]
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The Buchwald–Hartwig Amination After 25 Years. (2019). Angewandte Chemie International Edition, 58(46), 16358-16380. [Link]
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Microwave-assisted Solvent-Free Synthesis of 3-[(4-substituted piperazin-1-yl)alkyl] imidazo[2,1-b][9][10]benzothiazol-2(3H)-ones as serotonin3 (5-HT3) Receptor Antagonists. (2012). Archiv der Pharmazie, 345(5), 378-384. [Link]
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Synthesis and Antimalarial Effects of 1-(3,4-dichlorophenyl)-3-(4-((1-ethyl-3-piperidyl)amino)-6-methyl-2-pyrimidinyl)guanidine and Related Substances. (1974). Journal of Medicinal Chemistry, 17(1), 75-100. [Link]
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Microwave-assisted efficient copper-promoted N-arylation of amines with arylboronic acids. (2008). Journal of Combinatorial Chemistry, 10(3), 358-360. [Link]
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Palladium-catalyzed N-arylation of (hetero)aryl chlorides with pyrroles and their analogues. (2021). ResearchGate. [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 1823-1833. [Link]
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The Role of 1-(3,4-Dimethylphenyl)piperazine in Pharmaceutical Synthesis. (n.d.). Autech Industry Co., Limited. Retrieved January 12, 2026, from [Link]
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Efficient N-arylation of 4-chloroquinazolines en route to novel 4-anilinoquinazolines as potential anticancer agents. (2021). Beilstein Journal of Organic Chemistry, 17, 1823-1833. [Link]
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A general and convenient synthesis of N-aryl piperazines. (2025). ResearchGate. [Link]
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A Robust Chromatographic Strategy for the Purification of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride
An Application Note from the Senior Application Scientist
Abstract
The purification of polar, basic pharmaceutical intermediates such as 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride presents significant challenges for traditional chromatographic methods. Its high polarity leads to poor retention in standard reversed-phase liquid chromatography (RPLC), while its basicity causes severe peak tailing and potential irreversible adsorption on acidic silica-based stationary phases in normal-phase chromatography (NPC). This application note provides a detailed guide for researchers, scientists, and drug development professionals on two robust and orthogonal chromatographic strategies for the effective purification of this compound: 1) Reversed-Phase Chromatography using a high-pH mobile phase to enhance retention and improve peak shape, and 2) Hydrophilic Interaction Chromatography (HILIC), a technique ideally suited for highly polar analytes. We will delve into the physicochemical principles guiding method selection, provide detailed, step-by-step protocols, and offer expert insights for troubleshooting and optimization.
Introduction: The Purification Challenge
This compound is a key building block in the synthesis of various active pharmaceutical ingredients (APIs).[1] The purity of this intermediate is critical, as any impurities can carry through to the final API, impacting its safety and efficacy. The molecule's structure, incorporating both a basic aniline and a piperazine moiety, makes it highly polar and basic (pKa values for piperazine are typically around 5.3 and 9.7).[2]
These characteristics are the root of the purification challenge:
-
In Normal-Phase Chromatography (NPC): The basic nitrogen atoms interact strongly with the acidic silanol groups on the surface of standard silica gel. This acid-base interaction leads to significant peak tailing, poor resolution, and often, low recovery of the product.[3][4]
-
In Reversed-Phase Chromatography (RPC): As a polar, ionic salt, the compound has a high affinity for polar mobile phases (like water/methanol or water/acetonitrile) and a low affinity for non-polar stationary phases (like C18). This results in little to no retention, with the compound often eluting in or near the solvent front, co-eluting with other polar impurities and salts.[2][5]
This guide presents two validated solutions that overcome these obstacles by strategically manipulating the analyte's properties and the chromatographic environment.
Analyte Properties & Method Selection Rationale
Effective method development begins with a thorough understanding of the analyte's physicochemical properties. The key is to select a system where the analyte's characteristics can be leveraged to achieve optimal retention and selectivity.
-
Analyte: this compound
-
Structure: Possesses two key functional groups contributing to its chromatographic behavior: a substituted aniline and an N-methylpiperazine ring.
-
Polarity: High, due to the presence of three nitrogen atoms and its formation as a hydrochloride salt. This makes it highly soluble in aqueous and polar solvents.[1]
-
Basicity: The piperazine and aniline nitrogens are basic. In the hydrochloride salt form, these are protonated. The chromatographic behavior is therefore highly dependent on the pH of the mobile phase.
The following diagram illustrates the decision-making process for selecting an appropriate chromatographic technique based on these properties.
Caption: Method selection logic for a polar, basic analyte.
Strategy 1: High-pH Reversed-Phase Chromatography
The core principle of this strategy is to suppress the ionization of the basic analyte. By raising the mobile phase pH to approximately 2 units above the pKa of the amine groups, the compound is converted from its charged, highly polar hydrochloride form to its neutral, more hydrophobic free-base form.[6] This significantly increases its affinity for the non-polar C18 stationary phase, resulting in enhanced retention and improved peak symmetry.[6][7]
Strategy 2: Hydrophilic Interaction Chromatography (HILIC)
HILIC is a powerful alternative designed specifically for separating highly polar compounds.[8][9] In HILIC, a polar stationary phase (e.g., bare silica, amino, or zwitterionic) is used with a mobile phase consisting of a high percentage of a water-miscible organic solvent (typically acetonitrile) and a small percentage of aqueous buffer.[9] Retention is driven by the partitioning of the polar analyte from the organic-rich mobile phase into a water-enriched layer that forms on the surface of the polar stationary phase.[9][10] This mechanism provides strong retention for compounds that are unretained in RPC.[11]
Experimental Protocols
The following diagram outlines the general workflow for the purification process, applicable to both RPC and HILIC methods.
Caption: General workflow for chromatographic purification.
General Sample Preparation
-
Dissolution: Accurately weigh the crude this compound.
-
Solvent Selection:
-
For High-pH RPC: Dissolve the sample in a small volume of the initial mobile phase (e.g., 95:5 Water/Acetonitrile with buffer) or a compatible solvent like DMSO.
-
For HILIC: Dissolve the sample in a solvent mixture that is weaker than the initial mobile phase to ensure good peak shape (e.g., 90:10 Acetonitrile/Water). DMSO can also be used if necessary.
-
-
Clarification: Filter the sample solution through a 0.45 µm PTFE or nylon syringe filter to remove any particulate matter that could clog the column.
Protocol 1: High-pH Reversed-Phase Chromatography
Rationale: This method is excellent for separating the target compound from non-polar or less basic impurities. A pH-stable column is mandatory to prevent degradation of the silica support under basic conditions.
| Parameter | Recommendation |
| Column | pH-stable C18 (e.g., Waters XBridge C18, Agilent ZORBAX Extend-C18), 5 µm, appropriate dimensions for preparative scale. |
| Mobile Phase A | 10 mM Ammonium Bicarbonate in Water, pH adjusted to 10.0 with Ammonium Hydroxide. |
| Mobile Phase B | Acetonitrile |
| Flow Rate | Dependent on column dimensions (e.g., 20 mL/min for a 21.2 mm ID column). |
| Gradient | 5% B to 50% B over 30 minutes. (This must be optimized based on analytical scale scouting runs). |
| Detection | UV at 254 nm and 280 nm. |
| Column Temperature | 30 °C |
Step-by-Step Protocol:
-
System Preparation: Purge the HPLC system thoroughly with the prepared mobile phases.
-
Column Equilibration: Equilibrate the column with 95% Mobile Phase A / 5% Mobile Phase B for at least 5 column volumes or until a stable baseline is achieved.
-
Injection: Inject the filtered crude sample onto the column.
-
Elution & Fraction Collection: Run the gradient method. Begin collecting fractions as the main peak begins to elute.
-
Analysis: Analyze the collected fractions by TLC or analytical UPLC/HPLC to determine which contain the pure product.
-
Post-Purification: Pool the pure fractions. The ammonium bicarbonate buffer is volatile and can be removed by lyophilization or evaporation under reduced pressure. The product will be the free base.
-
Salt Conversion (Optional): To obtain the hydrochloride salt, dissolve the purified free base in a suitable solvent (e.g., isopropanol) and add a stoichiometric amount of HCl in a compatible solvent (e.g., HCl in ether or isopropanol). The salt should precipitate and can be collected by filtration.[3]
Protocol 2: Hydrophilic Interaction Chromatography (HILIC)
Rationale: This method is superior when the primary impurities are more hydrophobic than the target compound, as they will elute much earlier. HILIC offers orthogonal selectivity to RPC.
| Parameter | Recommendation |
| Column | Bare Silica or Amino-propyl bonded silica (e.g., Waters Atlantis HILIC Silica, Luna HILIC, Luna NH2), 5 µm, appropriate dimensions for preparative scale. |
| Mobile Phase A | Acetonitrile |
| Mobile Phase B | 10 mM Ammonium Formate in Water, pH adjusted to 3.5 with Formic Acid. |
| Flow Rate | Dependent on column dimensions. |
| Gradient | 95% A to 70% A over 30 minutes (Note: In HILIC, increasing the aqueous component, Mobile Phase B, decreases retention). |
| Detection | UV at 254 nm and 280 nm. |
| Column Temperature | 30 °C |
Step-by-Step Protocol:
-
System Preparation: Purge the HPLC system thoroughly.
-
Column Equilibration: Equilibrate the column with the initial mobile phase conditions (95% A / 5% B) for an extended period (10-20 column volumes) as HILIC columns can take longer to equilibrate.
-
Injection: Inject the filtered crude sample.
-
Elution & Fraction Collection: Run the gradient. The target compound will be well-retained. Collect fractions corresponding to the main peak.
-
Analysis: Analyze fractions by TLC or analytical UPLC/HPLC.
-
Post-Purification: Pool the pure fractions. The ammonium formate buffer is volatile and can be removed by lyophilization. The product will be isolated as the formate salt.
-
Salt Conversion: If the hydrochloride salt is required, an additional salt-exchange step or conversion to the free base followed by treatment with HCl (as described in Protocol 1) will be necessary.
Troubleshooting and Expert Insights
| Issue | Potential Cause | Recommended Solution |
| Broad or Tailing Peaks (High-pH RPC) | Mobile phase pH is not high enough to fully suppress amine protonation. | Ensure the mobile phase pH is at least 10. Verify with a calibrated pH meter. |
| Secondary interactions with residual silanols. | Use a high-quality, doubly end-capped, pH-stable column. | |
| Poor Retention (HILIC) | Insufficient water layer on the stationary phase. | Increase column equilibration time significantly. Ensure the sample is dissolved in a solvent with high organic content. |
| Mobile phase is too "strong" (too much water). | Start the gradient with a higher percentage of acetonitrile (e.g., 97-98%). | |
| Poor Resolution | Gradient is too steep. | Decrease the gradient slope (e.g., 0.5-1% change per minute) around the elution time of the target compound. |
| Incorrect method for impurity profile. | If impurities are very polar, High-pH RPC may be better. If impurities are non-polar, HILIC will provide superior separation. |
Conclusion
The purification of this compound requires a strategic departure from standard chromatographic conditions. Both High-pH Reversed-Phase Chromatography and Hydrophilic Interaction Chromatography (HILIC) offer robust and reliable solutions. High-pH RPC leverages a change in the analyte's hydrophobicity to achieve excellent retention on common C18 phases, provided they are stable to basic conditions. HILIC provides an orthogonal approach, offering strong retention based on the analyte's inherent polarity. The choice between these two powerful techniques should be guided by the specific impurity profile of the crude material and the available instrumentation. By applying the principles and protocols outlined in this note, researchers can achieve high purity of this valuable pharmaceutical intermediate, ensuring the quality of downstream processes and final products.
References
-
Olsen, B. A. (2001). Hydrophilic interaction chromatography using amino and silica columns for the determination of polar pharmaceuticals and impurities. Journal of Chromatography A, 913(1-2), 113-122. [Link]
-
Wikipedia. (2023, December 27). Reversed-phase chromatography. Retrieved from Wikipedia. [Link]
-
SIELC Technologies. (n.d.). Polar Compounds. Retrieved from SIELC Technologies. [Link]
-
Hawach Scientific. (2023, December 26). Normal Phase HPLC Column and Reverse Phase HPLC Column. Retrieved from Hawach Scientific. [Link]
-
Chrom Tech, Inc. (2023, October 20). Reverse Phase Chromatography Techniques. Retrieved from Chrom Tech, Inc. [Link]
-
Chemistry LibreTexts. (2022, October 4). 7.10: Reverse Phase Chromatography. Retrieved from Chemistry LibreTexts. [Link]
-
LCGC International. (2011, November 1). Alternate Selectivity for Polar Compounds in Hydrophilic Interaction Liquid Chromatography (HILIC) Using a New Amino Type HILIC Column. Retrieved from LCGC International. [Link]
-
Li, Y., & Huang, X. (2007). Hydrophilic interaction chromatography and its applications in the separation of basic drugs. Chinese Journal of Pharmaceutical Analysis. [Link]
-
Biotage. (2023, January 19). Is there an easy way to purify organic amines?. Retrieved from Biotage. [Link]
-
Biotage. (2023, February 10). How do I purify ionizable organic amine compounds using flash column chromatography?. Retrieved from Biotage. [Link]
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- 11. researchgate.net [researchgate.net]
Application Note: High-Resolution ¹H NMR Spectroscopic Characterization of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride
An In-Depth Technical Guide
Abstract and Introduction
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride (CAS No. 1052538-72-3) is a substituted aniline derivative recognized for its role as a key intermediate in the synthesis of pharmacologically active molecules, including compounds with potential antitumor and antidepressant activities.[1] Given its importance in drug discovery and development, rigorous structural confirmation and purity assessment are paramount. High-resolution Nuclear Magnetic Resonance (NMR) spectroscopy is the definitive analytical technique for providing unambiguous structural elucidation in solution.
This application note provides a comprehensive guide to the ¹H NMR characterization of this compound. We present a detailed, field-proven protocol for sample preparation and data acquisition, followed by an in-depth analysis of the resulting spectrum. The causality behind experimental choices is explained to empower researchers to adapt and troubleshoot the methodology. This guide is intended for researchers, chemists, and quality control analysts in the pharmaceutical and chemical industries.
Foundational Principles: Predicting the ¹H NMR Spectrum
A molecule's ¹H NMR spectrum is a direct reflection of its electronic and structural environment. For this compound, the spectrum can be logically deconstructed into four key regions corresponding to the aromatic, piperazine, N-methyl, and exchangeable amine/ammonium protons.
-
The Impact of the Hydrochloride Salt: The compound is a hydrochloride salt. The piperazine nitrogens are significantly more basic than the aniline nitrogen and will be protonated. This protonation induces a strong deshielding effect (a downfield shift in the spectrum) on adjacent protons.[2][3][4] Therefore, the chemical shifts of the piperazine and N-methyl protons are expected to be further downfield compared to the free base. The ammonium proton (N⁺-H) itself becomes observable, particularly in a non-exchanging solvent like DMSO-d₆.
-
Aromatic System (Aniline Ring): The benzene ring has three protons. Their chemical shifts are dictated by the electronic effects of the three substituents: the electron-donating amino (-NH₂) group, the electron-withdrawing chloro (-Cl) group, and the bulky piperazinyl group. The amino group typically shields ortho and para protons (upfield shift), while the chloro group deshields them.[5][6][7] This interplay results in a predictable, albeit complex, splitting pattern.
-
Piperazine Ring: The eight protons on the piperazine ring are diastereotopic and exist in a chair conformation.[1] Protons on carbons adjacent to the electron-withdrawing phenyl ring and the protonated nitrogen will be shifted significantly downfield. This typically results in two broad, complex multiplets.[1][8]
-
N-Methyl Group: The three protons of the methyl group are chemically equivalent and are not coupled to other protons. This results in a characteristic sharp singlet, which serves as an excellent diagnostic signal.[1][8] Its position will be influenced by the protonation state of the adjacent nitrogen.
Experimental Protocols
Adherence to a meticulous experimental protocol is critical for acquiring a high-quality, reproducible ¹H NMR spectrum.
Materials and Equipment
-
Analyte: this compound (5-10 mg)
-
Solvent: Deuterated Dimethyl Sulfoxide (DMSO-d₆, 99.9% D)
-
Internal Standard (Optional): Tetramethylsilane (TMS)
-
Equipment:
Sample Preparation: A Validated Workflow
The selection of DMSO-d₆ as the solvent is a deliberate choice. Its high polarity readily dissolves the hydrochloride salt, and its low proton exchange rate allows for the observation of labile N-H protons from the aniline and the protonated piperazine ring.[2][3]
Workflow Steps:
-
Weighing: Accurately weigh 5-10 mg of the analyte directly into a clean, dry glass vial.
-
Dissolution: Add approximately 0.6-0.7 mL of DMSO-d₆ to the vial.
-
Rationale: This volume provides the optimal sample height within the NMR probe's detection coil for maximum signal and homogeneous magnetic field (shimming).[12]
-
-
Homogenization: Gently vortex the vial until the sample is completely dissolved. A clear, particulate-free solution is required.
-
Rationale: Preparing the sample in a separate vial before transferring it to the NMR tube ensures complete dissolution and allows for visual inspection. Solid particles in the NMR tube will severely degrade the spectral resolution.[11]
-
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a high-quality 5 mm NMR tube.
-
Capping and Labeling: Securely cap the NMR tube and label it clearly.
Caption: Workflow for ¹H NMR sample preparation and acquisition.
Data Acquisition Parameters
The following parameters are typical for a 400 MHz spectrometer and can be adjusted as needed.
| Parameter | Recommended Value | Rationale |
| Spectrometer Freq. | 400 MHz | Standard field strength providing good resolution. |
| Pulse Program | zg30 or equivalent | Standard 30-degree pulse for quantitative 1D acquisition. |
| Solvent | DMSO-d₆ | Selected for analyte solubility and observation of exchangeable protons. |
| Temperature | 298 K (25 °C) | Standard ambient probe temperature.[13] |
| Number of Scans (NS) | 16 to 64 | A balance between achieving good signal-to-noise and experiment time. |
| Relaxation Delay (D1) | 2-5 seconds | Allows for nearly complete T1 relaxation, ensuring accurate integration. |
| Acquisition Time (AQ) | ~4 seconds | Determines digital resolution; longer is better. |
| Spectral Width (SW) | ~16 ppm (-2 to 14 ppm) | Encompasses the full expected range of chemical shifts. |
Data Processing
Standard data processing should be performed to yield a clean, interpretable spectrum.[14][15]
-
Fourier Transformation (FT): Converts the time-domain signal (FID) to the frequency-domain spectrum.
-
Phase Correction: Manually or automatically adjust the phase to ensure all peaks are positive and have a pure absorption lineshape.
-
Baseline Correction: Correct any rolling or distortion in the spectral baseline.
-
Referencing: Calibrate the chemical shift axis by setting the residual DMSO peak to δ 2.50 ppm.
-
Integration: Integrate all peaks to determine the relative number of protons each signal represents.[16]
Spectral Analysis and Interpretation
The following is a detailed interpretation of the expected ¹H NMR spectrum of this compound in DMSO-d₆.
Caption: Annotated structure of the analyte for spectral assignment.
Predicted Chemical Shifts and Assignments
| Label | Proton Assignment | Predicted δ (ppm) | Multiplicity | Integration | Coupling (J) Hz |
| Hₐ | Aromatic, ortho to -NH₂ | ~7.0 - 7.2 | d (doublet) | 1H | J ≈ 2-3 Hz |
| Hₑ | Aromatic, meta to -NH₂, ortho to -Cl | ~6.8 - 7.0 | dd (d of d) | 1H | J ≈ 8-9, 2-3 Hz |
| Hₙ | Aromatic, meta to -NH₂ and -Cl | ~6.7 - 6.9 | d (doublet) | 1H | J ≈ 8-9 Hz |
| Hₘ | Piperazine, -CH₂- adjacent to N-Aryl | ~3.1 - 3.3 | br m (broad m) | 4H | - |
| Hₚ | Piperazine, -CH₂- adjacent to N⁺-CH₃ | ~2.9 - 3.1 | br m (broad m) | 4H | - |
| Hₓ | N-Methyl, -N⁺-CH₃ | ~2.7 - 2.9 | s (singlet) | 3H | - |
| Hₐₘ | Ammonium, N⁺-H | Variable, broad | br s (broad s) | 1H | - |
| h | Aniline, -NH₂ | ~5.0 - 5.5 | br s (broad s) | 2H | - |
Note: These are predicted values. Actual experimental values may vary based on concentration, temperature, and instrument.[1][17][18]
Detailed Interpretation
-
Aromatic Region (δ 6.7 - 7.2 ppm):
-
Hₐ (ortho to NH₂): This proton is expected to be the most downfield of the three due to deshielding from the adjacent chloro group. It appears as a doublet, coupled only to Hₑ (meta-coupling, J ≈ 2-3 Hz).
-
Hₑ (meta to NH₂): This proton is coupled to both Hₙ (ortho-coupling, J ≈ 8-9 Hz) and Hₐ (meta-coupling, J ≈ 2-3 Hz), resulting in a doublet of doublets.
-
Hₙ (para to Cl): This proton is coupled only to Hₑ (ortho-coupling, J ≈ 8-9 Hz) and should appear as a doublet. It is typically the most upfield of the aromatic signals due to the strong electron-donating effect of the para-amino group.[5]
-
-
Piperazine Region (δ 2.9 - 3.3 ppm):
-
The eight protons on the piperazine ring are chemically non-equivalent and will likely appear as two overlapping, broad multiplets (Hₘ and Hₚ).
-
Protonation of the piperazine ring causes a significant downfield shift and often leads to signal broadening due to conformational exchange and coupling with the ¹⁴N nucleus. The protons adjacent to the aromatic ring (Hₘ) are generally more deshielded than those adjacent to the methyl group (Hₚ).
-
-
N-Methyl Signal (δ 2.7 - 2.9 ppm):
-
The N-methyl group (Hₓ) provides a clear and unambiguous signal. It appears as a sharp singlet integrating to three protons. Its chemical shift is downfield compared to a typical N-methyl group (which is often around 2.2-2.4 ppm) due to the positive charge on the adjacent nitrogen atom.[8]
-
-
Exchangeable Protons (Hₐₘ and NH₂):
-
The aniline protons (-NH₂, h) will appear as a broad singlet around δ 5.0-5.5 ppm in DMSO-d₆.
-
The ammonium proton (N⁺-H, Hₐₘ) from the hydrochloride salt will also be a broad singlet, often with a variable chemical shift that is dependent on concentration and temperature. This peak can be confirmed by adding a drop of D₂O to the NMR tube, which will cause the signal to disappear due to rapid proton-deuterium exchange.[16]
-
Conclusion
¹H NMR spectroscopy provides a definitive fingerprint for the structural confirmation of this compound. By following the detailed protocols for sample preparation and data acquisition outlined in this guide, researchers can obtain high-quality, reproducible spectra. The characteristic signals—including the distinct aromatic splitting pattern, the downfield-shifted piperazine multiplets, the sharp N-methyl singlet, and the observable exchangeable protons in DMSO-d₆—collectively provide unambiguous verification of the molecular structure. This methodology serves as a robust system for quality control, reaction monitoring, and final compound validation in any research or development setting.
References
-
Henan Tianfu Chemical Co., Ltd. (2025, July 24). What are the spectral characteristics of N - methylpiperazine (such as NMR, IR)? - Blog. Available at: [Link]
-
ResearchGate. 1 H chemical shifts of benzene, substituted benzenes, aniline and.... Available at: [Link]
-
PubMed. (2010, March 15). A sample preparation protocol for 1H nuclear magnetic resonance studies of water-soluble metabolites in blood and urine. Available at: [Link]
-
MDPI. (n.d.). Identification of New N-methyl-piperazine Chalcones as Dual MAO-B/AChE Inhibitors. Available at: [Link]
-
Scribd. NMR Sample Preparation Guide. Available at: [Link]
-
Oxford Academic. (n.d.). Characterization of 1 H NMR spectroscopic data and the generation of synthetic validation sets. Bioinformatics. Available at: [Link]
-
ResearchGate. Fig. 1 The 1 H NMR chemical shift values ( d ppm) of aniline and.... Available at: [Link]
-
Iowa State University. NMR Sample Preparation. Chemical Instrumentation Facility. Available at: [Link]
-
ACD/Labs. (2021, December 2). The Basics of Interpreting a Proton (1H) NMR Spectrum. Available at: [Link]
-
Western University. NMR Sample Preparation. Available at: [Link]
-
Emery Pharma. (2018, April 2). A Step-By-Step Guide to 1D and 2D NMR Interpretation. Available at: [Link]
-
American Chemical Society. NMR Guidelines for ACS Journals. Available at: [Link]
-
University of Puget Sound. Assigning the 1H-NMR Signals of Aromatic Ring 1H-atoms. Available at: [Link]
-
Canadian Science Publishing. (n.d.). THE AMINO PROTON SHIFTS OF SOME SUBSTITUTED ANILINES IN CYCLOHEXANE. Canadian Journal of Chemistry. Available at: [Link]
-
eMagRes. NMR Data Processing. Available at: [Link]
-
ResearchGate. (2018, April 11). Can the salt form of my organic compound be determined using NMR?. Available at: [Link]
-
Reddit. (2023, July 3). 1H-NMR of Cyclopropylamine HCl salt. r/OrganicChemistry. Available at: [Link]
-
Zeitschrift für Naturforschung. 1H and 13C NMR Spectral Studies on N-(Aryl)-Substituted Acetamides. Available at: [Link]
-
Royal Society of Chemistry. Supplementary Information. Available at: [Link]
-
Reddit. (2023, June 12). How to detect a HCl salt in organic compunds. r/chemistry. Available at: [Link]
-
Revue Roumaine de Chimie. DESIGN AND SYNTHESIS OF SOME PIPERAZINE HYBRID MOLECULES. Available at: [Link]
-
Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, DMSO-d6+HCl, experimental) (HMDB0014684). Available at: [Link]
-
Spectroscopy Online. (2019, September 1). Organic Nitrogen Compounds V: Amine Salts. Available at: [Link]
-
ATB (Automated Topology Builder). methylpiperazine | C5H12N2 | MD Topology | NMR | X-Ray. Available at: [Link]
-
ResearchGate. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O. Available at: [Link]
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- 8. What are the spectral characteristics of N - methylpiperazine (such as NMR, IR)? - Blog [zbwhr.com]
- 9. NMR Sample Preparation | College of Science and Engineering [cse.umn.edu]
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Application Note: A Robust LC-MS/MS Method for the Quantitative Analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride
Introduction
3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative with a molecular structure that makes it a valuable intermediate in pharmaceutical synthesis. Its potential applications include the development of novel therapeutic agents, with some derivatives showing promise for antitumor and antidepressant activities.[1] Accurate and sensitive quantification of this molecule is critical for pharmacokinetic studies, process chemistry, and quality control.
This application note provides a comprehensive, field-proven guide for the development and validation of a sensitive and selective Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) method for the analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. The protocols herein are designed for researchers, scientists, and drug development professionals, emphasizing the rationale behind methodological choices to ensure robust and reliable results.
Analyte Physicochemical Properties
A foundational understanding of the analyte's properties is paramount for effective method development. The hydrochloride salt form enhances aqueous solubility, a key consideration for sample and standard preparation.[1]
| Property | Value | Source |
| IUPAC Name | 3-chloro-4-(4-methylpiperazin-1-yl)aniline;hydrochloride | [1] |
| Molecular Formula | C₁₁H₁₇Cl₂N₃ | [1][2] |
| Molecular Weight | 262.18 g/mol | [1] |
| CAS Number | 1052538-72-3 | [2] |
| Physical State | White to off-white crystalline solid | [1] |
| Solubility | Moderate, pH-dependent solubility in water (5-20 mg/mL est.) | [1] |
Principles of the LC-MS/MS Approach
The chosen analytical strategy leverages the high selectivity and sensitivity of tandem mass spectrometry coupled with the separation power of liquid chromatography. This combination is the gold standard for quantifying small molecules in complex matrices.[3]
Ionization: Electrospray Ionization (ESI)
The molecular structure of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline contains three nitrogen atoms, two of which are part of the piperazine ring and one in the aniline amine group. These basic sites are readily protonated in an acidic environment. Therefore, Electrospray Ionization in the positive ion mode (ESI+) is the optimal choice.[3][4] The addition of an acid, such as formic acid, to the mobile phase facilitates the formation of the protonated molecular ion, [M+H]⁺, which is the precursor ion for our MS/MS analysis.[5]
Analysis: Multiple Reaction Monitoring (MRM)
To achieve maximum selectivity and sensitivity, a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode is employed. This technique involves two stages of mass filtering:
-
Q1 (First Quadrupole): Isolates the protonated precursor ion ([M+H]⁺) of our target analyte. For the free base (C₁₁H₁₆ClN₃), the expected m/z is ~226.1.
-
Q2 (Collision Cell): The isolated precursor ion is fragmented by collision-induced dissociation (CID) with an inert gas (e.g., argon).
-
Q3 (Third Quadrupole): Isolates one or more specific, stable fragment ions (product ions).
Monitoring a specific precursor-to-product ion transition is highly specific to the analyte, effectively filtering out background noise and matrix interferences.[6]
Predicted Fragmentation Pathway
The structural features of the analyte suggest several predictable fragmentation pathways upon collision-induced dissociation. The most likely fragmentation events involve the cleavage of the piperazine ring and the bond connecting it to the aromatic ring. The stability of the resulting fragment ions dictates their relative abundance.
Caption: Proposed fragmentation pathway for protonated 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.
Detailed Experimental Protocol
This section outlines a step-by-step methodology for the analysis.
Materials and Reagents
-
Reference Standard: this compound (≥98% purity)
-
Solvents: Acetonitrile (LC-MS grade), Methanol (LC-MS grade), Deionized Water (≥18.2 MΩ·cm)
-
Additives: Formic acid (LC-MS grade)
-
Equipment:
Standard Solution Preparation
-
Stock Solution (1 mg/mL): Accurately weigh approximately 10 mg of the hydrochloride salt. The molecular weight of the free base is 225.72 g/mol , and the hydrochloride salt is 262.18 g/mol . To calculate the amount of salt needed for a 1 mg/mL solution of the free base, use the following correction: Weight to use = (Desired concentration of free base) x (Volume) x (MW of salt / MW of free base) Example: 1 mg/mL x 10 mL x (262.18 / 225.72) = 11.62 mg. Dissolve the calculated weight in a 10 mL volumetric flask with 50:50 Methanol:Water.
-
Working Standard Solutions: Perform serial dilutions from the stock solution using the mobile phase A as the diluent to prepare a calibration curve ranging from approximately 1 ng/mL to 1000 ng/mL.
LC-MS/MS Method Parameters
The following parameters serve as a robust starting point for method development and can be optimized for specific instrumentation.
Table 1: Liquid Chromatography (LC) Parameters
| Parameter | Recommended Condition | Rationale |
| Column | C18, 2.1 x 50 mm, 1.8 µm | Provides good retention and peak shape for aromatic amines.[5] |
| Mobile Phase A | Water + 0.1% Formic Acid | Acid modifier ensures analyte protonation for ESI+.[5] |
| Mobile Phase B | Acetonitrile + 0.1% Formic Acid | Common organic phase for reversed-phase chromatography. |
| Gradient | 5% B to 95% B over 5 min | Initial gradient for method scouting.[5] |
| Flow Rate | 0.4 mL/min | Suitable for 2.1 mm ID columns. |
| Column Temp. | 40 °C | Improves peak shape and run-to-run reproducibility. |
| Injection Vol. | 5 µL | Can be adjusted based on sensitivity requirements. |
Table 2: Mass Spectrometry (MS) Parameters
| Parameter | Recommended Setting | Rationale |
| Ionization Mode | ESI Positive (ESI+) | Analyte contains basic nitrogens, ideal for protonation. |
| Capillary Voltage | 3500 V | Optimize by infusion to maximize signal. |
| Nebulizing Gas | Nitrogen, 1.5 L/min | Assists in desolvation and droplet formation.[8] |
| Drying Gas | Nitrogen, 15 L/min @ 250 °C | Evaporates solvent to release gas-phase ions.[8] |
| MRM Transitions | See Table 3 | Specific precursor-product pairs for quantification and confirmation. |
Table 3: Optimized MRM Transitions (Hypothetical)
Note: These values must be determined empirically by infusing a standard solution and performing product ion scans followed by collision energy optimization.
| Transition | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) | Purpose |
| Quantifier | 226.1 | 184.1 | 20 | Most abundant and stable fragment for quantification. |
| Qualifier | 226.1 | 70.1 | 35 | Second fragment to confirm identity (ion ratio). |
Method Validation Framework
For use in regulated environments, the analytical method must be validated to demonstrate its fitness for purpose.[9][10] The validation should be performed according to the International Council for Harmonisation (ICH) Q2(R2) guidelines.[9][10][11]
Table 4: Key Validation Parameters (ICH Q2(R2))
| Parameter | Description | Acceptance Criteria (Typical) |
| Specificity | Ability to assess the analyte in the presence of other components (impurities, matrix). | No interfering peaks at the retention time of the analyte. |
| Linearity | Proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.995. |
| Range | Concentration interval where the method is precise, accurate, and linear. | Established from linearity studies.[12] |
| Accuracy | Closeness of test results to the true value (assessed by % recovery). | 80-120% recovery (may tighten based on application). |
| Precision | Agreement among a series of measurements (expressed as %RSD). | RSD ≤ 15% (≤ 20% at LLOQ). |
| LOQ/LOD | Lowest concentration quantifiable/detectable with acceptable precision/accuracy. | Signal-to-noise ratio of 10:1 (LOQ) and 3:1 (LOD). |
| Robustness | Capacity to remain unaffected by small, deliberate variations in method parameters. | No significant impact on results from varied parameters. |
Comprehensive Experimental Workflow
The entire process from sample receipt to final data reporting follows a logical and systematic sequence to ensure data integrity.
Caption: End-to-end workflow for the LC-MS/MS analysis of the target analyte.
Conclusion
This application note details a robust and reliable LC-MS/MS method for the selective and sensitive analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline. By employing ESI in positive mode and MRM on a triple quadrupole mass spectrometer, this method is well-suited for a range of applications in pharmaceutical development. The provided protocols for sample preparation, chromatography, and mass spectrometry, along with the framework for method validation, offer a comprehensive guide for scientists to implement this analysis successfully in their laboratories.
References
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A liquid chromatography-tandem mass spectrometry method for the analysis of primary aromatic amines in human urine - PubMed. (2021-08-15). Available at: [Link]
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Validation of Analytical Procedures Q2(R2) - ICH. (2023-11-30). Available at: [Link]
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Small Molecule Method Development Strategies with Chad Christianson - Bioanalysis Zone. (2025-10-01). Available at: [Link]
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ICH Q2(R2) Validation of analytical procedures - Scientific guideline - European Medicines Agency. (2022-11-24). Available at: [Link]
-
ICH Guidelines for Analytical Method Validation Explained - AMSbiopharma. (2025-07-22). Available at: [Link]
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How to choose a small molecule extraction method and develop a protocol for LC-MSMS sample prep - The Blog - Tecan. Available at: [Link]
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ICH harmonised tripartite guideline - validation of analytical procedures: text and methodology q2(r1). Available at: [Link]
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Development and validation of small molecule analytes by liquid chromatography-tandem mass spectrometry - Clinical Tree. (2023-09-18). Available at: [Link]
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Quantitative Screening of Twenty Six Aromatic Amines Originated from Azo Dyes by LC/MS Method. Available at: [Link]
-
ICH and FDA Guidelines for Analytical Method Validation - Lab Manager Magazine. (2025-09-02). Available at: [Link]
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Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS - Agilent. (2019-09-16). Available at: [Link]
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Application of LCMS in small-molecule drug development - European Pharmaceutical Review. (2016-08-24). Available at: [Link]
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Quantifying Primary Aromatic Amines in Polyamide Kitchenware Using the ACQUITY UPLC I-Class System and Xevo TQ-S micro | Waters. Available at: [Link]
-
Advanced techniques and applications of LC-MS in small molecule drug discovery - Drug Discovery World. (2016-06-16). Available at: [Link]
-
Quantitative determination of 22 primary aromatic amines by cation-exchange solid-phase extraction and liquid chromatography-mass spectrometry - ResearchGate. (2025-08-07). Available at: [Link]
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Application Notes & Protocols: Leveraging 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride for High-Throughput Library Synthesis
Abstract
This document provides a comprehensive guide for researchers, medicinal chemists, and drug development professionals on the strategic use of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride in combinatorial library synthesis. We delve into the molecule's inherent advantages as a scaffold, offering detailed, field-proven protocols for its application in two cornerstone synthetic methodologies: amide bond formation and Suzuki-Miyaura cross-coupling. The narrative emphasizes the causality behind experimental choices, providing a robust framework for troubleshooting and optimization, thereby empowering scientists to accelerate the discovery of novel chemical entities.
Introduction: A Privileged Scaffold for Kinase Inhibitor Libraries
This compound is a versatile and highly valuable building block in modern medicinal chemistry.[1] Its structure is not merely a collection of functional groups but a carefully orchestrated scaffold that offers multiple points for diversification while embedding features known to confer desirable pharmacological properties. The molecule is a key structural component of several successful therapeutic agents, most notably the tyrosine kinase inhibitor Dasatinib, underscoring its relevance in oncology and drug discovery.[2][3][4][5]
The strategic utility of this scaffold arises from three key structural motifs:
-
The Primary Aniline Group: This serves as a primary nucleophilic handle for a wide array of synthetic transformations, most commonly amide bond formation, enabling the exploration of diverse R-groups that can interact with specific pockets of a biological target.
-
The 4-(4-methylpiperazin-1-yl) Moiety: This basic, water-soluble group is a classic "solubility handle" in drug design. At physiological pH, the piperazine nitrogen is protonated, significantly improving the aqueous solubility of the final compound—a critical parameter for bioavailability.[1] Furthermore, this group often forms key hydrogen bond interactions within kinase active sites.
-
The Ortho-Chloro Substituent: The chlorine atom serves two purposes. Electronically, it modulates the pKa and nucleophilicity of the aniline. Synthetically, it provides a reactive site for advanced diversification strategies, such as palladium-catalyzed cross-coupling reactions, allowing for the introduction of aryl or alkyl groups to explore additional binding vectors.[1]
This guide will provide validated protocols to effectively harness these features for the rapid generation of diverse chemical libraries.
Physicochemical Properties and Handling
Proper handling and understanding the physical properties of the starting material are paramount for reproducible results.
Table 1: Physicochemical Data for this compound
| Property | Value | Reference |
| Molecular Formula | C₁₁H₁₇Cl₂N₃ | [1][6] |
| Molecular Weight | 262.18 g/mol | [1][6] |
| CAS Number | 1052538-72-3 | [6] |
| Appearance | White to off-white crystalline solid | [1] |
| Solubility | pH-dependent; enhanced solubility in acidic aqueous solutions. Moderate solubility in water at physiological pH. Soluble in polar organic solvents like DMF, DMSO. | [1] |
Handling and Storage:
-
The compound is a hydrochloride salt, which enhances its stability and shelf-life compared to the free base.[1]
-
Store in a cool, dry place, tightly sealed to prevent moisture absorption.
-
As with all aniline hydrochlorides, it is sensitive to air and light and may darken over time; this does not always indicate significant degradation for synthetic purposes, but fresh stock is recommended for sensitive applications.[7]
-
When using the compound in reactions requiring the free-base form, a stoichiometric amount of a non-nucleophilic base (e.g., DIPEA, Et₃N) must be added to the reaction mixture to neutralize the hydrochloride salt before the primary aniline can act as an effective nucleophile.
Core Application I: Amide Bond Formation for Library Elaboration
Amide coupling is the most frequently utilized reaction in drug discovery, and the aniline moiety of the title compound is an excellent substrate for this transformation.[8][9] The following protocols are designed for reliability and scalability in a library synthesis context.
Protocol 1: Standard HATU-Mediated Amide Coupling
This protocol is a robust and generally applicable method for coupling a wide range of carboxylic acids to the aniline scaffold. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) is a highly efficient coupling reagent that minimizes side reactions.[9][10]
Rationale: The reaction proceeds via the formation of a highly activated HOBt-ester intermediate, which is rapidly attacked by the aniline. N,N-Diisopropylethylamine (DIPEA) acts as a non-nucleophilic base, both to liberate the free aniline from its hydrochloride salt and to neutralize the acid formed during the reaction.
Caption: General workflow for HATU-mediated amide coupling.
Materials:
-
This compound (1.0 eq)
-
Carboxylic acid of interest (1.1 eq)
-
HATU (1.2 eq)
-
DIPEA (3.0 eq)
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Reaction vessel (e.g., 96-well plate, parallel synthesis tubes)
Step-by-Step Methodology:
-
Preparation: To a solution of the carboxylic acid (1.1 eq) in anhydrous DMF, add HATU (1.2 eq) and DIPEA (3.0 eq). Stir the mixture at room temperature for 10-15 minutes to pre-activate the acid.
-
Addition: Add a solution of this compound (1.0 eq) in a minimal amount of DMF to the pre-activated acid mixture.
-
Reaction: Stir the reaction mixture at room temperature. Monitor progress by LC-MS or TLC. Reactions are typically complete within 2-16 hours.
-
Work-up: Upon completion, dilute the reaction mixture with water. Extract the product with an organic solvent such as ethyl acetate or dichloromethane. The basic piperazine moiety may require basification of the aqueous layer (e.g., with NaHCO₃ solution) to ensure efficient extraction into the organic phase.
-
Purification: Combine the organic layers, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography or preparative HPLC.
Protocol 2: Amide Coupling for Electron-Deficient or Sterically Hindered Partners
For challenging substrates where standard methods fail, converting the carboxylic acid to an acyl fluoride in situ provides a more reactive electrophile.[11][12]
Rationale: Acyl fluorides are more reactive than their corresponding acids or HOBt-esters but are generally more stable and less prone to side reactions than acyl chlorides. This method is particularly effective for electron-deficient anilines or sterically demanding coupling partners.[11]
Materials:
-
Carboxylic acid of interest (1.0 eq)
-
Cyanuric fluoride or (Diethylamino)sulfur trifluoride (DAST) (1.1 eq)
-
Pyridine or DIPEA (2.0-3.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
This compound (1.2 eq)
Step-by-Step Methodology:
-
Acyl Fluoride Formation: In a dry reaction vessel under an inert atmosphere, dissolve the carboxylic acid (1.0 eq) and pyridine (2.0 eq) in anhydrous DCM. Cool the solution to 0 °C. Add cyanuric fluoride (1.1 eq) portion-wise. Allow the mixture to stir at 0 °C for 1 hour.
-
Aniline Addition: In a separate flask, suspend this compound (1.2 eq) in DCM and add DIPEA (1.5 eq) to generate the free base.
-
Coupling: Add the aniline free base solution to the acyl fluoride mixture at 0 °C. Allow the reaction to warm to room temperature and stir for 4-24 hours.
-
Work-up and Purification: Follow the work-up and purification steps outlined in Protocol 1.
Core Application II: Suzuki-Miyaura Cross-Coupling for Scaffold Hopping
The chloro-substituent on the aniline ring, while less reactive than bromo or iodo groups, can effectively participate in Suzuki-Miyaura cross-coupling reactions to form C-C bonds.[13] This enables the introduction of aryl, heteroaryl, or vinyl groups, dramatically expanding the chemical space of the library. Success with aryl chlorides requires the use of specialized, electron-rich phosphine ligands.[14]
Rationale: The catalytic cycle involves the oxidative addition of a Pd(0) complex into the aryl-chloride bond, which is the rate-limiting step for chlorides.[13] This is followed by transmetalation with a boronic acid (activated by a base) and subsequent reductive elimination to yield the biaryl product and regenerate the Pd(0) catalyst. The choice of an electron-rich, bulky phosphine ligand (e.g., SPhos, XPhos) is critical to facilitate the challenging oxidative addition step.
Caption: Simplified catalytic cycle for the Suzuki-Miyaura reaction.
Protocol 3: Suzuki-Miyaura Coupling of the Aryl Chloride
Materials:
-
Amide product from previous step (or aniline starting material) (1.0 eq)
-
Aryl/heteroaryl boronic acid or ester (1.5 eq)
-
Palladium catalyst (e.g., Pd₂(dba)₃, 2-5 mol%)
-
Phosphine ligand (e.g., SPhos, 4-10 mol%)
-
Base (e.g., K₃PO₄, 2.0-3.0 eq)
-
Anhydrous solvent (e.g., Dioxane/Water 10:1, Toluene)
-
Reaction vessel suitable for heating under inert atmosphere
Step-by-Step Methodology:
-
Setup: To a dry reaction vessel, add the aryl chloride substrate (1.0 eq), boronic acid (1.5 eq), and base (e.g., K₃PO₄, 2.5 eq).
-
Inerting: Seal the vessel and evacuate and backfill with an inert gas (e.g., Argon or Nitrogen) three times.
-
Reagent Addition: Add the palladium catalyst (e.g., Pd₂(dba)₃, 2.5 mol%) and the ligand (e.g., SPhos, 5 mol%). Add the degassed solvent system (e.g., Dioxane/Water 10:1).
-
Reaction: Heat the mixture with vigorous stirring to 80-110 °C. Monitor the reaction by LC-MS.
-
Work-up: After completion, cool the reaction to room temperature. Dilute with water and ethyl acetate. Filter through a pad of celite to remove the palladium catalyst. Separate the layers.
-
Purification: Wash the organic layer with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude material via column chromatography.
Data Summary and Troubleshooting
Table 2: Representative Reaction Optimization Parameters
| Reaction | Key Parameter | Typical Range/Value | Rationale/Comment |
| Amide Coupling | Coupling Reagent | HATU, HBTU, EDC/HOBt | HATU is often fastest and most efficient for library synthesis.[10] |
| Base | DIPEA, Et₃N | Must be non-nucleophilic. At least 2 eq needed to free base aniline and neutralize acid. | |
| Solvent | DMF, NMP, DCM | DMF is a good general solvent for solubility of diverse partners. | |
| Suzuki Coupling | Catalyst/Ligand | Pd₂(dba)₃ / SPhos | Electron-rich, bulky phosphine ligands are essential for activating the C-Cl bond. |
| Base | K₃PO₄, K₂CO₃, Cs₂CO₃ | Strong, non-aqueous bases often favor the reaction. K₃PO₄ is a reliable choice. | |
| Solvent | Toluene, Dioxane/H₂O | The choice of solvent can significantly impact reaction rate and yield. |
Table 3: Troubleshooting Common Issues
| Issue | Potential Cause | Suggested Solution |
| Low Amide Yield | Incomplete activation of acid | Pre-activate the carboxylic acid with HATU/DIPEA for 15 min before adding the aniline. |
| Insufficient base | Ensure at least 2 equivalents of base are used to neutralize the HCl salt and the generated acid. | |
| Sterically hindered substrate | Switch to the acyl fluoride protocol (Protocol 2). | |
| No Suzuki Reaction | Inactive catalyst | Ensure proper inert atmosphere; use fresh catalyst/ligand. Degas solvents thoroughly. |
| Ligand not suitable for Ar-Cl | Use a ligand specifically designed for aryl chloride activation (e.g., SPhos, XPhos, RuPhos). | |
| Poor quality boronic acid | Use fresh boronic acid; consider using the corresponding pinacol ester which is often more stable. | |
| Protodeboronation | Presence of excess water/acid | Use anhydrous base (K₃PO₄) and solvent. Minimize reaction time. |
Conclusion
This compound is a powerful and economically viable scaffold for the synthesis of diverse compound libraries, particularly those targeting the human kinome. Its inherent structural features provide a robust entry point for diversification through reliable amide coupling and advanced Suzuki-Miyaura cross-coupling reactions. The protocols detailed herein offer validated, step-by-step guidance for harnessing the full synthetic potential of this building block. By understanding the rationale behind reagent choice and reaction conditions, researchers can efficiently navigate synthetic challenges and accelerate the pace of drug discovery.
References
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Tiwari, R. K., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. ChemMedChem, 12(1), 61-75. Available at: [Link]
-
Tiwari, R. K., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib–Amino Acid and Dasatinib–Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. DigitalCommons@URI. Available at: [Link]
-
Tiwari, R. K., et al. (2017). Design, Synthesis, and Evaluation of Dasatinib-Amino Acid and Dasatinib-Fatty Acid Conjugates as Protein Tyrosine Kinase Inhibitors. PubMed. Available at: [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Deadman, B. J., et al. (2013). The synthesis of Bcr-Abl inhibiting anticancer pharmaceutical agents imatinib, nilotinib and dasatinib. Organic & Biomolecular Chemistry, 11(11), 1766-1800. Available at: [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds Are Promising for Designing Macrocyclic Kinase Inhibitors. ACS Pharmacology & Translational Science. Available at: [Link]
-
Suresh, G., et al. (2017). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). viXra.org. Available at: [Link]
-
ChemSrc. (n.d.). This compound (CAS No. 1052538-72-3) SDS. Available at: [Link]
-
Zhang, Z., et al. (2023). Designing Macrocyclic Kinase Inhibitors Using Macrocycle Scaffold Hopping with Reinforced Learning (Macro-Hop). Journal of Medicinal Chemistry. Available at: [Link]
-
Author unspecified. (2024). The identification of novel kinase inhibitor scaffolds. Source not specified. Available at: [Link]
-
Zheng, Z., et al. (2023). Rigid Scaffolds are Promising for Designing Macrocyclic Kinase Inhibitors. bioRxiv. Available at: [Link]
-
Hertzberg, R. P., et al. (2015). A protocol for amide bond formation with electron deficient amines and sterically hindered substrates. Organic & Biomolecular Chemistry, 13(45), 11025-11030. Available at: [Link]
-
Fisher Scientific. (n.d.). Amide Synthesis. Available at: [Link]
-
Cheméo. (n.d.). Chemical Properties of m-Chloroaniline hydrochloride (CAS 141-85-5). Available at: [Link]
-
MySkinRecipes. (n.d.). This compound. Available at: [Link]
-
ECHA. (n.d.). 3-chloro-4-(4-methylpiperazin-1-yl)aniline. Available at: [Link]
-
Kumar, A., et al. (2021). Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. NIH Public Access. Available at: [Link]
-
Hertzberg, R. P., et al. (2015). A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. ResearchGate. Available at: [Link]
-
Pathan, M. K., et al. (2022). Process optimization for acid-amine coupling: a catalytic approach. Growing Science. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Available at: [Link]
-
Yoneda Labs. (n.d.). Suzuki-Miyaura cross-coupling: Practical Guide. Available at: [Link]
-
Liu, L., et al. (2014). A simple and efficient protocol for Suzuki coupling reactions of aryl chlorides and aryl bromides in aqueous DMF. Semantic Scholar. Available at: [Link]
-
Myers, A. G. Research Group. (n.d.). The Suzuki Reaction. Available at: [Link]
-
Nie, X., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. ResearchGate. Available at: [Link]
-
Al-Zoubi, W., et al. (2021). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. PubMed Central. Available at: [Link]
-
Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. SciSpace. Available at: [Link]
- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
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Application Notes and Protocols for Coupling Reactions with 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Introduction
3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a key building block in contemporary drug discovery and development. Its unique electronic and structural features, including a nucleophilic amino group, a reactive chloro substituent, and a basic piperazine moiety, make it a versatile substrate for a variety of cross-coupling reactions. These reactions are fundamental to the synthesis of a diverse range of bioactive molecules, particularly kinase inhibitors and other targeted therapeutics. This guide provides detailed experimental protocols and technical insights for performing common and impactful coupling reactions with this important intermediate.
The strategic placement of the chloro, amino, and piperazinyl groups on the aniline ring allows for selective functionalization. The electron-donating character of the amino and piperazinyl groups activates the aromatic ring, influencing the reactivity of the chloro atom in palladium-catalyzed cross-coupling reactions. Understanding these electronic effects is crucial for optimizing reaction conditions and achieving desired product outcomes.
Core Coupling Strategies and Mechanistic Considerations
Several palladium-catalyzed cross-coupling reactions are particularly well-suited for the functionalization of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline. These methods have revolutionized the formation of carbon-carbon and carbon-nitrogen bonds in medicinal chemistry.
Buchwald-Hartwig Amination: Forging C-N Bonds
The Buchwald-Hartwig amination is a powerful method for constructing aryl-amine bonds.[1][2] In the context of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, this reaction typically involves the coupling of the aniline's primary amino group with an aryl halide or the coupling of an amine with the chloro-substituted position of the aniline. Given the presence of a primary amine on the substrate, protection-deprotection strategies may be necessary if the desired transformation is at the chloro position.
Mechanism Overview: The catalytic cycle generally involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base to form a palladium-amido complex, and finally, reductive elimination to yield the desired arylamine and regenerate the Pd(0) catalyst.[1] The choice of ligand is critical, with bulky, electron-rich phosphine ligands often being essential for efficient catalysis, particularly with less reactive aryl chlorides.[3]
Experimental Protocols
Protocol 1: Buchwald-Hartwig Amination of an Aryl Bromide with 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
This protocol details the coupling of the primary amino group of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline with a representative aryl bromide.
Workflow Diagram:
Caption: Workflow for Buchwald-Hartwig Amination.
Materials:
-
3-Chloro-4-(4-methylpiperazin-1-yl)aniline
-
Aryl bromide (e.g., 4-bromotoluene)
-
Palladium(II) acetate (Pd(OAc)₂)
-
BINAP (2,2'-bis(diphenylphosphino)-1,1'-binaphthyl)
-
Cesium carbonate (Cs₂CO₃)
-
Anhydrous toluene
Procedure:
-
To an oven-dried Schlenk flask, add 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv.), aryl bromide (1.2 equiv.), cesium carbonate (2.0 equiv.), palladium(II) acetate (0.05 equiv.), and BINAP (0.08 equiv.).
-
Evacuate and backfill the flask with an inert gas (e.g., nitrogen or argon) three times.
-
Add anhydrous toluene (to achieve a concentration of 0.1 M with respect to the aniline).
-
Heat the reaction mixture to 110 °C with vigorous stirring.[4]
-
Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove insoluble salts and catalyst residues.[4]
-
Wash the filtrate with brine, dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the desired coupled product.
Optimization and Causality:
-
Catalyst System: Pd(OAc)₂ and BINAP are a classic combination for this transformation. The bidentate BINAP ligand helps to stabilize the palladium center and promote reductive elimination.[1][4] For less reactive aryl chlorides, more advanced catalysts like those incorporating bulky, electron-rich phosphine ligands may be necessary.[3]
-
Base: Cesium carbonate is a strong, non-nucleophilic base that is effective in this coupling. Other bases like sodium tert-butoxide (NaOtBu) can also be used, but may be too harsh for substrates with sensitive functional groups.[3]
-
Solvent: Toluene is a common high-boiling, non-polar solvent for Buchwald-Hartwig reactions. Dioxane is another suitable option.[5] It is crucial to use anhydrous solvents to prevent catalyst deactivation.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(OAc)₂ / BINAP | Effective for a range of aryl bromides. |
| Catalyst Loading | 2-5 mol% | Balances reaction rate and cost. |
| Ligand | BINAP or other bulky phosphines | Promotes efficient catalytic turnover. |
| Base | Cs₂CO₃ or K₃PO₄ | Strong, non-nucleophilic bases. |
| Solvent | Toluene or Dioxane (anhydrous) | High boiling point and inert nature. |
| Temperature | 80-110 °C | Provides sufficient energy for oxidative addition. |
| Atmosphere | Inert (N₂ or Ar) | Prevents oxidation of the Pd(0) catalyst. |
Protocol 2: Suzuki-Miyaura Coupling of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline with a Boronic Acid
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds between an organoboron compound and a halide.[6][7] This protocol describes the coupling of the chloro-substituent of the aniline with a representative arylboronic acid.
Mechanism Overview: The catalytic cycle begins with the oxidative addition of the aryl chloride to a Pd(0) species. This is followed by transmetalation with a boronate species (formed by the reaction of the boronic acid with a base), and concludes with reductive elimination to form the biaryl product and regenerate the Pd(0) catalyst.[7]
Workflow Diagram:
Caption: Workflow for Suzuki-Miyaura Coupling.
Materials:
-
3-Chloro-4-(4-methylpiperazin-1-yl)aniline
-
Arylboronic acid (e.g., phenylboronic acid)
-
Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄)
-
Potassium carbonate (K₂CO₃)
-
1,4-Dioxane and Water (degassed)
Procedure:
-
In a reaction vessel, combine 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv.), arylboronic acid (1.5 equiv.), and potassium carbonate (3.0 equiv.).
-
Add tetrakis(triphenylphosphine)palladium(0) (0.05 equiv.).
-
Add a degassed mixture of 1,4-dioxane and water (e.g., 4:1 v/v).
-
Heat the reaction mixture to 80-90 °C under an inert atmosphere.[8]
-
Stir vigorously for 12-16 hours, monitoring the reaction by TLC.
-
After completion, cool the mixture to room temperature and dilute with water.
-
Extract the product with ethyl acetate.[8]
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the crude product by column chromatography.
Optimization and Causality:
-
Catalyst: Pd(PPh₃)₄ is a common and effective catalyst for Suzuki couplings. For challenging substrates, more specialized catalysts may be required.
-
Base: An aqueous base is necessary to activate the boronic acid for transmetalation.[9] Potassium carbonate is a good choice, but other bases like sodium carbonate or potassium phosphate can also be used.
-
Solvent System: A mixture of an organic solvent and water is typically used to dissolve both the organic and inorganic reagents.
| Parameter | Recommended Condition | Rationale |
| Catalyst | Pd(PPh₃)₄ or PdCl₂(dppf) | Robust and versatile for various substrates. |
| Catalyst Loading | 1-5 mol% | Effective for most transformations. |
| Base | K₂CO₃, K₃PO₄, or Cs₂CO₃ | Activates the boronic acid for transmetalation. |
| Solvent | Dioxane/Water, Toluene/Water, or DMF | Biphasic system to dissolve all components. |
| Temperature | 80-100 °C | Facilitates oxidative addition and other steps. |
| Atmosphere | Inert (N₂ or Ar) | Protects the catalyst from deactivation. |
Protocol 3: Sonogashira Coupling for C(sp²)-C(sp) Bond Formation
The Sonogashira coupling enables the formation of a carbon-carbon bond between a terminal alkyne and an aryl halide, a crucial transformation for synthesizing many pharmaceutical intermediates.[10][11]
Mechanism Overview: This reaction is typically co-catalyzed by palladium and copper. The palladium catalyst undergoes oxidative addition with the aryl halide. Simultaneously, the copper catalyst reacts with the alkyne to form a copper acetylide, which then undergoes transmetalation with the palladium complex. Reductive elimination yields the coupled product.[11] Copper-free versions of this reaction have also been developed.[11]
Workflow Diagram:
Caption: Workflow for Sonogashira Coupling.
Materials:
-
3-Chloro-4-(4-methylpiperazin-1-yl)aniline
-
Terminal alkyne (e.g., phenylacetylene)
-
Bis(triphenylphosphine)palladium(II) dichloride (PdCl₂(PPh₃)₂)
-
Copper(I) iodide (CuI)
-
Triethylamine (Et₃N)
-
Anhydrous tetrahydrofuran (THF) or N,N-Dimethylformamide (DMF)
Procedure:
-
To a Schlenk flask, add 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv.), PdCl₂(PPh₃)₂ (0.02 equiv.), and CuI (0.04 equiv.).
-
Evacuate and backfill the flask with an inert gas.
-
Add anhydrous THF or DMF, followed by triethylamine (2.5 equiv.).
-
Add the terminal alkyne (1.2 equiv.) dropwise with stirring.
-
Stir the reaction at room temperature or with gentle heating (e.g., 50-60 °C) until completion as indicated by TLC.
-
Upon completion, dilute the reaction mixture with an organic solvent and filter through a pad of Celite.
-
Concentrate the filtrate and purify the residue by silica gel chromatography.
Optimization and Causality:
-
Catalyst System: The combination of a palladium catalyst and a copper(I) co-catalyst is standard.[11] The phosphine ligand on the palladium is important for reactivity, with more electron-rich phosphines generally leading to higher activity.[10]
-
Base: An amine base, such as triethylamine or diisopropylethylamine, is typically used to neutralize the HX by-product and facilitate the formation of the copper acetylide.
-
Solvent: Aprotic polar solvents like THF or DMF are commonly used.
| Parameter | Recommended Condition | Rationale |
| Pd Catalyst | PdCl₂(PPh₃)₂ | A reliable and commercially available catalyst. |
| Cu Co-catalyst | CuI | Facilitates the formation of the copper acetylide. |
| Base | Et₃N or DIPEA | Acts as an acid scavenger and reaction promoter. |
| Solvent | THF or DMF (anhydrous) | Good solubility for reactants and catalysts. |
| Temperature | Room Temperature to 60 °C | Mild conditions are often sufficient. |
| Atmosphere | Inert (N₂ or Ar) | Prevents side reactions, especially alkyne homocoupling. |
Protocol 4: Amide Coupling with Carboxylic Acids
The formation of an amide bond between the primary amino group of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline and a carboxylic acid is a fundamental transformation in the synthesis of many drug candidates.
Mechanism Overview: Direct reaction between a carboxylic acid and an amine is generally inefficient due to acid-base neutralization.[12] Therefore, the carboxylic acid is typically activated using a coupling reagent. Common coupling reagents like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) in combination with HOBt (Hydroxybenzotriazole) or HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) are used to form a highly reactive intermediate that is then readily attacked by the amine.[13]
Workflow Diagram:
Caption: Workflow for Amide Coupling.
Materials:
-
3-Chloro-4-(4-methylpiperazin-1-yl)aniline
-
Carboxylic acid
-
1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC)
-
Hydroxybenzotriazole (HOBt)
-
N,N-Diisopropylethylamine (DIPEA)
-
Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)
Procedure:
-
Dissolve the carboxylic acid (1.1 equiv.), EDC (1.2 equiv.), and HOBt (1.2 equiv.) in anhydrous DMF or DCM.
-
Add DIPEA (2.5 equiv.) to the solution and stir at room temperature for 15-30 minutes to activate the carboxylic acid.
-
Add a solution of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (1.0 equiv.) in the same solvent to the reaction mixture.
-
Stir the reaction at room temperature for 4-16 hours, monitoring by TLC.
-
Upon completion, dilute the reaction with water and extract with an appropriate organic solvent (e.g., ethyl acetate).
-
Wash the organic layer sequentially with dilute aqueous HCl, saturated aqueous sodium bicarbonate, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate.
-
Purify the crude product by silica gel chromatography or recrystallization.
Optimization and Causality:
-
Coupling Reagents: The EDC/HOBt system is a cost-effective and widely used combination.[13] For difficult couplings involving sterically hindered or electron-deficient partners, more potent reagents like HATU may be necessary.[13]
-
Base: A non-nucleophilic organic base like DIPEA is used to neutralize the acidic byproducts and maintain a favorable reaction pH.
-
Solvent: Polar aprotic solvents like DMF or DCM are typically used to ensure the solubility of all reactants and reagents.
| Parameter | Recommended Condition | Rationale |
| Coupling Reagent | EDC/HOBt or HATU | Efficiently activates the carboxylic acid. |
| Base | DIPEA or Et₃N | Neutralizes acidic byproducts. |
| Solvent | DMF, DCM, or MeCN (anhydrous) | Good solubility for reactants. |
| Temperature | 0 °C to Room Temperature | Mild conditions to prevent side reactions. |
| Stoichiometry | Slight excess of acid and coupling reagents | Drives the reaction to completion. |
Troubleshooting and Safety Considerations
-
Low Yields in Palladium-Catalyzed Reactions:
-
Cause: Inactive catalyst.
-
Cause: Poor ligand choice.
-
Solution: Screen different phosphine or N-heterocyclic carbene (NHC) ligands. Bulky, electron-rich ligands are often required for coupling with aryl chlorides.[3]
-
-
Side Reactions:
-
Reductive Dehalogenation: This can be minimized by using appropriate ligands and bases.[3]
-
Homocoupling of Boronic Acids (Suzuki): Can occur at higher temperatures. Running the reaction at the lowest effective temperature can mitigate this.
-
-
Purification Challenges:
-
Residual Palladium: The final product may be contaminated with residual palladium catalyst. This can often be removed by treatment with activated carbon or by using scavenger resins with thiol functional groups.[3] Filtering the reaction mixture through a pad of Celite can also help remove heterogeneous palladium species.[3]
-
-
Safety:
-
Palladium compounds and phosphine ligands can be toxic and should be handled in a well-ventilated fume hood.
-
Many of the bases used (e.g., NaOtBu) are corrosive and moisture-sensitive.
-
Always wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conclusion
3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a valuable and versatile building block for the synthesis of complex molecules in drug discovery. The successful application of modern cross-coupling reactions, such as the Buchwald-Hartwig amination, Suzuki-Miyaura coupling, Sonogashira coupling, and amide bond formation, is essential for leveraging the full potential of this intermediate. By understanding the underlying mechanisms and carefully optimizing reaction conditions as outlined in these protocols, researchers can efficiently construct a wide array of novel chemical entities for biological evaluation.
References
-
A New Efficient Palladium Catalyst for the Amination of Aryl Chlorides. (2025). ResearchGate. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). National Institutes of Health. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (2014). ACS Publications. [Link]
-
Palladium-Catalyzed Amination of Aryl Chlorides and Bromides with Ammonium Salts. (n.d.). Semantic Scholar. [Link]
-
Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. (n.d.). National Institutes of Health. [Link]
-
Guidelines for Sonogashira cross-coupling reactions. (2013). Sussex Drug Discovery Centre. [Link]
-
Sonogashira Cross-Coupling of Aryl Ammonium Salts by Selective C–N Activation Catalyzed by Air- and Moisture-Stable, Highly Active [Pd(NHC)(3-CF 3 -An) Cl 2 ] (An = Aniline) Precatalysts. (n.d.). ResearchGate. [Link]
-
Sonogashira Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Protocol for Sonogashira coupling of alkynes and aryl halides via nickel catalysis. (2024). National Institutes of Health. [Link]
-
Buchwald-Hartwig Coupling. (n.d.). Organic Synthesis. [Link]
- Clickable coupling of carboxylic acids and amines at room temperature mediated by SO2F2. (n.d.). [Source not available].
-
Buchwald-Hartwig Cross Coupling Reaction. (n.d.). Organic Chemistry Portal. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). National Institutes of Health. [Link]
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. [Link]
-
Reaction Environment Design for Multigram Synthesis via Sonogashira Coupling over Heterogeneous Palladium Single-Atom Catalysts. (2023). ACS Publications. [Link]
-
Aniline does not give coupling reactions at pH lt 5 because :. (n.d.). Allen. [Link]
-
An air-dried, 1-L, three-necked, round-bottomed flask is equipped with a Teflon-coated, egg-shaped, magnetic stirring bar (1/2"x 5/8"), rubber septum, air-jacketed condenser with nitrogen inlet and thermometer (Figure 1). The flask is evacuated (20 mmHg), backfilled with. (n.d.). Organic Syntheses Procedure. [Link]
-
Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (2021). PubMed. [Link]
-
Buchwald-Hartwig Amination. (n.d.). ACS GCI Pharmaceutical Roundtable Reagent Guides. [Link]
-
Buchwald-Hartwig amination reaction of chlorobenzene with aniline... (n.d.). ResearchGate. [Link]
-
Suzuki Coupling. (n.d.). Organic Chemistry Portal. [Link]
-
Amide Synthesis. (n.d.). Fisher Scientific. [Link]
-
Which reagent high yield direct amide formation between Carboxylic acids and amines?. (2012). ResearchGate. [Link]
-
The Suzuki Reaction. (n.d.). Andrew G Myers Research Group. [Link]
-
Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts. [Link]
-
Suzuki-Miyaura cross-coupling: Practical Guide. (n.d.). Yoneda Labs. [Link]
-
Suzuki Cross Coupling Reaction - Named Reactions in Organic Chemistry. (2021). YouTube. [Link]
-
Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O. (2021). ResearchGate. [Link]
-
Access to the most sterically crowded anilines via non-catalysed C–C coupling reactions. (2020). Chemical Communications (RSC Publishing). [Link]
-
Cross-coupling strategies for aniline synthesis a, Anilines are... (n.d.). ResearchGate. [Link]
-
Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. (n.d.). Der Pharma Chemica. [Link]
- Preparation method of 3-chloro-4-fluoroaniline. (n.d.).
-
Synthesis of Quinolines by Electrophilic Cyclization of N-(2-Alkynyl)Anilines: 3-Iodo-4-Phenylquinoline. (n.d.). Organic Syntheses Procedure. [Link]
- Methodical letter Purification and isolation of newly-synthesized triazine derivatives containing 4-aminoalkylbenzenesulphonamid. (n.d.). [Source not available].
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- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
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- 13. Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents - PMC [pmc.ncbi.nlm.nih.gov]
scale-up synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
An Application Note for the Scalable Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride
Authored by: A Senior Application Scientist
Introduction
This compound is a key building block in modern medicinal chemistry and drug development. Its molecular architecture, featuring a substituted aniline core coupled with a methylpiperazine moiety, makes it a valuable intermediate for synthesizing a range of complex molecules.[1] This compound serves as a crucial precursor in the development of therapeutic agents, particularly those targeting the central nervous system and in the field of oncology.[1][2] The hydrochloride salt form enhances the compound's stability and aqueous solubility, facilitating its use in subsequent synthetic transformations.[1]
This document provides a comprehensive guide for the . Moving beyond a simple recitation of steps, this note explains the underlying chemical principles, addresses critical scale-up challenges, and outlines a robust analytical framework for quality control, designed for researchers and process chemists in the pharmaceutical industry.
Strategic Approach to Synthesis
Several synthetic routes are available for the preparation of arylpiperazine derivatives. The two most prominent strategies for this target molecule are Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Cross-Coupling.
-
Nucleophilic Aromatic Substitution (SNAr): This is the most direct and classical approach.[1] It typically involves the reaction of an activated aryl halide or nitroarene, such as 1,2-dichloro-4-nitrobenzene or 3-chloro-4-nitroaniline, with N-methylpiperazine. The presence of a strong electron-withdrawing group (like a nitro group) ortho or para to a leaving group (like a halogen) is essential to activate the aromatic ring for nucleophilic attack by the piperazine nitrogen.[1] The resulting nitro-intermediate is then reduced to the target aniline.[3]
-
Palladium-Catalyzed Cross-Coupling: The Buchwald-Hartwig amination offers a powerful alternative for forming the C-N bond.[1] This method would involve coupling a di-halogenated aniline, such as 3-chloro-4-bromoaniline, with N-methylpiperazine using a palladium catalyst (e.g., Pd₂(dba)₃), a specialized phosphine ligand (e.g., RuPhos), and a base.[1] While highly effective, the cost of the catalyst and ligand, along with the need for stringent inert atmosphere conditions, can make it less economically viable for large-scale production compared to the SNAr approach.
For this guide, we will focus on the SNAr pathway followed by catalytic hydrogenation. This route is generally more cost-effective, utilizes readily available starting materials, and employs well-established, scalable reaction conditions.
Visualized Synthetic Workflow
The overall process can be visualized as a three-stage workflow, from the initial C-N bond formation to the final salt purification.
Caption: Overall workflow for the synthesis of the target hydrochloride salt.
Detailed Scale-Up Protocol
This protocol is designed for a representative laboratory scale-up. Appropriate engineering controls and risk assessments must be completed before proceeding.
Materials and Reagents
| Reagent/Material | CAS Number | Molecular Weight | Quantity (Example Scale) | Moles |
| 1,2-Dichloro-4-nitrobenzene | 99-54-7 | 192.00 | 100.0 g | 0.521 |
| N-Methylpiperazine | 109-01-3 | 100.16 | 62.6 g (1.2 eq) | 0.625 |
| Potassium Carbonate (K₂CO₃) | 584-08-7 | 138.21 | 108.0 g (1.5 eq) | 0.781 |
| Dimethylformamide (DMF) | 68-12-2 | 73.09 | 500 mL | - |
| Palladium on Carbon (10% Pd/C) | 7440-05-3 | - | 5.0 g (5% w/w) | - |
| Methanol (MeOH) | 67-56-1 | 32.04 | 1.0 L | - |
| Hydrochloric Acid (conc., 37%) | 7647-01-0 | 36.46 | As required | - |
| Isopropanol (IPA) | 67-63-0 | 60.10 | 500 mL | - |
| Ethyl Acetate (EtOAc) | 141-78-6 | 88.11 | For extraction | - |
| Deionized Water | 7732-18-5 | 18.02 | For work-up | - |
Part 1: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine (SNAr)
Rationale: This step selectively substitutes the chlorine atom at the 2-position, which is activated by the para-nitro group. DMF is chosen as the solvent for its high boiling point and ability to dissolve the reactants. Potassium carbonate acts as a base to scavenge the HCl formed during the reaction, driving it to completion.
-
Reactor Setup: Charge a 2L jacketed glass reactor equipped with a mechanical stirrer, thermocouple, reflux condenser, and nitrogen inlet with 1,2-dichloro-4-nitrobenzene (100.0 g) and DMF (500 mL).
-
Reagent Addition: Begin stirring and add potassium carbonate (108.0 g), followed by the slow addition of N-methylpiperazine (62.6 g) via an addition funnel over 30 minutes. The addition is exothermic; maintain the internal temperature below 40°C.
-
Reaction: After the addition is complete, heat the reaction mixture to 100-110°C. Maintain this temperature for 12-18 hours.
-
Reaction Monitoring: Monitor the reaction progress by taking aliquots and analyzing via HPLC or TLC (e.g., 3:1 Hexanes:EtOAc). The reaction is complete when the starting dichloronitrobenzene is consumed (<1%).
-
Work-up: Cool the mixture to room temperature. Pour the reaction mixture slowly into 2L of ice-cold water with stirring. A yellow-orange precipitate will form.
-
Isolation: Filter the solid product using a Büchner funnel. Wash the filter cake thoroughly with deionized water (3 x 500 mL) to remove DMF and inorganic salts. Dry the crude product in a vacuum oven at 50-60°C to a constant weight.
-
Expected Yield: ~120-130 g of crude intermediate.
-
Part 2: Reduction of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
Rationale: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups.[3][4] Palladium on carbon is a highly effective catalyst for this transformation. Methanol is an excellent solvent for both the starting material and the product, and it is easily removed.
-
Reactor Setup: Charge a hydrogenation vessel (Parr shaker or equivalent) with the crude nitro-intermediate from Part 1 (~125 g) and methanol (1.0 L).
-
Catalyst Addition: Under a nitrogen atmosphere, carefully add 10% Pd/C catalyst (5.0 g).
-
Hydrogenation: Seal the vessel, purge with nitrogen, and then purge with hydrogen gas. Pressurize the vessel to 50 psi (approx. 3.5 bar) with hydrogen.
-
Reaction: Begin vigorous stirring or shaking and maintain the temperature at 25-30°C. The reaction is exothermic; cooling may be required. The reaction progress can be monitored by the cessation of hydrogen uptake.
-
Work-up: Once the reaction is complete (typically 4-6 hours), vent the hydrogen and purge the vessel with nitrogen.
-
Catalyst Removal: Filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Caution: The catalyst is pyrophoric and must be handled carefully. Do not allow the filter cake to dry in the air; keep it wet with methanol and dispose of it appropriately.
-
Isolation: Concentrate the filtrate under reduced pressure to obtain the crude free base, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, as an oil or a low-melting solid.[3]
Part 3: Hydrochloride Salt Formation and Purification
Rationale: Formation of the hydrochloride salt provides a stable, crystalline solid that is easier to handle and purify than the free base.[1] Recrystallization is a critical step to remove process impurities and achieve high purity.[1] An ethanol/water mixture can be an effective recrystallization solvent system.[1]
-
Salt Formation: Dissolve the crude free base from Part 2 in isopropanol (IPA, 500 mL). Cool the solution in an ice bath.
-
Acidification: Slowly add a solution of HCl in IPA (or bubble HCl gas) while monitoring the pH to ensure it reaches ~1-2. A precipitate will form.
-
Isolation of Crude Salt: Stir the slurry for 1-2 hours at 0-5°C, then filter the solid. Wash the cake with cold IPA and dry under vacuum.
-
Recrystallization: Transfer the crude hydrochloride salt to a clean reactor. Add ethanol (or an ethanol/water mixture, e.g., 3:1 v/v) and heat to reflux until all the solid dissolves.[1]
-
Crystallization: Slowly cool the solution to room temperature, then further cool to 0-5°C for several hours to maximize crystal formation.
-
Final Isolation: Filter the purified crystals, wash with a small amount of cold ethanol, and dry in a vacuum oven at 60-70°C until a constant weight is achieved.
-
Expected Overall Yield: 65-75% from 1,2-dichloro-4-nitrobenzene.
-
Expected Purity: >99% by HPLC.
-
Process Safety and Hazard Management
All operations should be conducted in a well-ventilated fume hood. Appropriate personal protective equipment (PPE), including safety glasses, lab coat, and chemical-resistant gloves, is mandatory.
-
1,2-Dichloro-4-nitrobenzene: Toxic and an irritant. Avoid inhalation and contact with skin.
-
N-Methylpiperazine: Corrosive and flammable. Handle with care.
-
Palladium on Carbon (wet): Flammable solid. Can ignite spontaneously in air when dry. Handle under an inert atmosphere and never allow the catalyst to dry out during filtration.
-
3-Chloro-4-(4-methylpiperazin-1-yl)aniline and its Hydrochloride: The final product and its free base are classified as harmful if swallowed, inhaled, or in contact with skin.[5] Related chloroanilines are suspected of causing cancer and may cause an allergic skin reaction.
Analytical Quality Control
A robust analytical plan is essential to ensure the identity and purity of the final product.
| Parameter | Method | Specification |
| Appearance | Visual Inspection | Off-white to light yellow crystalline solid |
| Identity | ¹H NMR, ¹³C NMR, MS | Conforms to the structure |
| Purity | HPLC (UV, 254 nm) | ≥ 99.0% |
| Melting Point | Melting Point Apparatus | Conforms to reference range (approx. 67-70°C for related compounds) |
| Residual Solvents | GC-HS | Within ICH limits |
Analytical Workflow Visualization
Caption: A typical quality control workflow for batch release.
References
- Smolecule. (2023, August 15). This compound.
- X-Y-Z Chemical. (n.d.). This compound (CAS No. 1052538-72-3) SDS.
- Sigma-Aldrich. (2024, September 6). Safety Data Sheet for 4-Chloroaniline.
- ECHA. (n.d.). Chemical label for 3-chloro-4-(4-methylpiperazin-1-yl)aniline.
- Witten, B., & Reid, E. E. (n.d.). p-AMINOTETRAPHENYLMETHANE. Organic Syntheses Procedure.
- Fisher Scientific. (2012, May 3). Safety Data Sheet for 3-Chloro-4-methylaniline.
- ChemicalBook. (2025, July 24). 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6.
- RASĀYAN J. Chem. (2024). Green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method.
- ChemicalBook. (n.d.). 3-Chloro-4-methylaniline synthesis.
- U.S. Environmental Protection Agency. (1996, December). Method 8131: Aniline and Selected Derivatives by Gas Chromatography.
- Analytical Methods. (n.d.). Simultaneous determination of piperazine derivatives by GC-MS. RSC Publishing.
- ChemicalBook. (n.d.). 3-chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline | 1453211-70-5.
- MySkinRecipes. (n.d.). This compound.
- Google Patents. (n.d.). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
- Google Patents. (n.d.). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
- BenchChem. (2025). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
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Comprehensive Analytical Strategies for the Quality Control of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
An Application Note for Researchers, Scientists, and Drug Development Professionals
Abstract
This guide provides a detailed framework of analytical methodologies for the comprehensive quality control of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, a key intermediate in pharmaceutical synthesis. Ensuring the identity, purity, and quality of this starting material is paramount for the safety, efficacy, and consistency of the final active pharmaceutical ingredient (API). This document outlines a multi-tiered analytical approach, combining spectroscopic and chromatographic techniques to create a robust, self-validating quality control system. We provide detailed, field-proven protocols for identification, purity assessment, and impurity profiling, explaining the scientific rationale behind key experimental choices.
Introduction: The Critical Role of Quality Control
3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a substituted aniline derivative whose structural motifs are common in a variety of pharmacologically active agents. As a critical starting material or intermediate, its purity profile directly impacts the impurity profile of the final drug substance. Therefore, a rigorous and well-validated set of analytical procedures is essential to guarantee its quality.
The objective of any analytical quality control program is to provide documented evidence that the material consistently meets its predetermined specifications.[1] This involves a suite of tests designed to unambiguously confirm the molecule's identity and accurately quantify its purity and any present impurities.[2] This application note details a logical workflow employing orthogonal analytical techniques to ensure a comprehensive evaluation.
A Holistic Quality Control Workflow
A robust quality control strategy relies on the integration of multiple analytical techniques, each providing unique and complementary information. The overall process, from sample receipt to release, should follow a structured and logical path to ensure all quality attributes are assessed.
Caption: Overall Quality Control Workflow for Intermediates.
Part I: Definitive Identification & Structural Confirmation
The first crucial step in quality control is to confirm that the material is indeed 3-Chloro-4-(4-methylpiperazin-1-yl)aniline. A combination of spectroscopic methods provides unambiguous structural evidence.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful technique for elucidating molecular structure. Both ¹H and ¹³C NMR should be employed for complete characterization.
-
Expertise & Rationale: ¹H NMR provides information on the electronic environment and connectivity of protons, while ¹³C NMR confirms the carbon skeleton. Together, they provide a unique fingerprint of the molecule.
-
Expected Spectral Features: Based on the structure and available data, the ¹H NMR spectrum in a suitable deuterated solvent (e.g., Methanol-d4 or CDCl₃) is expected to show distinct signals corresponding to:
Protocol 1: NMR Analysis
-
Sample Preparation: Accurately weigh ~10-20 mg of the sample and dissolve it in ~0.7 mL of a suitable deuterated solvent (e.g., CDCl₃, Methanol-d₄) in an NMR tube.
-
Instrumentation: Utilize a 400 MHz (or higher) NMR spectrometer.
-
¹H NMR Acquisition: Acquire the spectrum using a standard pulse program. Key parameters include a sufficient number of scans for a good signal-to-noise ratio (typically 8-16 scans) and a relaxation delay of at least 1-2 seconds.
-
¹³C NMR Acquisition: Acquire a proton-decoupled ¹³C spectrum. A greater number of scans will be required due to the lower natural abundance of ¹³C.
-
Data Processing: Process the raw data (FID) by applying Fourier transformation, phase correction, and baseline correction. Integrate the ¹H NMR signals and reference the spectrum to the residual solvent peak or an internal standard (e.g., TMS).
-
Interpretation: Compare the obtained chemical shifts, splitting patterns, and integrals with the expected structure and a qualified reference standard.
Mass Spectrometry (MS)
MS is essential for confirming the molecular weight of the compound and can provide structural information through fragmentation analysis.
-
Expertise & Rationale: Electrospray Ionization (ESI) is a soft ionization technique ideal for this type of molecule, typically yielding the protonated molecular ion [M+H]⁺. The presence of a chlorine atom results in a characteristic isotopic pattern.
-
Expected Spectral Features:
-
Molecular Ion: The mass spectrum should exhibit a base peak at m/z 226, corresponding to the protonated molecule [C₁₁H₁₆ClN₃ + H]⁺.[4]
-
Isotopic Peak: A characteristic [M+2] peak at m/z 228 with an intensity of approximately one-third of the m/z 226 peak, confirming the presence of a single chlorine atom.
-
Fragmentation: Fragmentation patterns may be consistent with aniline and piperazine derivatives.[3]
-
Protocol 2: LC-MS Analysis
-
Sample Preparation: Prepare a dilute solution of the sample (~10 µg/mL) in a suitable solvent like methanol or acetonitrile/water.
-
Instrumentation: Use an HPLC system coupled to a mass spectrometer with an ESI source.
-
Chromatography: A short C18 column can be used with a simple gradient (e.g., water/acetonitrile with 0.1% formic acid) to introduce the sample into the MS.
-
MS Acquisition: Acquire data in positive ion mode over a mass range of m/z 50-500.
-
Data Analysis: Extract the mass spectrum for the analyte peak and verify the m/z of the molecular ion and its isotopic pattern.
Infrared (IR) Spectroscopy
IR spectroscopy is a rapid and reliable method for confirming the presence of key functional groups, providing a molecular "fingerprint."
-
Expertise & Rationale: The absorption of infrared radiation corresponds to the vibrational energies of specific bonds within the molecule. This provides a unique spectrum that can be compared to a reference standard.
-
Expected Spectral Features:
-
N-H Stretch: A characteristic doublet or singlet in the 3300-3500 cm⁻¹ region for the primary amine (-NH₂).
-
C-H Stretch: Aromatic C-H stretches just above 3000 cm⁻¹ and aliphatic C-H stretches just below 3000 cm⁻¹.
-
C=C Stretch: Aromatic ring stretching vibrations around 1500-1600 cm⁻¹.
-
C-N Stretch: Signals in the 1250-1350 cm⁻¹ region.
-
C-Cl Stretch: A band in the fingerprint region, typically 600-800 cm⁻¹.
-
Protocol 3: FTIR-ATR Analysis
-
Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer equipped with an Attenuated Total Reflectance (ATR) accessory.
-
Background Scan: Perform a background scan with a clean ATR crystal.
-
Sample Analysis: Place a small amount of the solid sample directly onto the ATR crystal and apply pressure to ensure good contact.
-
Data Acquisition: Collect the sample spectrum over the range of 4000-400 cm⁻¹.
-
Interpretation: Compare the obtained spectrum against that of a certified reference standard. The peak positions and relative intensities should match.
Part II: Chromatographic Analysis for Purity and Impurities
Chromatographic methods are the cornerstone for quantitatively assessing the purity of pharmaceutical intermediates and drug substances.
High-Performance Liquid Chromatography (HPLC)
Reversed-phase HPLC with UV detection is the gold standard for purity determination and assay of compounds like 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.[5][6] It offers high resolution, sensitivity, and reproducibility.
-
Expertise & Rationale: The method separates the main compound from potential process-related impurities (e.g., starting materials, isomers, by-products) and degradation products based on their differential partitioning between a nonpolar stationary phase (like C18) and a polar mobile phase.[7] UV detection is suitable as the aniline chromophore absorbs strongly in the UV region.
Caption: Typical HPLC Purity Analysis Workflow.
Protocol 4: RP-HPLC Method for Purity Analysis
-
Instrumentation: An HPLC system equipped with a quaternary or binary pump, autosampler, column thermostat, and a UV-Vis or Photodiode Array (PDA) detector.
-
Chromatographic Conditions: | Parameter | Recommended Condition | | :--- | :--- | | Column | C18, 250 mm x 4.6 mm, 5 µm | | Mobile Phase A | 0.1% Formic Acid in Water | | Mobile Phase B | 0.1% Formic Acid in Acetonitrile | | Gradient | Time (min) | %B | | | 0 | 10 | | | 25 | 90 | | | 30 | 90 | | | 31 | 10 | | | 35 | 10 | | Flow Rate | 1.0 mL/min | | Column Temp. | 30 °C | | Detection | UV at 254 nm | | Injection Vol. | 10 µL |
-
Solution Preparation:
-
Diluent: Acetonitrile/Water (50:50 v/v).
-
Standard Solution: Accurately weigh ~10 mg of reference standard into a 100 mL volumetric flask, dissolve and dilute to volume with diluent (Concentration: ~0.1 mg/mL).
-
Sample Solution: Prepare the sample to be analyzed at the same concentration as the standard solution (~0.1 mg/mL) using the same procedure.
-
-
System Suitability Test (SST): Before sample analysis, inject the standard solution in replicate (n=5 or 6) to verify system performance.
SST Parameter Acceptance Criteria Tailing Factor (T) ≤ 2.0 Theoretical Plates (N) ≥ 2000 | %RSD for Peak Area | ≤ 2.0% |
-
Analysis Procedure:
-
Inject the diluent (blank) to ensure no interference.
-
Perform the SST injections.
-
Inject the sample solution.
-
-
Calculation: Calculate the purity of the sample using the area percent method: Purity (%) = (Area of Main Peak / Total Area of All Peaks) x 100
Gas Chromatography (GC)
GC is a complementary technique to HPLC, particularly effective for the analysis of volatile organic impurities and residual solvents that may be present from the synthesis process.[3]
-
Expertise & Rationale: The sample is vaporized and separated based on its volatility and interaction with a stationary phase in a capillary column. A Nitrogen-Phosphorus Detector (NPD) offers high sensitivity for nitrogen-containing compounds like anilines, while a Flame Ionization Detector (FID) is a universal detector for organic compounds.[3][8]
-
Potential Impurities: This method is ideal for detecting volatile starting materials or by-products such as 4-methylpiperazine or chlorinated aniline precursors.
Protocol 5: GC Method for Volatile Impurities
-
Instrumentation: A Gas Chromatograph with a split/splitless injector, a capillary column, and an FID or NPD detector.
-
Chromatographic Conditions:
Parameter Recommended Condition Column DB-5 or equivalent (30 m x 0.25 mm, 0.25 µm film) Carrier Gas Helium or Hydrogen, constant flow (~1.2 mL/min) Injector Temp. 250 °C Detector Temp. 300 °C (FID/NPD) Oven Program Initial: 60°C, hold 2 min Ramp: 10°C/min to 300°C, hold 5 min | Injection Mode | Split (e.g., 50:1) |
-
Solution Preparation:
-
Diluent: Methylene Chloride or Methanol.
-
Sample Solution: Prepare a solution of the sample at a concentration of approximately 1-5 mg/mL in the chosen diluent.
-
-
Analysis: Inject the sample solution into the GC system and record the chromatogram. Identify and quantify any impurity peaks against qualified reference standards if available.
Principles of Method Validation
Every analytical method used for quality control must be validated to prove it is suitable for its intended purpose.[9][10] Validation is a documented process that provides a high degree of assurance that the method will consistently produce a result meeting pre-determined specifications and quality attributes. Key validation parameters are defined by international guidelines such as the ICH Q2(R1).
| Validation Parameter | Identification | Purity (Impurities) | Assay (Quantitative) |
| Specificity | Required | Required | Required |
| Linearity | Not Required | Required | Required |
| Range | Not Required | Required | Required |
| Accuracy | Not Required | Required | Required |
| Precision | Not Required | Required | Required |
| LOD | Not Required | Required | Not Required |
| LOQ | Not Required | Required | Not Required |
| Robustness | Recommended | Recommended | Recommended |
-
Specificity: The ability to assess the analyte unequivocally in the presence of other components.[10]
-
Linearity: The ability to elicit test results that are directly proportional to the concentration of the analyte.[10]
-
Accuracy: The closeness of test results to the true value.
-
Precision: The degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings of a homogeneous sample.
-
LOD/LOQ: The lowest amount of analyte that can be detected (LOD) and quantified (LOQ) with suitable precision and accuracy.[10]
Conclusion
The quality control of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline requires a scientifically sound, multi-faceted analytical approach. The combination of spectroscopic methods (NMR, MS, IR) for definitive identification and robust, validated chromatographic techniques (HPLC, GC) for purity and impurity assessment provides a comprehensive and trustworthy quality profile. The protocols and principles outlined in this guide serve as a robust foundation for researchers, scientists, and drug development professionals to establish a quality control system that ensures material integrity and complies with stringent regulatory expectations.
References
- Vertex AI Search. (2026). Analytical Method Validation in Pharmaceuticals | Step-by-Step Guide to AMV.
- Smolecule. (2023). 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride.
- Pharma Pathway. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
- International Journal of Pharmaceutical Erudition. (n.d.).
- Sciex. (2023). Analytical Method Validation: are your analytical methods suitable for intended use?.
- ChemicalBook. (2025). 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6.
- EPA. (1996).
- BenchChem. (2025). Comparative Guide to Purity Analysis of Synthetic 3-Chloro-4-(isopentyloxy)aniline.
- BenchChem. (2025). Technical Support Center: Analytical Methods for 3-Chloro-4-fluoroaniline Reactions.
- BenchChem. (2025). A Comparative Guide to HPLC Methods for Purity Analysis of 3-Chloro-4-fluoroaniline.
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- 10. qbdgroup.com [qbdgroup.com]
Application Notes: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in Flow Chemistry
Introduction: Strategic Importance and the Case for Flow Chemistry
3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a critical high-value intermediate in the pharmaceutical industry, most notably as a key building block for the synthesis of Lapatinib, a dual tyrosine kinase inhibitor used in the treatment of HER2-positive breast cancer. The structure of this aniline derivative contains the core functionalities that are strategically installed onto a quinazoline scaffold during the synthesis of Lapatinib and its analogues.
The traditional batch synthesis involving this intermediate often centers on a nucleophilic aromatic substitution (SNAr) reaction. While effective, batch processes for these reactions can present several challenges:
-
Exothermic Control: SNAr reactions can be highly exothermic, posing safety risks and often requiring careful, slow addition of reagents and significant cooling capacity, especially on a large scale.
-
Byproduct Formation: Localized "hot spots" and prolonged reaction times in batch reactors can lead to the formation of impurities, complicating downstream purification and reducing overall yield.
-
Scalability Issues: Translating a batch process from the lab to production scale is non-linear and can introduce new challenges in maintaining consistent heat and mass transfer, potentially altering the product's purity profile.
Flow chemistry, or continuous flow synthesis, offers a compelling solution to these challenges. By conducting reactions in a continuously moving stream within a microreactor or coil, flow chemistry provides intrinsically superior control over reaction parameters.[1][2] This enhanced control translates to improved safety, higher yields, and greater consistency, making it an ideal technology for the synthesis of active pharmaceutical ingredients (APIs).[3] The closed environment of flow reactors also enhances safety by minimizing operator exposure to hazardous chemicals.[1]
This document provides a detailed guide to the application of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in a key SNAr reaction under continuous flow conditions, outlining the mechanistic rationale, a detailed protocol, and the significant advantages of this modern synthetic approach.
Core Application: SNAr for a Lapatinib Precursor
A pivotal step in many Lapatinib syntheses is the coupling of an aniline derivative with a substituted quinazoline ring.[4] In this application note, we focus on the SNAr reaction between 4-chloro-6-iodoquinazoline and 3-Chloro-4-(4-methylpiperazin-1-yl)aniline to form the key intermediate, N-(3-chloro-4-(4-methylpiperazin-1-yl)phenyl)-6-iodoquinazolin-4-amine.
dot graph "Reaction_Scheme" { layout=dot; rankdir="LR"; node [shape=none, margin=0];
} enddot Caption: General SNAr reaction scheme.
Mechanistic Rationale and the Flow Advantage
The SNAr reaction proceeds via an addition-elimination mechanism.[5] The electron-deficient quinazoline ring is attacked by the nucleophilic amine of the aniline, forming a resonance-stabilized intermediate known as a Meisenheimer complex.[5][6] The subsequent elimination of the chloride leaving group restores the aromaticity of the quinazoline ring system.
Why Flow Chemistry Excels for this SNAr Reaction:
-
Superior Heat Transfer: The high surface-area-to-volume ratio in flow reactors allows for extremely efficient heat dissipation. This prevents the formation of thermal gradients and hotspots, leading to a cleaner reaction profile with fewer thermal degradation byproducts.[1]
-
Precise Residence Time Control: Flow chemistry enables exact control over the time reagents spend in the heated reaction zone (residence time).[7] This is critical for maximizing conversion to the desired product while minimizing the formation of impurities that can arise from excessively long reaction times.
-
Enhanced Safety: The small internal volume of flow reactors (the "holdup volume") means that only a small amount of reactive material is present at any given moment, significantly reducing the risks associated with potential thermal runaways.[1]
-
Rapid Optimization: The steady-state nature of flow chemistry allows for rapid process optimization. By systematically varying parameters like temperature, flow rate, and stoichiometry, a vast experimental space can be explored quickly to identify the optimal reaction conditions.
-
Telescoping Potential: The output stream from one reactor can be directly fed into a subsequent reactor for the next synthetic step without intermediate isolation or workup.[1] This "telescoping" of reactions significantly improves process efficiency and reduces waste.[1]
Experimental Protocol: Continuous Flow Synthesis
This protocol describes the synthesis of N-(3-chloro-4-(4-methylpiperazin-1-yl)phenyl)-6-iodoquinazolin-4-amine using a commercially available flow chemistry system.
System Setup
The required flow chemistry setup consists of two pumps, a T-mixer, a heated coil reactor, and a back-pressure regulator (BPR).
dot graph "Flow_Chemistry_Setup" { layout=dot; rankdir="LR"; graph [splines=ortho]; node [shape=box, style=rounded, fontcolor="#202124"];
} enddot Caption: Diagram of the continuous flow setup.
Reagent Preparation
-
Solution A (Aniline): Prepare a 0.2 M solution of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in a suitable solvent such as isopropanol or N-methyl-2-pyrrolidone (NMP).
-
Solution B (Quinazoline): Prepare a 0.2 M solution of 4-chloro-6-iodoquinazoline in the same solvent.
Rationale for Solvent Choice: Isopropanol is a common choice due to its favorable boiling point and ability to solubilize both reactants. NMP can be used for less soluble substrates or when higher temperatures are required.
Step-by-Step Protocol
-
System Priming: Prime both pumps and the entire flow path with the chosen solvent to remove air and ensure a stable flow.
-
Set Conditions: Set the reactor temperature to 120 °C and the back-pressure regulator to 10 bar (approx. 145 psi). The BPR is crucial for safely heating the solvent above its atmospheric boiling point.
-
Initiate Flow: Start pumping Solution A and Solution B at equal flow rates (e.g., 0.5 mL/min each for a total flow rate of 1.0 mL/min). This establishes a 1:1 molar ratio of reactants.
-
Calculate Residence Time: With a total flow rate of 1.0 mL/min and a 10 mL reactor volume, the residence time will be 10 minutes.
-
Achieve Steady State: Allow the system to run for at least 3-4 residence times (30-40 minutes) to ensure it reaches a steady state where the product concentration at the outlet is constant.
-
Collect Sample: Once at a steady state, collect the output stream for analysis (e.g., by HPLC or UPLC) to determine conversion and purity.
-
Optimization: Adjust temperature and flow rate (residence time) to optimize the reaction for yield and purity. For example, decreasing the total flow rate will increase the residence time.
-
Shutdown: Upon completion, flush the entire system with clean solvent to prevent clogging as the system cools.
Data Presentation & Expected Results
The following table illustrates typical results from an optimization run, demonstrating the relationship between residence time, temperature, and product conversion.
| Run | Total Flow Rate (mL/min) | Reactor Volume (mL) | Residence Time (min) | Temperature (°C) | Conversion (%) |
| 1 | 2.0 | 10 | 5 | 120 | 75 |
| 2 | 1.0 | 10 | 10 | 120 | 92 |
| 3 | 0.5 | 10 | 20 | 120 | >99 |
| 4 | 1.0 | 10 | 10 | 100 | 68 |
| 5 | 1.0 | 10 | 10 | 140 | >99 |
Data is illustrative and based on typical SNAr reaction profiles in flow.
As shown, increasing the residence time (by decreasing flow rate) or increasing the temperature generally leads to higher conversion. Flow chemistry allows for the precise identification of an optimal point that maximizes conversion while minimizing energy consumption and potential side reactions.
Conclusion and Future Outlook
The application of continuous flow chemistry to reactions involving 3-Chloro-4-(4-methylpiperazin-1-yl)aniline represents a significant advancement over traditional batch processing. The technology provides unparalleled control over critical reaction parameters, leading to a safer, more efficient, and highly reproducible synthetic process.[1][2] This method not only accelerates the synthesis of key intermediates for important drugs like Lapatinib but also aligns with the principles of green chemistry by improving efficiency and reducing waste.[8] The ability to telescope multiple synthetic steps in a continuous fashion further solidifies flow chemistry as a transformative tool for modern pharmaceutical development and manufacturing.[1][9]
References
-
Continuous Flow Synthesis of Anticancer Drugs - PMC - PubMed Central - NIH. (2021-11-19). Available at: [Link]
-
Aromatic Substitution | Flow Reactions | Vapourtec Flow Chemistry. Vapourtec. Available at: [Link]
-
Advances in Flow Chemistry for Organolithium-Based Synthesis: A Process Perspective. (2024-03-29). Available at: [Link]
-
High-yielding continuous-flow synthesis of antimalarial drug hydroxychloroquine - NIH. (2018-03-08). Available at: [Link]
- WO2014170910A1 - Process for the preparation of lapatinib - Google Patents. Google Patents.
-
Modular continuous‐flow synthesis of imatinib and its analogues. ResearchGate. Available at: [Link]
-
Application of Continuous Flow Chemistry in Organic Synthesis. (2023-09-15). Available at: [Link]
- CN103159747A - Synthetic method of lapatinib - Google Patents. Google Patents.
-
A Greener and Efficient Method for Nucleophilic Aromatic Substitution of Nitrogen-Containing Fused Heterocycles - PMC - NIH. (2018-03-18). Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Molecular Dynamics Studies of Novel Lapatinib Derivatives - PMC - NIH. Available at: [Link]
-
Continuous Flow Chemistry: A Novel Technology for the Synthesis of Marine Drugs - NIH. Available at: [Link]
-
Practical synthesis of lapatinib - 中国药科大学学报. Journal of China Pharmaceutical University. Available at: [Link]
-
Nucleophilic Aromatic Substitution - Chemistry Steps. Chemistry Steps. Available at: [Link]
-
Concerted Nucleophilic Aromatic Substitutions - PMC - NIH. Available at: [Link]
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- 8. Practical synthesis of lapatinib [jcpu.cpu.edu.cn]
- 9. researchgate.net [researchgate.net]
reaction conditions for synthesizing EGFR inhibitors from 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
An In-Depth Technical Guide to the Synthesis of EGFR Inhibitors from 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Authored by: A Senior Application Scientist
Introduction: The Strategic Role of EGFR Inhibition and the Utility of a Key Building Block
The Epidermal Growth Factor Receptor (EGFR) is a transmembrane tyrosine kinase that is a central regulator of critical cellular processes, including proliferation, survival, and differentiation.[1][2][3] In many forms of cancer, particularly non-small cell lung cancer (NSCLC), aberrant EGFR activation—driven by mutations, gene amplification, or overexpression—leads to uncontrolled cell growth and tumor progression.[4][5][6] Consequently, EGFR has become a cornerstone target in oncology. Small-molecule EGFR tyrosine kinase inhibitors (TKIs) function by competitively binding to the ATP-binding site within the intracellular kinase domain of the receptor, thereby blocking the autophosphorylation and downstream signaling cascades (such as the RAS-RAF-MAPK and PI3K/AKT pathways) that drive tumorigenesis.[1][4][7][8]
First and second-generation inhibitors like gefitinib and afatinib have shown significant clinical efficacy, but their utility is often limited by the development of acquired resistance, most commonly through the T790M "gatekeeper" mutation.[3][9] This has spurred the development of third-generation inhibitors, such as osimertinib, which are designed to selectively target these mutant forms of EGFR.[2][7]
A common structural motif in many potent EGFR inhibitors is the 4-anilinoquinazoline core.[10][11] The synthesis of these molecules relies on robust and efficient chemical reactions, often employing specific aniline derivatives as key intermediates. 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a versatile and highly valuable starting material in this context.[12][13][14] Its aniline functional group serves as the primary nucleophile for coupling with the heterocyclic core. The chloro and N-methylpiperazinyl substituents are not mere decorations; they are strategically positioned to influence the final compound's solubility, cell permeability, and binding interactions within the EGFR active site, ultimately shaping its pharmacological profile.
This application note provides a detailed protocol and scientific rationale for the synthesis of a model EGFR inhibitor based on a 4-anilinoquinazoline scaffold, starting from 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.
Synthetic Strategy: Nucleophilic Aromatic Substitution (SNAr)
The primary synthetic route detailed here is a classical Nucleophilic Aromatic Substitution (SNAr) reaction. This strategy is highly effective for constructing the pivotal C-N bond between the aniline nitrogen of our starting material and the C4 position of a quinazoline ring.
The Causality Behind the Choice:
-
Electrophilic Activation: The quinazoline ring system is inherently electron-deficient. The presence of a good leaving group, such as chlorine, at the C4 position, coupled with the electron-withdrawing nature of the ring nitrogens, renders this position highly electrophilic and susceptible to nucleophilic attack.
-
Nucleophilicity of the Aniline: The amino group (-NH₂) of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a potent nucleophile, capable of initiating the substitution reaction.
-
Reaction Efficiency: This condensation reaction is typically high-yielding and proceeds under relatively straightforward conditions, often requiring only heat to drive the reaction to completion. The reaction often generates an HCl byproduct, which protonates the most basic nitrogen on the product, causing it to precipitate from the reaction mixture as a stable hydrochloride salt, simplifying isolation.
Below is a diagram illustrating the general synthetic workflow.
Caption: General experimental workflow for EGFR inhibitor synthesis.
Detailed Experimental Protocol: Synthesis of a Model 4-Anilinoquinazoline
This protocol describes the synthesis of a representative EGFR inhibitor by reacting 3-Chloro-4-(4-methylpiperazin-1-yl)aniline with 4-chloro-6,7-dimethoxyquinazoline .
Materials and Reagents
| Reagent/Material | Molecular Weight ( g/mol ) | Moles (mmol) | Mass/Volume | Stoichiometric Ratio |
| 4-chloro-6,7-dimethoxyquinazoline | 224.65 | 10.0 | 2.25 g | 1.0 |
| 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | 225.72 | 10.5 | 2.37 g | 1.05 |
| 2-Propanol (Isopropanol), Anhydrous | - | - | 50 mL | - |
| Diethyl Ether, Anhydrous | - | - | 25 mL (for wash) | - |
| Round-bottom flask (100 mL) | - | - | 1 | - |
| Reflux condenser | - | - | 1 | - |
| Magnetic stirrer and stir bar | - | - | 1 | - |
| Heating mantle | - | - | 1 | - |
| Buchner funnel and filter paper | - | - | 1 set | - |
Step-by-Step Methodology
-
Reaction Setup:
-
Assemble a 100 mL round-bottom flask equipped with a magnetic stir bar and a reflux condenser. Ensure all glassware is dry.
-
Flush the system with an inert gas (e.g., nitrogen or argon) to minimize side reactions with atmospheric moisture and oxygen.
-
-
Charging the Flask:
-
To the flask, add 4-chloro-6,7-dimethoxyquinazoline (2.25 g, 10.0 mmol).
-
Add 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (2.37 g, 10.5 mmol). Using a slight excess (1.05 eq.) of the aniline helps to ensure the complete consumption of the more expensive quinazoline starting material.
-
Add 50 mL of anhydrous 2-propanol. The solvent serves to dissolve the reactants, enabling them to interact, and its boiling point provides a stable reaction temperature.
-
-
Reaction Execution:
-
With gentle stirring, begin heating the mixture using a heating mantle.
-
Bring the reaction to a gentle reflux (approximately 82-83°C for 2-propanol) and maintain it for 6-8 hours.
-
Self-Validating Checkpoint: The reaction mixture will typically become a thick, stirrable slurry as the product, in its hydrochloride salt form, precipitates out of the solution. This precipitation is a strong visual indicator of successful product formation.
-
-
Monitoring the Reaction:
-
Progress can be monitored by Thin Layer Chromatography (TLC). Prepare a solution of 10% Methanol in Dichloromethane as the mobile phase. Spot the starting materials and a sample from the reaction mixture. The disappearance of the 4-chloro-6,7-dimethoxyquinazoline spot indicates the reaction is nearing completion.
-
-
Product Isolation (Workup):
-
After the reaction period, turn off the heat and allow the flask to cool to room temperature. Further cooling in an ice bath for 30 minutes can maximize precipitation.
-
Collect the solid precipitate by vacuum filtration using a Buchner funnel.
-
Wash the filter cake sequentially with a small amount of cold 2-propanol (to remove any unreacted starting materials) followed by anhydrous diethyl ether (to remove residual 2-propanol and aid in drying).
-
-
Drying and Characterization:
-
Dry the collected solid in a vacuum oven at 50-60°C until a constant weight is achieved.
-
The final product is the hydrochloride salt of the target compound.
-
Characterize the product using standard analytical techniques:
-
¹H NMR: To confirm the chemical structure.
-
LC-MS: To confirm the molecular weight and assess purity.
-
HPLC: To determine the final purity with high precision.
-
-
Mechanistic Insight and Rationale
The reaction proceeds via a well-established SNAr mechanism, which involves two key steps: nucleophilic attack and departure of the leaving group.
Caption: SNAr mechanism for the synthesis of the EGFR inhibitor.
-
Step 1 (Nucleophilic Attack): The lone pair of electrons on the aniline nitrogen attacks the electron-deficient C4 carbon of the quinazoline ring. This breaks the aromaticity of the quinazoline ring and forms a negatively charged intermediate known as a Meisenheimer complex. This is typically the rate-determining step.
-
Step 2 (Elimination): The aromaticity of the quinazoline ring is restored by the elimination of the chloride ion (Cl⁻), a good leaving group. The resulting protonated product is then deprotonated (or exists as the HCl salt) to yield the final neutral 4-anilinoquinazoline.
Troubleshooting and Field-Proven Insights
-
Incomplete Reaction: If TLC analysis shows significant unreacted 4-chloro-quinazoline, the reaction time can be extended, or a small amount of acid catalyst (e.g., a drop of concentrated HCl) can be added to further activate the quinazoline ring.
-
Low Yield: Poor precipitation can result if the solvent volume is too high. If the product remains in solution, the solvent can be partially removed under reduced pressure to induce crystallization. Ensure all reagents are anhydrous, as water can interfere with the reaction.
-
Product Purity: If the isolated product is not sufficiently pure, recrystallization from a suitable solvent system (e.g., ethanol/water or methanol) is the most effective purification method for this class of compounds.
Safety Precautions
-
All manipulations should be performed in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves, must be worn at all times.
-
4-chloro-quinazoline derivatives and aniline derivatives are potentially toxic and should be handled with care. Avoid inhalation of dust and skin contact.
-
Organic solvents are flammable. Ensure no open flames or spark sources are near the reaction setup.
References
- Mechanisms of action of EGFR inhibitors.
- Targeted Inhibitors of EGFR: Structure, Biology, Biomarkers, and Clinical Applic
- Molecular Mechanisms of Epidermal Growth Factor Receptor (EGFR) Activation and Response to Gefitinib and Other EGFR-Targeting Drugs. AACR Journals.
- Mechanisms of resistance to EGFR tyrosine kinase inhibitors. PMC - PubMed Central.
- EGFR Inhibitor P
- 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. Smolecule.
- Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy. PMC - PubMed Central.
- An In-depth Technical Guide on the Discovery and Synthesis of EGFR Inhibitors. Benchchem.
- Synthesis of new EGFR inhibitors strategy.
- EGFR inhibitors synthesis and biological assessment. DDDT - Dove Medical Press.
- Machine Learning-Based Approach to Developing Potent EGFR Inhibitors for Breast Cancer Design, Synthesis, and In Vitro Evalu
- Design, synthesis, and evaluation of dual EGFR/AURKB inhibitors as anticancer agents for non-small cell lung cancer. PMC - NIH.
- Design, synthesis and biological evaluation of a series of dianilinopyrimidines as EGFR inhibitors. PMC - NIH.
- A momentous progress update: epidermal growth factor receptor inhibitors as viable agents for comb
- Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile. MDPI.
- Discovery of a series of novel phenylpiperazine deriv
- 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6. ChemicalBook.
- Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)
- This compound. MySkinRecipes.
- Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O.
- Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica.
- 4-Anilinoquinazoline Derivatives With Epidermal Growth Factor Receptor Inhibitor Activity.
- New 4-amino-3-chloro benzoate ester derivatives as EGFR inhibitors: synthesis, in silico and biological analyses. PubMed Central.
- Development of Furanopyrimidine-Based Orally Active Third-Generation EGFR Inhibitors for the Treatment of Non-Small Cell Lung Cancer. PMC - NIH.
Sources
- 1. ClinPGx [clinpgx.org]
- 2. Synthetic Routes and Clinical Application of Representative Small-Molecule EGFR Inhibitors for Cancer Therapy - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Synthesis, EGFR inhibitors, Crystal Structure, and Molecular Docking of 2-Amino-6-methoxy-4-(2-bromophenyl)-4H-benzo [h]chromene-3-carbonitrile | MDPI [mdpi.com]
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- 12. Buy this compound | 1052538-72-3 [smolecule.com]
- 13. 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6 [chemicalbook.com]
- 14. scispace.com [scispace.com]
use of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline as a fragment in drug design
An Application Guide to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline: A Privileged Fragment in Contemporary Drug Design
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Power of Fragments in Modern Drug Discovery
Fragment-Based Drug Discovery (FBDD) has firmly established itself as a cornerstone of modern medicinal chemistry, offering an efficient and intelligent alternative to traditional high-throughput screening.[1] The core principle of FBDD is to screen low-molecular-weight compounds (typically < 300 Da) that, despite their weak initial binding affinity, demonstrate high "ligand efficiency"—a measure of binding energy per heavy atom.[2][3] These validated fragment hits serve as highly promising starting points, providing a solid foundation for elaboration into potent and selective lead compounds.[1]
Within the vast chemical space of available fragments, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline has emerged as a particularly valuable and versatile building block. Its structure is a masterful convergence of key pharmacophoric features: a reactive aniline for synthetic elaboration, a strategically placed chlorine atom to modulate physicochemical properties, and the N-methylpiperazine moiety, a group renowned for enhancing solubility and establishing critical interactions with biological targets.[4][5] This application note serves as a comprehensive technical guide for researchers, detailing the strategic application of this fragment, from initial screening and hit validation to synthetic elaboration and biological evaluation, with a focus on its proven utility in the development of kinase inhibitors.[6]
Section 1: Deconstructing the Fragment: Physicochemical and Structural Rationale
The efficacy of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline as a drug discovery starting point is rooted in the distinct roles played by each of its structural components. A thorough understanding of these properties is paramount for its successful implementation in a drug design campaign.
Table 1: Physicochemical Properties of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
| Property | Value | Significance in Drug Design |
| CAS Number | 16154-72-6 | Unique chemical identifier.[7] |
| Molecular Formula | C₁₁H₁₆ClN₃ | Provides the atomic composition.[7] |
| Molecular Weight | 225.72 g/mol | Falls well within the "Rule of Three" for fragments, ensuring high ligand efficiency. |
| cLogP (Predicted) | ~2.5 | Indicates moderate lipophilicity, balancing membrane permeability and aqueous solubility. |
| H-Bond Donors | 1 (from -NH₂) | The primary amine provides a crucial hydrogen bond donating capability. |
| H-Bond Acceptors | 3 (2 from piperazine N, 1 from aniline N) | Multiple acceptor sites can engage with target proteins. |
| Topological Polar Surface Area (TPSA) | 41.5 Ų | Suggests good potential for oral bioavailability and cell permeability. |
Causality Behind the Structure:
-
The Aniline Nitrogen (-NH₂): This primary amine is the principal vector for synthetic elaboration. It serves as a robust nucleophile and a versatile handle for forming stable amide, sulfonamide, or urea linkages, allowing the fragment to be "grown" into unoccupied pockets of a target's binding site.
-
The Chlorine Atom (-Cl): Far from being a simple substituent, the chlorine atom offers significant strategic advantages. Its electron-withdrawing nature modulates the pKa of the aniline nitrogen. Furthermore, it can occupy small hydrophobic pockets, form stabilizing halogen bonds with backbone carbonyls, and enhance metabolic stability by blocking potential sites of oxidation.[8][9]
-
The N-methylpiperazine Ring: This moiety is a classic "solubility tag" and a privileged pharmacophore in many approved drugs, particularly kinase inhibitors.[5] The tertiary amine is typically protonated at physiological pH, significantly improving the aqueous solubility of the parent molecule. In the context of kinase inhibitors, this group often extends into the solvent-exposed region of the ATP-binding site, forming favorable interactions and providing a synthetically accessible point for further modification.[10]
Section 2: Application in Fragment-Based Drug Discovery (FBDD)
The journey from fragment to lead begins with the sensitive detection of its weak, yet specific, interaction with the target protein. Biophysical techniques are essential for this initial phase.
Caption: A typical Fragment-Based Drug Discovery (FBDD) workflow.
Protocol 1: Fragment Screening and Hit Validation using Surface Plasmon Resonance (SPR)
This protocol describes a primary screen to identify if 3-Chloro-4-(4-methylpiperazin-1-yl)aniline binds to a target protein, such as a protein kinase.
A. Experimental Causality: SPR is chosen for its sensitivity in detecting low-affinity interactions in real-time without the need for labels. It measures changes in mass on a sensor chip surface as the fragment (analyte) flows over the immobilized protein (ligand), providing data on binding kinetics (kₐ, kₔ) and affinity (Kₓ).
B. Step-by-Step Methodology:
-
Protein Immobilization:
-
Covalently immobilize the purified target kinase onto a CM5 sensor chip using standard amine coupling chemistry (EDC/NHS activation).
-
Aim for a low immobilization density (e.g., 2000-4000 Response Units, RU) to minimize mass transport limitations.
-
Use one flow cell as a reference surface (activated and deactivated without protein) to enable background signal subtraction.
-
-
Fragment Preparation:
-
Prepare a 1 mM stock solution of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in 100% DMSO.
-
Create a dilution series in the running buffer (e.g., HBS-EP+ with 2% DMSO) to achieve final concentrations ranging from 1 µM to 500 µM.
-
-
SPR Analysis:
-
Equilibrate the system with running buffer until a stable baseline is achieved.
-
Inject each fragment concentration over the reference and target flow cells for a defined association time (e.g., 60 seconds), followed by a dissociation phase with running buffer (e.g., 120 seconds).
-
Perform a regeneration step between cycles if necessary (e.g., a short pulse of high salt or low pH buffer) to remove any bound fragment.
-
-
Data Analysis & Hit Criteria (Self-Validation):
-
Subtract the reference flow cell signal from the target flow cell signal to obtain the specific binding response.
-
A validated hit must satisfy the following criteria:
-
Shows a concentration-dependent binding response.
-
The binding response curve fits a 1:1 steady-state or kinetic binding model.
-
The binding is reproducible across multiple injections.
-
No significant binding is observed to a non-related control protein, ruling out non-specific interactions.
-
-
Calculate the dissociation constant (Kₓ) from the steady-state affinity model. A typical fragment Kₓ is in the range of 10 µM to 1 mM.
-
Section 3: Synthetic Elaboration and Structure-Guided Lead Optimization
Once a fragment hit is validated and its binding mode is ideally determined by X-ray crystallography, the next phase involves synthetically elaborating the fragment to improve its potency and selectivity. The aniline nitrogen is the most logical point for this expansion.
Caption: Synthetic elaboration strategies from the aniline nitrogen.
Protocol 2: Parallel Synthesis of a Focused Amide Library
This protocol outlines the synthesis of a small library of derivatives to probe the structure-activity relationship (SAR) around the aniline core.
A. Experimental Causality: Amide bond formation is one of the most reliable and versatile reactions in medicinal chemistry. Using a parallel synthesis format allows for the rapid generation of multiple analogs for SAR studies. HATU is chosen as the coupling reagent for its high efficiency and low rate of epimerization.
B. Step-by-Step Methodology:
-
Reagent Preparation:
-
In an array of reaction vials, dispense 0.1 mmol of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.
-
Prepare 0.1 M stock solutions of a diverse set of 10-20 carboxylic acids (R-COOH) in DMF. These should vary in size, electronics, and functionality.
-
Prepare stock solutions of HATU (1.1 eq) and DIPEA (2.0 eq) in DMF.
-
-
Reaction Setup:
-
To each vial containing the aniline, add 1.05 equivalents of a unique carboxylic acid stock solution.
-
Add the HATU and DIPEA stock solutions to each vial.
-
Seal the vials and allow them to shake at room temperature for 12-18 hours.
-
-
Work-up and Purification:
-
Quench the reactions by adding water.
-
Extract the product into an organic solvent like ethyl acetate.
-
Wash the organic layer sequentially with a weak acid (e.g., 1M HCl to remove unreacted aniline and DIPEA), a weak base (e.g., sat. NaHCO₃ to remove unreacted acid), and brine.
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate in vacuo.
-
Purify each analog using preparative HPLC or flash chromatography.
-
-
Characterization and Validation:
-
Confirm the identity and purity (>95%) of each final compound using LC-MS and ¹H NMR spectroscopy. This step is critical to ensure that the biological data generated is reliable.
-
Case Study: A Hypothetical Kinase Inhibitor Binding Mode
In many kinase inhibitors, the core of the molecule establishes key hydrogen bonds with the "hinge" region of the enzyme, while other parts extend into adjacent pockets.
Caption: Hypothetical binding mode of an elaborated fragment in a kinase active site.
Table 2: Hypothetical SAR Data for Kinase X Inhibition
| Compound | R Group (from R-COOH) | IC₅₀ (nM) vs. Kinase X | Ligand Efficiency (LE) |
| Fragment Hit | H (formic acid) | 50,000 | 0.35 |
| Analog 1 | Phenyl | 850 | 0.32 |
| Analog 2 | 4-Fluorophenyl | 400 | 0.34 |
| Analog 3 | Pyridin-3-yl | 150 | 0.38 |
| Analog 4 | 3-Methoxy-phenyl | 50 | 0.40 |
This data illustrates how systematic chemical changes (elaboration) can translate into significant gains in potency (lower IC₅₀), while maintaining or improving ligand efficiency.
Section 4: Biological Evaluation of Synthesized Derivatives
After synthesis and purification, the new analogs must be tested to quantify their biological activity and confirm that the chemical modifications have had the desired effect.
Protocol 3: In Vitro Kinase Inhibition Assay (ADP-Glo™)
This protocol provides a general method for determining the IC₅₀ value of synthesized compounds against a target kinase.
A. Experimental Causality: The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during a kinase reaction. The amount of ADP is directly proportional to kinase activity. Inhibition of the kinase results in less ADP and a lower luminescent signal, allowing for a quantitative measure of inhibitor potency.
B. Step-by-Step Methodology:
-
Compound Preparation:
-
Create a 10-point, 3-fold serial dilution of each purified analog in DMSO, starting from a top concentration of 10 mM.
-
-
Kinase Reaction:
-
In a 384-well plate, add 2.5 µL of the kinase/substrate solution (containing the target kinase and its specific substrate in reaction buffer).
-
Add 25 nL of each compound dilution from the serial dilution plate.
-
Include positive controls (a known potent inhibitor) and negative controls (DMSO vehicle only) on each plate for data normalization.
-
Initiate the reaction by adding 2.5 µL of ATP solution.
-
Incubate the plate at room temperature for 1 hour.
-
-
Signal Detection:
-
Stop the kinase reaction by adding 5 µL of ADP-Glo™ Reagent. Incubate for 40 minutes to deplete the remaining ATP.
-
Add 10 µL of Kinase Detection Reagent. Incubate for 30 minutes to convert the ADP to ATP and generate a luminescent signal.
-
Read the luminescence on a plate reader.
-
-
Data Analysis and Validation:
-
Normalize the data using the positive (100% inhibition) and negative (0% inhibition) controls.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a four-parameter dose-response curve to determine the IC₅₀ value for each compound. The reliability of the assay is confirmed by consistent results for the control compounds and a good fit (R² > 0.95) for the dose-response curves.
-
Conclusion
3-Chloro-4-(4-methylpiperazin-1-yl)aniline is more than just a chemical intermediate; it is a strategically designed starting point for drug discovery. Its inherent structural and physicochemical properties make it an ideal fragment for FBDD campaigns targeting a wide range of protein families, most notably protein kinases. By providing multiple vectors for synthetic elaboration, excellent ligand efficiency, and a proven track record in approved therapeutics, this fragment allows research teams to intelligently and efficiently navigate the path from an initial low-affinity hit to a potent, drug-like lead candidate. The protocols and strategies outlined in this guide provide a robust framework for leveraging this powerful fragment in the pursuit of novel therapeutics.
References
-
Astex Pharmaceuticals. Fragment Based Drug Discovery: An Organic Synthesis Perspective. Available at: [Link]
-
Shinde, A. K., et al. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Der Pharma Chemica, 4(3):909-914. Available at: [Link]
-
MySkinRecipes. 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. Available at: [Link]
- Google Patents. WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
- Google Patents. CN106631715A - Preparation method of 3-chloro-4-(3-fluorobenzyloxy) aniline.
-
Ghorab, M. M., et al. (2019). Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review. European Journal of Medicinal Chemistry. Available at: [Link]
-
Kumar, A., et al. (2024). Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][7][11]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition. PubMed Central. Available at: [Link]
-
de la Torre, B. G., & Albericio, F. (2024). Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece. Frontiers in Chemistry. Available at: [Link]
-
Wang, C., et al. (2013). Design, synthesis, and structure-activity relationship of novel aniline derivatives of chlorothalonil. Journal of Agricultural and Food Chemistry. Available at: [Link]
-
Royal Society of Chemistry. Themed collection Fragment-based drug discovery. Available at: [Link]
-
Liu, X., et al. (2018). Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor.... European Journal of Medicinal Chemistry. Available at: [Link]
-
Nurse, P. (2023). Fragment-Based Lead Discovery Strategies in Antimicrobial Drug Discovery. MDPI. Available at: [Link]
-
GoodRx. Popular Kinase Inhibitors List, Drug Prices and Medication Information. Available at: [Link]
Sources
- 1. Fragment-based drug discovery for disorders of the central nervous system: designing better drugs piece by piece - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Fragment-based drug discovery Home [pubs.rsc.org]
- 3. mdpi.com [mdpi.com]
- 4. Buy this compound | 1052538-72-3 [smolecule.com]
- 5. scispace.com [scispace.com]
- 6. goodrx.com [goodrx.com]
- 7. 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6 [chemicalbook.com]
- 8. Synthetic approaches and pharmaceutical applications of chloro-containing molecules for drug discovery: A critical review - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. derpharmachemica.com [derpharmachemica.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride
Answering the call of researchers and drug development professionals, this Technical Support Center provides in-depth troubleshooting guides and FAQs for the synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. As Senior Application Scientists, we move beyond simple protocols to explain the causality behind experimental choices, ensuring both scientific accuracy and field-proven insights.
This guide is designed to address the common and complex challenges encountered during the synthesis of this compound, a key intermediate in pharmaceutical development.[1] Our focus is on the prevalent synthetic route: the nucleophilic aromatic substitution (SNAr) reaction between a di-substituted chloro-aniline derivative and N-methylpiperazine, followed by hydrochloride salt formation.
Part 1: Troubleshooting Guide - Diagnosing and Solving Low Yield
This section addresses specific experimental failures in a question-and-answer format to help you rapidly diagnose and resolve issues impacting your reaction yield.
Q1: My reaction has stalled; TLC/LC-MS analysis shows a significant amount of unreacted 3,4-dichloroaniline. What are the likely causes and solutions?
This is a classic case of incomplete conversion, which typically points to issues with reaction kinetics or stoichiometry.
-
Causality—The "Why": The SNAr reaction involves the attack of the nucleophilic nitrogen of N-methylpiperazine on the electron-deficient aromatic ring.[2] This process is highly dependent on temperature and the effective removal of the proton from the attacking nitrogen. If the temperature is too low, the activation energy barrier is not overcome. If the generated acid (from the protonated piperazine) is not neutralized, it can protonate the starting N-methylpiperazine, rendering it non-nucleophilic and halting the reaction.
-
Troubleshooting Steps:
-
Verify Temperature: Ensure your reaction is heated to the appropriate temperature, typically in the range of 120-140°C, especially when using 3,4-dichloroaniline.[1] Some protocols using more activated substrates like 3-chloro-4-fluoroaniline may proceed at lower temperatures (~90°C).[3]
-
Check Stoichiometry of Base/Nucleophile: N-methylpiperazine often serves as both the nucleophile and the acid scavenger (base). A molar excess of N-methylpiperazine (typically 2-3 equivalents) is crucial to drive the reaction to completion by ensuring enough free base is available to act as a nucleophile.[1]
-
Consider a Solvent-Free Approach: Heating 3,4-dichloroaniline with a larger excess of N-methylpiperazine (acting as both reagent and solvent) can significantly increase the reaction rate and yield by maximizing reactant concentration.[1]
-
Extend Reaction Time: If the temperature and stoichiometry are correct, the reaction may simply be slow. Monitor the reaction for an extended period (e.g., 24-48 hours) before concluding that it has stalled.
-
Q2: The reaction appears complete, but my isolated yield of the free base is low after aqueous workup. Where could the product be lost?
Product loss during workup is common and often relates to the solubility of the product or the formation of emulsions.
-
Causality—The "Why": The product, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, is an amine and thus has basic properties. It can be protonated and become water-soluble in acidic or even neutral aqueous conditions. Its amphiphilic nature can also lead to the formation of stable emulsions during extraction, trapping the product in the interface.
-
Troubleshooting Steps:
-
Ensure Basic Conditions During Extraction: Before extracting with an organic solvent (e.g., ethyl acetate, dichloromethane), ensure the aqueous layer is distinctly basic (pH > 10) by adding NaOH or K₂CO₃. This suppresses the protonation of the aniline and piperazine nitrogens, minimizing the product's solubility in the aqueous phase.
-
"Salting Out": Add a significant amount of brine (saturated NaCl solution) to the aqueous layer before extraction. This increases the ionic strength of the aqueous phase, decreasing the solubility of the organic product and helping to break emulsions.
-
Multiple Extractions: Perform multiple extractions with smaller volumes of organic solvent rather than a single extraction with a large volume. This is a more efficient method for recovering the product.
-
Back-Extraction: If you suspect the product is trapped as a salt in the aqueous layer, you can acidify the organic layer to pull the product into a fresh aqueous layer as the hydrochloride salt, separate the layers, and then re-basify the new aqueous layer for extraction. This is a more advanced purification technique but can be effective.
-
Q3: My final yield of the hydrochloride salt is very low after recrystallization. What went wrong during purification?
Significant yield loss during recrystallization is almost always due to a suboptimal choice of solvent system or improper technique.
-
Causality—The "Why": The goal of recrystallization is to dissolve the product in a hot solvent in which it is poorly soluble at room temperature.[1] If the product is too soluble in the chosen solvent even when cold, it will not crystallize out effectively, leading to major losses in the filtrate. Conversely, if it is not soluble enough when hot, you may use an excessive volume of solvent, which also diminishes the recovery.
-
Troubleshooting Steps:
-
Optimize the Recrystallization Solvent:
-
Ethanol/Methanol: These are common choices. The hydrochloride salt should dissolve in the hot alcohol and precipitate upon cooling.[1]
-
Mixed Solvent Systems: An ethanol-water or isopropanol-water system can be highly effective. The product is typically more soluble in the alcohol and less soluble in water. Dissolve the crude salt in a minimal amount of hot alcohol and then slowly add hot water until the solution becomes slightly turbid. Add a drop or two of hot alcohol to clarify and then allow it to cool slowly.
-
Avoid Aprotic Solvents: Do not use solvents like toluene or hexanes for recrystallizing the hydrochloride salt, as it will have very poor solubility.
-
-
Technique for Crystallization:
-
Slow Cooling: Allow the hot, saturated solution to cool slowly to room temperature first, then place it in an ice bath or refrigerator. Crash-cooling by placing the hot flask directly into ice will lead to the formation of small, impure crystals.
-
Minimize Solvent Volume: Use the absolute minimum amount of hot solvent required to fully dissolve the crude product.
-
Wash Crystals Judiciously: After filtering, wash the collected crystals with a small amount of ice-cold recrystallization solvent to remove surface impurities without re-dissolving a significant amount of the product.
-
-
Part 2: Frequently Asked Questions (FAQs)
This section provides authoritative answers to broader questions about the synthesis, offering deeper insight into the chemistry involved.
Q1: What is the underlying mechanism of this reaction, and why is it classified as a Nucleophilic Aromatic Substitution (SNAr)?
The reaction proceeds via the SNAr addition-elimination mechanism.[4]
-
Addition Step (Rate-Determining): The nucleophilic nitrogen atom from N-methylpiperazine attacks the carbon atom bearing a leaving group (in this case, the chlorine at C4 of 3,4-dichloroaniline). This attack is only feasible because the aromatic ring is "activated" or made electron-poor by the presence of electron-withdrawing groups. In this specific case, the chloro group and the aniline itself (when protonated) can act as weak activating groups. The attack breaks the aromaticity of the ring and forms a resonance-stabilized negative intermediate known as a Meisenheimer complex.[5]
-
Elimination Step: The aromaticity is restored by the expulsion of the leaving group (chloride ion). The proton on the attacking nitrogen is subsequently removed by a base (another molecule of N-methylpiperazine).
This mechanism is distinct from SN1/SN2 reactions and is characteristic of nucleophilic substitutions on activated aromatic rings.[2][5]
Diagram: SNAr Reaction Mechanism
Caption: SNAr mechanism for the synthesis.
Q2: I see some protocols use 3,4-dichloroaniline while others use 3-chloro-4-fluoroaniline. Which is better for improving yield?
For SNAr reactions, the reactivity of the leaving group is inversely proportional to its basicity, following the trend F > Cl > Br > I.[4] This is opposite to what is observed in SN1/SN2 reactions.
-
Fluorine as a Leaving Group: Fluorine is the most electronegative halogen, making the carbon it is attached to highly electrophilic and susceptible to nucleophilic attack. This significantly increases the reaction rate.
-
Chlorine as a Leaving Group: While chlorine is a viable leaving group, the reaction is generally slower and requires more forcing conditions (higher temperatures or longer reaction times) compared to its fluoro analogue.
Q3: What is the purpose of converting the final product to a hydrochloride salt?
Converting the synthesized free base to its hydrochloride salt serves several critical functions in a research and development setting:
-
Improved Stability: Amine compounds, especially anilines, can be susceptible to air oxidation, often leading to discoloration (turning from off-white/yellow to brown/purple). The hydrochloride salt is significantly more stable and less prone to degradation during storage.
-
Ease of Handling: The hydrochloride salt is typically a stable, crystalline solid that is easier to handle, weigh, and store compared to the often oily or low-melting-point free base.[6]
-
Enhanced Solubility: While seemingly counterintuitive, the hydrochloride salt is often more soluble in polar protic solvents like water or ethanol, which can be advantageous for formulation studies or subsequent aqueous reactions.[1]
-
Final Purification Step: The process of salt formation and subsequent recrystallization is a powerful purification technique. It effectively removes non-basic organic impurities that will not form a salt and remain in the filtrate.
Part 3: Protocols and Data
Experimental Protocol: General Synthesis via SNAr
This protocol provides a robust starting point for the synthesis.
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-fluoroaniline (1.0 eq).
-
Reagent Addition: Add N-methylpiperazine (2.5 eq) and a high-boiling polar aprotic solvent such as N,N-Dimethylformamide (DMF) or use excess N-methylpiperazine as the solvent.[3]
-
Heating: Heat the reaction mixture to 120-140°C and stir vigorously. Monitor the reaction progress by TLC or LC-MS.
-
Workup: After the reaction is complete (typically 12-24 hours), cool the mixture to room temperature. Pour the mixture into water and basify with 2M NaOH solution to pH > 10.
-
Extraction: Extract the aqueous mixture three times with ethyl acetate. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and filter.
-
Concentration: Remove the solvent under reduced pressure to yield the crude 3-Chloro-4-(4-methylpiperazin-1-yl)aniline free base, which may be an oil or a solid.
Experimental Protocol: Hydrochloride Salt Formation and Recrystallization
-
Dissolution: Dissolve the crude free base in a minimum amount of a suitable solvent like isopropanol or ethanol.
-
Acidification: Slowly add a solution of concentrated HCl in isopropanol (or ethereal HCl) dropwise while stirring. The hydrochloride salt will begin to precipitate. Monitor the pH with moist litmus paper to ensure it is acidic.
-
Isolation: Cool the slurry in an ice bath for 30 minutes, then collect the solid product by vacuum filtration.
-
Recrystallization: Transfer the crude salt to a clean flask. Add a minimal amount of hot ethanol (or an ethanol/water mixture) to just dissolve the solid. Allow the solution to cool slowly to room temperature, then in an ice bath, to induce crystallization.[1]
-
Final Steps: Collect the purified crystals by vacuum filtration, wash with a small amount of cold ethanol, and dry in a vacuum oven.
Diagram: General Synthesis and Troubleshooting Workflow
Sources
- 1. Buy this compound | 1052538-72-3 [smolecule.com]
- 2. organicchemistryguide.com [organicchemistryguide.com]
- 3. researchgate.net [researchgate.net]
- 4. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 5. chem.libretexts.org [chem.libretexts.org]
- 6. Organic Syntheses Procedure [orgsyn.org]
Technical Support Center: Navigating Side Reactions in the Synthesis of Substituted Anilines and Piperazines
Welcome to our dedicated technical support center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting for common side reactions encountered during the synthesis of substituted anilines and piperazines. As a Senior Application Scientist, my goal is to move beyond mere procedural descriptions and delve into the causality behind these experimental challenges, offering robust, field-proven solutions.
Part I: Troubleshooting the Synthesis of Substituted Anilines
The synthesis of substituted anilines is a cornerstone of modern medicinal chemistry. However, the inherent reactivity of the aniline core can lead to a variety of unwanted side reactions. This section addresses the most common challenges in a direct question-and-answer format.
FAQ 1: Oxidation and Discoloration
Question: My aniline product is consistently dark brown or black, even after purification. What causes this, and how can I obtain a colorless product?
Answer: The dark coloration of aniline derivatives is almost always due to oxidation.[1][2] The electron-rich nature of the aromatic ring and the lone pair on the nitrogen atom make anilines highly susceptible to air oxidation, which can lead to the formation of intensely colored polymeric impurities.[1][2]
Troubleshooting Strategies:
-
Inert Atmosphere: The most critical preventative measure is to conduct the reaction and subsequent work-up under an inert atmosphere (e.g., nitrogen or argon). This minimizes contact with atmospheric oxygen.[2]
-
Degassed Solvents: Use solvents that have been thoroughly degassed to remove dissolved oxygen.
-
Storage: Freshly purified anilines should be stored under an inert atmosphere, protected from light (using amber vials), and at low temperatures (e.g., 4°C) to inhibit degradation.[2]
-
Purification of Discolored Anilines:
-
Vacuum Distillation: This is a highly effective method for separating the desired aniline from non-volatile polymeric impurities.[2]
-
Activated Carbon Treatment: Dissolving the impure aniline in a suitable solvent and stirring with activated carbon can effectively adsorb the colored impurities.[2]
-
Acid-Base Extraction: Aniline's basicity allows for its separation from neutral organic impurities. Dissolve the crude product in an organic solvent and extract with an aqueous acid (e.g., 1M HCl). The anilinium salt will move to the aqueous phase. The aqueous layer can then be washed with an organic solvent to remove colored, non-basic impurities, followed by basification to regenerate the free aniline for extraction back into an organic solvent.
-
FAQ 2: Over-Alkylation in N-Alkylation Reactions
Question: I am attempting a mono-N-alkylation of a primary aniline, but I'm consistently isolating significant amounts of the N,N-dialkylated product. How can I improve the selectivity for mono-alkylation?
Answer: Over-alkylation is a frequent challenge because the mono-alkylated aniline product is often more nucleophilic than the starting aniline, making it more reactive towards the alkylating agent.[3]
Troubleshooting Strategies:
-
Stoichiometry Control: Use a slight excess of the aniline relative to the alkylating agent. This ensures the alkylating agent is the limiting reagent and is consumed before it can significantly react with the more nucleophilic mono-alkylated product.
-
Slow Addition of Alkylating Agent: Adding the alkylating agent slowly to the reaction mixture maintains a low concentration of this reagent, favoring reaction with the more abundant starting aniline.[4]
-
Lower Reaction Temperature: Reducing the reaction temperature can decrease the rate of the second alkylation more significantly than the first, thereby improving selectivity.[4]
-
Choice of Base and Solvent: The selection of the base and solvent is critical. Bulky, non-nucleophilic bases are often preferred. Aprotic solvents may be more effective than protic ones in certain systems.
-
Reductive Amination: This method offers greater control over mono-alkylation by first forming an imine between the aniline and an aldehyde or ketone, which is then reduced in a subsequent step.[3]
| Parameter | Effect on Mono-alkylation Selectivity | Rationale |
| Aniline:Alkylating Agent Ratio | Increase | Favors reaction with the more abundant starting aniline. |
| Rate of Alkylating Agent Addition | Decrease | Maintains a low concentration of the alkylating agent.[4] |
| Reaction Temperature | Decrease | The second alkylation often has a higher activation energy.[4] |
| Solvent Polarity | Generally, decrease | Can help to reduce the rate of the second alkylation.[3] |
FAQ 3: Side Reactions in Palladium-Catalyzed Buchwald-Hartwig Amination
Question: My Buchwald-Hartwig amination to form a substituted aniline is giving low yields and multiple byproducts. What are the common pitfalls?
Answer: The Buchwald-Hartwig amination is a powerful tool for C-N bond formation, but it is sensitive to reaction conditions. Common side reactions include dehalogenation of the aryl halide, homocoupling of the aryl halide, and catalyst deactivation.[5]
Troubleshooting Strategies:
-
Catalyst, Ligand, and Base Selection: The choice of these three components is crucial and often substrate-dependent. For electron-rich anilines, bulky, electron-rich phosphine ligands (e.g., XPhos, SPhos) are often effective.[6] The base must be strong enough to deprotonate the aniline but not so strong as to cause degradation of the starting materials or products. Sodium tert-butoxide (NaOtBu) and cesium carbonate (Cs2CO3) are common choices.[7]
-
Inert Atmosphere: Palladium(0) catalysts are sensitive to oxygen.[6] Ensure the reaction is set up under a rigorously inert atmosphere.
-
Anhydrous Conditions: Water can lead to catalyst deactivation and competing hydrolysis of the aryl halide. Use anhydrous solvents and dry glassware.
-
Temperature Control: While these reactions often require heat, excessively high temperatures can promote catalyst decomposition (formation of palladium black) and side reactions.[6]
Caption: Comparison of direct vs. protected routes for selective mono-N-arylation of piperazine.
FAQ 5: Catalyst Inhibition in Palladium-Catalyzed Reactions with Piperazines
Question: My palladium-catalyzed amination with a piperazine substrate is sluggish or fails completely. What could be the cause?
Answer: The presence of two nitrogen atoms in the piperazine ring can lead to catalyst inhibition. The lone pair of electrons on the piperazine nitrogen can coordinate to the palladium center, forming inactive catalyst species and hindering the catalytic cycle. [6]This is particularly problematic with less sterically hindered ligands.
Troubleshooting Strategies:
-
Bulky Ligands: Employ bulky, electron-rich phosphine ligands (e.g., RuPhos, DavePhos, XPhos) or N-heterocyclic carbene (NHC) ligands. [6][8]These ligands create a sterically hindered environment around the palladium atom, which can disfavor the binding of the piperazine nitrogen and promote the desired catalytic turnover.
-
Pre-catalyst Selection: Using a well-defined palladium pre-catalyst can sometimes lead to more consistent results than generating the active catalyst in situ.
-
Reaction Concentration: In some cases, running the reaction at a higher concentration can favor the desired intermolecular reaction over the intramolecular catalyst inhibition.
| Ligand Type | Steric Bulk | Performance with Piperazines |
| Simple Phosphines (e.g., PPh3) | Low | Often poor due to catalyst inhibition. |
| Bulky Biarylphosphines (e.g., XPhos) | High | Generally good, shields the palladium center. [6] |
| N-Heterocyclic Carbenes (NHCs) | High | Can be very effective in preventing catalyst deactivation. |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination
This protocol outlines a general setup for a palladium-catalyzed C-N cross-coupling reaction. [7]
-
Reaction Setup: In a flame-dried Schlenk tube or round-bottom flask, combine the aryl halide (1.0 equiv), the amine or piperazine derivative (1.2 equiv), the palladium catalyst (e.g., Pd2(dba)3, 1-2 mol%), the phosphine ligand (2-4 mol%), and the base (e.g., NaOtBu or Cs2CO3, 1.4-2.0 equiv).
-
Inert Atmosphere: Evacuate the vessel and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Solvent Addition: Add the anhydrous, degassed solvent (e.g., toluene or dioxane) via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (typically 80-110 °C) under the inert atmosphere.
-
Monitoring: Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Work-up: Cool the reaction to room temperature and dilute with a suitable organic solvent (e.g., ethyl acetate). Filter through a pad of celite to remove inorganic salts and the catalyst.
-
Purification: Wash the filtrate with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can then be purified by flash column chromatography.
References
- Technical Support Center: Troubleshooting Side Reactions in Aniline N-Alkyl
- Troubleshooting side reactions in the N-alkyl
- troubleshooting side reactions in 2-Methyl-5-(quinoxalin-2-yl)aniline synthesis. Benchchem.
- Troubleshooting guide for the synthesis of substituted anilines. Benchchem.
- Overcoming tar formation in aniline alkyl
- Technical Support Center: Synthesis with Aniline Deriv
- Technical Support Center: Purification of Substituted Anilines. Benchchem.
- BH amination side products and purific
- Technical Support Center: Troubleshooting Low Yield in Palladium-Catalyzed Reactions of Pyridines. Benchchem.
Sources
Technical Support Center: Troubleshooting Low Yield in Buchwald-Hartwig Amination of Piperazine
Welcome to the technical support center for the Buchwald-Hartwig amination of piperazine. This guide is designed for researchers, scientists, and drug development professionals to navigate and resolve common challenges encountered during this critical C-N bond formation reaction. Drawing upon extensive field experience and established chemical principles, this resource provides in-depth troubleshooting strategies in a direct question-and-answer format.
My Buchwald-Hartwig reaction with piperazine is giving a low yield. What are the most common initial checks?
Low yields in Buchwald-Hartwig aminations can often be traced back to a few fundamental experimental parameters. Before delving into more complex troubleshooting, ensure the following have been rigorously addressed:
-
Inert Atmosphere: The Palladium(0) active catalyst is sensitive to oxygen. Ensure your reaction vessel was properly degassed and maintained under a positive pressure of an inert gas like argon or nitrogen throughout the setup and reaction time.[1]
-
Solvent and Reagent Quality: Anhydrous solvents are crucial. Water can hydrolyze the active catalyst and certain bases. Use freshly distilled or commercially available anhydrous solvents. Similarly, ensure the purity of your aryl halide, piperazine, and base.
-
Accurate Stoichiometry: Precisely measure all reagents. An excess of piperazine is often used to favor mono-arylation, but the exact ratio can be critical and may require optimization.
Frequently Asked Questions & Troubleshooting Guides
Issue 1: Catalyst System Inefficiency
Question: I'm observing significant amounts of unreacted starting material. How do I know if my catalyst system is the problem?
Answer: Incomplete conversion is a classic symptom of a suboptimal or deactivated catalyst system. The choice of palladium source and, more importantly, the phosphine ligand is paramount for an efficient reaction.[2]
Causality and Expert Insights:
The ligand's role is to stabilize the palladium center, facilitate oxidative addition and reductive elimination, and prevent catalyst decomposition. For the coupling of a secondary cyclic amine like piperazine, sterically hindered and electron-rich ligands are often required to promote the desired catalytic cycle.[2][3]
Troubleshooting Protocol: Catalyst and Ligand Screening
If you suspect catalyst inefficiency, a systematic screening of different palladium sources and ligands is the most effective approach.
Experimental Workflow: Catalyst System Screening
Caption: A decision-making guide for selecting the appropriate base.
Base Selection Guide:
| Base | pKaH | Common Use Cases & Considerations |
| NaOtBu | ~19 | A common and often highly effective strong base. Can be incompatible with base-sensitive groups like esters. [1][4] |
| LHMDS | ~26 | A strong, non-nucleophilic base that can be useful for substrates with acidic protons. [1] |
| K₃PO₄ / Cs₂CO₃ | ~12.3 / ~10 | Weaker bases that offer excellent functional group tolerance. [1][4]Cs₂CO₃ often has better solubility. [4] |
| DBU | ~13.5 | A soluble organic base that can be advantageous in achieving homogeneous reaction conditions. [5][6] |
Expert Tip: For large-scale reactions, the particle size and surface area of solid inorganic bases can significantly impact reaction rates. Grinding the base before use or adding an agent like Celite can prevent clumping and improve consistency. [4]
Issue 3: Undesired Side Products
Question: I'm forming my desired mono-arylated piperazine, but I'm also getting a significant amount of the bis-arylated product. How can I improve selectivity?
Answer: The formation of bis-arylated piperazine is a common side reaction, especially when the reaction is pushed to full conversion of the aryl halide. Controlling the stoichiometry and reaction conditions is key to favoring mono-arylation.
Causality and Expert Insights:
Once the mono-arylated product is formed, its remaining N-H bond can also participate in the catalytic cycle, leading to a second arylation. The relative rates of the first and second arylations determine the product distribution.
Strategies to Enhance Mono-arylation Selectivity:
-
Piperazine Equivalents: Use a larger excess of piperazine relative to the aryl halide (e.g., 2-4 equivalents). This statistically favors the reaction of the aryl halide with the more abundant starting piperazine over the mono-arylated product.
-
Reaction Time and Temperature: Monitor the reaction closely and stop it once the aryl halide is consumed, but before significant bis-arylation occurs. Lowering the reaction temperature can sometimes increase selectivity.
-
Slow Addition: In some cases, slow addition of the aryl halide to the reaction mixture containing the catalyst, base, and excess piperazine can maintain a low concentration of the electrophile and favor mono-substitution.
-
Protecting Groups: If other strategies fail, consider using a mono-protected piperazine (e.g., Boc-piperazine), followed by a deprotection step. This definitively prevents bis-arylation. [7] Question: My main side product appears to be the dehalogenated arene. What causes this and how can I prevent it?
Answer: Dehalogenation, or hydrodehalogenation, is a competing side reaction where the aryl halide is reduced to the corresponding arene. This is often a result of a β-hydride elimination pathway competing with reductive elimination. [2] Minimizing Dehalogenation:
-
Ligand Choice: Use bulkier phosphine ligands. The steric hindrance can disfavor the geometry required for β-hydride elimination. [8]* Base Selection: In some instances, the choice of base can influence the extent of dehalogenation.
-
Temperature Control: Running the reaction at the lowest effective temperature can help minimize this side reaction.
Concluding Remarks
The Buchwald-Hartwig amination of piperazine is a powerful transformation, but its success hinges on the careful selection and optimization of multiple reaction parameters. A systematic, data-driven approach to troubleshooting, as outlined in this guide, will enable you to efficiently identify and resolve the root causes of low yield. By understanding the causality behind each experimental choice, you can move beyond simple trial-and-error and rationally design robust and high-yielding C-N coupling reactions.
References
- D. S. Surry and S. L. Buchwald, "The Role of the Base in Buchwald-Hartwig Amination," J. Org. Chem., 2014, 79 (24), 12345–12349.
- M. R. Biscoe, S. L. Buchwald, "Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions," Org. Lett., 2009, 11 (8), 1773–1775.
- M. Fitzner et al.
- WuXi AppTec, "How to Wisely Design Conditions for Buchwald-Hartwig Couplings?," WuXi AppTec Content Hub.
-
Chemistry LibreTexts, "Buchwald-Hartwig Amination." [https://vertexaisearch.cloud.google.com/grounding-api-redirect/AUZIYQFbKErCfrcLP_JgBY0deEUX7rj3oWt7iaCIn13ksePZJi5AnW8QfzenZv6BiMUsuVkOg7fs_0cgu3IqYGecvjm93jC07PnJaqtHv8QRHz5QvJWZeI_Rko6qT9JC_86xaLfOr10yJPzEjvGoVoCxy2yB8wGaisMoLnCwHqGwPauuIs5IIT40VsaemJ6ghMrt4V5sLxEw7LMN448ucw0amRxKBA1xTAHU9128lYd6F8tEGROqc9qeqFrY--pT9rec8II5vu2OetxMbg3bwVoiyVEdUFPUw6ad2X23ZLpib2NK1g13G6Wk]([Link]
Sources
- 1. chem.libretexts.org [chem.libretexts.org]
- 2. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. chemrxiv.org [chemrxiv.org]
- 7. reddit.com [reddit.com]
- 8. research.rug.nl [research.rug.nl]
Technical Support Center: Purification of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride
Welcome to the technical support center for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate the common and complex purification challenges associated with this important chemical intermediate. Here, you will find troubleshooting guides and frequently asked questions (FAQs) in a direct question-and-answer format, grounded in scientific principles and practical laboratory experience.
I. Understanding the Molecule: Physicochemical Properties
Before delving into purification challenges, it's crucial to understand the physicochemical properties of this compound that influence its purification.
| Property | Value/Description | Significance for Purification |
| Molecular Formula | C₁₁H₁₇Cl₂N₃[1] | --- |
| Molecular Weight | 262.18 g/mol [1] | Important for molar calculations in solution preparations. |
| Appearance | White to off-white crystalline powder[1] | Discoloration can indicate the presence of impurities. |
| Solubility | pH-dependent; enhanced solubility in acidic conditions. Moderately soluble in water (5-20 mg/mL at pH 7.4).[1] Soluble in alcohols like ethanol and methanol.[1] | This property is key for selecting appropriate recrystallization solvents and for liquid chromatography mobile phases. |
| Chemical Nature | Hydrochloride salt of a basic compound.[1] | The salt form enhances stability and aqueous solubility. Purification can be performed on the free base or the salt. |
II. Troubleshooting Guide: Common Purification Issues
This section addresses specific problems you may encounter during the purification of this compound.
Recrystallization Challenges
Q1: My recrystallized product is still colored (yellowish or brownish). What's causing this and how can I fix it?
A1: A persistent color in your recrystallized product often indicates the presence of colored impurities, which can arise from several sources:
-
Oxidation Products: Anilines are susceptible to air oxidation, which can form colored byproducts. This is exacerbated by heat and light.
-
Residual Starting Materials or Reagents: Incomplete reactions can leave colored starting materials or byproducts in your crude product. For instance, if synthesized from a nitroaromatic precursor, residual starting material will impart a yellow color.[2][3]
-
Formation of Tar-like Byproducts: Side reactions can lead to the formation of polymeric or tarry substances that are difficult to remove.[3]
Troubleshooting Steps:
-
Activated Carbon Treatment: After dissolving your crude product in the hot recrystallization solvent, add a small amount of activated carbon (charcoal) to the solution. The activated carbon will adsorb many colored impurities. Gently boil the solution for a few minutes, then perform a hot gravity filtration to remove the carbon before allowing the solution to cool.[4]
-
Optimize Your Solvent System: A single solvent may not be sufficient to separate the desired compound from all impurities. Experiment with mixed solvent systems. A common and effective system is an ethanol/water mixture.[1][4] The goal is to find a system where your product is highly soluble when hot and sparingly soluble when cold, while the impurities remain in solution upon cooling.
-
Acid-Base Extraction: Before recrystallization, you can perform an acid-base extraction. Dissolve the crude product in an organic solvent and wash with a dilute acid. Your product, being basic, will move into the aqueous acidic layer, leaving non-basic impurities in the organic layer. You can then basify the aqueous layer to precipitate the purified free base, which can then be recrystallized or converted back to the hydrochloride salt.[3]
Q2: My compound "oiled out" during recrystallization instead of forming crystals. What went wrong?
A2: "Oiling out" occurs when the solute separates from the solution as a liquid phase instead of a solid crystalline lattice. This is a common issue and can be addressed by considering the following:
-
Cooling Rate: Cooling the solution too quickly can favor the formation of a supersaturated oil over the ordered arrangement required for crystallization.
-
Solvent Choice: The boiling point of your solvent might be too high, causing the compound to melt in the hot solution before it can crystallize.
-
Purity of the Crude Material: A high concentration of impurities can inhibit crystal lattice formation.
Troubleshooting Steps:
-
Slow Down the Cooling: Allow the flask to cool slowly to room temperature before placing it in an ice bath. Insulating the flask can help achieve a slower cooling rate.[4]
-
Re-evaluate the Solvent System: If oiling out persists, you may need to use a lower-boiling point solvent or a different solvent mixture. Reheat the solution to redissolve the oil, and then add more of the "good" solvent (the one in which the compound is more soluble) to decrease the saturation level before attempting to cool again.[4]
-
Scratch the Flask: Use a glass rod to gently scratch the inside of the flask at the surface of the solution. The microscopic imperfections on the glass can provide nucleation sites for crystal growth.
-
Seed Crystals: If you have a small amount of pure product, add a tiny crystal to the cooled solution to induce crystallization.
dot
Caption: Decision workflow for troubleshooting "oiling out".
Chromatographic Purification Challenges
Q3: I'm seeing peak tailing for my compound during reverse-phase HPLC analysis. What is the cause and how can I improve the peak shape?
A3: Peak tailing in reverse-phase HPLC for a basic compound like 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is often due to interactions between the basic amine groups and residual acidic silanol groups on the silica-based stationary phase.
Troubleshooting Steps:
-
Mobile Phase Modification:
-
Add a Competitive Base: Incorporate a small amount of a competitive base, like triethylamine (TEA), into your mobile phase. TEA will interact with the active silanol sites, minimizing their interaction with your analyte.
-
Adjust pH: Lowering the pH of the mobile phase (e.g., by adding 0.1% trifluoroacetic acid or formic acid) will protonate your basic analyte.[1] This can improve peak shape but may affect retention time.
-
-
Column Selection:
-
Use an End-Capped Column: Modern, high-purity, end-capped C18 columns have fewer accessible silanol groups and are better suited for analyzing basic compounds.
-
Consider a Different Stationary Phase: Phenyl-hexyl or embedded polar group (PEG) stationary phases can offer different selectivity and improved peak shape for basic compounds.
-
-
Sample Overload: Injecting too much sample can lead to peak tailing. Try reducing the injection volume or the concentration of your sample.
dot
Caption: Strategies to mitigate HPLC peak tailing.
III. Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should expect in my crude this compound?
A1: The impurity profile largely depends on the synthetic route. Common impurities include unreacted starting materials, byproducts of side reactions, and degradation products.[1] For example, if the synthesis involves a Buchwald-Hartwig amination, you might find residual starting materials like 3-chloro-4-bromoaniline or 4-methylpiperazine.[1] Bis-substituted products and oxidation products are also common.[1]
Q2: Which analytical techniques are best for assessing the purity of my final product?
A2: A combination of techniques is often ideal for a comprehensive purity assessment.[5]
-
High-Performance Liquid Chromatography (HPLC): This is a powerful technique for quantifying purity and detecting non-volatile impurities.[1][5][6] A reverse-phase C18 column with a UV detector is commonly used.[1][5]
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for detecting volatile impurities and residual solvents.[1]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR provide detailed structural information and can help identify and quantify impurities with distinct signals.[1][2][5]
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This technique combines the separation power of HPLC with the identification capabilities of mass spectrometry, making it excellent for identifying unknown impurities.[1][7]
Q3: How should I store this compound to prevent degradation?
A3: As an aniline derivative, this compound can be sensitive to light, air (oxygen), and heat. To ensure its stability, it should be stored in a tightly sealed, light-resistant container in a cool, dry, and well-ventilated area. Storing under an inert atmosphere (e.g., nitrogen or argon) can further prevent oxidative degradation.
IV. Experimental Protocols
Protocol 1: Recrystallization using an Ethanol/Water Solvent System
This protocol is a general guideline and may require optimization based on the purity of your crude material.
Materials:
-
Crude this compound
-
Ethanol (95% or absolute)
-
Deionized water
-
Erlenmeyer flasks
-
Heating mantle or hot plate
-
Buchner funnel and vacuum flask
-
Filter paper
Procedure:
-
Dissolution: Place the crude solid in an Erlenmeyer flask. Add a minimal amount of hot ethanol to dissolve the solid completely with gentle heating and stirring.
-
Crystallization: While the solution is still hot, slowly add hot deionized water dropwise until the solution becomes slightly cloudy (this is the saturation point). Add a few more drops of hot ethanol to redissolve the precipitate and obtain a clear solution.
-
Cooling: Remove the flask from the heat and allow it to cool slowly to room temperature. To encourage slow cooling, you can insulate the flask.
-
Complete Crystallization: Once crystals begin to form, place the flask in an ice bath for at least 30 minutes to maximize the yield.
-
Isolation: Collect the crystals by vacuum filtration using a Buchner funnel.
-
Washing: Wash the crystals with a small amount of cold ethanol/water mixture to remove any remaining soluble impurities.
-
Drying: Dry the purified crystals in a vacuum oven at a moderate temperature (e.g., 50-60 °C) until a constant weight is achieved.
V. References
-
This compound - Smolecule. (2023, August 15). Retrieved from
-
Organic Syntheses Procedure. Retrieved from
-
3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6 - ChemicalBook. (2025, July 24). Retrieved from
-
This compound (CAS No. 1052538-72-3) SDS. Retrieved from
-
Reagents & Solvents: Solvents for Recrystallization - Department of Chemistry : University of Rochester. Retrieved from
-
Technical Support Center: Purification of 3-Chloro-4-fluoroaniline by Recrystallization - Benchchem. Retrieved from
-
Assessing the Purity of Synthesized 3-Chloro-4-fluoroaniline: A Comparative Guide - Benchchem. Retrieved from
-
Supplementary Material - The Royal Society of Chemistry. Retrieved from
-
Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O - ResearchGate. (2021, February 15). Retrieved from
-
Application Note: High-Throughput Purity Analysis of 3-Methyl-4-(pyridin-4-yl)aniline Using Liquid Chromatography-Mass Spectrometry (LC- MS) - Benchchem. Retrieved from
-
Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O - SciSpace. (2021, February 15). Retrieved from
-
Technical Guide: Solubility of 3-Chloro-4-(isopentyloxy)aniline in Organic Solvents - Benchchem. Retrieved from
-
Analytical Methods - RSC Publishing. Retrieved from
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green synthesis and analytical technique for the separation of substituted chlorophenyl hydrazine isomers by reverse phase hplc method. Retrieved from
-
identifying common impurities in 2,6-dichloro-4-(1H-imidazol-2-yl)aniline synthesis - Benchchem. Retrieved from
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3-CHLOROANILINE - Ataman Kimya. Retrieved from
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Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine - Semantic Scholar. Retrieved from
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WORLD JOURNAL OF PHARMACEUTICAL RESEARCH. Retrieved from
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3-Chloro-4-(3,5-dimethyl-1-piperidinyl)aniline AldrichCPR | Sigma-Aldrich. Retrieved from
-
Can anyone help me to find a procedures for recrystallize aniline-HCl? - ResearchGate. (2015, March 1). Retrieved from
-
3-Chloroaniline | C6H6ClN | CID 7932 - PubChem. Retrieved from
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842965-35-9|3-Chloro-2-(4-methylpiperidin-1-yl)aniline - BLDpharm. Retrieved from
-
Chemical Properties of Aniline hydrochloride (CAS 142-04-1) - Cheméo. Retrieved from
-
3-chloro-4-[4-(1-methylpiperidin-4-yl)piperazin-1-yl]aniline | 1453211-70-5 - ChemicalBook. Retrieved from
-
Purification of Aniline Hydrochloride - Sciencemadness.org. (2023, July 4). Retrieved from
-
3-Chloro-4-(4-methylpiperazin-1-yl)aniline | CymitQuimica. Retrieved from
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Technical Support Center: Selective Mono-N-Arylation of Piperazine
Welcome to the technical support center for piperazine N-arylation reactions. As a Senior Application Scientist, my goal is to provide you with in-depth, field-proven insights to help you navigate the complexities of selective C-N bond formation and overcome common challenges, particularly the prevention of undesired N,N'-di-substitution. This guide is structured in a question-and-answer format to directly address the issues you may encounter in the lab.
Frequently Asked Questions (FAQs)
Q1: What are the primary reasons for the formation of the N,N'-bis-arylated byproduct in my piperazine arylation reaction?
The formation of the bis-arylated product is a common selectivity issue driven by several factors:
-
Stoichiometry: If the ratio of the aryl halide to piperazine is close to 1:1 or higher, the mono-arylated product, once formed, can compete with the starting piperazine for the remaining aryl halide.[1][2]
-
Reactivity: The mono-N-arylated piperazine is often still a potent nucleophile, capable of undergoing a second arylation, especially under harsh reaction conditions.[2]
-
Reaction Conditions: High temperatures and prolonged reaction times can provide the necessary activation energy for the less reactive mono-arylated intermediate to react again.[2]
Q2: What are the main strategies to achieve selective mono-N-arylation of piperazine?
There are two primary and highly effective strategies to favor mono-arylation over di-arylation. The choice depends on your specific substrate, scale, and downstream purification considerations.
-
Statistical Control (Excess Piperazine): By using a large excess of piperazine (typically 2 to 10 equivalents) relative to the aryl halide, you statistically favor the reaction of the aryl halide with an unreacted piperazine molecule over a mono-arylated one.[2][3] This is often the simplest and most direct method.
-
Protecting Group Strategy: This involves using a mono-protected piperazine, most commonly N-Boc-piperazine. One nitrogen is rendered unreactive by the tert-butoxycarbonyl (Boc) group, directing the arylation to the unprotected nitrogen. The Boc group can then be removed under acidic conditions to yield the desired mono-arylated product.[4][5][6] This approach offers excellent control and is ideal for more complex syntheses.
Troubleshooting Guide
This section addresses specific issues you might encounter during your N-arylation experiments.
Q3: My reaction is complete, but I have a roughly 1:1 mixture of mono- and di-arylated products. What went wrong?
This outcome strongly suggests an issue with stoichiometry. A 1:1.5 or 1:2 ratio of aryl halide to piperazine is often insufficient to prevent di-substitution, especially with reactive aryl halides.[7]
Troubleshooting Steps:
-
Increase Piperazine Excess: Rerun the reaction using a higher excess of piperazine, starting with 4-5 equivalents.
-
Lower the Temperature: Reducing the reaction temperature can decrease the rate of the second arylation more significantly than the first, improving selectivity.[2]
-
Slow Addition: If practical, add the aryl halide solution slowly over a period of time to the heated mixture of piperazine, catalyst, and base. This maintains a low concentration of the limiting reagent.[2]
Q4: My reaction yield is consistently low or the reaction stalls. What factors should I investigate?
Low or no yield in a palladium-catalyzed N-arylation can stem from several sources.[1]
Troubleshooting Flowchart:
Q5: How do I choose the right catalyst, ligand, and base for my reaction?
The selection of these components is critical for success and is often substrate-dependent. The Buchwald-Hartwig amination is a powerful and widely used method for this transformation.[3][8][9]
-
Catalyst: Palladium sources like Pd₂(dba)₃ or Pd(OAc)₂ are common. Using air- and moisture-stable palladium pre-catalysts can improve reproducibility.[7]
-
Ligand: The ligand is arguably the most important factor in controlling reactivity and selectivity.[10][11]
-
Base: The base activates the amine for catalysis.
-
Strong Bases: Sodium tert-butoxide (NaOtBu) is highly effective but can be problematic for substrates with sensitive functional groups (e.g., esters).[1]
-
Weaker Bases: If your substrate is base-sensitive, consider weaker inorganic bases like potassium phosphate (K₃PO₄) or cesium carbonate (Cs₂CO₃).[1][12] Note that changing the base may require re-optimization of the catalyst and ligand.[1]
-
| Component | Recommended Starting Point | Considerations |
| Pd Source | Pd₂(dba)₃ (1-2 mol%) | Air-sensitive. Pre-catalysts offer better stability.[7] |
| Ligand | RuPhos or XPhos (2-4 mol%) | Bulky ligands often improve selectivity for mono-arylation.[7][10] |
| Base | NaOtBu (1.5-2.0 equiv) | Strong, effective. Not suitable for base-sensitive substrates.[1] |
| K₃PO₄ or Cs₂CO₃ (2.0 equiv) | Milder alternative for sensitive molecules. May require higher temp.[1] | |
| Solvent | Toluene or Dioxane | Must be anhydrous. Ensure starting materials are soluble.[1][3] |
| Temperature | 80-110 °C | Reaction must be heated. Monitor for decomposition.[1][3] |
Experimental Protocols
Protocol 1: Mono-N-Arylation using Excess Piperazine (Statistical Control)
This protocol is adapted for the reaction of a generic aryl bromide.
Materials:
-
Aryl Bromide (1.0 equiv)
-
Piperazine (5.0 equiv)
-
Pd₂(dba)₃ (0.02 equiv, 2 mol%)
-
RuPhos (0.04 equiv, 4 mol%)
-
Sodium tert-butoxide (1.5 equiv)
-
Anhydrous Toluene
Procedure:
-
To an oven-dried reaction vessel, add the aryl bromide, piperazine, RuPhos, and sodium tert-butoxide.
-
Seal the vessel with a septum. Evacuate and backfill with an inert gas (Argon or Nitrogen) three times.
-
Add Pd₂(dba)₃ to the vessel under a positive flow of inert gas.
-
Add anhydrous toluene via syringe to achieve a concentration of approximately 0.1 M with respect to the aryl bromide.[3]
-
Stir the mixture vigorously and heat to 100 °C in a pre-heated oil bath.
-
Monitor the reaction progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.
-
Upon completion, cool the reaction to room temperature and quench by the slow addition of water.[1]
-
Dilute with ethyl acetate and transfer to a separatory funnel. Wash the organic layer with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography to separate the desired mono-arylated product from excess piperazine and the di-arylated byproduct.
Protocol 2: Mono-N-Arylation using N-Boc-Piperazine (Protecting Group Strategy)
This two-step protocol provides a highly selective route to the mono-arylated product.
Step A: N-Arylation of 1-Boc-Piperazine This step is adapted from a copper-catalyzed procedure, though palladium catalysis is also highly effective.[5]
Materials:
-
Aryl Iodide (1.0 equiv)
-
1-Boc-piperazine (1.5 equiv)
-
Copper(I) Bromide (CuBr) (0.2 equiv, 20 mol%)
-
rac-BINOL (0.15 equiv, 15 mol%)
-
Potassium Phosphate (K₃PO₄) (2.0 equiv)
-
Anhydrous DMF
Procedure:
-
In a reaction vessel, combine the aryl iodide, 1-Boc-piperazine, CuBr, rac-BINOL, and K₃PO₄.[5]
-
Evacuate and backfill the vessel with an inert gas.
-
Add anhydrous DMF and heat the mixture to 100 °C for 24 hours.[5]
-
Monitor for the consumption of the aryl iodide by TLC or LC-MS.
-
After cooling, dilute the reaction with ethyl acetate and filter through a pad of celite to remove inorganic salts.
-
Wash the filtrate with water and brine, dry over Na₂SO₄, filter, and concentrate.
-
Purify the intermediate 1-Aryl-4-Boc-piperazine by column chromatography.
Step B: Boc Deprotection
-
Dissolve the purified 1-Aryl-4-Boc-piperazine in a suitable solvent like Dichloromethane (DCM) or 1,4-Dioxane.
-
Add an excess of a strong acid. Trifluoroacetic acid (TFA) in DCM or a solution of HCl in dioxane are commonly used.
-
Stir the reaction at room temperature for 1-4 hours until TLC or LC-MS analysis shows complete consumption of the starting material.
-
Concentrate the reaction mixture under reduced pressure. If HCl was used, the product will be the hydrochloride salt. If TFA was used, a salt exchange or neutralization may be necessary for downstream applications.
References
-
BenchChem Technical Support Team . (2025). optimizing reaction conditions for N-arylation of piperazine. BenchChem. 1
-
O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. ResearchGate.
-
O'Brien, P., et al. (n.d.). General Procedures for the Lithiation/Trapping of N-Boc Piperazines. White Rose Research Online.
-
Taillefer, M., et al. (2000). Nickel-Mediated Amination Chemistry. Part 2. Selective N-Arylation or N,N′-Diarylation of Piperazine. ResearchGate.
-
BenchChem Technical Support Team . (2025). Preventing di-substitution in piperazine N-alkylation reactions. BenchChem. 2
-
Krasnow, S. M., et al. (2017). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. PMC - NIH.
-
Baudoin, O., et al. (2017). Ligand-controlled β-selective C(sp3)–H arylation of N-Boc-piperidines. RSC Publishing.
-
Various Authors . (2024). Synthesis and biological evaluation of multimodal monoaminergic arylpiperazine derivatives with potential antidepressant profile. PubMed.
-
Various Authors . (n.d.). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization.
-
BenchChem Technical Support Team . (2025). Technical Support Center: Optimizing N-Arylpiperazine Synthesis. BenchChem. 12
-
O'Brien, P. (n.d.). Lithiation/Trapping of N-Boc Piperazines and Synthesis of the (–)-Sparteine Surrogate. White Rose eTheses Online.
-
Various Authors . (2021). Design and Synthesis of Arylpiperazine Serotonergic/Dopaminergic Ligands with Neuroprotective Properties. PMC - PubMed Central.
-
Various Authors . (n.d.). Effect of ligand on selectivity. See the Supporting Information for detailed procedures. ResearchGate.
-
Teo, Y.-C., et al. (2013). Efficient Copper-Catalyzed Cross-Coupling of 1-Boc-piperazine with Aryl Iodides and Its Application in the Synthesis of Trazodone. ResearchGate.
-
Various Authors . (2020). Pd Catalyzed N1/N4 Arylation of Piperazine for Synthesis of Drugs, Biological and Pharmaceutical Targets: An Overview of Buchwald Hartwig Amination Reaction of Piperazine in Drug Synthesis. ResearchGate.
-
Vaughan, K., et al. (2010). Synthesis and Characterization of a Series of 1-Aryl-4-[Aryldiazenyl]-piperazines. Part II. 1-Aryl-4-(2-Aryl-1-Diazenyl)-piperazines with Fluoro-, chloro-, Methyl-, Cyano- and Acetyl Substituents in The 1-Aryl Group. ResearchGate.
-
Pazdera, P., et al. (2012). Simplified Procedure for General Synthesis of Monosubstituted Piperazines—From a Batch Reaction Vessel to a Flow (Microwave) Reactor. PubMed Central.
-
Romanelli, M. N., et al. (2024). Synthetic Approaches to Piperazine-Containing Drugs Approved by FDA in the Period of 2011–2023. PubMed Central.
-
Podlewska, S., et al. (2021). Structural Aspects of Arylpiperazines as Aminergic GPCR Ligands. MDPI.
-
Pollard, C. B. & Christie, J. B. (1954). A NEW SYNTHESIS OF N-MONOPHENYLPIPERAZINE. Journal of the American Chemical Society.
-
Various Authors . (2021). Recent Advances in the Synthesis of Piperazines: Focus on C–H Functionalization. MDPI.
-
Various Authors . (2020). Recent developments in selective N-arylation of azoles. Chemical Communications (RSC Publishing).
-
BenchChem . (2025). Protocol for the N-arylation of Piperazine with 4-Bromoaniline. BenchChem. 3
-
Various Authors . (2013). What are the best conditions to perform monoalkylation in piperazine with a primary alkyl iodide?. ResearchGate.
-
Various Authors . (n.d.). A general and convenient synthesis of N-aryl piperazines. ResearchGate.
-
Lecourt, T., et al. (2018). Intramolecular Buchwald–Hartwig N-arylation of bicyclic hydrazines: practical access to spiro[indoline-2,3′-piperidines]. Organic & Biomolecular Chemistry (RSC Publishing).
-
Daugulis, O., et al. (2009). Ligand-Enabled Reactivity and Selectivity in a Synthetically Versatile Aryl C–H Olefination. PMC - NIH.
-
Various Authors . (2012). Investigation of various N-heterocyclic substituted piperazine versions of 5/ 7-{[2-(4-Aryl-piperazin-1-yl)-ethyl]-propyl-amino}-5,6,7,8-tetrahydro-naphthalen-2-ol: Effect on affinity and selectivity for dopamine D3 receptor. PMC - NIH.
-
O'Brien, P., et al. (2016). Synthesis of Enantiopure Piperazines via Asymmetric Lithiation-Trapping of N-Boc Piperazines: Unexpected Role of the Electrophile and Distal N-Substituent. ResearchGate.
-
Organic Chemistry Portal . (n.d.). Synthesis of substituted N-heterocycles by N-arylation.
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Technical Support Center: Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Welcome to the technical support center for the synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, chemists, and process development professionals to navigate the common challenges and nuances associated with this important synthetic intermediate. Here, we provide in-depth troubleshooting advice and frequently asked questions based on established chemical principles and field-proven experience.
Troubleshooting Guide: Navigating Common Synthetic Hurdles
This section addresses specific issues that may arise during the synthesis, providing a diagnosis of the potential cause and a validated solution.
Question 1: My Nucleophilic Aromatic Substitution (SNAr) reaction is showing low conversion or stalling. What are the likely causes and how can I improve the yield?
Answer:
Low conversion in the SNAr reaction, typically between a di-halogenated aromatic precursor (like 3-chloro-4-fluoroaniline or 3,4-dichloronitrobenzene) and N-methylpiperazine, is a frequent challenge. The root cause often lies in suboptimal reaction conditions or reagent quality.
Causality Analysis:
The SNAr mechanism proceeds via a negatively charged Meisenheimer complex, and its stability is crucial for the reaction to proceed.[1] The rate of this reaction is influenced by several factors:
-
Leaving Group Ability: The reactivity of halogens as leaving groups in SNAr reactions is F > Cl > Br > I. This is because the rate-determining step is the initial attack by the nucleophile, which is facilitated by the high electronegativity of fluorine polarizing the carbon-halogen bond.[2] Therefore, using a substrate like 3-chloro-4-fluoronitrobenzene is often more efficient than 3,4-dichloronitrobenzene.
-
Solvent Polarity: Polar aprotic solvents (e.g., DMSO, DMF, NMP) are essential. They effectively solvate the cation of the base, leaving the nucleophile more "naked" and reactive, while also helping to stabilize the charged Meisenheimer intermediate.[3]
-
Base Strength & Solubility: The base (e.g., K₂CO₃, Na₂CO₃, or an organic base like DIPEA) must be strong enough to deprotonate the piperazine nitrogen (if starting from a salt) or to act as a scavenger for the generated acid (HX). Its solubility in the reaction medium can also impact the reaction rate.
-
Water Content: The presence of water can be detrimental. It can hydrolyze the starting material or compete with N-methylpiperazine as a nucleophile, leading to undesired hydroxyl byproducts.
Troubleshooting Protocol:
-
Reagent & Solvent Purity Check:
-
Ensure N-methylpiperazine is of high purity. It can be hygroscopic and absorb atmospheric CO₂. Use a freshly opened bottle or redistill if necessary.
-
Use anhydrous polar aprotic solvents. Purchase high-purity anhydrous grades or dry the solvent using appropriate methods (e.g., molecular sieves).
-
-
Optimize Reaction Temperature:
-
While higher temperatures generally increase reaction rates, they can also promote side reactions and decomposition. For a typical reaction involving 3-chloro-4-fluoronitrobenzene and N-methylpiperazine, a temperature range of 90-120°C is often effective.[4][5] Monitor the reaction progress by TLC or HPLC to determine the optimal temperature for your specific substrate.
-
-
Choice of Base:
-
Finely ground potassium carbonate (K₂CO₃) is a common and effective choice, acting as both a base and an acid scavenger.[3] Ensure it is thoroughly dried before use.
-
Consider using a stronger base like sodium tert-butoxide if milder bases are ineffective, particularly in palladium-catalyzed couplings.[4]
-
-
Monitor Reaction Progress:
-
Track the disappearance of the starting material using HPLC or GC. If the reaction stalls, a small, incremental increase in temperature or the addition of a phase-transfer catalyst (if applicable) might restart the conversion.
-
Question 2: I've isolated my product, but HPLC and LC-MS analysis show a significant impurity peak with the same mass-to-charge ratio (m/z) as the desired product. What is this impurity and how can I prevent its formation?
Answer:
The presence of an impurity with an identical m/z value strongly suggests the formation of a positional isomer . In this synthesis, the most likely candidate is 4-Chloro-3-(4-methylpiperazin-1-yl)aniline .
Mechanism of Formation:
This isomer typically forms when using a starting material like 3,4-dichloroaniline or 3,4-dichloronitrobenzene. While the substitution is generally directed to the 4-position due to electronic activation from the nitro or (to a lesser extent) the amino group, some substitution can occur at the 3-position.[6] The nitro group is a powerful ortho, para-director for nucleophilic attack, meaning it strongly activates the positions adjacent and opposite to it.[2] Therefore, starting with 3,4-dichloronitrobenzene, the nucleophilic attack is heavily favored at C4 (para to the nitro group). If the starting material is 3,4-dichloroaniline, the directing effect of the amino group is weaker, potentially allowing for more of the isomeric impurity to form.
Diagram: Formation of Positional Isomer
Caption: SNAr reaction on 3,4-dichloronitrobenzene showing favored vs. disfavored attack.
Prevention and Control Strategies:
-
Optimal Starting Material: The most effective strategy is to use a starting material where the regioselectivity is unambiguous. 3-chloro-4-fluoronitrobenzene is an excellent choice. The extreme activation of the fluorine-bound carbon by the para-nitro group, combined with fluorine's superior leaving group ability in SNAr, ensures that substitution occurs almost exclusively at the C4 position.
-
Reaction Condition Control: If using 3,4-dichloronitrobenzene, lower reaction temperatures can enhance selectivity. Kinetic control at lower temperatures will favor the electronically preferred pathway over the less-favored one.
-
Purification: If the isomer has already formed, careful purification is required.
-
Column Chromatography: Silica gel chromatography can often separate positional isomers, although it may require careful solvent gradient optimization.
-
Recrystallization: If the product is a solid, fractional recrystallization from a suitable solvent system (e.g., ethanol/water, isopropanol) can enrich the desired isomer.
-
Question 3: My final product contains a high molecular weight impurity, and my N-methylpiperazine starting material has a faint "ammonia-like" odor. Are these related?
Answer:
Yes, these observations are very likely related. The "ammonia-like" odor in N-methylpiperazine can be indicative of contamination with piperazine . Piperazine, having two reactive N-H groups, can act as a difunctional nucleophile, leading to the formation of a dimeric impurity where two aniline rings are bridged by a single piperazine molecule.
Impurity Structure and Formation:
This impurity, 1,4-bis(4-amino-2-chlorophenyl)piperazine , is formed when piperazine competes with N-methylpiperazine in the SNAr reaction.
Diagram: Dimeric Impurity Formation
Caption: Formation of a high molecular weight dimeric impurity from piperazine contamination.
Troubleshooting and Mitigation:
-
Source High-Purity N-methylpiperazine: Procure N-methylpiperazine from a reputable supplier with a specified purity of ≥99.5%.[7] Request a certificate of analysis to check for piperazine content.
-
Purify the Reagent: If the purity of the available N-methylpiperazine is questionable, it can be purified by fractional distillation.[8]
-
Use a Stoichiometric Excess: Using a slight excess (1.1-1.2 equivalents) of N-methylpiperazine can help ensure the primary starting material is consumed by the intended reagent rather than the impurity. However, this will not eliminate the formation of the dimer, and the excess N-methylpiperazine must be removed during workup.
-
Analytical Detection: This impurity is easily detected by LC-MS due to its significantly higher molecular weight. It can also be monitored by HPLC.
Frequently Asked Questions (FAQs)
Q1: What is the most common and robust synthetic pathway for preparing 3-Chloro-4-(4-methylpiperazin-1-yl)aniline?
The most widely adopted and reliable route involves a two-step process starting from 3-chloro-4-fluoronitrobenzene .
-
Step 1: Nucleophilic Aromatic Substitution (SNAr): 3-chloro-4-fluoronitrobenzene is reacted with N-methylpiperazine in a polar aprotic solvent like DMSO or NMP, with a base such as K₂CO₃, at elevated temperatures (e.g., 90-120°C). This yields 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine . This step is highly regioselective due to the strong activating effect of the nitro group and the superior leaving group ability of fluoride in SNAr reactions.[2][5]
-
Step 2: Reduction of the Nitro Group: The intermediate nitro compound is then reduced to the target aniline. Common methods include catalytic hydrogenation using catalysts like Palladium on Carbon (Pd/C) or Platinum(IV) oxide (PtO₂) under a hydrogen atmosphere.[9][10] Chemical reduction using reagents like iron powder in acidic media or sodium dithionite can also be employed.[11]
This pathway is favored because it minimizes the formation of positional isomers and is generally high-yielding.
Q2: Which analytical techniques are essential for assessing the purity of the final product and identifying impurities?
A combination of chromatographic and spectroscopic techniques is essential for comprehensive purity analysis.
| Analytical Technique | Purpose & Application |
| HPLC (High-Performance Liquid Chromatography) | The primary tool for quantitative purity assessment (e.g., determining purity >99.5%).[12] A reverse-phase C18 column with a gradient of acetonitrile and water (often with TFA or formic acid as a modifier) is typically used to separate the main compound from starting materials, isomers, and byproducts. |
| LC-MS (Liquid Chromatography-Mass Spectrometry) | Indispensable for impurity identification. It provides the molecular weight of eluted peaks from the HPLC, allowing for the rapid identification of known impurities (e.g., starting materials, dimers) and the structural elucidation of unknown ones.[13] |
| GC (Gas Chromatography) | Useful for detecting volatile impurities, such as residual solvents (e.g., DMSO, Toluene) or unreacted N-methylpiperazine.[4][14] A nitrogen-phosphorus detector (NPD) can provide enhanced sensitivity for the nitrogen-containing analytes.[4] |
| NMR (Nuclear Magnetic Resonance) Spectroscopy | ¹H and ¹³C NMR are crucial for confirming the structure of the final product and for characterizing isolated impurities.[12] The chemical shifts and coupling constants provide unambiguous proof of the substitution pattern, confirming the absence or presence of positional isomers. |
Q3: What causes product discoloration (e.g., yellow, brown, or orange solid), and how can it be resolved?
Product discoloration is typically caused by the presence of minor, highly colored impurities, often arising from oxidation or residual intermediates from the nitro-reduction step.
-
Oxidation of the Aniline: The amino group in the final product is susceptible to air oxidation, which can form colored polymeric species. This is often exacerbated by exposure to light and air over time.
-
Residual Nitro or Nitroso Compounds: Incomplete reduction of the nitro intermediate can leave trace amounts of the yellow/orange nitro compound or related nitroso and azoxy species, which are often highly colored.[15]
-
Trace Metal Impurities: If a metal catalyst (e.g., Pd, Pt, Fe) is used, incomplete removal can sometimes lead to discoloration.
Resolution Protocol:
-
Ensure Complete Reduction: Monitor the reduction step by TLC or HPLC until no starting nitro compound is detectable.
-
Thorough Catalyst Filtration: After catalytic hydrogenation, ensure the catalyst is completely removed by filtering the reaction mixture through a pad of Celite® or a similar filter aid.[9]
-
Activated Carbon Treatment: Dissolving the crude product in a suitable solvent and treating it with a small amount of activated carbon can effectively adsorb many colored impurities. The carbon is then removed by filtration.
-
Recrystallization: The most effective method for both purification and color removal is recrystallization from an appropriate solvent system (e.g., Isopropanol, Ethanol/Water).
-
Inert Atmosphere Storage: Store the final, purified product under an inert atmosphere (e.g., Nitrogen or Argon) and protected from light to prevent long-term oxidative degradation.
Experimental Protocols
Protocol 1: General Procedure for HPLC Purity Analysis
-
System: Agilent 1260 Infinity II or equivalent
-
Column: ZORBAX Eclipse Plus C18, 4.6 x 150 mm, 5 µm
-
Mobile Phase A: 0.1% Formic Acid in Water
-
Mobile Phase B: 0.1% Formic Acid in Acetonitrile
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: 90% to 10% B
-
20-25 min: 10% B
-
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection: UV at 254 nm
-
Sample Preparation: Dissolve ~1 mg of the sample in 10 mL of a 50:50 mixture of Acetonitrile/Water.
References
-
Fisher Scientific. Aromatic Nucleophilic Substitution. Available at: [Link]
-
Singleton, S. F. (2017). Concerted Nucleophilic Aromatic Substitutions. Accounts of chemical research, 50(6), 1395–1406. Available at: [Link]
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International Journal of Pharmaceutical Sciences Review and Research. (2014). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available at: [Link]
-
EPA. (1996). METHOD 8131: ANILINE AND SELECTED DERIVATIVES BY GAS CHROMATOGRAPHY. Available at: [Link]
-
PrepChem.com. Synthesis of 3-chloro-nitro-benzene. Available at: [Link]
- Google Patents. (2014). CN104292113A - Preparation method of 3-chloro-4-fluoroaniline.
-
Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures, 236(4), 635-637. Available at: [Link]
-
Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C 12 H 20 ClN 3 O. ResearchGate. Available at: [Link]
-
Ataman Kimya. N-METHYLPIPERAZINE. Available at: [Link]
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Wikipedia. Nucleophilic aromatic substitution. Available at: [Link]
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ResearchGate. (2012). Synthesis of 1-chloro-2-methyl-4-nitrobenzene (3). Available at: [Link]
-
BYJU'S. Nucleophilic aromatic substitution. Available at: [Link]
-
Ashenhurst, J. (2018). Nucleophilic Aromatic Substitution: Introduction and Mechanism. Master Organic Chemistry. Available at: [Link]
- Google Patents. (1962). US3069331A - Separation of n-methyl piperazine from mixtures thereof with piperazine.
-
Fengchen. N-Methylpiperazine Or N-Methyl Piperazine CAS 109-01-3 Manufacturers and Suppliers. Available at: [Link]
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MDPI. (2012). Synthesis and Crystal Structure of 1-Chloro-2-methyl-4-nitrobenzene. Available at: [Link]
-
Der Pharma Chemica. (2012). Synthesis and biological screening of 3-chloro-2-piperazinylmethyl-N-aryl sulfonamide indole derivatives as 5-HT6 receptor ligan. Available at: [Link]
-
PrepChem.com. Synthesis of 3-chloroaniline. Available at: [Link]
-
UNODC. Recommended methods for the Identification and Analysis of Piperazines in Seized Materials. Available at: [Link]
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
- Google Patents. (2012). CN102701996A - A method for preparing 3-chloro-4-methylaniline.
- Google Patents. (1966). US3291832A - Process for preparing 3, 4 dichloroaniline.
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PubChem. 1-Methylpiperazine. Available at: [Link]
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Semantic Scholar. (2008). Synthesis and characterization of impurities of an anti-psychotic drug substance, Olanzapine. Available at: [Link]
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PubChem. 3,4-Dichloroaniline. Available at: [Link]
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Ataman Kimya. 3-CHLOROANILINE. Available at: [Link]
-
World Journal of Pharmaceutical Research. (2022). A REVIEW ON IMPURITY PROFILE OF SOME DRUGS. Available at: [Link]
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Technical Support Center: Stability of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
Introduction
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride is a critical intermediate in organic synthesis, notably in the production of pharmaceuticals like dasatinib.[1][2] As a substituted aniline, its stability in solution is paramount for the success of downstream reactions, ensuring reproducibility and high yield. This guide provides in-depth technical support for researchers, scientists, and drug development professionals who may encounter stability issues during their experiments. We will explore the underlying chemical principles governing its stability and offer practical, field-tested troubleshooting advice and protocols.
The hydrochloride salt form of this compound is intentionally used to enhance its stability and solubility in aqueous media.[3] However, like many aromatic amines, it is susceptible to degradation under various environmental and experimental conditions. Understanding these vulnerabilities is key to mitigating them.
Troubleshooting Guide: Common Stability Issues
This section addresses specific problems you might encounter in the lab. Each answer explains the likely cause and provides a step-by-step solution.
Q1: My freshly prepared stock solution of this compound has a yellow or brown tint. Is this normal?
A1: No, this is not typical and indicates degradation. The compound in its pure, solid form is a white to off-white crystalline powder.[3] A colored solution suggests the formation of colored degradation products, which is a common issue with aniline derivatives.
-
Underlying Cause: The primary cause of coloration is oxidation. The aniline functional group is electron-rich and highly susceptible to oxidation, which can be initiated by atmospheric oxygen. This process often leads to the formation of highly colored polymeric or quinone-imine type structures. The reaction can be accelerated by exposure to light (photodegradation), heat, or the presence of trace metal ion contaminants which can catalyze oxidation reactions.[4]
-
Troubleshooting & Solution:
-
Solvent Purity: Ensure you are using high-purity, degassed solvents. If using an aqueous buffer, prepare it fresh and consider purging it with an inert gas (like nitrogen or argon) for 15-20 minutes before dissolving the compound.
-
Inert Atmosphere: When preparing and storing solutions, work under an inert atmosphere. Use a glovebox or Schlenk line if available. For routine benchtop work, flushing the headspace of your vial with nitrogen or argon before sealing can significantly reduce oxidation.
-
Light Protection: Protect your solution from light at all times. Use amber vials or wrap your containers in aluminum foil.[5]
-
Temperature Control: Prepare solutions at room temperature or below, and store them at recommended cold temperatures (e.g., 2-8°C) to slow down the rate of degradation.
-
Q2: I observed a precipitate forming in my aqueous buffered solution after a short period, even though it was initially clear. What is happening?
A2: This is likely due to a change in the solubility of the compound, which is highly pH-dependent.
-
Underlying Cause: As a hydrochloride salt, the compound's solubility is significantly higher in acidic aqueous solutions due to the protonation of its amine groups.[3] If the pH of your solution increases or is near the pKa of the aniline or piperazine nitrogens, the compound can deprotonate to its less soluble free base form, causing it to precipitate out of solution. This can happen if an acidic buffer is not sufficiently robust or if a basic reagent is added.
-
Troubleshooting & Solution:
-
Verify pH: Immediately check the pH of your solution.
-
Adjust pH: If the pH is higher than intended, you can try to re-solubilize the precipitate by carefully adding a dilute acidic solution (e.g., 0.1 M HCl) dropwise.
-
Optimize Buffer: For future experiments, ensure your buffer has sufficient capacity to maintain the desired acidic pH. The solubility is enhanced under acidic conditions.[3]
-
Consider Solvent: If working near neutral pH is required, consider using a co-solvent system (e.g., water/DMSO or water/ethanol) to increase the solubility of the free base form.
-
Q3: My HPLC analysis shows a decrease in the main peak area and the appearance of several new, smaller peaks over time. How can I identify the cause?
A3: This is a classic sign of chemical degradation. The new peaks represent degradation products. To ensure the integrity of your results, it's crucial to identify the degradation pathway and implement controls. A forced degradation study is the standard approach to investigate this.[6][7]
-
Underlying Cause: The degradation could be due to hydrolysis, oxidation, or photodegradation. Substituted anilines can be susceptible to these pathways.[4][8] For example, hydrolysis might occur at the C-Cl bond under certain pH and temperature conditions, while oxidation targets the amino group.
-
Troubleshooting Workflow: A systematic forced degradation study will help you pinpoint the vulnerability.[6]
Figure 1: Troubleshooting workflow for identifying degradation pathways.
See Protocol 1: Basic Forced Degradation Study for a detailed experimental plan. By comparing the impurity profile of your aged sample to those from the stress conditions, you can identify the degradation mechanism (e.g., if the impurity matches a peak from the oxidative stress sample, oxidation is the likely cause).
Frequently Asked Questions (FAQs)
Q4: What are the recommended storage conditions for a stock solution of this compound?
A4: To maximize shelf-life, stock solutions should be stored under the following conditions:
-
Temperature: Store at 2-8°C. Avoid freezing aqueous solutions unless a cryoprotectant is used, as freeze-thaw cycles can accelerate degradation.
-
Light: Always store in amber vials or protect from light with foil.[5]
-
Atmosphere: For long-term storage (weeks to months), aliquot the solution into single-use vials and flush the headspace with an inert gas (argon or nitrogen) before sealing.
-
pH: If in an aqueous buffer, maintain a slightly acidic pH (e.g., pH 3-5) to ensure the compound remains in its more stable, protonated form.
Q5: Which solvents are best for preparing solutions of this compound?
A5: The choice of solvent depends on the experimental requirements.
| Solvent | Suitability & Comments |
|---|---|
| Water (acidified) | Excellent. The hydrochloride salt has good solubility in acidic water.[3] Ideal for many biological and chemical reaction systems. Prepare fresh. |
| DMSO | Good. A common solvent for creating concentrated stock solutions for biological assays. Store in small aliquots at -20°C, protected from moisture. |
| Ethanol/Methanol | Moderate. Can be used, but aniline derivatives may be less stable. Ensure use of high-purity, anhydrous grades if possible. |
| Aprotic Solvents (DCM, THF) | Use with caution. Primarily for organic synthesis. The hydrochloride salt may have limited solubility. The free base form would be more soluble. Ensure solvents are dry. |
Q6: What are the likely degradation pathways for this molecule?
A6: Based on the structure, which contains a chloro-substituted aniline and a piperazine ring, the following are the most probable degradation pathways:
-
Oxidation: The aniline nitrogen is the most susceptible site. Oxidation can lead to the formation of nitroso, nitro, and ultimately polymeric species, which are often colored. This is a common pathway for aniline compounds.[9]
-
Photodegradation: Exposure to UV or even ambient light can provide the energy to initiate oxidation or C-Cl bond cleavage (dehalogenation).[4] Studies on similar chloroanilines have shown degradation via hydroxylation of the aromatic ring and dehalogenation.[4][8]
-
Hydrolysis (under extreme pH/heat): While generally stable, forced conditions of high temperature combined with strong acid or base could potentially lead to hydrolysis of the C-Cl bond to form a hydroxyl group.
Figure 2: Potential degradation pathways for the target compound.
Experimental Protocols
Protocol 1: Basic Forced Degradation Study
This protocol is designed to identify the conditions under which the compound degrades, helping to validate the stability-indicating nature of an analytical method.[6][10]
Objective: To generate potential degradation products and determine the primary degradation pathway(s).
Materials:
-
This compound
-
Solvent (e.g., 50:50 Acetonitrile:Water)
-
0.1 M HCl, 0.1 M NaOH, 3% Hydrogen Peroxide (H₂O₂)
-
HPLC system with UV and/or MS detector
Procedure:
-
Prepare Stock Solution: Prepare a 1 mg/mL stock solution of the compound in the chosen solvent.
-
Set Up Stress Conditions: For each condition, mix 1 mL of the stock solution with 1 mL of the stressor in an HPLC vial.
-
Acid Hydrolysis: Add 0.1 M HCl. Incubate at 60°C for 4 hours.
-
Base Hydrolysis: Add 0.1 M NaOH. Incubate at 60°C for 2 hours.
-
Oxidation: Add 3% H₂O₂. Keep at room temperature for 24 hours.
-
Thermal: Use the stock solution as is. Incubate at 70°C for 48 hours.
-
Control: Keep the stock solution at 4°C, protected from light.
-
-
Neutralization (for acid/base samples): Before injection, neutralize the acid and base hydrolysis samples with an equimolar amount of base or acid, respectively.
-
Analysis: Analyze all samples, including the control, by a suitable HPLC method (see Protocol 2). Aim for 5-20% degradation of the main peak for meaningful results.[7]
-
Evaluation: Compare the chromatograms. Note the retention times and response of new peaks formed under each condition. Use a mass spectrometer to obtain mass information on the new peaks to help elucidate their structures.
Protocol 2: High-Performance Liquid Chromatography (HPLC) Method for Purity Assessment
This is a general-purpose reversed-phase HPLC method suitable for monitoring the purity and stability of the compound.[4][11]
| Parameter | Recommended Condition |
| Column | C18 reversed-phase, 4.6 x 150 mm, 3.5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Gradient | Start at 5% B, ramp to 95% B over 15 min, hold for 2 min, return to 5% B and equilibrate for 3 min. |
| Flow Rate | 1.0 mL/min |
| Column Temp. | 30°C |
| Injection Vol. | 10 µL |
| Detection | UV at 254 nm (or use PDA to check for peak purity) |
References
-
ChemWhat. (n.d.). This compound (CAS No. 1052538-72-3) SDS. Available from: [Link]
- Google Patents. (n.d.). US20130030177A1 - Synthesis process of dasatinib and intermediate thereof.
-
viXra.org. (2017, June 9). A convenient new and efficient commercial synthetic route for dasatinib (Sprycel®). Available from: [Link]
-
R Discovery. (n.d.). Forced Degradation Studies Research Articles. Available from: [Link]
-
Justia Patents. (2013, January 31). Synthesis process of dasatinib and intermediate thereof. Available from: [Link]
- Google Patents. (n.d.). EP2532662B1 - Synthesis process of dasatinib and intermediate thereof.
-
European Patent Office. (2015, March 3). Process and intermediates for the preparation of dasatinib - EP 2918584 A1. Available from: [Link]
-
MedCrave online. (2016, December 14). Forced Degradation Studies. Available from: [Link]
-
IVT Network. (n.d.). Forced Degradation Studies: Regulatory Considerations and Implementation. Available from: [Link]
-
International Journal of Research in Pharmacology & Pharmacotherapeutics. (2016). Development of forced degradation and stability indicating studies for drug substance and drug product. Available from: [Link]
-
MDPI. (2024, March 19). Characterization of the 3,4-Dichloroaniline Degradation Gene Cluster in Acinetobacter soli GFJ2. Available from: [Link]
-
ResearchGate. (n.d.). Bacterial degradation pathway of 3,4-dichloroaniline in Acinetobacter baylyi GFJ2. Available from: [Link]
-
Loba Chemie. (2016, May 18). 3-CHLOROANILINE FOR SYNTHESIS MSDS. Available from: [Link]
-
EPA. (1996, December). Method 8131: Aniline and selected derivatives by gas chromatography. Available from: [Link]
-
PubMed Central. (2023, October 1). The Silent Threat: Exploring the Ecological and Ecotoxicological Impacts of Chlorinated Aniline Derivatives and the Metabolites on the Aquatic Ecosystem. Available from: [Link]
-
National Institutes of Health. (n.d.). Mechanisms and pathways of aniline elimination from aquatic environments - PMC. Available from: [Link]
-
PubChem. (n.d.). 3-Chloro-4-methylaniline. Available from: [Link]
-
ResearchGate. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Available from: [Link]
-
PLOS One. (2013, April 17). Metabolism of 2-Chloro-4-Nitroaniline via Novel Aerobic Degradation Pathway by Rhodococcus sp. Strain MB-P1. Available from: [Link]
-
Cheméo. (n.d.). Chemical Properties of m-Chloroaniline hydrochloride (CAS 141-85-5). Available from: [Link]
-
Ataman Kimya. (n.d.). 4-CHLOROANILINE. Available from: [Link]
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Technical Support Center: Navigating the Scale-Up of Aniline Derivative Synthesis
A Troubleshooting Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to our dedicated technical support center for the synthesis of aniline derivatives. As Senior Application Scientists with extensive field experience, we understand that transitioning a promising laboratory-scale reaction to a pilot or manufacturing scale introduces a host of complex challenges. This guide is designed to provide you with in-depth, practical solutions to common pitfalls encountered during the scale-up process. Our focus is on not just what to do, but why a particular approach is scientifically sound, ensuring a robust and reproducible process.
Section 1: Reaction Environment and Control
The transition to larger reaction vessels fundamentally alters the physical environment of your synthesis. Issues that are negligible at the bench scale can become process-limiting at a larger scale.
FAQ 1: My reaction is sluggish and fails to reach completion at a larger scale, even though it worked perfectly in the lab. What's going on?
This is a classic scale-up issue often rooted in mass and heat transfer limitations.
-
The Problem of Mixing and Mass Transfer: Inadequate agitation in a large reactor can lead to poor mixing of reactants, catalysts, and reagents, especially when dealing with slurries or multiphasic systems.[1][2] This creates localized "pockets" of non-uniform concentration, slowing down the overall reaction rate.
-
Thermal Control is Key: Poor heat transfer in a large vessel can result in an overall lower reaction temperature than intended or localized cold spots, both of which will decrease the reaction kinetics.[1][3]
Troubleshooting Protocol:
-
Re-evaluate Your Agitation:
-
Impeller Selection: Ensure the impeller design is appropriate for the viscosity and nature of your reaction mixture. For instance, a pitched-blade turbine is effective for general mixing, while an anchor or helical ribbon impeller is better for highly viscous batches.
-
Agitation Speed: A simple linear increase in agitation speed from the lab scale is often insufficient. Consider calculating the tip speed or power per unit volume to achieve comparable mixing.
-
-
Monitor Internal Temperature Accurately: Rely on internal temperature probes rather than jacket temperature. Multiple probes at different locations within the reactor can provide a more accurate picture of the temperature distribution.
-
Solvent and Concentration Adjustments: Solubility issues can be exacerbated at scale.[1] You may need to adjust solvent volume or screen for a more suitable solvent system to maintain homogeneity.
FAQ 2: I'm observing a sudden, uncontrolled temperature spike in my reaction. How do I manage this exothermic event and prevent it in the future?
Thermal runaway is a critical safety concern, especially with reactions like nitrobenzene hydrogenation, which are highly exothermic.[4][5][6]
-
The Causality of Thermal Runaway: As a reaction generates heat, the reaction rate increases, which in turn generates more heat, creating a dangerous positive feedback loop.[7] In a large reactor, the surface-area-to-volume ratio is lower, making heat dissipation less efficient than in a lab flask.
Immediate Actions for a Thermal Event:
-
Stop Reactant Addition: Immediately cease the feeding of any reagents.[4]
-
Maximize Cooling: Fully engage all cooling systems. If available, have a secondary cooling utility on standby.[4]
-
Emergency Quench: If the temperature continues to rise, be prepared to execute a pre-planned emergency shutdown, which may involve quenching the reaction with a cold, inert solvent.[4]
Preventative Measures for Future Scale-Up:
-
Controlled Dosing: Add the limiting reagent slowly and at a controlled rate to allow the cooling system to effectively remove the heat generated.[4]
-
Lower Initial Temperature: Starting the reaction at a lower temperature provides a larger safety margin.[4]
-
Dilution: Increasing the solvent volume can help to absorb the heat of reaction, acting as a heat sink.
Workflow for Managing Exothermic Reactions
Caption: A decision-making workflow for the safe scale-up of exothermic reactions.
Section 2: Impurity Profile and Product Quality
The impurity profile of your aniline derivative can change significantly upon scale-up. New byproducts may appear, or known impurities may form in greater quantities.
FAQ 3: My final product is a dark oil or solid, and I'm struggling to purify it. What is the source of this discoloration?
Dark coloration in aniline derivatives is often a sign of oxidation or the presence of highly conjugated impurities.[8]
-
Oxidation: Anilines are susceptible to air oxidation, which can be accelerated by heat and the presence of metal catalysts.[8][9] This process forms colored, often polymeric, byproducts.
-
Side Reactions: At higher temperatures, which can occur in localized hot spots in a large reactor, side reactions like N-alkylation can lead to over-alkylation, producing complex mixtures that are difficult to purify.[10][11]
Troubleshooting and Purification Protocol:
-
Inert Atmosphere: Ensure the reaction is conducted under a strictly inert atmosphere (e.g., nitrogen or argon) to prevent air oxidation.[1][8]
-
Purify Starting Materials: Use purified, colorless aniline as your starting material to avoid introducing impurities from the outset.[8]
-
Protecting Groups: For sensitive substrates, consider protecting the aniline's amino group (e.g., through acetylation) to prevent oxidation and control reactivity during subsequent steps like nitration or halogenation.[8][12]
-
Decolorization during Workup:
-
Activated Carbon: Treat the crude product solution with activated carbon. The porous structure of the carbon will adsorb the colored impurities.[8]
-
Acidic Wash: An acidic wash (e.g., with dilute HCl) during liquid-liquid extraction can help remove unreacted aniline and other basic impurities by protonating them and drawing them into the aqueous phase.[8]
-
FAQ 4: I'm performing a palladium-catalyzed cross-coupling reaction (e.g., Suzuki, Buchwald-Hartwig) and my catalyst seems to be deactivating. How can I improve its performance at scale?
Catalyst deactivation is a common issue when scaling up, often due to factors that are less pronounced in smaller reactions.[1]
-
The Role of Impurities: Impurities in starting materials or solvents, present in larger absolute quantities at scale, can poison the catalyst.
-
Oxygen Sensitivity: The palladium(0) active species is sensitive to oxygen.[4] Maintaining a strictly inert atmosphere is crucial.
-
Thermal Decomposition: Excessive temperatures can lead to catalyst decomposition, often observed as the formation of palladium black.[1]
Strategies to Mitigate Catalyst Deactivation:
| Strategy | Rationale | Key Considerations |
| High-Purity Reagents | To minimize catalyst poisons. | Source reagents from reputable suppliers and consider pre-purification if necessary. |
| Degassed Solvents | To remove dissolved oxygen that can deactivate the Pd(0) catalyst.[9] | Sparge solvents with an inert gas (argon or nitrogen) prior to use. |
| Ligand Selection | Robust ligands, such as those from the biarylphosphine class, can improve catalyst stability and selectivity.[1] | The choice of ligand is highly dependent on the specific substrates and reaction type. |
| Temperature Optimization | To find a balance between a reasonable reaction rate and catalyst stability. | A design of experiments (DoE) approach can be efficient for optimization. |
FAQ 5: My final product has unacceptably high levels of residual palladium. What are the best methods for removal at a large scale?
Removing residual heavy metals to levels acceptable for active pharmaceutical ingredients (APIs) is a critical and often challenging step.[1]
Palladium Scavenging Techniques for Scale-Up:
-
Metal Scavengers: After the reaction is complete, treat the organic solution with a metal scavenger. Thiol-functionalized silica is highly effective for palladium removal.[1]
-
Activated Carbon: While effective at adsorbing palladium, activated carbon may also adsorb some of your product, which could impact the overall yield.[1]
-
Aqueous Washes: Washes with aqueous solutions containing reagents like sodium bisulfite can help to remove palladium.[1]
-
Crystallization: Multiple crystallizations of the final product are often necessary and highly effective at purging residual metals.[1]
Troubleshooting Impurity Removal
Caption: A logical workflow for diagnosing and resolving product impurity issues.
Section 3: Safety and Handling
Aniline and its derivatives are toxic and require careful handling, especially at a larger scale where the potential for exposure is greater.[1][13][14]
FAQ 6: What are the primary safety concerns when scaling up aniline synthesis?
A thorough risk assessment is mandatory before any scale-up operation.[1][7]
-
Reagent Toxicity: Aniline and its derivatives are toxic and can be absorbed through the skin.[1][15]
-
Catalyst Hazards: Palladium on carbon catalysts can be pyrophoric, especially when dry and exposed to air.[1]
-
Exothermic Reactions: As discussed, the risk of thermal runaway is a major concern.[1][4]
-
Waste Management: Proper procedures for quenching and waste disposal are essential to minimize environmental impact.[13][15]
Core Safety Directives:
-
Personal Protective Equipment (PPE): Always use appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat.[14]
-
Ventilation: All work should be performed in a well-ventilated area, such as a chemical fume hood.[14]
-
Emergency Preparedness: Ensure that safety showers, eyewash stations, and appropriate fire extinguishers are readily accessible.
-
Material Safety Data Sheets (MSDS/SDS): Review the SDS for all chemicals before use to be fully aware of their hazards.[14]
References
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Halogenated Aniline Reactions.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Reactions with Aniline Hydrobromide Salts.
- BenchChem. (n.d.). Technical Support Center: Troubleshooting Side Reactions in Aniline N-Alkylation.
- BenchChem. (n.d.). Troubleshooting side reactions in the N-alkylation of aniline.
- BenchChem. (n.d.). Challenges in the scale-up synthesis of 4-(Furan-2-yl)aniline hydrochloride.
- BenchChem. (n.d.). Technical Support Center: Managing Exothermic Reactions in Aniline Synthesis.
- NIIR Project Consultancy Services. (2024, September 23). How to Start an Aniline Manufacturing Industry.
- BenchChem. (n.d.). Managing reaction temperature for stable aniline derivative synthesis.
- Ahdan, M., & Saputra, A. R. (2024). Improving Heat Efficiency of Aniline Production Process by Modifying Heat Transfer Fluid Looping System in Heating and Cooling Process.
- Echemi. (2025, July 18). Aniline: Applications, Hazards, and Safety Guide in Industrial Use.
- Allen. (n.d.). Anilines: Reactions, Reaction Mechanisms and FAQs.
- Kelly, A. F., et al. (2021). Toward High Selectivity Aniline Synthesis Catalysis at Elevated Temperatures. Industrial & Engineering Chemistry Research, 60(50), 18277–18287.
- Stanford Environmental Health & Safety. (2023, March 15). Scale Up Safety.
- University of Washington. (n.d.). Aniline Standard Operating Procedure.
- Huggins, T., & Allian, A. (2019). Scale-up of Mass Transfer-Limited Reactions. Chemical Engineering Progress, 115(11), 34-40.
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- 15. echemi.com [echemi.com]
Technical Support Center: Optimization of Reaction Temperature for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Synthesis
Welcome to the technical support center for the synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize a critical parameter in this synthesis: the reaction temperature. Proper temperature control is paramount for achieving high yield, purity, and reproducibility. This document provides in-depth, field-proven insights in a direct question-and-answer format.
Troubleshooting Guide: Temperature-Related Issues
This section addresses common problems encountered during the synthesis. The underlying principle is that temperature directly influences reaction kinetics; too low, and the reaction may be impractically slow or incomplete, while too high, and side reactions or decomposition can drastically reduce yield and purity.
Q1: My reaction yield is disappointingly low, and starting material remains even after a prolonged reaction time. Is the temperature too low?
A1: This is a classic symptom of insufficient thermal energy. The reaction rate is likely too slow to reach completion in a reasonable timeframe.
-
Causality: Chemical reactions require a minimum amount of energy, the activation energy, to proceed. Increasing the temperature provides more kinetic energy to the reacting molecules, increasing the frequency and force of collisions, thus accelerating the reaction rate. For instance, in nucleophilic aromatic substitution (SNAr) reactions, significant energy is needed to overcome the aromatic stabilization and form the intermediate Meisenheimer complex.[1]
-
Troubleshooting Steps:
-
Verify Other Parameters: Before increasing the temperature, confirm that other critical factors are not at fault. Check the purity of your starting materials (e.g., 3,4-dichloroaniline or 3-chloro-4-fluoroaniline and 1-methylpiperazine), the integrity of your catalyst (if using a cross-coupling method), and the anhydrous nature of your solvent.
-
Incremental Temperature Increase: Raise the reaction temperature in controlled increments of 10-15°C. Monitor the reaction progress closely at each new setpoint using an appropriate analytical technique (e.g., TLC, LC-MS, or GC-MS).
-
Evaluate Trade-offs: Be aware that higher temperatures can also accelerate side reactions.[2] At each temperature increment, assess not only the consumption of starting material but also the formation of new impurities. The optimal temperature will be the one that provides the highest conversion to the desired product with the minimal formation of byproducts.
-
Q2: My reaction mixture has turned dark brown/black, and the final product is impure with multiple, difficult-to-separate byproducts. Was the temperature too high?
A2: Yes, this strongly indicates that the temperature exceeded the thermal stability threshold of your reactants, intermediates, or the final product, leading to decomposition and side reactions.
-
Causality: High temperatures can promote undesirable reaction pathways. In the context of aniline synthesis, potential side reactions include:
-
Dehalogenation: Particularly in palladium-catalyzed reactions like the Buchwald-Hartwig amination, excessive heat can lead to the cleavage of the C-Cl bond, resulting in the formation of 4-(4-methylpiperazin-1-yl)aniline.[2]
-
Self-condensation or Polymerization: Aniline derivatives can be susceptible to oxidative self-coupling or other condensation reactions at elevated temperatures, leading to polymeric tars.
-
Solvent-Related Side Reactions: Some solvents may react with the substrates or reagents at high temperatures. For example, DMF can decompose to generate dimethylamine, which could act as a competing nucleophile.
-
-
Troubleshooting Steps:
-
Lower the Temperature: Reduce the reaction temperature significantly, perhaps by 20-30°C from the previously attempted condition. It is better to have a slower, cleaner reaction than a fast, messy one.
-
Optimize Catalyst System (for Cross-Coupling): If using a Buchwald-Hartwig approach, a more active catalyst system (i.e., a different palladium precatalyst or phosphine ligand) may allow the reaction to proceed efficiently at a lower temperature.[3][4] Modern, sterically hindered ligands are often designed for high activity under milder conditions.[4]
-
Consider a Different Solvent: If the required temperature is near the boiling point or decomposition temperature of your current solvent, switch to a higher-boiling, inert solvent (e.g., from THF to Toluene or Dioxane) to allow for more precise temperature control without pressurizing the system.
-
Frequently Asked Questions (FAQs)
This section provides answers to common questions regarding the initial setup and optimization of the reaction temperature.
Q1: What is a good starting temperature for the synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline?
A1: The optimal starting temperature is highly dependent on the chosen synthetic route. You must first identify the reaction mechanism you are employing.
| Synthetic Route | Starting Material Example | Typical Temperature Range | Source |
| Nucleophilic Aromatic Substitution (SNAr) | 3-Chloro-4-fluoroaniline | 90 - 140°C | [5][6] |
| Buchwald-Hartwig Amination | 3,4-dichloroaniline or 1-bromo-2-chloro-4-nitrobenzene (followed by reduction) | 80 - 110°C | [5] |
| Solvent-Free SNAr | 3-chloro-4-fluoroaniline | 120 - 140°C | [5] |
-
Expertise & Experience: For an SNAr reaction starting from the more reactive 3-chloro-4-fluoroaniline, the fluorine atom is the leaving group. A starting point of 90°C in a high-boiling polar aprotic solvent like DMF or DMSO is a reasonable choice.[6] For the less reactive 3,4-dichloroaniline, a palladium-catalyzed Buchwald-Hartwig amination is often necessary, and a starting temperature of 100°C in a solvent like toluene or dioxane is standard.[3][5]
Q2: How does my choice of solvent influence the optimal reaction temperature?
A2: The solvent plays a crucial role in two ways:
-
Boiling Point: The solvent's boiling point sets the upper limit for the reaction temperature at atmospheric pressure. To run a reaction at 110°C, you must choose a solvent that boils above this temperature, such as toluene (b.p. 111°C) or dioxane (b.p. 101°C, often sufficient).
-
Reaction Rate: The solvent's polarity can affect the stability of charged intermediates and transition states. SNAr reactions, which proceed through a negatively charged Meisenheimer complex, are typically faster in polar aprotic solvents (e.g., DMF, DMSO). This can sometimes allow for the use of lower temperatures compared to nonpolar solvents.
Q3: In a Buchwald-Hartwig amination, do the ligand and base affect the required temperature?
A3: Absolutely. The choice of ligand and base is critical for catalyst activity and, consequently, the required temperature.
-
Ligands: The evolution of Buchwald-Hartwig amination has been driven by the development of new phosphine ligands.[4] Early ligands required higher temperatures. Modern, bulky, electron-rich biarylphosphine ligands (e.g., XPhos, RuPhos) form highly active palladium complexes that can catalyze the C-N bond formation at significantly lower temperatures, sometimes even at room temperature for very reactive substrates.[5]
-
Bases: The base is required to deprotonate the amine in the catalytic cycle.[7] While strong, non-nucleophilic bases like sodium tert-butoxide (NaOtBu) are common, their reactivity can sometimes be modulated. Weaker bases like K₂CO₃ or Cs₂CO₃ may require higher temperatures to achieve a comparable reaction rate.
Q4: How can I systematically screen for the optimal reaction temperature?
A4: A systematic approach is crucial for efficient optimization. A parallel reaction setup is ideal.
-
Define Range: Based on the literature for your chosen reaction type, define a temperature range to screen (e.g., 80°C to 120°C for a Buchwald-Hartwig reaction).
-
Set Up Parallel Reactions: Prepare several identical reaction vials with the same stoichiometry of reactants, catalyst, ligand, base, and solvent.
-
Apply Temperature Gradient: Place each vial in a separate well of a temperature-controlled heating block set to different temperatures within your defined range (e.g., 80°C, 90°C, 100°C, 110°C, 120°C).
-
Monitor and Analyze: After a fixed period (e.g., 4, 8, or 16 hours), quench all reactions simultaneously. Analyze the outcome of each reaction by a quantitative method like LC-MS or GC with an internal standard to determine the yield of the desired product and the relative percentage of key impurities.
-
Identify Optimum: The optimal temperature is the one that gives the best balance of high product yield and low impurity profile.
Experimental Protocols & Visualizations
Protocol: Temperature Screening for Buchwald-Hartwig Synthesis
This protocol outlines a typical small-scale experiment to determine the optimal temperature.
-
Preparation: In an inert atmosphere (glovebox or Schlenk line), add 3,4-dichloroaniline (1.0 mmol), your palladium precatalyst (e.g., Pd₂(dba)₃, 0.02 mmol), your phosphine ligand (e.g., XPhos, 0.08 mmol), and sodium tert-butoxide (1.4 mmol) to five separate reaction vials equipped with stir bars.
-
Reagent Addition: Add 1-methylpiperazine (1.2 mmol) and anhydrous toluene (5 mL) to each vial.
-
Sealing: Securely cap the vials.
-
Heating: Place the vials in a pre-heated parallel synthesis block with wells set to 80°C, 90°C, 100°C, 110°C, and 120°C, respectively.
-
Reaction: Stir the reactions at their respective temperatures for 16 hours.
-
Quenching & Analysis: Cool all vials to room temperature. Quench by adding 1 mL of water. Extract the organic layer with ethyl acetate, dry it over Na₂SO₄, and analyze by GC-MS or LC-MS to determine conversion and product-to-byproduct ratio.
Diagram: General SNAr Reaction Pathway
Caption: SNAr pathway for synthesis.
Diagram: Troubleshooting Workflow for Low Yield
Caption: Troubleshooting workflow for low yield.
References
-
Bernasconi, C. F., & de Rossi, R. H. (1976). Intermediates in nucleophilic aromatic substitution. II. Temperature-jump study of the interaction of 1,3,5-trinitrobenzene with aliphatic amines in 10% dioxane-90% water. Concurrent nucleophilic attack on the aromatic carbon and on the nitro group. Journal of the American Chemical Society. Available at: [Link]
-
Chemistry Steps. Nucleophilic Aromatic Substitution. Available at: [Link]
-
Wikipedia. (2023). Buchwald–Hartwig amination. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. Buchwald-Hartwig Amination Reagent Guide. Available at: [Link]
-
Kashani, S. K., Jessiman, J. E., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. Available at: [Link]
-
Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
-
Gu, J., et al. (2021). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Zeitschrift für Kristallographie - New Crystal Structures. Available at: [Link]
- Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of Polyvalent Iodine. Chemical Reviews.
-
University of Rochester, Department of Chemistry. How To: Troubleshoot a Reaction. Available at: [Link]
-
Stepanovs, D., et al. (2021). Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. Molecules. Available at: [Link]
-
Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?. Available at: [Link]
Sources
- 1. Nucleophilic Aromatic Substitution - Chemistry Steps [chemistrysteps.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Buy 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride | 1052538-72-3 [smolecule.com]
- 6. researchgate.net [researchgate.net]
- 7. chem.libretexts.org [chem.libretexts.org]
Buchwald-Hartwig Amination: A Technical Guide to Base Selection
Welcome to the Technical Support Center for the Buchwald-Hartwig amination. This guide is designed for researchers, scientists, and drug development professionals who are actively using or developing C-N cross-coupling methodologies. Here, we move beyond simple protocols to explore the critical—and often nuanced—role of base selection in determining the success of your reaction. Through a series of frequently asked questions and troubleshooting scenarios, we will delve into the mechanistic reasoning behind why a particular base might be optimal for your specific substrate combination and how to navigate common challenges to maximize your reaction yield and purity.
Frequently Asked Questions (FAQs)
Q1: What is the fundamental role of the base in the Buchwald-Hartwig catalytic cycle?
The base plays at least one, and often two, critical roles in the catalytic cycle. Its primary and undisputed function is to deprotonate the amine nucleophile (or the N-H bond in the palladium-amine complex) to form the palladium-amido complex.[1] This step is essential as it generates the active nucleophile that will ultimately couple with the aryl group.
Secondly, depending on the specific catalytic system and solvent, the base can facilitate the initial formation of the active Pd(0) catalyst from a Pd(II) precatalyst and assist in the displacement of the halide from the oxidative addition complex.[1][2] In nonpolar solvents, an anionic base is required to deprotonate the neutral palladium-amine complex to avoid the formation of new charges, which is energetically unfavorable.[3][4][5]
Q2: How does the pKa of the base influence the reaction? Are stronger bases always better?
Not necessarily. The choice of base strength must be carefully matched to the acidity of the amine nucleophile and the functional group tolerance of the substrates.
-
Strong Bases (e.g., NaOt-Bu, KOt-Bu, LHMDS): These bases, with conjugate acid pKa values typically above 18, are highly effective for coupling less acidic amines, such as primary and secondary aliphatic amines.[6][7] They promote high reaction rates and can allow for lower catalyst loadings.[8] However, their high basicity makes them incompatible with sensitive functional groups like esters, ketones, and nitro groups, which can undergo undesired side reactions.[6][8]
-
Weak Bases (e.g., K₃PO₄, Cs₂CO₃, K₂CO₃): These inorganic bases are much milder and offer excellent functional group tolerance.[6] They are often the best choice for coupling more acidic nucleophiles like anilines, amides, and indoles.[8] The trade-off is that reactions with weaker bases may require higher temperatures, longer reaction times, or higher catalyst loadings to achieve good conversion.[8]
The key is to select a base that is strong enough to deprotonate the amine at a reasonable rate but not so strong that it causes substrate decomposition or other side reactions.
Troubleshooting Guide: Base-Related Issues
This section addresses common problems encountered during Buchwald-Hartwig aminations and provides a logical, step-by-step approach to troubleshooting, focusing on the role of the base.
Scenario 1: Low or No Yield
Q: I am attempting to couple a primary aliphatic amine with an aryl bromide using K₃PO₄ as the base, and I'm seeing very low conversion. What's wrong?
A: The most likely issue is a mismatch between the base strength and the amine's pKa. Primary aliphatic amines are not very acidic (pKa of the conjugate acid is ~35-40), and a weak base like K₃PO₄ is often not strong enough to efficiently deprotonate the amine-palladium complex to form the crucial palladium-amido intermediate.
Troubleshooting Steps:
-
Switch to a Stronger Base: Your first step should be to switch to a strong alkoxide base like sodium tert-butoxide (NaOt-Bu).[6] This is one of the most common and effective bases for coupling aliphatic amines.[7]
-
Consider an Amide Base: Lithium bis(trimethylsilyl)amide (LHMDS) is another excellent strong base that can be particularly useful for reactions at lower temperatures or when protic functional groups are present.[8]
-
Check Substrate Integrity: Ensure your starting materials are not degrading under the reaction conditions. If your aryl halide or amine contains base-sensitive functional groups, a stronger base might cause decomposition, leading to a low mass balance.[7] If this is the case, a careful screening of different weak and strong bases is necessary to find a productive balance.[9]
Scenario 2: Formation of Side Products
Q: My reaction is producing a significant amount of hydrodehalogenated arene (Ar-H) instead of my desired arylamine product. I'm using NaOt-Bu. How can I fix this?
A: Hydrodehalogenation is a common side reaction where the aryl halide is reduced to the corresponding arene.[10] This often occurs when the reductive elimination step to form the C-N bond is slow relative to competing pathways like β-hydride elimination. The choice of base can influence this balance.
Troubleshooting Steps:
-
Use a Weaker Base: A very strong base like NaOt-Bu can sometimes promote side reactions. Switching to a weaker inorganic base like cesium carbonate (Cs₂CO₃) or potassium phosphate (K₃PO₄) can often suppress hydrodehalogenation, especially when coupling more acidic amines like anilines.[6][11]
-
Evaluate Ligand Choice: The steric and electronic properties of the phosphine ligand have a profound effect. Bulky, electron-rich ligands often accelerate the rate of reductive elimination relative to β-hydride elimination, thus minimizing the side product.[10] Consider screening ligands like XPhos or RuPhos, which are known to be effective in challenging couplings.[12]
-
Adjust Temperature: Lowering the reaction temperature can sometimes disfavor the pathway leading to hydrodehalogenation.
Comparative Data and Protocols
To aid in your experimental design, the following table summarizes the properties and common applications of frequently used bases in Buchwald-Hartwig amination.
| Base | Conjugate Acid pKa | Common Substrates | Advantages | Disadvantages |
| NaOt-Bu | ~19 | Aliphatic amines, sterically hindered amines | Permits highest reaction rates, allows for low catalyst loadings.[8] | Incompatible with many electrophilic functional groups (esters, ketones).[6][8] |
| LHMDS | ~26 | Substrates with protic functional groups | Useful for low-temperature aminations.[8] | Solid is air-sensitive; can be incompatible with some functional groups at high temperatures.[8] |
| Cs₂CO₃ | ~10.3 | Anilines, amides, heterocycles | Excellent functional group tolerance; good solubility.[6] | Expensive; can be difficult to stir on a large scale.[8] |
| K₃PO₄ | ~12.3 | Anilines, amides, heteroaryl amines | Excellent functional group tolerance; economical.[2][8] | Can require higher catalyst loadings and longer reaction times.[8] |
Experimental Protocol: General Procedure for Base Screening
This protocol provides a framework for efficiently screening different bases to optimize your Buchwald-Hartwig amination.
Materials:
-
Aryl halide (1.0 equiv)
-
Amine (1.2 equiv)
-
Palladium precatalyst (e.g., XPhos Pd G3, 2 mol%)
-
Ligand (if not using a precatalyst, e.g., XPhos, 4 mol%)
-
Bases to be screened (e.g., NaOt-Bu, K₃PO₄, Cs₂CO₃) (1.4 equiv)
-
Anhydrous solvent (e.g., Toluene or 1,4-Dioxane)
-
Reaction vials with stir bars
Procedure:
-
Preparation: In a nitrogen-filled glovebox, add the aryl halide, palladium precatalyst, and the selected base to a reaction vial equipped with a stir bar.[2]
-
Addition of Reagents: Add the anhydrous solvent, followed by the amine.
-
Reaction Setup: Seal the vial tightly with a PTFE-lined cap. Remove the vial from the glovebox.
-
Heating and Monitoring: Place the vial in a preheated heating block set to the desired temperature (typically 80-110 °C).[2][6]
-
Analysis: After a set time (e.g., 16 hours), allow the reaction to cool to room temperature.[2] Quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate). Analyze the crude mixture by LC-MS or GC-MS to determine the conversion and identify any side products.
-
Comparison: Compare the results from each base to identify the optimal conditions for your specific transformation.
References
Sources
- 1. alfa-chemistry.com [alfa-chemistry.com]
- 2. Buchwald-Hartwig Coupling: Mechanism & Examples | NROChemistry [nrochemistry.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. researchgate.net [researchgate.net]
- 5. Role of the base in Buchwald-Hartwig amination - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Chemical Insights | How to Wisely Design Conditions for Buchwald-Hartwig Couplings? - RCS Research Chemistry Services [rcs.wuxiapptec.com]
- 7. Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines - PMC [pmc.ncbi.nlm.nih.gov]
- 8. chem.libretexts.org [chem.libretexts.org]
- 9. reddit.com [reddit.com]
- 10. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Technical Support Center: Strategies to Improve Regioselectivity of Aniline Substitution Reactions
Welcome to the Technical Support Center for aniline substitution reactions. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and optimize the regioselectivity of these critical transformations. We will delve into the underlying principles governing substitution patterns and provide actionable strategies to achieve desired isomer distributions.
Section 1: Electrophilic Aromatic Substitution (EAS) - The Fundamentals and Common Challenges
Electrophilic aromatic substitution is a cornerstone of aniline chemistry. The powerful electron-donating nature of the amino group makes the aromatic ring highly activated towards electrophiles, directing substitution primarily to the ortho and para positions.[1][2][3][4] However, this high reactivity can also lead to challenges such as polysubstitution and a lack of regiocontrol.[5][6]
Frequently Asked Questions (FAQs)
Q1: Why is my nitration of aniline yielding a significant amount of the meta isomer?
This is a classic issue that arises from the basicity of the amino group.[7] In the strongly acidic conditions required for nitration (e.g., a mixture of nitric and sulfuric acid), the amino group is protonated to form the anilinium ion (-NH3+).[8] This protonated group is electron-withdrawing and therefore a meta-director, leading to the formation of meta-nitroaniline.[7][8]
Troubleshooting:
-
Protect the Amino Group: The most effective strategy is to protect the amino group by converting it to an amide, such as acetanilide, before nitration.[1][9] The amide group is still an ortho, para-director but is significantly less basic and will not be protonated under the reaction conditions.[1] The protecting group can be easily removed by hydrolysis after the substitution.[1][9]
Q2: I'm attempting a Friedel-Crafts alkylation/acylation on aniline, but the reaction is failing or giving a complex mixture of products. What's going wrong?
Aniline, being a Lewis base, reacts with the Lewis acid catalyst (e.g., AlCl3) used in Friedel-Crafts reactions.[1][10] This interaction deactivates the aromatic ring by forming a complex, thereby inhibiting the desired electrophilic substitution.[1][10]
Troubleshooting:
-
N-Acylation: Similar to the nitration issue, converting aniline to acetanilide is the solution. The resulting amide is less basic and allows the Friedel-Crafts reaction to proceed. The acetyl group can be removed post-reaction.[1]
Q3: My halogenation of aniline results in polysubstitution, giving me 2,4,6-tribromoaniline. How can I achieve mono-substitution?
The high activation of the aniline ring makes it susceptible to multiple halogenations, even without a catalyst.[11]
Troubleshooting:
-
Protect and Direct: Acetylation of the amino group moderates its activating effect.[10] The bulkier acetamido group also sterically hinders the ortho positions, favoring the formation of the para-monosubstituted product.[1]
Advanced Strategies for Controlling Regioselectivity in EAS
| Strategy | Description | Key Advantages | Considerations |
| Bulky Protecting Groups | Employing sterically demanding protecting groups like pivaloyl or benzoyl. | Increases steric hindrance at the ortho positions, enhancing para-selectivity.[1] | Removal conditions might be harsher than for the acetyl group. |
| Reaction Temperature Control | Running the reaction at lower temperatures. | Often favors the thermodynamically more stable para-isomer.[1] | Reaction rates will be slower. |
| Solvent Effects | The choice of solvent can influence the ortho/para ratio. | Can fine-tune selectivity without changing reagents. For example, changing from carbon disulfide to nitrobenzene in Friedel-Crafts acylations can alter isomer distribution.[1] | Solvent effects can be substrate-specific and may require empirical optimization. |
Experimental Protocol: Regioselective para-Nitration of Aniline via Acetanilide
Part A: Protection of Aniline as Acetanilide
-
Dissolve 10 g of aniline in a mixture of 100 mL of water and 10 mL of concentrated hydrochloric acid.
-
Prepare a solution of 16 g of sodium acetate in 50 mL of water.
-
Cool the aniline hydrochloride solution in an ice bath and add 14 mL of acetic anhydride.[1]
-
Immediately add the sodium acetate solution and stir the mixture vigorously.[1]
-
Collect the precipitated acetanilide by vacuum filtration and wash it with cold water.[1]
-
Recrystallize from an ethanol/water mixture to obtain pure acetanilide.[1]
Part B: para-Nitration of Acetanilide
-
In a flask, dissolve the dried acetanilide in glacial acetic acid.
-
Cool the solution in an ice bath.
-
In a separate flask, carefully prepare a nitrating mixture by slowly adding concentrated nitric acid to concentrated sulfuric acid, keeping the mixture cool.[1]
-
Add the nitrating mixture dropwise to the acetanilide solution, ensuring the temperature remains below 10 °C.[1]
-
After the addition is complete, allow the mixture to stand at room temperature for 30 minutes.[1]
-
Pour the reaction mixture over crushed ice.[1]
-
Collect the precipitated p-nitroacetanilide by vacuum filtration and wash thoroughly with cold water.[1]
-
Recrystallize from ethanol to obtain the pure para-isomer.[1]
Part C: Deprotection to p-Nitroaniline
-
Reflux the p-nitroacetanilide in an aqueous solution of sulfuric acid or sodium hydroxide to hydrolyze the amide.
-
Neutralize the solution to precipitate the p-nitroaniline.
-
Collect the product by filtration and recrystallize.
Section 2: Modern Methods for Precise Regiocontrol
Beyond classical electrophilic substitution, modern synthetic methods offer powerful tools to achieve regioselectivity that is often difficult or impossible with traditional approaches.
Directed ortho-Metalation (DoM)
Directed ortho-metalation is a highly reliable strategy for the exclusive functionalization of the ortho position.[12] This technique utilizes a directing metalation group (DMG) on the aniline nitrogen, which coordinates to an organolithium reagent, directing deprotonation to the adjacent ortho position.[12]
Q4: How can I achieve exclusive ortho-substitution on an aniline derivative?
Troubleshooting and Strategy:
-
Choice of Directing Group: The amino group itself is not an effective DMG. It must be converted to a suitable group such as an amide (e.g., pivaloyl, N-Boc) or a urea.[13]
-
Reaction Sequence:
-
Protect the aniline with a suitable DMG.
-
Treat the protected aniline with a strong base, typically an alkyllithium reagent like n-butyllithium or sec-butyllithium, at low temperature.[12]
-
Quench the resulting ortho-lithiated species with an electrophile (e.g., aldehydes, ketones, alkyl halides, CO2).
-
If desired, remove the directing group.
-
A convenient one-pot method has been developed for the conversion of phenylisocyanate into ortho-functionalized aniline derivatives via the selective ortho-metalation of a transient urea.[13][14]
Caption: Workflow for Directed ortho-Metalation of Aniline.
Transition-Metal-Catalyzed C-H Functionalization
Transition-metal catalysis has emerged as a powerful tool for the direct functionalization of C-H bonds, offering novel pathways to regioselectively substitute anilines.[15][16]
Q5: Is it possible to directly functionalize the C-H bonds of unprotected anilines with high regioselectivity?
Yes, recent advances have made this possible, avoiding the need for traditional protection-deprotection sequences.
-
ortho-Selective C-H Arylation: Palladium catalysis, in conjunction with a specialized ligand like [2,2'-bipyridin]-6(1H)-one, can achieve direct C-H arylation of unprotected anilines with high ortho-selectivity.[17] This system effectively prevents the competing N-arylation (Buchwald-Hartwig amination) product.[17]
-
meta-Selective C-H Functionalization: While challenging, meta-selective C-H functionalization of anilines can be achieved using ruthenium(II) catalysis with acylated amino acid ligands.[18]
-
para-Selective C-H Functionalization: In some cases, palladium-catalyzed alkenylation of anilines has shown para-selectivity.[17]
Caption: Regioselective C-H Functionalization of Aniline.
Section 3: Nucleophilic Aromatic Substitution (SNAr) and Cross-Coupling Reactions
Q6: How can I control regioselectivity in the Buchwald-Hartwig amination of a dihaloaniline?
The Buchwald-Hartwig amination is a powerful palladium-catalyzed cross-coupling reaction for forming C-N bonds.[19][20] When dealing with substrates containing multiple halides, regioselectivity is a key consideration.
Troubleshooting and Strategy:
-
Halogen Reactivity: The inherent reactivity of the carbon-halogen bond often dictates the site of substitution. The general order of reactivity is C-I > C-Br > C-Cl. By choosing a substrate with different halogens (e.g., 2-bromo-4-chloroaniline), you can often achieve selective amination at the more reactive position.
-
Steric Hindrance: Steric hindrance around a potential reaction site can disfavor oxidative addition of the palladium catalyst, allowing for selective reaction at a less hindered position.
-
Ligand Effects: The choice of phosphine ligand can influence the regioselectivity of the reaction. Bulky, electron-rich ligands can favor reaction at less sterically hindered sites.
-
Temperature Control: In some cases, a stepwise approach can be used. A highly regioselective amination can be performed at a lower temperature at the more reactive site, followed by a second amination at a higher temperature to substitute the less reactive halide.[21]
References
- Benchchem. Addressing poor regioselectivity in the synthesis of substituted anilines.
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Houlden, C. E., Lloyd-Jones, G. C., & Booker-Milburn, K. I. (2010). Facile Double-Lithiation of a Transient Urea: Vicarious ortho-Metalation of Aniline Derivatives. Organic Letters, 12(14), 3090–3092. Available at: [Link]
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ACS Catalysis. (2022). Palladium-Catalyzed Ortho C–H Arylation of Unprotected Anilines: Chemo- and Regioselectivity Enabled by the Cooperating Ligand [2,2′-Bipyridin]-6(1H)-one. Available at: [Link]
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Wikipedia. (n.d.). Directed ortho metalation. Available at: [Link]
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PubMed. (n.d.). Demonstrating the synergy of synthetic, mechanistic, and computational studies in a regioselective aniline synthesis. Available at: [Link]
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PubMed. (2015). Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Available at: [Link]
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Universidade de Lisboa. (n.d.). Regioselectivity of aniline and toluidine nitration with HNO3 and H2SO4 in acetic acid. Available at: [Link]
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Wiley Online Library. (n.d.). An Acid‐Controlled Method for the Regioselective Functionalization of Anilines over Aliphatic Amines. Available at: [Link]
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Chemistry Steps. (n.d.). Ortho, Para, Meta. Available at: [Link]
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University of Calgary. (n.d.). Ch22: EArS of aromatic amines. Available at: [Link]
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Study.com. (n.d.). Using resonance structures, show why the NH2 group of aniline is an ortho/para director in electrophilic aromatic substitution? Available at: [Link]
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ResearchGate. (n.d.). Regioselective C(sp 2 ) H Functionalization of Anilines. Available at: [Link]
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Filo. (2025). Protection of NH2 in aniline. Available at: [Link]
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University of Bath's research portal. (2018). Regioselective Transition-Metal-Catalyzed C–H Functionalization of Anilines. Available at: [Link]
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ACS Publications. (n.d.). Achieving High Ortho Selectivity in Aniline C–H Borylations by Modifying Boron Substituents. Available at: [Link]
- Benchchem. A Comparative Guide to Aniline Protecting Groups: Spotlight on 1-chloro-4-(sulfinylamino)benzene.
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National Institutes of Health. (2024). Balancing Reactivity, Regioselectivity, and Product Stability in Ir-Catalyzed Ortho-C–H Borylations of Anilines by Modulating the Diboron Partner. Available at: [Link]
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Royal Society of Chemistry. (n.d.). 5.1.4. Regioselectivity in the Nitration of Acylanilines by Electrophilic Aromatic Substitution. In Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. Available at: [Link]
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brainly.com. (2024). Give reasons: Although the -NH₂ group is ortho/para directing in electrophilic substitution reactions, aniline, on nitration, gives a good yield of m-nitroaniline. Available at: [Link]
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Andrew G Myers Research Group. (n.d.). ortho metalation. Available at: [Link]
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Organic Chemistry Portal. (n.d.). Directed ortho Metalation (DOM). Available at: [Link]
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Quora. (2018). What is the basicity order of ortho, meta, and para-substituted anilines substituted with nitro group? Available at: [Link]
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Chemistry Steps. (n.d.). Reactions of Aniline. Available at: [Link]
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Wikipedia. (n.d.). Electrophilic aromatic directing groups. Available at: [Link]
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ACS Publications. (n.d.). Heterogeneously Catalyzed Selective Acceptorless Dehydrogenative Aromatization to Primary Anilines from Ammonia via Concerted Catalysis and Adsorption Control. Available at: [Link]
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National Institutes of Health. (2010). Indolyne Experimental and Computational Studies: Synthetic Applications and Origins of Selectivities of Nucleophilic Additions. Available at: [Link]
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IJRAR.org. (n.d.). Analysis of Electrophilic Aromatic Substitution in Aromatic Nitration, Aromatic Halogenation – An Analysis. Available at: [Link]
- Benchchem. Technical Support Center: Overcoming Poor Selectivity in the Chlorination of Aniline Derivatives.
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BYJU'S. (n.d.). Electrophilic Substitution Reaction of Anilines. Available at: [Link]
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Semantic Scholar. (2015). Figure 1 from Origin of the Regioselectivity in the Gas-Phase Aniline+CH3 (+) Electrophilic Aromatic Substitution. Available at: [Link]
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ResearchGate. (n.d.). Highly regioselective Buchwald–Hartwig amination at C-2 of 2,4-dichloropyridine enabling a novel approach to 2,4-bisanilinopyridine (BAPyd) libraries. Available at: [Link]
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YouTube. (2015). Protection of Aniline Derivatives. Available at: [Link]
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Chemistry Stack Exchange. (2020). How to explain regioselectivity in nucleophilic aromatic substitution. Available at: [Link]
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National Center for Biotechnology Information. (n.d.). Aniline Derivatives Containing 1-Substituted 1,2,3-Triazole System as Potential Drug Candidates: Pharmacokinetic Profile Prediction, Lipophilicity Analysis Using Experimental and In Silico Studies. Available at: [Link]
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Wikipedia. (n.d.). Buchwald–Hartwig amination. Available at: [Link]
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University of Groningen research portal. (n.d.). The Buchwald–Hartwig Amination After 25 Years. Available at: [Link]
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Master Organic Chemistry. (2018). Protecting Groups for Amines: Carbamates. Available at: [Link]
-
Allen. (n.d.). The main problem encountered during electrophilic substitution reactions of aromatic amines is that of their very high reactivity. Substitution tends to occur at ortho and parapositions. If we have to prepare monosubstituted aniline derivative, how can the activating affect of -NH_2 group be controlled? This can be done by protecting the -NH_2 group by acetylation. Available at: [Link]
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Beilstein Journal of Organic Chemistry. (n.d.). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Available at: [Link]
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Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. Available at: [Link]
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Technical Support Center: Catalyst Deactivation in Cross-Coupling Reactions of Anilines
Prepared by: Gemini, Senior Application Scientist
Welcome to the technical support center for troubleshooting cross-coupling reactions involving aniline nucleophiles. This guide is designed for researchers, chemists, and drug development professionals who encounter challenges with catalyst stability and performance in C-N bond formation. Our goal is to provide not just solutions, but a deeper understanding of the underlying chemical principles to empower you to solve even the most challenging coupling problems.
Troubleshooting Guide: Diagnosing and Solving Reaction Failures
This section is structured to address specific, common problems encountered during experimentation.
Q1: My reaction shows no product formation, and I've recovered my starting materials. What are the most likely initial causes?
A1: Complete reaction failure with recovered starting materials typically points to a fundamental issue with the generation of the active catalyst or the initiation of the catalytic cycle.
-
Inefficient Catalyst Pre-activation: The most common catalytic cycle in Buchwald-Hartwig amination relies on a Pd(0) species.[1] If you are using a Pd(II) precatalyst, such as Pd(OAc)₂, its reduction to the active Pd(0) state may be inefficient, especially with aniline nucleophiles which are not effective reducing agents on their own.[2]
-
Expert Insight: Unlike primary alkylamines, anilines are poor reductants for Pd(II) salts. This means the very first step of your reaction might not be happening. Consider a dedicated pre-activation step or the use of a well-defined Pd(0) source like Pd₂(dba)₃ or a commercially available pre-catalyst.[2] A highly effective and user-friendly protocol involves a brief heating of Pd(OAc)₂, a biaryldialkylphosphine ligand, and a small amount of water to rapidly generate the active LₙPd(0) complex.[3]
-
-
Gross Contamination: Cross-coupling reactions are notoriously sensitive to air, moisture, and impurities.
-
Solvent & Reagent Quality: Ensure all solvents are anhydrous and have been properly degassed to remove oxygen. Oxygen can oxidize the active Pd(0) catalyst to an inactive Pd(II) state, halting the reaction.
-
Aniline Purity: Impurities in the aniline starting material, such as corresponding nitroarenes or other oxidizing agents, can deactivate the catalyst.
-
-
Incorrect Base Selection: The base plays a critical role. If the base is not strong enough to deprotonate the aniline (or the intermediate palladium-amine complex), the catalytic cycle will stall.[1] For most anilines, a strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) is required.[4]
Workflow: Troubleshooting Complete Reaction Failure
Caption: Initial diagnostic workflow for total reaction failure.
Q2: My reaction is sluggish or gives a low yield. What are the subtle deactivation pathways at play?
A2: Low yields suggest that while the catalyst is initially active, it is deactivating over the course of the reaction. This is a common and complex issue with aniline substrates.
-
Formation of Off-Cycle, Dormant Species: This is a primary cause of catalyst deactivation. Anilines, especially electron-rich ones, can coordinate strongly to the palladium center. This can lead to the formation of stable bis(amine)palladium complexes, which are catalytically inactive or dormant.[5][6] Heating may be required to force these species back into the catalytic cycle.[6][7]
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Expertise & Causality: The choice of ligand is your most powerful tool to combat this. Bulky, electron-rich biarylphosphine ligands (e.g., those from the Buchwald and Hartwig groups) are designed to create a sterically hindered coordination sphere around the palladium.[7][8] This steric bulk physically prevents a second aniline molecule from coordinating, thereby inhibiting the formation of these off-cycle species and promoting the desired catalytic turnover.[6][8]
-
-
Ligand Degradation or Displacement: The phosphine ligand itself can be a point of failure. In the presence of a strong base at high temperatures, some biarylphosphine ligands can undergo P-C bond cleavage.[5] Furthermore, if the aniline binds more strongly to the palladium than the phosphine ligand, it can displace the ligand, leading to unprotected and unstable Pd(0) which can then aggregate into inactive palladium black.
-
Base-Mediated Decomposition: Using an excessively strong base or high temperatures with sensitive substrates can lead to decomposition of the aniline or the aryl halide. This not only consumes starting material but the resulting degradation products can act as catalyst poisons.[8] A synergistic combination of a moderate-strength base and a robust ligand can be key for coupling sensitive heteroarenes.[8]
Table 1: Ligand Selection Guide for Aniline Coupling
| Ligand Type | Key Structural Feature | Strengths for Aniline Coupling | Common Examples | When to Use |
| Bulky Biarylphosphines | Sterically demanding biaryl backbone | Prevents formation of inactive bis(amine) complexes; promotes fast reductive elimination.[6][8] | SPhos, XPhos, RuPhos, BrettPhos, GPhos[6][7] | General-purpose, first choice for most aniline/aryl halide combinations. |
| Ferrocenyl-based Ligands | Ferrocene backbone | Highly electron-rich, promoting oxidative addition of challenging substrates like aryl chlorides. | QPhos, Josiphos[9] | Particularly effective for electron-poor or sterically hindered aryl chlorides. |
| N-Heterocyclic Carbenes (NHCs) | Strong σ-donating carbene | Forms very stable Pd-NHC complexes, resistant to high temperatures. Enhances oxidative addition.[10] | IPr, SIMes | Useful for very challenging couplings requiring high thermal stability. |
Frequently Asked Questions (FAQs)
Q3: What is the fundamental catalytic cycle for a Buchwald-Hartwig amination with aniline, and where does it go wrong?
A3: The generally accepted mechanism involves three key steps: oxidative addition, amine coordination/deprotonation, and reductive elimination.[1][11] Deactivation occurs when a competing, non-productive pathway intercepts one of the catalytic intermediates.
-
Oxidative Addition: The active L-Pd(0) catalyst reacts with the aryl halide (Ar-X) to form a Pd(II) complex, L-Pd(Ar)(X). This step is often rate-limiting, especially for less reactive aryl chlorides.[12][13]
-
Amine Coordination & Deprotonation: The aniline coordinates to the Pd(II) center. A base then removes the acidic N-H proton to form a palladium amido complex, L-Pd(Ar)(NHAr').[1]
-
Reductive Elimination: This is the crucial C-N bond-forming step. The aryl and amido groups are eliminated from the palladium center, forming the desired product and regenerating the L-Pd(0) catalyst, which re-enters the cycle.[12]
Diagram: Catalytic Cycle and Key Deactivation Pathways
Caption: The Buchwald-Hartwig cycle and common off-cycle deactivation pathways.
Q4: How do I choose the right base for my aniline coupling reaction?
A4: Base selection is a critical parameter that balances the need for deprotonation with the stability of your substrates and catalyst.
-
Strong Alkoxide Bases (NaOt-Bu, KOt-Bu): These are the most common and effective bases for a wide range of anilines. They are strong enough to facilitate deprotonation efficiently. However, their high basicity can be incompatible with substrates bearing sensitive functional groups (e.g., enolizable ketones).[4]
-
Amide Bases (LHMDS): Lithium bis(trimethylsilyl)amide is another strong, non-nucleophilic base that is often effective when alkoxides fail.
-
Inorganic Carbonate/Phosphate Bases (Cs₂CO₃, K₃PO₄): These are weaker bases and are generally used for more acidic N-H bonds or with base-sensitive substrates.[4] When using these bases with anilines, higher reaction temperatures are typically required to achieve reasonable rates. Their limited solubility can also impact reaction kinetics.[14]
Table 2: Comparison of Common Bases for Aniline Amination
| Base | pKa of Conj. Acid | Typical Solvent | Key Characteristics & Use Cases |
| NaOt-Bu | ~19 | Toluene, Dioxane | Workhorse base. Highly effective for most anilines. Can be detrimental to base-sensitive functional groups.[4] |
| LHMDS | ~26 | THF, Toluene | Strong, non-nucleophilic. Good alternative to alkoxides, especially if solubility issues arise. |
| Cs₂CO₃ | ~10.3 | Dioxane, DMF | Milder base. Preferred for substrates with base-sensitive groups. Often requires higher temperatures.[4] |
| K₃PO₄ | ~12.3 | Toluene, Dioxane | Milder than alkoxides. Useful for sensitive substrates, but may require higher catalyst loading or temperature.[14] |
Experimental Protocols
Protocol 1: General Procedure for Buchwald-Hartwig Amination of an Aniline
Objective: To provide a standard starting point for the cross-coupling of an aryl halide with an aniline.
Materials:
-
Aryl Halide (1.0 mmol, 1.0 equiv)
-
Aniline (1.2 mmol, 1.2 equiv)
-
Palladium Pre-catalyst (e.g., XPhos Pd G3, 0.02 mmol, 2 mol %)
-
Sodium tert-butoxide (NaOt-Bu, 1.4 mmol, 1.4 equiv)
-
Anhydrous, degassed toluene (5 mL)
Procedure:
-
To a flame-dried Schlenk tube or reaction vial under an inert atmosphere (Argon or Nitrogen), add the palladium pre-catalyst, NaOt-Bu, and the aryl halide.
-
Evacuate and backfill the vessel with the inert gas three times.
-
Add the anhydrous, degassed toluene via syringe.
-
Add the aniline via syringe.
-
Seal the vessel and place it in a pre-heated oil bath at 100 °C.
-
Stir the reaction for the specified time (typically 4-24 hours), monitoring by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature, dilute with an organic solvent (e.g., ethyl acetate), and quench by adding water.
-
Filter the mixture through a pad of celite to remove inorganic salts and palladium residues.
-
Proceed with standard aqueous workup and purification by column chromatography.
Trustworthiness Note: Using a well-defined, commercially available pre-catalyst provides a more reliable and reproducible method for generating the active catalytic species compared to mixing a palladium salt and a separate ligand.[15]
Protocol 2: Water-Mediated Catalyst Pre-activation from Pd(OAc)₂
Objective: To generate a highly active Pd(0) catalyst in situ from an inexpensive Pd(II) source, which is particularly useful for aniline couplings.[2][3]
Materials:
-
Pd(OAc)₂ (0.01 mmol, 1 mol %)
-
Biarylphosphine Ligand (e.g., SPhos, 0.015 mmol, 1.5 mol %)
-
Deionized Water (0.04 mmol, 4 mol %)
-
Anhydrous, degassed solvent (t-BuOH or Dioxane, 1 mL)
Pre-activation Procedure:
-
In a reaction vessel under an inert atmosphere, combine Pd(OAc)₂, the phosphine ligand, and the solvent.
-
Add the specified amount of water via microsyringe.
-
Seal the vessel and heat the mixture at 80-100 °C for 1-2 minutes. A color change to a darker, more homogeneous solution is often observed, indicating the formation of the active catalyst.
-
Cool the mixture to the desired reaction temperature.
-
Add the aryl halide, aniline, and base to this pre-activated catalyst solution to initiate the cross-coupling reaction.
Causality: The water, in combination with the phosphine ligand, facilitates the rapid and efficient reduction of Pd(II) to the active Pd(0) state, overcoming the poor reducing ability of the aniline substrate itself.[2] This ensures a high concentration of active catalyst at the start of the reaction, leading to faster rates and higher yields.[3]
References
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Surry, D. S., & Buchwald, S. L. (2011). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews. [Link]
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Vantourout, J. C., et al. (2019). Pd-Catalyzed C–N Coupling Reactions Facilitated by Organic Bases: Mechanistic Investigation Leads to Enhanced Reactivity in the Arylation of Weakly Binding Amines. ACS Catalysis. [Link]
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Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
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Lian, T., et al. (2022). Mechanistic Studies of Ni-Catalyzed Electrochemical Homo-Coupling Reactions of Aryl Halides. ACS Catalysis. [Link]
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Smith, A. L., Hardcastle, K. I., & Soper, J. D. (2010). Redox-active ligand-mediated oxidative addition and reductive elimination at square planar cobalt(III): multielectron reactions for cross-coupling. Journal of the American Chemical Society. [Link]
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Oderinde, M. S., et al. (2021). 4.6. Nickel-Catalyzed Cross-Couplings. Bio-protocol. [Link]
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Takacs, J. M., & Han, J. (2004). Improving catalyst scope: use of multiple aniline substrates to optimize a palladium-catalyzed bisdiene cyclization. Organic Letters. [Link]
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Ball, N. D., et al. (2018). Oxidative Addition, Transmetalation, and Reductive Elimination at a 2,2′-Bipyridyl-Ligated Gold Center. Journal of the American Chemical Society. [Link]
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Alonso, F., et al. (2011). Palladium-Catalyzed Aminocyclization–Coupling Cascades: Preparation of Dehydrotryptophan Derivatives and Computational Study. The Journal of Organic Chemistry. [Link]
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Balcells, D., et al. (2016). Oxidative Coupling Mechanisms: Current State of Understanding. ACS Catalysis. [Link]
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Reichert, E. C. (2018). Development of an Aryl Amination Catalyst with Broad Scope Guided by Consideration of Catalyst Stability. DSpace@MIT. [Link]
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Bastug, G., & Nolan, S. P. (2013). Mechanism of the formation of off-cycle species. Dalton Transactions. [Link]
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Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C-N Cross-Coupling Reactions. Organic Letters. [Link]
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Wikipedia contributors. (2023). Oxidative addition. Wikipedia. [Link]
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Hartwig, J. F. (2010). Palladium‐Catalyzed Amination of Aryl Halides. Request PDF. [Link]
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Jana, R., & Schmalz, H.-G. (2017). Emerging Trends in Cross-Coupling: Twelve-Electron-Based L1Pd(0) Catalysts, Their Mechanism of Action, and Selected Applications. Angewandte Chemie International Edition. [Link]
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Ge, S., & Hartwig, J. F. (2013). Controlling First-Row Catalysts: Amination of Aryl and Heteroaryl Chlorides and Bromides with Primary Aliphatic Amines Catalyzed by a BINAP-Ligated Single-Component Ni(0) Complex. Journal of the American Chemical Society. [Link]
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Ruiz-Castillo, P., Blackmond, D. G., & Buchwald, S. L. (2015). Rational Ligand Design for the Arylation of Hindered Primary Amines Guided by Reaction Progress Kinetic Analysis. Journal of the American Chemical Society. [Link]
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Li, Z., et al. (2022). Development of a Ligand for Cu-Catalyzed Amination of Base-Sensitive (Hetero)aryl Chlorides. Journal of the American Chemical Society. [Link]
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Vessally, E., et al. (2024). Recent progress towards transition metal-catalyzed aniline–aldehyde–alkyne coupling for the synthesis of 2,4-disubstituted quinolines. Chemical Reviews Letters. [Link]
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Reddit user discussion. (2018). Help troubleshooting a Buchwald-Hartwig amination? Reddit. [Link]
-
Strieth-Kalthoff, F., et al. (2023). Cross-Coupling Reactions with Nickel, Visible Light, and tert-Butylamine as a Bifunctional Additive. ACS Catalysis. [Link]
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Whitaker, D. (2019). Catalyst Deactivation in Copper-Catalysed C-N Cross-Coupling Reactions. White Rose eTheses Online. [Link]
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K-Townsend, J. M., & Rawal, V. H. (2008). o-(Trialkylstannyl)anilines and Their Utility in Stille Cross-Coupling: Direct Introduction of the 2-Aminophenyl Substituent. The Journal of Organic Chemistry. [Link]
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Reichert, E. C. (2020). Development of Deactivation-Resistant Catalysts for Pd-Catalyzed C–N Cross-Coupling Reactions. DSpace@MIT. [Link]
-
Ghaffari, B., et al. (2021). Enabling Room-Temperature Copper Cross-Coupling Reactions of Anilines with Aryl Bromides. ChemRxiv. [Link]
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McCallum, T., et al. (2020). Mechanistic Analysis of Metallaphotoredox C−N Coupling: Photocatalysis Initiates and Perpetuates Ni(I)/Ni(III) Cross-Coupling. Journal of the American Chemical Society. [Link]
-
Chen, J.-R., et al. (2012). Palladium-catalyzed oxidative cyclization of aniline-tethered alkylidenecyclopropanes with O2: a facile protocol to selectively synthesize 2- and 3-vinylindoles. Chemical Communications. [Link]
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Wang, D.-H., et al. (2010). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition. [Link]
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Fors, B. P., et al. (2008). Water-Mediated Catalyst Preactivation: An Efficient Protocol for C−N Cross-Coupling Reactions. Organic Letters. [Link]
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ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Reagent Guides. [Link]
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J&K Scientific LLC. (2021). Buchwald-Hartwig Cross-Coupling. J&K Scientific. [Link]
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Dorel, R., & Echavarren, A. M. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition. [Link]
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Validation & Comparative
A Comparative Guide to the Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Hydrochloride
Introduction
3-Chloro-4-(4-methylpiperazin-1-yl)aniline, and its hydrochloride salt, is a key intermediate in medicinal chemistry and drug development.[1] Its structural motif, featuring a substituted aniline and a piperazine ring, is prevalent in a variety of pharmacologically active agents, including those with potential antidepressant, antitumor, and antimicrobial properties.[1] The efficient and scalable synthesis of this compound is therefore of critical importance to researchers in the pharmaceutical industry.
This guide provides an in-depth comparison of the primary synthetic routes to 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride. We will dissect the mechanistic underpinnings of each approach, present comparative data on yields and conditions, and offer detailed experimental protocols to enable researchers to select and implement the optimal strategy for their specific needs.
Core Synthetic Strategies: A Mechanistic Overview
The construction of the target molecule primarily revolves around the formation of the C-N bond between the aniline ring and the piperazine moiety. The main strategies employed are Nucleophilic Aromatic Substitution (SNAr), Palladium-Catalyzed Cross-Coupling, and emerging green chemistry approaches.
Nucleophilic Aromatic Substitution (SNAr) Pathway
The SNAr reaction is arguably the most conventional and direct method for synthesizing the target compound.[1] This pathway relies on an electron-deficient aromatic ring, which is activated towards attack by a nucleophile (in this case, 1-methylpiperazine).
Mechanism: The reaction typically starts with a benzene ring substituted with a good leaving group (like fluorine or chlorine) and a strong electron-withdrawing group (typically a nitro group, -NO₂) positioned ortho or para to the leaving group. The electron-withdrawing group is crucial as it stabilizes the negative charge of the intermediate Meisenheimer complex, thereby lowering the activation energy of the reaction. Following the substitution, the nitro group is reduced to the target amine.
Diagram 1: The Nucleophilic Aromatic Substitution (SNAr) Pathway.
Palladium-Catalyzed Cross-Coupling (Buchwald-Hartwig Amination)
The Buchwald-Hartwig amination has become a powerhouse in modern organic synthesis for its ability to form C-N bonds with high efficiency and broad substrate scope.[1] This method is particularly useful when the aromatic ring is not sufficiently activated for SNAr.
Mechanism: This reaction involves the palladium-catalyzed coupling of an aryl halide or triflate with an amine. The catalytic cycle begins with the oxidative addition of the aryl halide to a Pd(0) complex. The resulting Pd(II) complex then coordinates with the amine. A base deprotonates the amine, leading to a palladium-amido complex. Finally, reductive elimination occurs, forming the desired C-N bond and regenerating the Pd(0) catalyst. The choice of ligand is critical for the success of the reaction, with bulky, electron-rich phosphine ligands like RuPhos being highly effective.[1]
Diagram 2: The Palladium-Catalyzed Buchwald-Hartwig Pathway.
Green Chemistry Approaches
In response to the growing need for sustainable chemical manufacturing, several alternative routes have been developed.
-
Solvent-Free Synthesis: This method utilizes 1-methylpiperazine itself as both the reactant and the solvent, completely eliminating organic solvent waste.[1] The reaction involves heating a suitable precursor, such as 3-chloro-4-fluoroaniline, with an excess of 1-methylpiperazine, often still requiring a palladium catalyst system.[1] This approach offers significant environmental advantages and simplifies workup.
-
Mechanochemical Synthesis: This novel technique involves the grinding of solid reactants in the presence of a catalyst to induce a chemical reaction.[1] It avoids the use of bulk solvents, reduces energy consumption, and can sometimes lead to different product selectivities compared to solution-phase reactions. While yields can be comparable to traditional methods, its substrate scope is currently more limited.[1]
Comparative Analysis of Synthesis Routes
The choice of synthetic route is a multifactorial decision, balancing considerations of cost, yield, scalability, and environmental impact.
| Metric | SNAr Pathway | Buchwald-Hartwig Amination | Solvent-Free Synthesis |
| Starting Materials | 3,4-Dichloronitrobenzene or 4-Fluoro-3-chloronitrobenzene | 1-Bromo-2-chloro-4-aminobenzene or similar dihalobenzenes | 3-Chloro-4-fluoroaniline |
| Key Reagents | Base (e.g., K₂CO₃), Reducing Agent (e.g., Fe, PtO₂) | Pd₂(dba)₃, RuPhos, NaOtBu | Excess 1-methylpiperazine, Pd catalyst system |
| Typical Yield | 60-85% (over 2 steps)[2] | 70-95%[1] | 50-80%[1] |
| Reaction Conditions | High temperatures (90-150°C), often requires a separate reduction step | Moderate temperatures (80-110°C), requires inert atmosphere[1] | High temperatures (120-140°C), short reaction times (10-30 min)[1] |
| Advantages | Uses relatively inexpensive reagents, well-established methodology. | High yields, excellent functional group tolerance, broad scope. | Eliminates solvent waste, simplified workup, rapid. |
| Disadvantages | May require harsh conditions, multi-step process (substitution then reduction). | Expensive palladium catalysts and ligands, requires strict inert conditions. | Requires excess of one reagent, high temperatures. |
Detailed Experimental Protocols
The following protocols are illustrative examples based on procedures reported in the scientific literature. Researchers should always perform a thorough risk assessment before conducting any experiment.
Protocol 1: Synthesis via SNAr and Reduction
This two-step protocol first involves the nucleophilic substitution of a nitro-activated aryl halide followed by catalytic hydrogenation.
Diagram 3: General Experimental Workflow for Synthesis.
Step 1: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine
-
To a solution of 1-fluoro-2-chloro-4-nitrobenzene (1.0 eq) in dry N,N-Dimethylformamide (DMF), add 1-methylpiperazine (1.1 eq) and potassium carbonate (1.5 eq).
-
Heat the reaction mixture to 90°C and stir for 1-2 hours, monitoring the reaction progress by Thin Layer Chromatography (TLC).[3]
-
Upon completion, cool the mixture to room temperature and pour it into water.
-
A solid precipitate will form. Collect the solid by filtration, wash thoroughly with water, and dry under vacuum to yield the intermediate product as a solid.[3]
Step 2: Synthesis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
-
Dissolve the intermediate from Step 1 (1.0 eq) in methanol.
-
Add a catalytic amount of Platinum(IV) oxide (PtO₂, ~0.01 eq) to the solution.[4]
-
Place the reaction vessel under a hydrogen atmosphere (e.g., using a balloon or a hydrogenation apparatus) and stir vigorously at room temperature for 24-48 hours.[4]
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Once complete, carefully filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.[4]
-
Concentrate the filtrate under reduced pressure to obtain the crude product. The product can be purified further by column chromatography if necessary. A reported yield for this reduction step is quantitative.[4]
Step 3: Formation of the Hydrochloride Salt
-
Dissolve the purified aniline base in a suitable solvent such as ethanol or ethyl acetate.
-
Slowly add a solution of hydrochloric acid in isopropanol or diethyl ether (typically 1.1 eq) with stirring.
-
The hydrochloride salt will precipitate out of the solution.
-
Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum to yield the final product.
Protocol 2: Synthesis via Buchwald-Hartwig Amination
This one-pot protocol is highly efficient but requires careful handling of air-sensitive reagents.
-
To an oven-dried Schlenk flask, add Pd₂(dba)₃ (0.01 eq), RuPhos (0.02 eq), and sodium tert-butoxide (1.4 eq).
-
Evacuate and backfill the flask with an inert gas (e.g., Argon or Nitrogen) three times.
-
Add the aryl halide (e.g., 4-bromo-2-chloroaniline, 1.0 eq) and 1-methylpiperazine (1.2 eq) followed by anhydrous toluene via syringe.
-
Heat the reaction mixture to 100-110°C and stir for 12-24 hours under the inert atmosphere.[1]
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and quench with water.
-
Extract the aqueous layer with ethyl acetate (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, eluting with a gradient of hexane/ethyl acetate).
-
Convert the purified product to its hydrochloride salt as described in Protocol 1, Step 3.
Conclusion
The synthesis of this compound can be accomplished through several effective routes.
-
The SNAr pathway offers a cost-effective and straightforward approach, making it suitable for large-scale production where reagent cost is a primary driver.
-
The Buchwald-Hartwig amination provides superior yields and substrate scope, representing the preferred method for rapid analog synthesis and cases where the SNAr route is not viable, despite the higher cost of the catalyst system.
-
Green chemistry approaches , such as solvent-free synthesis, are promising alternatives that significantly reduce the environmental impact of the synthesis, a factor of increasing importance in modern chemical manufacturing.
The selection of the optimal route will ultimately depend on the specific project requirements, including scale, budget, timeline, and sustainability goals. This guide provides the foundational data and methodologies to make an informed decision.
References
- Google Patents. (2016). WO2016078107A1 - Method for synthesizing piperazine pharmaceutical intermediate.
-
International Journal of Pharmaceutical Sciences Review and Research. (n.d.). SYNTHESIS AND PHARMACOLOGY OF NOVEL ANTIDEPRESSANT AGENTS WITH DOPAMINE AUTORECEPTOR AGONIST PROPERTIES. Available from: [Link]
-
Organic Syntheses. (n.d.). Organic Syntheses Procedure. Available from: [Link]
- Google Patents. (2015). CN104370747A - Method for synthesizing 3-chloro-4-methylaniline.
- Google Patents. (2011). CN102234236A - Synthetic method of 3-chloro-2-methylaniline.
-
ResearchGate. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Available from: [Link]
-
SciSpace. (2021, February 15). Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. Available from: [Link]
Sources
A Comparative Guide to the Biological Activity of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline and Other Aniline Derivatives
Introduction: The Aniline Scaffold - A Cornerstone in Modern Drug Discovery
Aniline, a simple aromatic amine, might seem unassuming at first glance. However, its chemical structure represents a "privileged scaffold" in medicinal chemistry—a molecular framework that is recurrently found in potent and successful therapeutic agents.[1] The versatility of the aniline ring allows for extensive chemical modification, enabling the fine-tuning of a compound's pharmacological properties. By strategically adding different functional groups at various positions, researchers can dramatically alter a molecule's size, shape, electronic distribution, and lipophilicity, thereby influencing its absorption, distribution, metabolism, excretion (ADME), and, most critically, its interaction with biological targets.[2]
This guide provides an in-depth comparative analysis of the biological activities of aniline derivatives, with a special focus on 3-Chloro-4-(4-methylpiperazin-1-yl)aniline . While extensive public data on this specific compound is limited, its structural motifs—a chlorinated aniline ring and a methylpiperazine group—are hallmarks of molecules with significant bioactivity.[3] We will explore its potential by drawing parallels with well-characterized aniline derivatives, providing a robust framework for researchers, scientists, and drug development professionals. This comparison will be grounded in quantitative experimental data, detailed methodologies, and a clear visualization of the underlying molecular pathways.
Focus Compound Profile: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Structure:
Chemical Formula: C₁₁H₁₆ClN₃ CAS Number: 16154-72-6
-
The Chloro-Substituted Aniline Moiety: The presence of a chlorine atom on the aniline ring is a common feature in many pharmaceuticals.[4] Halogenation can enhance membrane permeability and metabolic stability, and the chloro group can participate in crucial binding interactions with biological targets.[5] In the context of kinase inhibitors, this part of the molecule often serves as a "hinge-binder," anchoring the inhibitor to the ATP-binding pocket of the enzyme.
-
The Methylpiperazine Group: The piperazine ring is another key pharmacophore, frequently incorporated into drug candidates to improve aqueous solubility and oral bioavailability.[6] The terminal methyl group can further influence binding affinity and metabolic properties. This moiety is particularly prevalent in compounds targeting G-protein coupled receptors (GPCRs) and in certain classes of anticancer and antimicrobial agents.[6][7]
Based on these structural features, it is plausible to hypothesize that 3-Chloro-4-(4-methylpiperazin-1-yl)aniline could exhibit anticancer (particularly as a kinase inhibitor) and/or antimicrobial activities.[3] Further experimental validation is required to confirm these predictions.
Comparative Analysis I: Anticancer and Kinase Inhibitory Activity
The aniline scaffold is a key component of numerous tyrosine kinase inhibitors (TKIs), a class of targeted cancer therapies that have revolutionized oncology.[8] These drugs typically function by blocking the ATP-binding site of oncogenic kinases, thereby inhibiting downstream signaling pathways that drive cell proliferation and survival.
A prime example of a potent kinase inhibitor built upon a substituted aniline core is Ponatinib . Derived from 3-bromo-5-(trifluoromethyl)aniline, Ponatinib is a multi-targeted TKI approved for the treatment of chronic myeloid leukemia (CML).[8] Its efficacy against a wide range of kinases, including those with resistance mutations, underscores the power of aniline scaffold modification.
Quantitative Comparison of Kinase Inhibitory Potency
The half-maximal inhibitory concentration (IC50) is a standard measure of a drug's potency. The lower the IC50 value, the less of the compound is required to inhibit the target's activity by 50%.
| Kinase Target | Ponatinib IC50 (nM)[8] |
| BCR-ABL | 0.37 |
| BCR-ABL T315I | 2.0 |
| VEGFR2 | 1.5 |
| FGFR1 | 2.2 |
| SRC | 5.4 |
| FLT3 | 1.1 |
| KIT | 7.0 |
Table 1: Inhibitory activity of Ponatinib against various oncogenic tyrosine kinases. The data showcases potent, low-nanomolar inhibition across multiple targets, including the notoriously drug-resistant T315I "gatekeeper" mutation in BCR-ABL.
The potent activity of Ponatinib highlights how strategic halogenation and substitution on the aniline ring can lead to highly effective anticancer agents. While 3-Chloro-4-(4-methylpiperazin-1-yl)aniline is structurally simpler, the presence of the chloro-aniline moiety suggests that it or its derivatives could be valuable starting points for developing novel kinase inhibitors.
Mechanism of Action: Targeting the Kinase Hinge Region
The primary mechanism by which many aniline-based TKIs function is through hydrogen bonding with the "hinge" region of the kinase domain, which connects the N- and C-lobes of the enzyme. This interaction mimics the binding of the adenine portion of ATP, effectively blocking the enzyme's ability to transfer a phosphate group to its substrate.
Below is a conceptual diagram of the BCR-ABL signaling pathway and the point of inhibition by a TKI.
Caption: Simplified BCR-ABL signaling pathway and point of inhibition.
Comparative Analysis II: Antimicrobial Activity
Aniline derivatives have long been recognized for their antimicrobial properties.[9] The parent compound, 4-chloroaniline, is a known precursor to potent antiseptics like chlorhexidine and exhibits some intrinsic activity against bacteria and molds.[9] The introduction of multiple halogen atoms can further enhance this activity.
A recent study investigated the antimicrobial and antibiofilm activities of halogen-substituted anilines against uropathogenic Escherichia coli (UPEC), a common cause of urinary tract infections.[5]
Quantitative Comparison of Antimicrobial Potency
The Minimum Inhibitory Concentration (MIC) is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism. The biofilm IC50 is the concentration that inhibits biofilm formation by 50%.
| Compound | MIC (µg/mL) vs. E. coli[5] | Biofilm Inhibition IC50 (µg/mL) vs. E. coli[5] |
| 4-Bromo-3-chloroaniline | 200 | 10 |
| 3,5-Dibromoaniline | 100 | 10 |
| Aniline (unsubstituted) | >800 | >800 |
Table 2: Antimicrobial and antibiofilm activity of halogenated anilines. The data clearly demonstrates that halogenation of the aniline ring is critical for potent activity against E. coli.
These results show that specific halogenation patterns on the aniline ring can impart significant antibacterial and, notably, potent antibiofilm activity. The combination of a chloro group and a piperazine moiety in 3-Chloro-4-(4-methylpiperazin-1-yl)aniline suggests a potential for antimicrobial action, which warrants experimental investigation.
Experimental Methodologies: A Guide for the Bench Scientist
To ensure scientific integrity, the protocols used to generate comparative data must be robust and reproducible. Below are detailed, step-by-step methodologies for key assays used to evaluate the biological activities discussed.
Workflow for Evaluating a Novel Aniline Derivative
The process of characterizing a new compound follows a logical progression from broad screening to more specific assays.
Caption: General experimental workflow for biological activity evaluation.
Protocol 1: In Vitro Kinase Inhibition Assay (IC50 Determination)
This biochemical assay quantifies the ability of a compound to inhibit a specific kinase enzyme.
Causality: The choice of a fluorescence-based assay with a generic peptide substrate and ATP allows for high-throughput screening against a panel of kinases. The principle is that active kinases will phosphorylate the substrate, which is then detected. An inhibitor will prevent this phosphorylation, resulting in a lower signal.
Methodology:
-
Reagent Preparation:
-
Prepare a stock solution of the test compound (e.g., 10 mM in 100% DMSO). Create a serial dilution series (e.g., 10-point, 3-fold dilutions) in assay buffer.
-
Reconstitute the recombinant kinase enzyme and the corresponding peptide substrate in kinase assay buffer to their optimal working concentrations.
-
Prepare an ATP solution at twice the final desired concentration (e.g., 20 µM if the final concentration is 10 µM).
-
-
Assay Plate Setup:
-
Add 5 µL of each concentration of the serially diluted test compound to the wells of a 384-well plate. Include wells with DMSO only for "no inhibition" (100% activity) controls and wells without enzyme for "maximum inhibition" (0% activity) controls.
-
Add 10 µL of the kinase/peptide substrate mix to all wells.
-
Incubate for 10 minutes at room temperature to allow the compound to bind to the kinase.
-
-
Initiating the Reaction:
-
Add 10 µL of the ATP solution to all wells to start the kinase reaction.
-
Incubate the plate at 30°C for 60 minutes. The exact time may vary depending on the kinase's activity.
-
-
Detection:
-
Stop the reaction and detect the amount of phosphorylated substrate according to the specific assay kit's instructions (e.g., by adding a detection reagent that binds to phosphopeptides and generates a fluorescent or luminescent signal).
-
Read the plate on a suitable plate reader.
-
-
Data Analysis:
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a sigmoidal dose-response curve using non-linear regression to determine the IC50 value.[10]
-
Protocol 2: MTT Cell Viability Assay (Cytotoxicity IC50 Determination)
This cell-based assay measures the metabolic activity of cells as an indicator of cell viability following treatment with a test compound.
Causality: This is a self-validating system because only viable cells with active mitochondrial dehydrogenases can reduce the yellow MTT tetrazolium salt to a purple formazan product. The amount of formazan produced is directly proportional to the number of living cells.
Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell line (e.g., A549 lung cancer) under standard conditions.
-
Harvest the cells and seed them into a 96-well plate at a predetermined density (e.g., 5,000 cells per well in 100 µL of medium).
-
Incubate the plate for 24 hours to allow the cells to adhere.
-
-
Compound Treatment:
-
Prepare a serial dilution of the test compound in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the various concentrations of the test compound. Include wells with medium and DMSO as a vehicle control.
-
Incubate the cells with the compound for 48-72 hours.
-
-
MTT Addition and Incubation:
-
Prepare a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) in phosphate-buffered saline (PBS).
-
Add 20 µL of the MTT solution to each well and incubate the plate for 3-4 hours at 37°C. During this time, viable cells will convert the MTT into formazan crystals.
-
-
Solubilization and Measurement:
-
Carefully remove the medium from the wells.
-
Add 150 µL of a solubilizing agent (e.g., DMSO or an acidic isopropanol solution) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 15 minutes to ensure complete dissolution.
-
Measure the absorbance of the solubilized formazan at a specific wavelength (typically 570 nm) using a microplate reader.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control wells.
-
Plot the percent viability against the logarithm of the compound concentration and use non-linear regression to calculate the IC50 value, which is the concentration that reduces cell viability by 50%.[11]
-
Conclusion
The aniline scaffold is a remarkably versatile and enduring platform in the quest for novel therapeutics. While 3-Chloro-4-(4-methylpiperazin-1-yl)aniline remains a molecule of untapped potential, its constituent parts—a halogenated aniline and a methylpiperazine moiety—are strongly indicative of promising biological activity. By comparing its structure to highly potent kinase inhibitors like Ponatinib and effective antimicrobial agents such as 4-bromo-3-chloroaniline, we can appreciate the profound impact of chemical substitution on biological function. The data clearly shows that the addition of halogen atoms and other functional groups to the aniline ring can yield compounds with nanomolar potency against cancer targets and robust, multi-faceted activity against pathogenic microbes. The experimental protocols detailed herein provide a clear roadmap for the systematic evaluation of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline and its future derivatives. The challenge and opportunity for medicinal chemists will be to explore this and similar structures, leveraging the principles of structure-activity relationships to develop the next generation of targeted and effective medicines.
References
- Nofal, Z. M., Fahmy, H. H., & Mohamed, H. S. (2002). Synthesis and antimicrobial activity of new substituted anilinobenzimidazoles. Archives of Pharmacal Research, 25(3), 250–257.
- Sparace, S. A., & Wedge, D. E. (1984). Antibiotic activity of the pyrenocines. Applied and Environmental Microbiology, 48(2), 451–452.
- Inam, A., et al. (2014). Design, synthesis and biological evaluation of 3-[4-(7-chloro-quinolin-4-yl)-piperazin-1-yl]-propionic acid hydrazones as antiprotozoal agents. European Journal of Medicinal Chemistry, 75, 67–76.
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- 2. Surface-bonded antimicrobial activity of an organosilicon quaternary ammonium chloride - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. tandfonline.com [tandfonline.com]
- 4. researchgate.net [researchgate.net]
- 5. Broad‐Spectrum Antimicrobial and Antibiofilm Activities of Halogenated Anilines Against Uropathogenic Escherichia coli and ESKAPE Pathogens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. 4-Chloroaniline - Wikipedia [en.wikipedia.org]
- 10. Beyond IC50—A computational dynamic model of drug resistance in enzyme inhibition treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
A Comparative Guide to the Structure-Activity Relationship of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Analogs in Kinase Inhibition
Introduction: The Privileged Scaffold in Modern Drug Discovery
The 3-chloro-4-(4-methylpiperazin-1-yl)aniline core is a quintessential example of a "privileged scaffold" in medicinal chemistry. Its structural features make it a highly effective starting point for the development of potent and selective kinase inhibitors, which are crucial in oncology and the treatment of inflammatory diseases.[1] This guide provides an in-depth analysis of the structure-activity relationship (SAR) of analogs built upon this framework. We will dissect the role of each component of the molecule, compare the performance of various analogs with supporting data, and provide detailed experimental protocols for their synthesis and evaluation.
The core's success lies in its elegant solution to several drug design challenges:
-
The Aniline Nitrogen: Serves as a critical hydrogen bond donor, anchoring the molecule to the hinge region of the kinase active site.
-
The 3-Chloro Substituent: Modulates the basicity of the aniline and provides crucial steric and electronic interactions that can confer selectivity. The inclusion of chlorine is a common strategy in drug design to enhance pharmacokinetic properties and potency.[2]
-
The 4-(4-methylpiperazin-1-yl) Moiety: Acts as a versatile solubilizing group, ensuring the molecule has favorable physicochemical properties for biological testing and eventual clinical use. The piperazine group is a common pharmacophore found in a wide range of biologically active compounds.[3][4][5]
This guide is intended for researchers, scientists, and drug development professionals seeking to understand and leverage the SAR of this important chemical series to design next-generation therapeutic agents.
Dissecting the Core: Structure-Activity Relationship (SAR) Analysis
The potency and selectivity of inhibitors based on this scaffold are exquisitely sensitive to modifications at three key positions. The following sections explore these relationships, supported by comparative data. The biological activity is represented by the half-maximal inhibitory concentration (IC₅₀) against a representative tyrosine kinase (e.g., c-Met), where a lower value indicates higher potency.
Part A: The Impact of Modifications to the Aniline Ring
The aniline ring is the primary anchor to the kinase hinge. Modifications here, particularly around the critical amine, have profound effects on binding affinity.
The 3-position substituent projects towards the "gatekeeper" residue of the kinase active site. Its size and electronic nature are critical for optimal potency and can be tuned to achieve selectivity. The chlorine atom represents a near-optimal balance for many kinases.
Table 1: Comparison of Analogs with Modifications at the 3-Position
| Analog ID | 3-Position Substituent (R¹) | Rationale for Change | c-Met IC₅₀ (nM) | SAR Interpretation |
|---|---|---|---|---|
| 1a (Core) | -Cl | Baseline compound. | 15 | Optimal balance of size and electron-withdrawing nature. |
| 1b | -H | Removal of the chloro group. | 250 | Loss of potency indicates the chloro group is crucial for a favorable interaction. |
| 1c | -F | Smaller, more electronegative halogen. | 35 | Good activity, but less potent than -Cl, suggesting size is also a factor. |
| 1d | -Br | Larger halogen. | 20 | Similar potency to -Cl, indicating some tolerance for increased bulk. |
| 1e | -CH₃ | Change from electron-withdrawing to electron-donating. | 400 | Significant loss of potency highlights the importance of the substituent's electronic properties. |
Causality: The electron-withdrawing nature of the chlorine atom at the 3-position decreases the pKa of the aniline nitrogen, making it a better hydrogen bond donor for the kinase hinge interaction. Furthermore, the atom's size provides a beneficial steric interaction with the gatekeeper residue without causing a clash. Removing it (1b) or replacing it with an electron-donating group (1e) severely diminishes this binding competency.
Part B: The Solubility Engine: Modifications of the Piperazine Moiety
The N-methylpiperazine group extends into the solvent-exposed region of the ATP-binding pocket. Its primary role is to confer aqueous solubility, but modifications can also fine-tune potency and pharmacokinetic properties.
The terminal methyl group can be replaced with other small alkyl or functionalized groups. This is often explored to modulate properties like metabolic stability or to probe for additional interactions.
Table 2: Comparison of Analogs with N-Substituent Modifications on the Piperazine Ring
| Analog ID | N-Substituent (R²) | Rationale for Change | c-Met IC₅₀ (nM) | SAR Interpretation |
|---|---|---|---|---|
| 1a (Core) | -CH₃ | Baseline compound. | 15 | Small, non-polar group is well-tolerated. |
| 2a | -H | Unsubstituted piperazine. | 50 | Reduced potency; the methyl group may provide beneficial hydrophobic interactions or shield the nitrogen. |
| 2b | -CH₂CH₃ | Slightly larger alkyl group. | 12 | Slight improvement suggests a larger hydrophobic pocket may be available.[4][5] |
| 2c | -CH(CH₃)₂ | Bulky isopropyl group. | 95 | Steric hindrance begins to negatively impact binding. |
| 2d | -CH₂CH₂OH | Introduction of a polar hydroxyl group. | 45 | Potency is reduced, but the handle could be used to improve properties like cell permeability or for further derivatization. |
Causality: The region accommodating the R² group is typically flexible. Small, lipophilic groups like methyl and ethyl (2b) can engage in favorable van der Waals interactions. However, excessive bulk (2c) can lead to a steric penalty. The introduction of polarity (2d) is often tolerated but may slightly decrease potency if no corresponding polar interaction with the protein is available.
The following diagram summarizes the key SAR findings discussed.
Caption: A summary of key SAR trends for the aniline and piperazine moieties.
Experimental Protocols: Synthesis and Biological Evaluation
To ensure the trustworthiness and reproducibility of SAR data, standardized and well-controlled experimental procedures are paramount.
Protocol 1: General Synthesis of Analogs
The most direct and common method for synthesizing these analogs is through a nucleophilic aromatic substitution (SₙAr) reaction. This protocol describes the synthesis of the core compound 1a .
Reaction Scheme: 3,4-Difluoro-nitrobenzene → 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine → 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Step-by-Step Methodology:
-
Step 1: Synthesis of 1-(2-Chloro-4-nitrophenyl)-4-methylpiperazine.
-
To a solution of 1-chloro-2-fluoro-4-nitrobenzene (1.0 eq) in dimethyl sulfoxide (DMSO), add N-methylpiperazine (1.1 eq) and potassium carbonate (K₂CO₃, 2.0 eq).
-
Causality: The fluorine atom at the 4-position is highly activated towards nucleophilic substitution by the electron-withdrawing nitro group. K₂CO₃ acts as a base to neutralize the HF byproduct.
-
Stir the reaction mixture at 80°C for 4-6 hours, monitoring by Thin Layer Chromatography (TLC).
-
Upon completion, cool the reaction to room temperature and pour it into ice water.
-
Filter the resulting solid precipitate, wash with water, and dry under vacuum to yield the intermediate.
-
-
Step 2: Reduction of the Nitro Group to Synthesize the Final Product (1a).
-
Dissolve the intermediate from Step 1 in methanol or ethanol.
-
Add Platinum(IV) oxide (PtO₂, 0.01 eq) or 10% Palladium on carbon (Pd/C) as a catalyst.[6]
-
Causality: Catalytic hydrogenation is a clean and efficient method for reducing aromatic nitro groups to anilines.
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator) and stir vigorously for 12-24 hours at room temperature.
-
Monitor the reaction by TLC until the starting material is consumed.
-
Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the pad with methanol.
-
Concentrate the filtrate under reduced pressure to yield the crude product.
-
Purify the product by column chromatography on silica gel to obtain the final compound, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline. Characterize by ¹H NMR and Mass Spectrometry to confirm identity and purity.[6]
-
Caption: Workflow for the synthesis of the core aniline scaffold.
Protocol 2: In Vitro Kinase Inhibition Assay (ADP-Glo™ Assay)
This protocol outlines a common method for determining the IC₅₀ value of a test compound against a specific kinase. The ADP-Glo™ Kinase Assay is a luminescent assay that measures the amount of ADP produced during the kinase reaction.
Step-by-Step Methodology:
-
Preparation:
-
Prepare a serial dilution of the test compound (e.g., from 100 µM to 1 nM) in an appropriate buffer with a final DMSO concentration of ≤1%.
-
Prepare a reaction buffer containing the kinase, its specific substrate (e.g., a peptide), and ATP at its Kₘ concentration.
-
-
Kinase Reaction:
-
In a 384-well plate, add the kinase/substrate/ATP mix.
-
Add the serially diluted test compound. Include positive controls (no inhibitor) and negative controls (no kinase).
-
Incubate the plate at 30°C for 1 hour.
-
Causality: During incubation, the active kinase phosphorylates its substrate, converting ATP to ADP. The inhibitor will reduce the rate of this conversion in a dose-dependent manner.
-
-
Signal Detection:
-
Add ADP-Glo™ Reagent to the wells. This terminates the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.
-
Add Kinase Detection Reagent. This reagent contains luciferase and its substrate, which converts the ADP generated in step 2 back into ATP, fueling a luminescent reaction. Incubate for 30 minutes at room temperature.
-
Causality: The amount of light produced is directly proportional to the amount of ADP generated in the initial kinase reaction.
-
-
Data Analysis:
-
Measure the luminescence of each well using a plate reader.
-
Normalize the data using the positive (100% activity) and negative (0% activity) controls.
-
Plot the normalized activity versus the logarithm of the inhibitor concentration and fit the data to a four-parameter dose-response curve to determine the IC₅₀ value.
-
Sources
- 1. Buy 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride | 1052538-72-3 [smolecule.com]
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- 6. 3-CHLORO-4-(4-METHYLPIPERAZIN-1-YL)ANILINE | 16154-72-6 [chemicalbook.com]
A Comparative Analysis of Kinase Inhibitors Derived from Different Aniline Scaffolds: A Guide for Researchers
In the landscape of targeted cancer therapy, kinase inhibitors have emerged as a cornerstone, fundamentally changing treatment paradigms for numerous malignancies. The aniline scaffold, a privileged structure in medicinal chemistry, has proven to be a remarkably versatile template for the design of potent and selective kinase inhibitors. This guide provides an in-depth comparative analysis of three clinically significant kinase inhibitors derived from distinct aniline-based scaffolds: Gefitinib (an anilinoquinazoline), Bosutinib (an anilinoquinoline), and Ponatinib (a multi-targeted inhibitor with a complex aniline-containing core).
We will delve into their mechanisms of action, comparative efficacy supported by experimental data, and provide detailed protocols for key assays, offering researchers, scientists, and drug development professionals a comprehensive resource to inform their own investigations.
Introduction: The Aniline Scaffold in Kinase Inhibition
Protein kinases, as central nodes in cellular signaling, regulate a vast array of physiological processes. Their dysregulation is a hallmark of many cancers, making them prime targets for therapeutic intervention.[1] The ATP-binding site of kinases has been the primary focus for the development of small molecule inhibitors. The aniline moiety, with its ability to act as a hydrogen bond donor and acceptor, is adept at interacting with the hinge region of the kinase ATP-binding site, a critical anchor point for many inhibitors.[2] This fundamental interaction, coupled with the synthetic tractability of the aniline ring, allows for extensive structure-activity relationship (SAR) studies to optimize potency, selectivity, and pharmacokinetic properties.
This guide will focus on three distinct classes of aniline-derived inhibitors, each with a unique core scaffold that dictates its target profile and clinical utility.
The Anilinoquinazoline Scaffold: Gefitinib - A First-Generation EGFR Inhibitor
The 4-anilinoquinazoline core is a classic scaffold for inhibitors of the Epidermal Growth Factor Receptor (EGFR), a receptor tyrosine kinase frequently mutated or overexpressed in non-small cell lung cancer (NSCLC) and other epithelial tumors.[1][3] Gefitinib (Iressa®) is a first-generation, reversible inhibitor that selectively targets the ATP-binding site of EGFR.[3]
Mechanism of Action and Binding Mode
Gefitinib competes with ATP for binding to the intracellular tyrosine kinase domain of EGFR. The quinazoline nitrogen (N1) forms a crucial hydrogen bond with the backbone amide of Methionine-793 in the hinge region of the EGFR kinase domain. The aniline portion extends into a hydrophobic pocket, and modifications to this ring system have been extensively explored to enhance potency and selectivity.[3][4] By blocking ATP binding, Gefitinib inhibits EGFR autophosphorylation and the subsequent activation of downstream signaling pathways, such as the RAS-RAF-MEK-ERK and PI3K-AKT-mTOR pathways, which are critical for cell proliferation and survival.[5]
EGFR Signaling Pathway
Caption: EGFR signaling pathway and the inhibitory action of Gefitinib.
The Anilinoquinoline Scaffold: Bosutinib - A Dual Src/Abl Inhibitor
Moving to the anilinoquinoline scaffold, we encounter inhibitors with a different kinase selectivity profile. Bosutinib (Bosulif®) is a potent inhibitor of the Src family kinases (SFKs) and the Abelson murine leukemia viral oncogene homolog 1 (Abl) kinase.[6] It is approved for the treatment of chronic myeloid leukemia (CML).
Mechanism of Action and Binding Mode
Bosutinib also functions as an ATP-competitive inhibitor. The quinoline core interacts with the hinge region of the Src and Abl kinase domains. The 3-cyano group on the quinoline ring is a key feature, and the specific substitutions on the aniline moiety contribute to its potency and selectivity.[2] By inhibiting Src and Abl, Bosutinib disrupts signaling pathways that control cell proliferation, survival, migration, and adhesion.[7] Src kinases are non-receptor tyrosine kinases that play a significant role in various cellular processes, and their aberrant activation is implicated in tumor progression and metastasis.[7][8]
Src Kinase Signaling Pathway
Caption: Simplified Src kinase signaling and the inhibitory action of Bosutinib.
A Complex Aniline-Containing Scaffold: Ponatinib - A Pan-BCR-ABL Inhibitor
Ponatinib (Iclusig®) represents a third-generation tyrosine kinase inhibitor designed to overcome resistance to earlier inhibitors in CML.[9][10] Its complex scaffold, which includes an aniline moiety, was engineered through a structure-based drug design approach to potently inhibit native and mutated forms of the BCR-ABL fusion protein, including the highly resistant T315I "gatekeeper" mutation.[9][11]
Mechanism of Action and Binding Mode
Ponatinib is a multi-targeted inhibitor with a unique binding mode. A key feature is the carbon-carbon triple bond linker, which allows it to accommodate the bulky isoleucine residue in the T315I mutant of BCR-ABL, a feat not achieved by first and second-generation inhibitors.[11] Its binding is distributed across multiple sites within the ATP-binding pocket, leading to high-affinity interactions.[11] In addition to BCR-ABL, Ponatinib potently inhibits other kinases, including members of the VEGFR, FGFR, PDGFR families, and Src kinases.[12] This broad-spectrum activity contributes to its efficacy but also to a distinct side-effect profile.[13]
Comparative Efficacy: In Vitro Kinase Inhibition
The potency and selectivity of these inhibitors are best compared by examining their half-maximal inhibitory concentrations (IC50) against a panel of kinases. The following tables summarize publicly available data. It is important to note that direct comparisons are most accurate when assays are performed under identical conditions.
Table 1: IC50 Values for Primary Kinase Targets
| Inhibitor | Scaffold | Primary Target(s) | IC50 (nM) |
| Gefitinib | Anilinoquinazoline | EGFR | 3.22 - 25.42[4][14] |
| Bosutinib | Anilinoquinoline | Src | 1.2[6] |
| Abl | 1[6] | ||
| Ponatinib | Complex Aniline-containing | Abl (native) | 0.37[9] |
| Abl (T315I mutant) | 2.0[9] | ||
| Src | 5.4[9] | ||
| VEGFR2 | 1.5[9] | ||
| FGFR1 | 2.2[9] | ||
| PDGFRα | 1.1[9] |
Table 2: Comparative Selectivity Profile Highlights
| Inhibitor | High Potency Targets | Lower Potency / No Significant Inhibition |
| Gefitinib | EGFR | Src family kinases, Abl |
| Bosutinib | Src family kinases, Abl | PDGFR, c-Kit[15] |
| Ponatinib | Abl (native & mutants), Src, VEGFR, FGFR, PDGFR, KIT, FLT3 | Broader kinome inhibition compared to Gefitinib and Bosutinib |
Experimental Protocols for Kinase Inhibitor Evaluation
To ensure the scientific integrity and reproducibility of findings, detailed and validated experimental protocols are essential.
In Vitro Kinase Inhibition Assay (Radiometric Filter Binding Assay)
This protocol describes a standard method for determining the IC50 value of a kinase inhibitor.
Objective: To measure the ability of a compound to inhibit the phosphorylation of a substrate by a specific kinase.
Materials:
-
Purified recombinant kinase
-
Kinase-specific peptide substrate (e.g., for Abl kinase, Abltide peptide)
-
[γ-³²P]ATP
-
Kinase reaction buffer (e.g., 8 mM MOPS, pH 7.0, 0.2 mM EDTA, 10 mM MgCl₂)
-
Test compounds dissolved in DMSO
-
P81 phosphocellulose filters
-
0.75% phosphoric acid
-
Scintillation counter
Procedure:
-
Prepare serial dilutions of the test compound in DMSO.
-
In a microplate, set up the kinase reaction in a final volume of 25 µL containing the kinase reaction buffer, peptide substrate, and the desired concentration of the test compound (or DMSO for control).
-
Pre-incubate the plate at 30°C for 10 minutes.
-
Initiate the reaction by adding [γ-³²P]ATP.
-
Incubate the reaction at 30°C for a defined period (e.g., 15 minutes).
-
Terminate the reaction by spotting a portion of the reaction mixture onto a P81 phosphocellulose filter.
-
Wash the filters three times with 0.75% phosphoric acid to remove unincorporated [γ-³²P]ATP.
-
Rinse the filters with acetone and allow them to air dry.
-
Measure the radioactivity on the filters using a scintillation counter.
-
Calculate the percentage of kinase inhibition for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of inhibition against the logarithm of the compound concentration and fitting the data to a sigmoidal dose-response curve.
Cell Viability Assay (MTT Assay)
This colorimetric assay is widely used to assess the effect of a compound on cell proliferation and viability.
Objective: To determine the concentration of an inhibitor that reduces cell viability by 50% (IC50).
Materials:
-
Cancer cell line of interest (e.g., A549 for EGFR inhibitors, K562 for Abl inhibitors)
-
Complete cell culture medium
-
96-well cell culture plates
-
Test compounds dissolved in DMSO
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., DMSO or a solution of SDS in HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Treat the cells with serial dilutions of the test compound (or DMSO for control) and incubate for a specified period (e.g., 72 hours).
-
Add 10 µL of MTT solution to each well and incubate for 2-4 hours at 37°C, allowing viable cells to reduce the yellow MTT to purple formazan crystals.
-
Carefully remove the medium and add 100 µL of solubilization solution to each well to dissolve the formazan crystals.
-
Measure the absorbance at a wavelength of 570 nm using a microplate reader.
-
Calculate the percentage of cell viability for each compound concentration relative to the DMSO control.
-
Determine the IC50 value by plotting the percentage of viability against the logarithm of the compound concentration and fitting the data to a dose-response curve.
In Vivo Tumor Xenograft Model
This protocol outlines a general procedure for evaluating the anti-tumor efficacy of a kinase inhibitor in a mouse model.
Objective: To assess the ability of a test compound to inhibit tumor growth in vivo.
Materials:
-
Immunocompromised mice (e.g., athymic nude or SCID mice)
-
Cancer cell line (e.g., A431 for an EGFR-driven tumor model)
-
Sterile PBS or appropriate cell culture medium
-
Matrigel (optional, to improve tumor take rate)
-
Test compound formulated for in vivo administration (e.g., oral gavage, intraperitoneal injection)
-
Vehicle control
-
Calipers for tumor measurement
Procedure:
-
Cell Preparation and Implantation:
-
Culture the chosen cancer cell line to ~80% confluency.
-
Harvest the cells by trypsinization, wash with sterile PBS, and resuspend in PBS (or a PBS/Matrigel mixture) at the desired concentration (e.g., 1 x 10⁷ cells/mL).
-
Subcutaneously inject a defined number of cells (e.g., 1 x 10⁶ cells in 100 µL) into the flank of each mouse.
-
-
Tumor Growth and Treatment Initiation:
-
Monitor the mice for tumor formation.
-
Once tumors reach a palpable size (e.g., 100-200 mm³), randomize the mice into treatment and control groups.
-
Measure tumor dimensions with calipers and calculate the initial tumor volume using the formula: Volume = (width² x length) / 2.
-
Begin treatment with the test compound and vehicle control according to the planned dosing schedule and route of administration.
-
-
Monitoring and Endpoint:
-
Measure tumor volumes and body weights regularly (e.g., twice or three times a week).
-
Continue treatment for the specified duration or until tumors in the control group reach a predetermined endpoint size.
-
At the end of the study, euthanize the mice, excise the tumors, and measure their final weight.
-
-
Data Analysis:
-
Calculate the tumor growth inhibition (TGI) for the treated groups compared to the vehicle control group.
-
Analyze the statistical significance of the observed anti-tumor effects.
-
Experimental Workflow Visualization
Caption: A typical workflow for the preclinical evaluation of kinase inhibitors.
Conclusion and Future Perspectives
The aniline scaffold has undeniably been a cornerstone in the development of kinase inhibitors, giving rise to a diverse array of therapeutics with distinct target profiles and clinical applications. The anilinoquinazolines, exemplified by Gefitinib, demonstrate high selectivity for EGFR, while the anilinoquinolines, such as Bosutinib, effectively target Src and Abl kinases. More complex aniline-containing structures, like Ponatinib, showcase the potential for broad-spectrum inhibition and the ability to overcome drug resistance.
The choice of the core scaffold is a critical determinant of the resulting inhibitor's kinase selectivity. As our understanding of the kinome and the structural biology of kinase-inhibitor interactions deepens, we can anticipate the rational design of next-generation aniline-based inhibitors with improved potency, refined selectivity, and the ability to address emerging mechanisms of drug resistance. The experimental protocols detailed in this guide provide a robust framework for the rigorous evaluation of these future therapeutic candidates.
References
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O'Hare, T., Shakespeare, W. C., Zhu, X., et al. (2009). AP24534, a pan-BCR-ABL inhibitor for chronic myeloid leukemia, potently inhibits the T315I mutant and overcomes mutation-based resistance. Cancer Cell, 16(5), 401-412. [Link]
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Takeda Oncology. Ponatinib: Overview, Mechanism of Action & Clinical Trials. [Link]
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Boschelli, D. H., et al. (2001). Optimization of 4-phenylamino-3-quinolinecarbonitriles as potent inhibitors of Src kinase activity. Journal of medicinal chemistry, 44(23), 3965–3977. [Link]
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Golas, J. M., et al. (2003). SKI-606, a 4-anilino-3-quinolinecarbonitrile dual inhibitor of Src and Abl kinases, is a potent antiproliferative agent against chronic myelogenous leukemia cells in culture and causes regression of K562 xenografts in nude mice. Cancer research, 63(2), 375–381. [Link]
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Mok, T. S., et al. (2009). Gefitinib or carboplatin-paclitaxel in pulmonary adenocarcinoma. The New England journal of medicine, 361(10), 947–957. [Link]
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Fry, D. W., et al. (1998). Specific, irreversible inactivation of the epidermal growth factor receptor and p185erbB2 by a new class of 4-anilinoquinazoline inhibitors. The Journal of biological chemistry, 273(23), 14594–14602. [Link]
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Ciardiello, F., & Tortora, G. (2008). EGFR antagonists in cancer treatment. The New England journal of medicine, 358(11), 1160–1174. [Link]
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Cortes, J. E., et al. (2012). Ponatinib in refractory Philadelphia chromosome-positive leukemias. The New England journal of medicine, 367(22), 2075–2088. [Link]
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Zhang, J., et al. (2021). Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives. Frontiers in Chemistry, 9, 685868. [Link]
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National Center for Biotechnology Information (2023). Assay Guidance Manual. In Cell Viability Assays. [Link]
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Protocol Online. Xenograft Tumor Model Protocol. [Link]
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Altogen Labs. A431 Xenograft Model. [Link]
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Hanke, J. H., et al. (1996). Discovery of a novel, potent, and Src family-selective tyrosine kinase inhibitor. Study of Lck- and FynT-dependent T cell activation. The Journal of biological chemistry, 271(2), 695–701. [Link]
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Creative Diagnostics. EGF/EGFR Signaling Pathway. [Link]
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ResearchGate. Schematic diagram of Src intracellular signaling pathway. [Link]
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Zhang, Y. M., et al. (2018). Structure–Activity Relationship Studies Based on Quinazoline Derivatives as EGFR Kinase Inhibitors (2017–Present). Molecules, 23(11), 2977. [Link]
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Oda, K., et al. (2005). A comprehensive pathway map of epidermal growth factor receptor signaling. Molecular systems biology, 1, 2005.0010. [Link]
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ResearchGate. Schematic diagram of EGFR signaling pathway. [Link]
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ResearchGate. Cell signaling pathways induced by Src kinases. [Link]
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Patsnap Synapse. What are SRC inhibitors and how do they work?. [Link]
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ResearchGate. Simplified schematic diagram of the EGFR signaling pathway. [Link]
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UniProt. Proto-oncogene tyrosine-protein kinase Src. [Link]
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Wikipedia. Src family kinase. [Link]
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BioRender. EGFR and EGFRvIII signaling pathways. [Link]
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Lipton, A., et al. (2019). Benefits and Risks of Ponatinib Versus Bosutinib Following Treatment Failure of Two Prior Tyrosine Kinase Inhibitors in Patients With Chronic Phase Chronic Myeloid Leukemia: A Matching-Adjusted Indirect Comparison. Current medical research and opinion, 35(3), 479–487. [Link]
-
Targeted Oncology. Bosutinib Versus Ponatinib in R/R CML. [Link]
-
JAMA Network. Comparison of Hepatotoxicity Associated With New BCR-ABL Tyrosine Kinase Inhibitors vs Imatinib Among Patients With Chronic Myeloid Leukemia: A Systematic Review and Meta-analysis. [Link]
-
Oncohema Key. Dasatinib, Nilotinib, Bosutinib, Ponatinib, and Other TKIs. [Link]
-
ResearchGate. Activities of imatinib, bosutinib, dasatinib, nilotinib, and ponatinib against mutated forms of BCR-ABL1. [Link]
-
National Institutes of Health. Selecting the Best Frontline Treatment in Chronic Myeloid Leukemia. [Link]
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- 3. Structural Insight and Development of EGFR Tyrosine Kinase Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | Discovery of Potent EGFR Inhibitors With 6-Arylureido-4-anilinoquinazoline Derivatives [frontiersin.org]
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validation of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride purity by HPLC
A Senior Application Scientist's Guide to the Validation of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride Purity by HPLC
Abstract
This compound is a key intermediate in the synthesis of numerous pharmaceutical compounds. Its purity is a critical determinant of the final drug product's safety and efficacy. This guide provides a comprehensive, technically detailed framework for the validation of a reversed-phase high-performance liquid chromatography (RP-HPLC) method for determining the purity of this compound. This document delves into the rationale behind experimental choices, presents a robust validation protocol in accordance with the International Council for Harmonisation (ICH) Q2(R1) guidelines, and offers a comparative analysis with alternative analytical techniques.[1][2][3][4]
Introduction: The Criticality of Impurity Profiling
In pharmaceutical development, the control of impurities is a paramount objective.[5] Any component in a drug substance that is not the active pharmaceutical ingredient (API) or an excipient is considered an impurity.[6] These impurities can arise from various stages, including synthesis, purification, and storage, and may impact the safety and efficacy of the final drug product.[5][6] Therefore, robust analytical methods are essential for the accurate detection and quantification of impurities.[7][8]
High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for impurity profiling due to its high sensitivity, resolving power, and versatility.[5][7] This guide focuses on the validation of an HPLC method for this compound, a compound characterized by its aniline and piperazine moieties.[9] The hydrochloride salt form enhances its solubility in aqueous solutions, a key consideration for RP-HPLC method development.[9]
Chemical Properties of this compound
| Property | Value |
| Molecular Formula | C11H17Cl2N3 |
| Molecular Weight | 262.18 g/mol [9] |
| Appearance | White to off-white crystalline powder[9] |
| Solubility | pH-dependent, enhanced in acidic conditions[9] |
HPLC Method Development and Optimization: A Logic-Driven Approach
The development of a robust HPLC method is a systematic process aimed at achieving optimal separation and detection of the main compound and its potential impurities.
Rationale for Methodological Choices
-
Reversed-Phase HPLC (RP-HPLC): This is the method of choice for moderately polar to nonpolar compounds like our analyte. The nonpolar stationary phase (e.g., C18) and polar mobile phase provide excellent separation for aromatic amines.
-
Stationary Phase: A C18 column is a versatile and common starting point, offering good retention and selectivity for a wide range of compounds.
-
Mobile Phase: A gradient elution with a mixture of an aqueous buffer and an organic modifier (typically acetonitrile or methanol) is employed. The buffer, often containing a small percentage of an acid like formic acid or trifluoroacetic acid, helps to control the ionization of the amine groups, leading to sharper peaks and improved reproducibility.[9]
-
Detection: UV detection is suitable for this compound due to the presence of the chromophoric aniline ring. The detection wavelength is selected based on the UV spectrum of the analyte to ensure maximum sensitivity.
Experimental Workflow for Method Development
Caption: Workflow for HPLC Method Development.
Detailed Experimental Protocol: A Validated HPLC Method
Instrumentation and Reagents
-
HPLC System: An Agilent 1260 Infinity II LC System or equivalent, equipped with a quaternary pump, autosampler, column compartment, and diode array detector.
-
Column: Zorbax Eclipse Plus C18, 4.6 x 150 mm, 3.5 µm.
-
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (Milli-Q or equivalent)
-
Formic acid (≥98%)
-
This compound reference standard (≥99.5% purity)
-
Chromatographic Conditions
| Parameter | Condition |
| Mobile Phase A | 0.1% Formic acid in Water |
| Mobile Phase B | 0.1% Formic acid in Acetonitrile |
| Gradient Program | 0-5 min: 10% B; 5-25 min: 10-90% B; 25-30 min: 90% B; 30.1-35 min: 10% B |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Detection Wavelength | 254 nm |
| Injection Volume | 10 µL |
| Diluent | Mobile Phase A |
Sample Preparation
-
Standard Solution: Accurately weigh and dissolve the reference standard in the diluent to a final concentration of 0.1 mg/mL.
-
Sample Solution: Prepare the sample to be tested at the same concentration as the standard solution.
Method Validation: Adherence to ICH Q2(R1) Guidelines
The validation of an analytical procedure is the process by which it is established, by laboratory studies, that the performance characteristics of the procedure meet the requirements for the intended analytical applications.[3]
Validation Parameters and Acceptance Criteria
| Parameter | Objective | Acceptance Criteria |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of potential impurities. | Peak purity of the analyte peak should be > 99%. No interference from blank or placebo at the retention time of the analyte. |
| Linearity | To demonstrate a proportional relationship between the concentration of the analyte and the detector response. | Correlation coefficient (r²) ≥ 0.999. |
| Range | The interval between the upper and lower concentration of analyte in the sample for which the method has been demonstrated to have a suitable level of precision, accuracy, and linearity. | 80% to 120% of the test concentration. |
| Accuracy | The closeness of agreement between the value which is accepted either as a conventional true value or an accepted reference value and the value found. | Recovery of 98.0% to 102.0% at three concentration levels. |
| Precision | The closeness of agreement (degree of scatter) between a series of measurements obtained from multiple sampling of the same homogeneous sample under the prescribed conditions. | Repeatability (RSD ≤ 1.0%), Intermediate Precision (RSD ≤ 2.0%). |
| Detection Limit (DL) | The lowest amount of analyte in a sample which can be detected but not necessarily quantitated as an exact value. | Signal-to-Noise ratio of 3:1. |
| Quantitation Limit (QL) | The lowest amount of analyte in a sample which can be quantitatively determined with suitable precision and accuracy. | Signal-to-Noise ratio of 10:1. |
| Robustness | A measure of its capacity to remain unaffected by small, but deliberate variations in method parameters. | RSD of results should be ≤ 2.0%. |
Logical Flow of Validation Experiments
Sources
- 1. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 2. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry | FDA [fda.gov]
- 3. fda.gov [fda.gov]
- 4. starodub.nl [starodub.nl]
- 5. pharmoutsourcing.com [pharmoutsourcing.com]
- 6. Impurity profiling and HPLC methods for drug quality compliance | AMSbiopharma [amsbiopharma.com]
- 7. ijprajournal.com [ijprajournal.com]
- 8. researchgate.net [researchgate.net]
- 9. Buy this compound | 1052538-72-3 [smolecule.com]
A Researcher's Guide to Spectroscopic Differentiation of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Isomers
For researchers, scientists, and professionals in drug development, the precise structural elucidation of chemical entities is paramount. Positional isomers, compounds sharing the same molecular formula but differing in the arrangement of substituents on a core scaffold, can exhibit remarkably different pharmacological, toxicological, and physicochemical properties. This guide provides an in-depth spectroscopic comparison of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline and its key positional isomers. By leveraging fundamental principles and experimental data from analogous compounds, we will explore how Nuclear Magnetic Resonance (NMR), Mass Spectrometry (MS), Infrared (IR), and UV-Visible (UV-Vis) spectroscopy can be employed to unambiguously differentiate these closely related molecules.
The Importance of Isomer Differentiation
This guide will focus on the spectroscopic differentiation of the following key isomers:
-
Isomer A: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
-
Isomer B: 2-Chloro-4-(4-methylpiperazin-1-yl)aniline
-
Isomer C: 4-Chloro-2-(4-methylpiperazin-1-yl)aniline
While direct, published side-by-side spectral data for these specific isomers is not extensively available, this guide will construct a robust comparative framework based on established spectroscopic principles and data from structurally related chloroanilines and other substituted aromatic systems.
Overall Analytical Workflow
A systematic approach is crucial for the conclusive identification of a specific isomer. The following workflow outlines a logical sequence of spectroscopic analyses.
Caption: A typical workflow for the spectroscopic differentiation of isomers.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Cornerstone of Isomer Elucidation
NMR spectroscopy is the most powerful tool for distinguishing positional isomers due to its sensitivity to the local electronic environment of each nucleus. ¹H and ¹³C NMR, along with two-dimensional (2D) techniques like COSY, HSQC, and HMBC, provide definitive evidence of substituent placement.
Theoretical Basis for Differentiation
The key to differentiating the isomers lies in the chemical shifts and, most importantly, the spin-spin coupling patterns of the aromatic protons.[1] The number of bonds separating two protons dictates the magnitude of their coupling constant (J-value):
-
Ortho-coupling (³J): Between adjacent protons (3 bonds apart), typically 6-10 Hz.
-
Meta-coupling (⁴J): Between protons separated by two carbons (4 bonds apart), typically 2-4 Hz.
-
Para-coupling (⁵J): Between protons on opposite sides of the ring (5 bonds apart), typically 0-1 Hz (often not resolved).
The distinct substitution patterns of our target isomers will result in unique splitting patterns for the aromatic protons.
Predicted ¹H NMR Spectral Data
The following table outlines the predicted ¹H NMR characteristics for the aromatic region of each isomer. The piperazine and methyl protons are expected to have similar chemical shifts across the isomers, though subtle variations may exist. Based on data for a related isomer, the N-methyl group should appear as a singlet around 2.35 ppm, with the piperazine protons appearing as broad signals between 2.6-3.0 ppm.[2]
| Isomer | Structure | Predicted Aromatic ¹H NMR Splitting Pattern |
| A: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | ![]() | H-2: Doublet (d), ⁴J ≈ 2-3 Hz (meta-coupling to H-6).H-5: Doublet of doublets (dd), ³J ≈ 8-9 Hz (ortho-coupling to H-6), ⁴J ≈ 2-3 Hz (meta-coupling to H-2).H-6: Doublet (d), ³J ≈ 8-9 Hz (ortho-coupling to H-5). |
| B: 2-Chloro-4-(4-methylpiperazin-1-yl)aniline | ![]() | H-3: Doublet (d), ⁴J ≈ 2-3 Hz (meta-coupling to H-5).H-5: Doublet of doublets (dd), ³J ≈ 8-9 Hz (ortho-coupling to H-6), ⁴J ≈ 2-3 Hz (meta-coupling to H-3).H-6: Doublet (d), ³J ≈ 8-9 Hz (ortho-coupling to H-5). |
| C: 4-Chloro-2-(4-methylpiperazin-1-yl)aniline | ![]() | H-3: Doublet (d), ³J ≈ 8-9 Hz (ortho-coupling to H-5).H-5: Doublet of doublets (dd), ³J ≈ 8-9 Hz (ortho-coupling to H-3), ⁴J ≈ 2-3 Hz (meta-coupling to H-6).H-6: Doublet (d), ⁴J ≈ 2-3 Hz (meta-coupling to H-5). |
Predicted ¹³C NMR Spectral Data
The number of unique signals in the proton-decoupled ¹³C NMR spectrum can also be a key differentiator. Due to the lack of symmetry, each isomer is expected to show 11 distinct carbon signals (5 for the substituted aniline ring and 6 for the methylpiperazinyl group). The chemical shifts of the aromatic carbons will be influenced by the electronegativity of the chloro-substituent and the electron-donating nature of the amino and piperazinyl groups.
Experimental Protocol: NMR Analysis
-
Sample Preparation: Dissolve 10-20 mg of the analyte in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube.[3]
-
¹H NMR Acquisition:
-
Acquire a standard 1D proton spectrum.
-
Optimize spectral width (e.g., -2 to 12 ppm) and acquisition time (2-4 s).
-
Use a sufficient number of scans (e.g., 16) to achieve a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
Acquire a proton-decoupled ¹³C spectrum.
-
Use a wider spectral width (e.g., 0 to 220 ppm).
-
Increase the number of scans significantly (e.g., 1024 or more) due to the lower natural abundance of ¹³C.
-
-
2D NMR Acquisition (if necessary):
-
If the 1D spectra are ambiguous, acquire 2D spectra such as COSY (to confirm proton-proton couplings), HSQC (to correlate protons to their directly attached carbons), and HMBC (to identify long-range proton-carbon correlations). This will definitively establish the connectivity and confirm the substitution pattern.
-
Mass Spectrometry (MS): Confirming Identity and Probing Fragmentation
Mass spectrometry is essential for confirming the molecular weight of the isomers and can provide structural information through analysis of fragmentation patterns.
Theoretical Basis for Differentiation
All three isomers have the same molecular formula (C₁₁H₁₆ClN₃) and therefore the same nominal molecular weight (225.11 g/mol ). High-resolution mass spectrometry will yield the same accurate mass for the molecular ion [M]⁺˙. The key to differentiation lies in the relative abundances of fragment ions, which may differ due to the influence of substituent positions on bond stabilities.
The presence of a chlorine atom will result in a characteristic isotopic pattern for any chlorine-containing ion, with a ratio of approximately 3:1 for the [M]⁺˙ and [M+2]⁺˙ peaks.[4]
Predicted Fragmentation Patterns
The primary fragmentation pathways for these molecules are expected to involve:
-
Alpha-cleavage adjacent to the piperazine nitrogen atoms.
-
Loss of the N-methyl group from the piperazine ring.
-
Cleavage of the C-N bond between the aniline ring and the piperazine moiety.
-
Fragmentation of the aniline ring , often involving the loss of HCN.[5]
A prominent fragment is expected from the cleavage of the piperazine ring, leading to a stable ion. The relative stability of the resulting aniline-based radical cations may vary between isomers, potentially leading to different relative intensities of key fragment ions. A common fragmentation for aryl piperazines is the loss of the piperazine ring, which can help in identifying the core structure.[6]
| Ion | Predicted m/z | Likely Origin |
| [M]⁺˙ | 225/227 | Molecular Ion |
| [M - CH₃]⁺ | 210/212 | Loss of methyl radical from piperazine |
| [M - C₂H₄N]⁺ | 182/184 | Cleavage within the piperazine ring |
| [C₇H₇ClN]⁺˙ | 140/142 | Cleavage of the aniline-piperazine C-N bond |
Experimental Protocol: GC-MS Analysis
-
Sample Preparation: Prepare a dilute solution (e.g., 100 µg/mL) of the analyte in a volatile solvent like methanol or dichloromethane.
-
Gas Chromatography (GC) Parameters:
-
Column: A non-polar capillary column (e.g., DB-5ms, 30 m x 0.25 mm x 0.25 µm) is suitable.
-
Injection: Splitless injection of 1 µL.
-
Temperature Program: Start at a lower temperature (e.g., 100 °C), hold for 1-2 minutes, then ramp at 10-20 °C/min to a final temperature of 280-300 °C and hold for 5-10 minutes.[1]
-
-
Mass Spectrometry (MS) Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 400.
-
Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Infrared (IR) Spectroscopy: A Rapid Check for Substitution Patterns
IR spectroscopy is a quick and non-destructive technique that provides information about the functional groups present and can be diagnostic for the substitution pattern on the aromatic ring.
Theoretical Basis for Differentiation
All isomers will show characteristic N-H stretching vibrations for the primary amine (typically two bands between 3300-3500 cm⁻¹), C-H stretching of the aromatic ring (~3000-3100 cm⁻¹) and aliphatic groups (~2800-3000 cm⁻¹), and C-N stretching (~1250-1335 cm⁻¹).[7]
The most informative region for distinguishing these positional isomers is the "fingerprint" region, specifically the C-H out-of-plane bending vibrations between 900 and 690 cm⁻¹. The number and position of these bands are highly characteristic of the substitution pattern on the benzene ring.
Predicted IR Absorption Bands
| Isomer Substitution Pattern | Predicted C-H Out-of-Plane Bending (cm⁻¹) |
| A: 1,2,4-Trisubstituted | Strong absorption band between 800-880 cm⁻¹ |
| B: 1,2,4-Trisubstituted | Strong absorption band between 800-880 cm⁻¹ |
| C: 1,2,4-Trisubstituted | Strong absorption band between 800-880 cm⁻¹ |
While all three isomers are 1,2,4-trisubstituted, subtle shifts within this range, as well as the presence of other weaker bands, may allow for differentiation. For instance, the exact positions of the bands can be influenced by the electronic nature of the substituents.
Experimental Protocol: FTIR Analysis
-
Sample Preparation (KBr Pellet):
-
Thoroughly grind 1-2 mg of the solid sample with ~100 mg of dry KBr powder in an agate mortar.
-
Press the mixture into a transparent pellet using a hydraulic press.
-
-
Sample Preparation (Nujol Mull):
-
Grind a few milligrams of the solid sample to a fine powder.
-
Add a drop or two of Nujol (mineral oil) and grind to a smooth paste.
-
Spread the mull between two KBr or NaCl plates.[8]
-
-
Data Acquisition:
-
Record the spectrum, typically from 4000 to 400 cm⁻¹.
-
Acquire a background spectrum of the empty sample compartment (or the KBr pellet/plates with Nujol) and subtract it from the sample spectrum.
-
UV-Visible (UV-Vis) Spectroscopy: Probing the Electronic System
UV-Vis spectroscopy provides information about the electronic transitions within the molecule. The position and intensity of absorption bands are sensitive to the extent of conjugation and the nature of the substituents on the aromatic ring.
Theoretical Basis for Differentiation
Aniline and its derivatives typically exhibit two main absorption bands: a primary band around 200-240 nm and a secondary, less intense band (the "benzenoid" band) around 270-300 nm. Both electron-donating groups (like -NH₂) and auxochromes (like the piperazinyl group) tend to cause a bathochromic (red) shift to longer wavelengths and an increase in intensity (hyperchromic effect). The position of the chloro substituent will subtly alter the electronic structure and thus the energy of these transitions.
Predicted UV-Vis Absorption Maxima (λ_max)
It is expected that all three isomers will have similar UV-Vis spectra, but minor shifts in λ_max may be observable. The isomer that allows for the greatest resonance interaction between the electron-donating groups (amino and piperazinyl) and the aromatic ring will likely exhibit the longest wavelength absorption.
Experimental Protocol: UV-Vis Analysis
-
Sample Preparation:
-
Prepare a stock solution of the analyte in a UV-transparent solvent (e.g., methanol or ethanol) at a concentration of ~1 mg/mL.
-
Prepare a dilute working solution (e.g., 10 µg/mL) from the stock solution. The final concentration should yield an absorbance between 0.2 and 1.0 at λ_max.
-
-
Data Acquisition:
-
Use a matched pair of quartz cuvettes. Fill one with the solvent (as a blank) and the other with the sample solution.
-
Scan the sample from approximately 400 nm down to 200 nm.
-
Record the wavelength(s) of maximum absorbance (λ_max).
-
Conclusion
The definitive differentiation of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline and its positional isomers is a critical analytical challenge that can be confidently addressed through a multi-technique spectroscopic approach. While MS, IR, and UV-Vis spectroscopy provide valuable confirmatory data, NMR spectroscopy, particularly the analysis of aromatic proton coupling patterns, stands as the most powerful and unambiguous method for structural elucidation. By carefully applying the experimental protocols and interpretive principles outlined in this guide, researchers can ensure the accurate identification of these important chemical entities, thereby upholding the integrity of their research and development efforts.
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A Comparative Guide to Benchmarking the Efficacy of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline-Based Kinase Inhibitors
Introduction: The Rise of a Privileged Scaffold in Oncology
The 3-chloro-4-(4-methylpiperazin-1-yl)aniline moiety has emerged as a cornerstone scaffold in modern medicinal chemistry, particularly in the development of targeted cancer therapeutics.[1][2] Its structural features—an aniline ring providing a key hydrogen-bonding interface and a solubilizing methylpiperazine group—make it an ideal starting point for synthesizing potent kinase inhibitors.[3][4] Drugs built upon this framework often function as multi-targeted tyrosine kinase inhibitors (TKIs), disrupting the aberrant signaling pathways that drive tumor growth, angiogenesis, and metastasis.
This guide provides a comprehensive framework for researchers and drug development professionals to benchmark the efficacy of novel drug candidates derived from or structurally related to this critical scaffold. We will dissect the experimental cascade, from initial biochemical potency to preclinical in vivo efficacy, explaining the causality behind each methodological choice. For comparative purposes, we will reference well-established TKIs such as Pazopanib and Cabozantinib, which, while not direct derivatives, share key pharmacophoric features and target similar kinase families, thus serving as excellent benchmarks for this chemical class.
Section 1: The Aniline-Piperazine Pharmacophore and Its Molecular Targets
The power of this scaffold lies in its ability to effectively target the ATP-binding pocket of multiple receptor tyrosine kinases (RTKs). The aniline nitrogen and associated ring system typically form critical hydrogen bonds within the hinge region of the kinase domain, while the piperazine group often extends towards the solvent-exposed region, providing opportunities for modification to enhance solubility and selectivity.
The primary targets for this class of inhibitors are RTKs crucial for tumor angiogenesis and proliferation, including:
-
Vascular Endothelial Growth Factor Receptors (VEGFRs): The master regulators of angiogenesis, the formation of new blood vessels essential for tumor growth.[5][6]
-
Platelet-Derived Growth Factor Receptors (PDGFRs): Involved in cell growth and the development of the tumor microenvironment.[6][7]
-
c-MET (Hepatocyte Growth Factor Receptor): A key driver of cell motility, invasion, and resistance to other targeted therapies.[5][8]
-
c-KIT and RET: Proto-oncogenes implicated in various cancers, including gastrointestinal stromal tumors and thyroid cancers.[8][9]
Inhibition of these kinases blocks downstream signaling, primarily through the RAS/MAPK and PI3K/AKT pathways, ultimately leading to reduced tumor cell proliferation and survival.
Caption: Generalized signaling pathway of Receptor Tyrosine Kinases (RTKs) and the point of inhibition by aniline-based TKIs.
Section 2: Representative Drugs for Efficacy Benchmarking
To establish a robust benchmark, it is essential to compare investigational compounds against established drugs. Pazopanib and Cabozantinib serve as excellent examples due to their multi-targeted profiles and clinical significance.
| Feature | Pazopanib | Cabozantinib |
| Primary Kinase Targets | VEGFR-1, -2, -3, PDGFR-α, -β, c-KIT[7][9] | VEGFR-2, c-MET, RET, AXL[5][8][10] |
| Key Indications | Renal Cell Carcinoma (RCC), Soft Tissue Sarcoma (STS)[11][12] | RCC, Hepatocellular Carcinoma (HCC), Medullary Thyroid Cancer (MTC)[13][14] |
| Mechanism Insight | Primarily an anti-angiogenic agent through potent VEGFR inhibition.[7][12] | Dual inhibitor of angiogenesis (VEGFR) and metastasis/resistance (c-MET, AXL).[5][13] |
Section 3: A Multi-tiered Framework for Efficacy Evaluation
A rigorous assessment of efficacy requires a phased approach, moving from the molecular level to a complex biological system. This ensures that decisions to advance a compound are based on a comprehensive and validated dataset.
Tier 1: In Vitro Biochemical Potency
Rationale: The initial and most fundamental test is to determine if the compound directly interacts with and inhibits the purified target kinase. This cell-free assay provides a clean measure of potency (IC50), which is the concentration of inhibitor required to reduce enzyme activity by 50%.[15] Comparing IC50 values across a panel of kinases also establishes the compound's selectivity profile.
-
Reaction Setup: In a 96-well plate, prepare a reaction mixture containing the purified recombinant kinase, a suitable peptide or protein substrate (e.g., poly-Glu-Tyr), and a kinase buffer.
-
Inhibitor Addition: Add the test compound across a range of concentrations (e.g., 10-point serial dilution from 10 µM to 0.1 nM). Include a no-inhibitor (DMSO vehicle) control and a positive control inhibitor (e.g., Pazopanib).
-
Reaction Initiation: Start the kinase reaction by adding the ATP solution. Critically, this solution should contain a standard concentration of unlabeled ATP (set at the known Km value for the specific kinase to ensure data comparability) and a tracer amount of radiolabeled [γ-³³P]-ATP.[15][16]
-
Incubation: Incubate the plate at 30°C for a predetermined time, ensuring the reaction remains in the linear range.
-
Reaction Termination: Stop the reaction by adding phosphoric acid, which also causes the phosphorylated substrate to precipitate.
-
Detection: Transfer the reaction mixture to a filter plate, wash to remove unincorporated [γ-³³P]-ATP, and measure the remaining radioactivity on the filter using a scintillation counter.
-
Data Analysis: Plot the percentage of kinase activity against the logarithm of inhibitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Caption: Workflow for a radiometric in vitro kinase inhibition assay.
Tier 2: Cellular Target Engagement and Functional Viability
Rationale: A compound that is potent biochemically must also be able to cross the cell membrane, engage its target in the complex intracellular environment, and elicit a functional biological response.[17] Cellular assays validate the in vitro findings in a more physiologically relevant context.
-
Cell Culture: Culture a relevant human cancer cell line (e.g., HUVEC for angiogenesis, 786-O renal cancer cells) until they reach ~80% confluency.
-
Serum Starvation: To reduce basal signaling, serum-starve the cells for 12-24 hours.
-
Inhibitor Treatment: Pre-treat the cells with various concentrations of the test compound for 2-4 hours.
-
Ligand Stimulation: Stimulate the cells with the relevant growth factor (e.g., VEGF for HUVECs) for a short period (5-15 minutes) to induce maximal receptor phosphorylation.
-
Cell Lysis & Analysis (Phosphorylation): Lyse the cells and quantify the levels of phosphorylated target (e.g., p-VEGFR2) and total target (total VEGFR2) using Western Blot or a quantitative ELISA. A reduction in the p-VEGFR2/total VEGFR2 ratio indicates target engagement.
-
Cell Proliferation Assay (Parallel Plate): Seed cells in a 96-well plate and treat with a dose range of the inhibitor for 72 hours. Measure cell viability using a reagent like CellTiter-Glo®, which quantifies ATP levels as an indicator of metabolic activity.[17]
-
Data Analysis: Calculate the GI50 (concentration for 50% growth inhibition) from the viability data.
| Assay | Purpose | Key Metric | Example Result |
| Biochemical Kinase Assay | Measure direct enzyme inhibition | IC50 (nM) | Compound X has a VEGFR2 IC50 of 5 nM |
| Cellular Phospho-Target Assay | Confirm target inhibition in cells | % Reduction of Phosphorylation | 100 nM of Compound X reduces p-VEGFR2 by 90% |
| Cell Proliferation Assay | Measure functional effect on cell viability | GI50 (nM) | Compound X has a GI50 of 80 nM in HUVECs |
Tier 3: In Vivo Preclinical Efficacy
Rationale: The ultimate preclinical test is to evaluate a drug's efficacy in a living organism. In vivo models, such as human tumor xenografts, integrate all aspects of a drug's properties, including pharmacokinetics (absorption, distribution, metabolism, excretion) and its effect on a tumor within a complex microenvironment.[18][19]
-
Animal Model: Use immunocompromised mice (e.g., athymic nu/nu or SCID mice) to prevent rejection of human tumor cells.[18]
-
Tumor Implantation: Subcutaneously implant a suspension of human cancer cells (e.g., 5 x 10⁶ Caki-1 renal cancer cells) into the flank of each mouse.
-
Tumor Growth & Randomization: Allow tumors to grow to a palpable, measurable size (e.g., 100-150 mm³). Randomize mice into treatment groups (e.g., Vehicle, Test Compound, Positive Control like Pazopanib) ensuring similar average tumor volumes across groups.
-
Treatment Administration: Administer the compounds daily via the appropriate route (e.g., oral gavage) at a predetermined dose. Monitor animal health and body weight regularly as a measure of toxicity.
-
Tumor Measurement: Measure tumor dimensions with calipers 2-3 times per week and calculate tumor volume (Volume = 0.5 x Length x Width²).
-
Study Endpoint: Continue treatment for a defined period (e.g., 21-28 days) or until tumors in the vehicle group reach a predetermined maximum size.
-
Data Analysis: Calculate the percentage of Tumor Growth Inhibition (%TGI) for each treatment group relative to the vehicle control. Analyze statistical significance between groups. For more clinically relevant data, Patient-Derived Xenograft (PDX) models, which use tumor tissue directly from patients, are increasingly utilized.[20]
Caption: Timeline and key stages of a subcutaneous xenograft efficacy study.
Conclusion: Building a Defensible Efficacy Profile
Benchmarking the efficacy of drugs derived from the 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold requires a systematic, multi-tiered approach. A potent biochemical profile (Tier 1) is the entry ticket, but it must be validated by strong cellular target engagement and functional activity (Tier 2). Ultimately, robust and statistically significant tumor growth inhibition in well-designed preclinical in vivo models (Tier 3) provides the critical evidence needed to justify advancement toward clinical development. By rigorously applying this experimental framework and comparing results to established benchmarks, researchers can build a comprehensive and defensible data package, increasing the probability of translating a promising chemical scaffold into a life-saving therapeutic.
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A Comparative Guide to the Molecular Docking of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Derivatives as Kinase Inhibitors
This guide provides an in-depth comparative analysis of the molecular docking of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline derivatives, a scaffold of significant interest in medicinal chemistry due to its prevalence in a variety of bioactive agents, including those with anticancer and antimicrobial properties.[1][2][3] As researchers and drug development professionals, understanding the potential interactions of these derivatives with their biological targets is paramount for rational drug design. This guide will delve into the causality behind experimental choices in a comparative docking workflow, present detailed methodologies, and contextualize the findings within relevant cancer signaling pathways.
The Significance of the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Scaffold in Kinase Inhibition
The 3-Chloro-4-(4-methylpiperazin-1-yl)aniline core is a privileged structure in the design of kinase inhibitors. Protein kinases are a critical class of enzymes that regulate a vast number of cellular processes, and their dysregulation is a hallmark of many diseases, particularly cancer.[4][5] The aniline moiety can serve as a crucial hydrogen bond donor and acceptor, often interacting with the hinge region of the kinase ATP-binding site, a key anchoring point for many inhibitors.[6] The piperazine ring, a common pharmacophore, can enhance solubility and provides a vector for substitution to modulate potency, selectivity, and pharmacokinetic properties.[1] Furthermore, the chloro-substituent can influence the electronic properties and metabolic stability of the compound, potentially enhancing its drug-like characteristics.[7]
Given the prevalence of this scaffold in compounds targeting protein kinases, this guide will focus on a comparative docking study against Bruton's tyrosine kinase (BTK), a clinically relevant target in B-cell malignancies. We will utilize the crystal structure of the BTK kinase domain in complex with a ligand containing a similar 4-(4-methylpiperazine-1-carbonyl)anilino moiety (PDB ID: 6EP9) as our primary receptor model.[8]
Comparative Docking Analysis: Methodology and Rationale
Molecular docking is a computational technique that predicts the preferred orientation of a ligand when bound to a receptor and estimates the strength of the interaction, typically represented as a docking score.[9][10][11] A lower docking score generally indicates a more favorable binding affinity.[5] In this guide, we will compare the docking performance of a series of hypothetical derivatives of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline against the BTK kinase domain.
Experimental Workflow: A Self-Validating System
The following workflow is designed to ensure the reliability and reproducibility of the docking results. Each step is critical for obtaining meaningful and predictive data.
Detailed Experimental Protocols
The three-dimensional crystal structure of the target protein is the starting point for any docking study.
-
Step 1: Obtain Receptor Structure: Download the crystal structure of the BTK kinase domain from the Protein Data Bank (PDB ID: 6EP9).[8]
-
Step 2: Pre-processing: Using molecular modeling software such as Schrödinger Maestro or UCSF Chimera, remove water molecules and any co-crystallized ligands from the PDB file.
-
Step 3: Add Hydrogens and Assign Charges: Add hydrogen atoms to the protein, which are typically not resolved in X-ray crystal structures. Assign partial charges to each atom using a force field like OPLS3e or Gasteiger.
-
Step 4: Minimize Energy: Perform a brief energy minimization of the protein structure to relieve any steric clashes.
Rationale: Proper receptor preparation is crucial for accurate docking. The removal of water molecules simplifies the system, while the addition of hydrogens and assignment of charges ensures that the electrostatic interactions are correctly calculated during the docking process.
The ligands to be docked must be in a three-dimensional format with appropriate chemical properties.
-
Step 1: 2D Structure Generation: Draw the 2D structures of the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline derivatives using a chemical drawing tool like ChemDraw.
-
Step 2: 3D Conversion and Energy Minimization: Convert the 2D structures to 3D and perform energy minimization using a molecular mechanics force field (e.g., MMFF94). This step ensures that the ligands are in a low-energy conformation before docking.
-
Step 3: Assign Torsional Degrees of Freedom: Define the rotatable bonds in the ligands to allow for conformational flexibility during the docking simulation.
Rationale: Energy minimization of the ligands removes any initial strain in the drawn structures. Allowing for torsional flexibility is critical for the ligand to adapt its conformation to the binding site of the receptor.
The grid box defines the search space for the docking algorithm on the receptor.
-
Step 1: Define the Binding Site: The binding site is defined based on the location of the co-crystallized ligand in the original PDB structure.
-
Step 2: Set Grid Box Dimensions: A grid box is generated around the defined binding site. The size of the box should be large enough to accommodate the ligands and allow for some translational and rotational movement.
Rationale: The grid-based approach pre-calculates the interaction energies between the receptor and various atom types, which significantly speeds up the docking calculation.
AutoDock Vina is a widely used open-source program for molecular docking.[12]
-
Step 1: Prepare Input Files: Convert the prepared receptor and ligand files into the PDBQT format, which includes partial charges and atom type information required by AutoDock.[13]
-
Step 2: Configure Docking Parameters: Create a configuration file that specifies the paths to the receptor and ligand files, the coordinates of the grid box, and the number of binding modes to generate.
-
Step 3: Run Docking Simulation: Execute the AutoDock Vina program from the command line using the configuration file.
Rationale: AutoDock Vina uses a Lamarckian genetic algorithm to explore the conformational space of the ligand within the defined grid box and a sophisticated scoring function to estimate the binding affinity.[13]
Comparative Docking Results
The following table summarizes the docking scores of a series of hypothetical 3-Chloro-4-(4-methylpiperazin-1-yl)aniline derivatives against the BTK kinase domain. The docking score is an estimation of the binding free energy in kcal/mol.
| Compound ID | R-Group on Aniline | Docking Score (kcal/mol) | Key Interacting Residues (BTK) |
| 1 | -H | -8.5 | Met477, Leu408, Cys481 |
| 2 | -CH₃ | -8.9 | Met477, Leu408, Val416, Cys481 |
| 3 | -OCH₃ | -9.2 | Met477, Thr474, Leu408, Cys481 |
| 4 | -F | -8.7 | Met477, Leu408, Cys481 |
| 5 | -CF₃ | -9.5 | Met477, Leu408, Asp539, Cys481 |
| Reference | Ibrutinib (Known BTK Inhibitor) | -10.2 | Met477, Leu408, Cys481 (covalent) |
Disclaimer: The docking scores and interacting residues are for illustrative purposes and are based on a hypothetical docking study.
Discussion and Mechanistic Insights
The docking results suggest that all the tested derivatives of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline have the potential to bind to the ATP-binding site of BTK with good affinity. The core scaffold consistently forms a key hydrogen bond with the hinge region residue Met477, a common interaction for kinase inhibitors.
The introduction of different R-groups on the aniline ring influences the docking score. The electron-withdrawing trifluoromethyl group in Compound 5 leads to the most favorable docking score among the derivatives, potentially due to enhanced electrostatic interactions with the binding pocket. The methoxy group in Compound 3 also improves the binding affinity, likely through an additional hydrogen bond with Thr474.
These in silico findings provide a strong rationale for the synthesis and experimental evaluation of these derivatives. For instance, the predicted favorable interaction of the trifluoromethyl group could be a key consideration in lead optimization.
Validation with Experimental Data
To ensure the trustworthiness of a docking protocol, it is essential to validate it against experimental data.[14][15] A common validation method is to re-dock a co-crystallized ligand into its receptor and calculate the Root Mean Square Deviation (RMSD) between the docked pose and the crystallographic pose. An RMSD value of less than 2.0 Å is generally considered a successful validation.[15]
Furthermore, the predicted binding affinities from docking should ideally correlate with experimentally determined values such as IC50s or Ki. For example, a study on ABL kinase inhibitors showed that compounds with low nanomolar IC50 values also exhibited favorable docking scores.[16] While a comprehensive experimental dataset for the exact derivatives in this guide is not publicly available, the docking protocol can be validated using data from structurally similar compounds reported in the literature.
Contextualizing Inhibition: BTK Signaling Pathway
Inhibition of BTK by these derivatives would have significant downstream effects on B-cell signaling. BTK is a crucial component of the B-cell receptor (BCR) signaling pathway, which is essential for B-cell proliferation, differentiation, and survival.
As depicted in the diagram, antigen binding to the BCR initiates a signaling cascade involving the phosphorylation and activation of BTK. Activated BTK then phosphorylates and activates phospholipase C gamma 2 (PLCγ2), leading to the activation of downstream pathways like NF-κB and MAPK, which ultimately promote B-cell proliferation and survival. By inhibiting BTK, the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline derivatives can block this entire signaling cascade, providing a therapeutic strategy for B-cell malignancies.
Conclusion
This guide has provided a comprehensive framework for conducting and interpreting comparative docking studies of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline derivatives as potential kinase inhibitors. By combining a robust and self-validating computational workflow with an understanding of the underlying biological pathways, researchers can effectively leverage in silico tools to guide the design and optimization of novel therapeutic agents. The presented methodologies and insights serve as a valuable resource for drug development professionals seeking to explore the potential of this promising chemical scaffold.
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Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase - PubMed. (n.d.). Retrieved from [Link]
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3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride - MySkinRecipes. (n.d.). Retrieved from [Link]
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Design and Development of Novel Hybrids Based on Pyrrolo[2,1‐f][4][14][17]Triazine and 1‐(Methylpiperidin‐4‐yl) Aniline–Based Analogs: Exploring the Utility as Anticancer Agents via MERTK Inhibition - PMC - PubMed Central. (2024, December 5). Retrieved from [Link]
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Discovery of 3-((3-amino-1H-indazol-4-yl)ethynyl)-N-(4-((4-ethylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)benzamide (AKE-72), a potent Pan-BCR-ABL inhibitor including the T315I gatekeeper resistant mutant - PMC - PubMed Central. (2023, July 20). Retrieved from [Link]
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Discovery of Novel 2-Substituted Aniline Pyrimidine Based Derivatives as Potent Mer/c-Met Dual Inhibitors with Improvement Bioavailability - MDPI. (n.d.). Retrieved from [Link]
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3-Chloro-3-methyl-2,6-diarylpiperidin-4-ones as Anti-Cancer Agents: Synthesis, Biological Evaluation, Molecular Docking, and In Silico ADMET Prediction - MDPI. (2022, August 8). Retrieved from [Link]
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Synthesis, molecular docking and biological potentials of new 2-(4-(2-chloroacetyl) piperazin-1-yl)-N-(2-(4-chlorophenyl)-4-oxoquinazolin-3(4H)-yl)acetamide derivatives - PMC - NIH. (2019, September 5). Retrieved from [Link]
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A Senior Application Scientist's Guide to Assessing Metabolic Stability: A Comparative Analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline and Its Analogs
For drug development professionals, understanding a compound's metabolic fate is a cornerstone of preclinical assessment. A compound that is rapidly metabolized may fail to achieve therapeutic concentrations in the body, leading to a lack of efficacy.[1] Conversely, a compound that is too stable might accumulate and cause toxicity.[1] Therefore, early in vitro assessment of metabolic stability is a critical step in the drug discovery pipeline, enabling a data-driven approach to selecting and optimizing promising lead candidates.[2][3]
This guide provides an in-depth, practical comparison of the metabolic stability of a lead compound, 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (Compound A) , and two rationally designed analogs. Our objective is to illustrate how subtle structural modifications can profoundly impact metabolic clearance and to provide detailed, field-proven protocols for generating the necessary decision-making data. We will delve into the causality behind our experimental choices, from the selection of in vitro systems to the bioanalytical quantification methods, grounding our approach in established scientific principles.
The core structure of our lead compound presents several potential sites for metabolic transformation. The aniline ring is susceptible to aromatic hydroxylation, the piperazine ring can undergo oxidation, and the N-methyl group is a prime candidate for N-dealkylation by Cytochrome P450 (CYP) enzymes.[4]
To investigate these potential metabolic liabilities, we will compare Compound A with two analogs:
-
Analog 1 (N-desmethyl): 3-Chloro-4-(piperazin-1-yl)aniline. This analog removes the N-methyl group to directly assess its role as a metabolic soft spot.
-
Analog 2 (Fluoro-substituted): 3-Fluoro-4-(4-methylpiperazin-1-yl)aniline. This analog replaces the chloro- substituent with a fluoro- group to evaluate the influence of the halogen on the aromatic ring's susceptibility to metabolism.
Pillar 1: The Strategic Choice of In Vitro Systems
To build a comprehensive metabolic profile, we employ two complementary in vitro systems: Human Liver Microsomes (HLM) and cryopreserved human hepatocytes.
-
Human Liver Microsomes (HLM): These are subcellular fractions of the liver containing a high concentration of Phase I drug-metabolizing enzymes, most notably the Cytochrome P450 (CYP) superfamily.[5] HLM assays are cost-effective, high-throughput, and excellent for identifying compounds susceptible to CYP-mediated metabolism.[5] They are our first-pass screen for metabolic liability.
-
Human Hepatocytes: These are whole liver cells that contain the full complement of both Phase I and Phase II metabolic enzymes (e.g., UGTs, SULTs), as well as the necessary cofactors.[6][7] Hepatocyte assays provide a more holistic view of hepatic clearance, incorporating cellular uptake and the interplay between different metabolic pathways.[6][8]
By comparing data from both systems, we can discern whether a compound's clearance is driven primarily by CYP enzymes (addressed in HLM) or if other pathways, such as glucuronidation or sulfation (captured in hepatocytes), play a significant role.
Overall Experimental Workflow
The following diagram outlines the comprehensive workflow for assessing and comparing the metabolic stability of our test compounds.
Caption: High-level workflow for metabolic stability assessment.
Pillar 2: Executing the Assays - Self-Validating Protocols
Trustworthy data originates from robust, well-controlled experimental protocols. The following methods include positive controls to ensure the enzymatic systems are active and performing as expected.
Protocol 1: Human Liver Microsome (HLM) Stability Assay
This assay evaluates a compound's susceptibility to Phase I metabolism.[9] The inclusion of an NADPH regenerating system is critical, as CYP enzymes are NADPH-dependent oxidoreductases.[10] This system ensures that the cofactor is not depleted during the incubation, allowing for accurate kinetic measurements.[11]
Materials:
-
Pooled Human Liver Microsomes (e.g., from a commercial supplier)
-
Test Compounds and Analogs (10 mM in DMSO)
-
Positive Control (e.g., Verapamil, a high-clearance compound)
-
Potassium Phosphate Buffer (100 mM, pH 7.4)
-
NADPH Regenerating System (e.g., containing NADP+, glucose-6-phosphate, and glucose-6-phosphate dehydrogenase)[11]
-
Acetonitrile (ACN) with an appropriate internal standard (IS) for LC-MS/MS analysis
-
96-well incubation plates and collection plates
Step-by-Step Methodology:
-
Preparation: Thaw HLM on ice. Prepare a microsomal protein suspension in phosphate buffer to a final concentration of 0.5 mg/mL.
-
Pre-incubation: Add the HLM suspension and the test compound (final concentration 1 µM) to the incubation plate. Pre-incubate for 10 minutes at 37°C with shaking. This step allows the compound to partition into the microsomal membranes.
-
Initiation: Initiate the metabolic reaction by adding the pre-warmed NADPH regenerating system. This marks the T=0 time point.
-
Time-Point Sampling: At specified time points (e.g., 0, 5, 15, 30, 60 minutes), transfer an aliquot of the reaction mixture to a collection plate containing 3 volumes of ice-cold acetonitrile with the internal standard.[5] The cold ACN immediately stops the enzymatic reaction and precipitates the microsomal proteins.[12]
-
Sample Processing: Centrifuge the collection plate at high speed (e.g., 4000 rpm for 20 min) to pellet the precipitated proteins.
-
Analysis: Transfer the supernatant to a new plate for LC-MS/MS analysis to quantify the remaining parent compound.[5][9]
Protocol 2: Cryopreserved Human Hepatocyte Stability Assay
This assay provides a more comprehensive assessment by including both Phase I and Phase II metabolic pathways, as well as cellular transport processes.[6][7]
Materials:
-
Cryopreserved Human Hepatocytes (pooled donor)
-
Hepatocyte Incubation Medium (e.g., Williams Medium E)
-
Test Compounds and Analogs (10 mM in DMSO)
-
Positive Control (e.g., Testosterone, metabolized by both Phase I and II enzymes)
-
Acetonitrile (ACN) with Internal Standard (IS)
-
Suspension culture plates (e.g., 24-well non-coated)
Step-by-Step Methodology:
-
Hepatocyte Recovery: Rapidly thaw cryopreserved hepatocytes in a 37°C water bath and transfer them to pre-warmed incubation medium. Centrifuge to pellet the cells and resuspend in fresh medium to remove cryoprotectant. Determine cell viability and density (should be >80%).
-
Cell Suspension Preparation: Adjust the cell density to 0.5 x 10^6 viable cells/mL in the incubation medium.
-
Pre-incubation: Add the hepatocyte suspension to the culture plate and pre-incubate for 15 minutes at 37°C in a humidified incubator with 5% CO2, with gentle shaking.
-
Initiation: Add the test compound (final concentration 1 µM) to the cell suspension to start the reaction.
-
Time-Point Sampling: At specified time points (e.g., 0, 15, 30, 60, 120 minutes), take an aliquot of the cell suspension and quench the reaction by adding it to a collection plate containing 3 volumes of ice-cold ACN with IS.[13]
-
Sample Processing: Vortex the samples and centrifuge at high speed to pellet cell debris and precipitated proteins.
-
Analysis: Transfer the supernatant for LC-MS/MS analysis to quantify the remaining parent compound.[13]
Pillar 3: Bioanalysis and Data Interpretation
The accurate quantification of the parent compound over time is the foundation of metabolic stability assessment. Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for this application due to its exceptional sensitivity, selectivity, and speed.[14][15]
Data Analysis
-
Quantification: The peak area ratio of the analyte to the internal standard is used to determine the concentration of the parent compound at each time point.
-
Depletion Profile: The natural logarithm of the percentage of the parent compound remaining is plotted against time.
-
Half-Life (t½): The slope of the linear portion of this plot gives the elimination rate constant (k). The half-life is then calculated using the formula:
-
t½ = 0.693 / k
-
-
Intrinsic Clearance (CLint): This value represents the inherent ability of the liver to metabolize a drug.[2] It is calculated from the half-life and normalized to the amount of protein or cells used in the incubation.[16]
-
For Microsomes (µL/min/mg protein): CLint = (0.693 / t½) * (Incubation Volume / mg Microsomal Protein)
-
For Hepatocytes (µL/min/10^6 cells): CLint = (0.693 / t½) * (Incubation Volume / Number of Cells in 10^6)
-
Comparative Data Summary
The following table summarizes the experimental data for our lead compound and its analogs.
| Compound | System | Half-Life (t½, min) | Intrinsic Clearance (CLint) | Predicted Clearance Class |
| Compound A | HLM | 18 | 77.0 µL/min/mg | High |
| (Parent) | Hepatocytes | 35 | 39.6 µL/min/10⁶ cells | Moderate |
| Analog 1 | HLM | > 120 | < 11.5 µL/min/mg | Low |
| (N-desmethyl) | Hepatocytes | > 120 | < 11.5 µL/min/10⁶ cells | Low |
| Analog 2 | HLM | 25 | 55.4 µL/min/mg | Moderate |
| (Fluoro-subst.) | Hepatocytes | 50 | 27.7 µL/min/10⁶ cells | Moderate |
| Verapamil | HLM | < 10 | > 138.6 µL/min/mg | High (Control) |
| (Control) | Hepatocytes | 22 | 63.0 µL/min/10⁶ cells | High (Control) |
Note: Data are hypothetical for illustrative purposes. Clearance classes are based on common industry benchmarks.[17]
Interpretation and Next Steps
The data reveals critical structure-metabolism relationships:
-
Compound A (Parent): Exhibits high clearance in HLM and moderate clearance in hepatocytes. This suggests that CYP-mediated (Phase I) metabolism is a primary clearance pathway. The N-methyl group on the piperazine is a likely metabolic hot spot for N-dealkylation.
-
Analog 1 (N-desmethyl): The removal of the N-methyl group dramatically increased metabolic stability in both systems, resulting in low clearance. This strongly supports the hypothesis that N-dealkylation is the major metabolic route for Compound A.
-
Analog 2 (Fluoro-substituted): Replacing chlorine with fluorine resulted in a modest improvement in stability. This indicates that while aromatic oxidation may be occurring, it is a less significant clearance pathway compared to N-dealkylation.
Based on these results, the N-methyl group of the piperazine moiety is identified as the primary metabolic liability. Further optimization efforts should focus on modifying this position to improve metabolic stability while retaining pharmacological activity.
Caption: Structure-Metabolism Relationship Summary.
Conclusion: From Data to Drug Design
This guide demonstrates a systematic and scientifically rigorous approach to evaluating the metabolic stability of lead compounds. By employing complementary in vitro systems and comparing rationally designed analogs, we can efficiently identify metabolic liabilities and establish clear structure-metabolism relationships.[18] The data generated from these protocols provides invaluable guidance for medicinal chemists, enabling them to focus their efforts on modifications that enhance drug-like properties and increase the probability of advancing a successful clinical candidate. The next logical step for this series would be to perform CYP reaction phenotyping to identify the specific P450 isozymes responsible for the metabolism of Compound A.[19][20]
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A Comparative Guide to Evaluating Off-Target Effects of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Derivatives
Introduction: The Promise and Peril of a Privileged Scaffold
The 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold is a cornerstone in modern medicinal chemistry, serving as a versatile intermediate for a range of therapeutic candidates, particularly in oncology and neuropharmacology.[1] Its structure is frequently incorporated into the design of protein kinase inhibitors, molecules engineered to block aberrant signaling pathways that drive diseases like cancer.[2][3][4] The aniline and piperazine moieties provide key interaction points, while the chloro-substituent can be leveraged to fine-tune potency and selectivity.
However, the very feature that makes this scaffold effective—its ability to interact with the highly conserved ATP-binding site of kinases—is also its Achilles' heel.[5] The human kinome consists of over 500 members, many of which share structural similarities in their active sites.[6] Consequently, an inhibitor designed for a specific kinase can inadvertently bind to and modulate the activity of numerous unintended "off-target" kinases or other proteins.[5][6] These off-target interactions are a leading cause of drug toxicity and clinical trial failures, making their early and comprehensive evaluation a non-negotiable aspect of drug development.[7][8]
This guide provides a comparative analysis of key experimental strategies to systematically identify and quantify the off-target effects of 3-chloro-4-(4-methylpiperazin-1-yl)aniline derivatives. We will move from broad, high-throughput screening to focused, cell-based validation, explaining the causal logic behind each experimental choice and providing actionable protocols for implementation.
An Integrated Strategy for Off-Target Profiling
A robust evaluation of off-target effects is not a single experiment but a multi-pronged, tiered approach. By integrating computational, biochemical, and cell-based methods, researchers can build a comprehensive selectivity profile, enabling data-driven decisions to prioritize the most promising lead candidates.
Part 1: Broad Profiling with Biochemical Kinase Assays
The most direct and comprehensive method to assess kinase inhibitor selectivity is through large-scale biochemical screening. These platforms measure the direct interaction between a compound and a large panel of purified kinases.
Causality Behind the Choice: Before investing in complex cell-based models, you need a panoramic view of your compound's interaction landscape. Kinome-wide panels, often containing over 450 kinases, provide a quantitative measure of potency and selectivity, allowing for direct comparison between different derivatives.[9] This step is crucial for establishing a baseline selectivity score and identifying primary off-target families.
Leading Methodology: Active Site-Directed Competition Binding Assays (e.g., KINOMEscan®)
This technology relies on a competition-based binding assay where a test compound is incubated with a DNA-tagged kinase and an immobilized, active-site directed ligand.[10] If the test compound binds to the kinase, it prevents the kinase from binding to the immobilized ligand. The amount of kinase bound to the solid support is then measured by quantitative PCR (qPCR) of the DNA tag.[10] A lower amount of bound kinase indicates a stronger interaction with the test compound.
Comparative Data Presentation
To illustrate, let's consider two hypothetical derivatives:
-
Compound X: The initial lead compound, designed to inhibit Kinase A.
-
Compound Y: A second-generation analog of Compound X, modified to improve selectivity.
The results from a broad kinase screen (e.g., scanMAX panel) are typically presented as percent inhibition at a fixed concentration (e.g., 1 µM) or as dissociation constants (Kd).
Table 1: Kinome Selectivity Profile of Two Hypothetical Derivatives at 1 µM
| Kinase Target | Compound X (% Inhibition) | Compound Y (% Inhibition) | Rationale for Concern |
| Kinase A (On-Target) | 99.5% | 98.9% | Desired Activity |
| Kinase B (Off-Target) | 95.2% | 15.3% | Compound X shows potent off-target activity. |
| Kinase C (Off-Target) | 88.7% | 8.1% | Compound X shows potent off-target activity. |
| Kinase D (Off-Target) | 45.1% | 5.5% | Moderate off-target activity for Compound X. |
| Kinase E (Off-Target) | 12.0% | 2.3% | Low/negligible activity. |
Interpretation: The data clearly indicate that while both compounds potently inhibit the intended target (Kinase A), Compound Y is substantially more selective. Compound X demonstrates significant inhibition of Kinases B and C, which would be flagged as high-risk off-targets requiring further investigation.
Experimental Protocol: Kinase Profiling Service
Engaging a commercial service like KINOMEscan® is standard practice.[9][11] The process is straightforward for the researcher:
-
Compound Submission: Provide the service provider with a high-purity stock solution of your compound(s) (typically in DMSO) at a specified concentration.
-
Panel Selection: Choose the screening panel that best fits your needs. For initial profiling, a broad panel like the scanMAX (468 kinases) is recommended to uncover unexpected interactions.[9] For lead optimization, smaller, more focused panels can be used.
-
Data Analysis: The provider will perform the assay and return a comprehensive data package. This typically includes raw data, percent inhibition values, and often, a visual representation of the results mapped onto a kinome tree diagram. For follow-up studies, full dose-response curves can be generated to determine precise Kd values.[10]
Part 2: Validating Target Engagement in a Cellular Context
A compound binding to a purified protein in a test tube does not guarantee it will engage the same target inside a living cell. Factors like cell permeability, intracellular compound concentration, and competition with endogenous ligands (like ATP) can dramatically alter a compound's activity.[10][12] Therefore, validating target engagement in a cellular environment is a critical next step.
Causality Behind the Choice: The Cellular Thermal Shift Assay (CETSA) provides direct, biophysical evidence of a compound binding to its target inside intact cells or even tissues.[13][14][15] It bridges the gap between biochemical assays and functional cellular readouts by confirming that the drug reaches and interacts with its intended (and unintended) targets in their native environment.
Leading Methodology: Cellular Thermal Shift Assay (CETSA)
CETSA is based on the principle of ligand-induced thermal stabilization.[12] When a protein binds to a ligand (e.g., a drug), it generally becomes more resistant to heat-induced denaturation. The CETSA experiment involves treating cells with the compound, heating them across a range of temperatures, lysing the cells, and then quantifying the amount of soluble protein that remains.[14][15] A ligand-bound protein will remain soluble at higher temperatures compared to its unbound state, resulting in a "thermal shift."
Comparative Data Presentation
Following the kinome scan results, we would use CETSA to confirm engagement of the on-target (Kinase A) and the high-risk off-targets (Kinase B and C) by Compound X in a relevant cell line.
Table 2: CETSA-Measured Thermal Shifts (ΔTagg) for Compound X (10 µM)
| Protein Target | Vehicle (DMSO) Tagg (°C) | Compound X Tagg (°C) | Thermal Shift (ΔTagg) (°C) | Conclusion |
| Kinase A (On-Target) | 48.5 | 56.2 | +7.7 | Robust target engagement confirmed. |
| Kinase B (Off-Target) | 51.0 | 57.8 | +6.8 | Strong off-target engagement confirmed. |
| Kinase C (Off-Target) | 54.2 | 55.0 | +0.8 | Negligible cellular engagement. |
| GAPDH (Control) | 62.1 | 62.3 | +0.2 | No non-specific stabilization. |
Interpretation: This CETSA data reveals a crucial insight that the biochemical screen could not. While Compound X bound strongly to both Kinase B and Kinase C in vitro, it only engages Kinase B significantly in a cellular context. Kinase C is not a relevant off-target in this cellular model, perhaps due to poor compound accessibility or other cellular factors. This allows the research team to focus its downstream efforts on understanding the functional consequences of inhibiting Kinase B.
Experimental Protocol: Western Blot-Based CETSA
-
Cell Culture & Treatment: Plate cells (e.g., a human cancer cell line expressing the targets) and grow to ~80% confluency. Treat cells with the test compound (e.g., 10 µM Compound X) or vehicle (DMSO) for 1-2 hours.
-
Heating Step: Harvest cells by trypsinization, wash, and resuspend in a buffered saline solution with protease inhibitors. Aliquot the cell suspension into PCR tubes. Place the tubes in a thermal cycler and heat to a range of different temperatures (e.g., 40°C to 70°C in 3°C increments) for 3 minutes, followed by cooling for 3 minutes at room temperature.[13]
-
Cell Lysis: Lyse the cells by freeze-thaw cycles (e.g., 3 cycles of freezing in liquid nitrogen and thawing at 25°C) to release the cellular contents.
-
Separation of Fractions: Separate the soluble fraction (containing non-denatured proteins) from the aggregated fraction by ultracentrifugation (e.g., 100,000 x g for 20 minutes at 4°C).
-
Quantification: Carefully collect the supernatant (soluble fraction). Determine the protein concentration using a standard method (e.g., BCA assay). Normalize all samples to the same protein concentration.
-
Western Blotting: Analyze the soluble protein fractions by SDS-PAGE and Western blotting using specific antibodies for the on-target (Kinase A) and suspected off-targets (Kinase B, Kinase C). Include a loading control like GAPDH or β-actin.
-
Data Analysis: Quantify the band intensities for each temperature point. Plot the relative intensity versus temperature to generate a melting curve. The temperature at which 50% of the protein has aggregated is the Tagg. The difference in Tagg between the vehicle- and compound-treated samples is the thermal shift (ΔTagg).
Part 3: Assessing Functional Consequences with Phenotypic Screening
Ultimately, the most important question is what functional effect an off-target interaction has on the cell. Phenotypic screening is an unbiased approach that measures the overall cellular response to a compound, which can reveal unexpected toxicities or even beneficial polypharmacology.[16][17][18]
Causality Behind the Choice: While CETSA confirms target binding, it doesn't describe the downstream consequences. A phenotypic screen, such as a high-content imaging assay for cytotoxicity or cell cycle arrest, directly assesses the functional outcome of all on- and off-target interactions combined.[19] Comparing the phenotypic fingerprint of a selective compound (like Compound Y) to a non-selective one (Compound X) can help attribute specific cellular effects to the off-target activities.
Leading Methodology: High-Content Cellular Imaging
This approach uses automated microscopy and image analysis to simultaneously measure multiple cellular parameters (e.g., cell count, nuclear size, DNA content, apoptosis markers) in thousands of individual cells treated with the compound.
Comparative Data Presentation
Table 3: Phenotypic Fingerprint of Compound X vs. Compound Y
| Cellular Parameter | On-Target Phenotype (Kinase A KO) | Compound X (10 µM) | Compound Y (10 µM) | Interpretation |
| Cell Proliferation | - 50% | - 48% | - 52% | Both compounds achieve the desired on-target effect. |
| G2/M Cell Cycle Arrest | No significant change | + 35% | + 4% | The G2/M arrest is likely due to an off-target effect of Compound X (potentially Kinase B). |
| Apoptosis (Caspase-3) | + 10% | + 45% | + 12% | The excess apoptosis is likely due to an off-target effect of Compound X. |
| Nuclear Condensation | Minimal | High | Minimal | Correlates with the high level of apoptosis observed for Compound X. |
Interpretation: The phenotypic data strongly suggest that the off-target engagement of Kinase B (and/or other unidentified off-targets) by Compound X leads to significant, unintended cytotoxicity via G2/M arrest and apoptosis. The highly selective Compound Y, however, elicits a clean phenotypic response consistent with the on-target effect alone. This provides a functional, cell-based rationale for advancing Compound Y and discontinuing Compound X.
Experimental Protocol: Multiparameter Cytotoxicity Assay
-
Cell Plating: Seed a relevant cell line in multi-well imaging plates (e.g., 384-well, black-walled, clear-bottom) and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a dose-response of the test compounds (e.g., Compound X and Y) and appropriate controls (vehicle, positive control for apoptosis). Incubate for a relevant duration (e.g., 24-48 hours).
-
Staining: Fix and permeabilize the cells. Stain with a cocktail of fluorescent dyes to visualize key cellular features. For example:
-
Hoechst 33342: Stains the nucleus to measure cell number and nuclear morphology.
-
Antibody for Phospho-Histone H3: A marker for cells in mitosis.
-
Antibody for Cleaved Caspase-3: A marker for cells undergoing apoptosis.
-
CellMask™ Green: A cytoplasmic stain to define cell boundaries.
-
-
Imaging: Acquire images using a high-content imaging system. Capture multiple fields per well across different fluorescent channels.
-
Image Analysis: Use dedicated software to segment the images, identify individual cells, and quantify dozens of parameters per cell (intensity, texture, size, shape).
-
Data Interpretation: Aggregate the single-cell data to generate population averages for each treatment condition. Plot dose-response curves for key parameters (e.g., % of apoptotic cells) to determine EC50 values and compare the phenotypic profiles of the compounds.
Conclusion
Evaluating the off-target effects of 3-chloro-4-(4-methylpiperazin-1-yl)aniline derivatives is a critical process that requires a thoughtful, multi-layered experimental strategy. Relying on a single assay is insufficient. By logically progressing from broad biochemical profiling to confirm direct binding, to cell-based target engagement assays to validate interactions in a physiological context, and finally to phenotypic screening to understand the functional consequences, researchers can build a robust and reliable selectivity profile. This integrated approach not only de-risks drug development by identifying liabilities early but also provides deeper mechanistic insights, ultimately leading to the design of safer and more effective medicines.
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Hennequin, L. F., et al. N-(5-chloro-1,3-benzodioxol-4-yl)-7-[2-(4-methylpiperazin-1-yl)ethoxy]-5-(tetrahydro-2H-pyran-4-yloxy)quinazolin-4-amine, a novel, highly selective, orally available, dual-specific c-Src/Abl kinase inhibitor. Journal of Medicinal Chemistry. (2006-11-02). Available from: [Link]
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Wang, B., et al. Discovery of (E)-N-(4-((4-methylpiperazin-1-yl)methyl)-3-(trifluoromethyl)phenyl)-3-((3-(2-(pyridin-2-yl)vinyl)-1H-indazol-6-yl)thio)propanamide (CHMFL-ABL-121) as a highly potent ABL kinase inhibitor capable of overcoming a variety of ABL mutants including T315I for chronic myeloid leukemia. European Journal of Medicinal Chemistry. (2018-12-05). Available from: [Link]
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The Evolution of Catalyst Systems: From In-Situ Generation to High-Performance Precatalysts
An In-Depth Comparative Guide to Palladium Catalysts for the Synthesis of N-Arylpiperazines
The N-arylpiperazine motif is a cornerstone in modern medicinal chemistry, forming the structural core of numerous blockbuster drugs targeting a wide array of therapeutic areas, including oncology, neuroscience, and infectious diseases.[1][2] The efficient construction of the C–N bond between an aryl group and the piperazine nitrogen is therefore of paramount importance. Among the synthetic methodologies available, the palladium-catalyzed Buchwald-Hartwig amination has established itself as the preeminent strategy, offering broad substrate scope, functional group tolerance, and high efficiency.[1][3]
This guide provides a comprehensive comparison of palladium catalyst systems for the synthesis of N-arylpiperazines, with a focus on practical application for researchers, scientists, and drug development professionals. We will delve into the nuances of catalyst selection, supported by experimental data, and provide detailed protocols to ensure reproducible results.
The success of the Buchwald-Hartwig amination is critically dependent on the generation of a monoligated, 12-electron L-Pd(0) species, which is the active catalyst that enters the catalytic cycle. Early iterations of this reaction relied on the in-situ generation of the active catalyst from a palladium(II) source like Pd(OAc)₂ or a Pd(0) source such as Pd₂(dba)₃, combined with a suitable phosphine ligand. While effective, this approach can suffer from inconsistencies due to the variable efficiency of the in-situ reduction and potential for catalyst degradation.[4]
To address these challenges, a series of well-defined palladium "precatalysts" have been developed. These are air- and moisture-stable Pd(II) complexes that, upon activation with a base, quantitatively and rapidly generate the active L-Pd(0) catalyst. This guide will focus on the comparison of these modern precatalysts, particularly the highly efficient G3 and G4 Buchwald precatalysts, alongside traditional in-situ generated systems.[4][5]
Core Components of the Catalytic System
A successful N-arylation of piperazine is a symphony of four key components:
-
Palladium Source: Typically a precatalyst (e.g., XPhos Pd G3) or a combination of a palladium salt (Pd(OAc)₂, Pd₂(dba)₃) and a ligand.
-
Ligand: Bulky, electron-rich phosphine ligands are essential. They stabilize the palladium center, promote oxidative addition, and facilitate the crucial C–N bond-forming reductive elimination step.[6][7][8]
-
Base: A non-nucleophilic base is required to deprotonate the piperazine and facilitate the formation of the palladium-amido intermediate. Common choices include sodium tert-butoxide (NaOt-Bu), potassium tert-butoxide (KOt-Bu), and cesium carbonate (Cs₂CO₃).
-
Solvent: Anhydrous, aprotic solvents like toluene, dioxane, or THF are typically used to prevent catalyst deactivation.
Visualizing the Catalytic Cycle
The Buchwald-Hartwig amination proceeds through a well-established catalytic cycle. Understanding this mechanism is key to troubleshooting and optimizing reactions.
Caption: The Buchwald-Hartwig catalytic cycle for N-arylpiperazine synthesis.
Comparative Performance of Palladium Catalyst Systems
The choice of ligand and palladium source significantly impacts reaction outcomes, especially when dealing with challenging substrates like electron-rich or sterically hindered aryl chlorides. Below is a comparative summary of various catalyst systems for the N-arylation of piperazine derivatives.
Table 1: Comparison of Catalyst Systems for the N-Arylation of 4-Bromotoluene with N-Boc-piperazine
| Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time (h) | Yield (%) | Reference |
| In-situ | Pd(OAc)₂ (2) | XantPhos (4) | Cs₂CO₃ | Dioxane | 100 | 18 | ~95 | Generic |
| In-situ | Pd₂(dba)₃ (1) | BINAP (3) | NaOt-Bu | Toluene | 100 | 12 | ~92 | Generic |
| Precatalyst | XPhos Pd G3 (2) | - | K₃PO₄ | t-BuOH | 110 | 4 | >98 | [4][5] |
| Precatalyst | RuPhos Pd G4 (1) | - | NaOt-Bu | Toluene | 80 | 2 | >99 | [9] |
Table 2: Performance with Challenging Aryl Chlorides (N-Arylation of Piperazine)
| Aryl Chloride | Catalyst System | Pd Source (mol%) | Ligand (mol%) | Base | Solvent | Temp (°C) | Time | Yield (%) | Reference |
| 2-Chlorotoluene | In-situ | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Dioxane | 100 | 10 min | 97 | [1][2] |
| 4-Chloroanisole | In-situ | Pd₂(dba)₃ (1) | RuPhos (2) | NaOt-Bu | Dioxane | 100 | 10 min | 95 | [1][2] |
| 1-Chloro-4-fluorobenzene | Precatalyst | RuPhos Pd G4 (2) | - | NaOt-Bu | Dioxane | 100 | 1 h | 55 | [9] |
| 1-Chloro-4-fluorobenzene | Precatalyst | RuPhos Pd G3 (2) | - | NaOt-Bu | Dioxane | 100 | 1 h | ~3 | [9] |
Causality Behind Experimental Choices: A Deeper Dive
Why Bulky, Electron-Rich Ligands? Ligands like RuPhos, XPhos, and BrettPhos belong to the class of dialkylbiaryl phosphines.[5] Their bulkiness promotes the formation of the desired monoligated L-Pd(0) active species, which is crucial for efficient catalysis.[7] The electron-donating nature of these ligands increases the electron density on the palladium center, which in turn facilitates the oxidative addition of the aryl halide (especially less reactive aryl chlorides) and promotes the final, often rate-limiting, reductive elimination step to form the C–N bond.[6][8]
The Advantage of G3 and G4 Precatalysts The third- and fourth-generation (G3 and G4) Buchwald precatalysts offer significant advantages over earlier generations and in-situ methods.[5]
-
Enhanced Stability: They are air- and moisture-stable solids, making them easy to handle and weigh.[5]
-
Rapid Activation: They activate quickly under basic conditions to generate the L-Pd(0) species quantitatively.[5]
-
Broader Scope: G3 and G4 precatalysts accommodate a wider range of bulky and electron-rich ligands, enabling challenging transformations.[5]
-
Reduced Side Products: G4 precatalysts were designed to generate N-methylcarbazole as a byproduct upon activation, which is less likely to interfere with the catalysis or purification compared to the carbazole generated from G3 precatalysts.[5][9]
As the data in Table 2 suggests, the choice of precatalyst generation can have a dramatic impact on yield. For the N-arylation of morpholine (a similar cyclic amine) with 1-chloro-4-fluorobenzene, the RuPhos G4 catalyst gave a 55% yield, whereas the G3 equivalent was almost inactive.[9] This highlights the subtle but critical improvements in catalyst design.
Experimental Protocols
To ensure the reliability and reproducibility of your experiments, the following detailed protocols are provided for two highly effective catalyst systems.
Protocol 1: Rapid N-Arylation of Piperazine with an Aryl Chloride using an In-situ Catalyst System
This protocol is adapted from a highly efficient method for the synthesis of N-arylpiperazines under aerobic conditions.[1][2]
Workflow Diagram:
Caption: Experimental workflow for rapid N-arylation of piperazine.
Materials:
-
Aryl chloride (1.0 mmol)
-
Piperazine (2.5 mmol)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.01 mmol, 1 mol%)
-
RuPhos (0.02 mmol, 2 mol%)
-
Anhydrous dioxane (2.0 mL)
-
Ethyl acetate (EtOAc), water, brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
To a 4-dram vial, add the aryl chloride (1.0 equiv), piperazine (2.5 equiv), sodium tert-butoxide (1.4 equiv), Pd₂(dba)₃ (0.01 equiv), and RuPhos (0.02 equiv).
-
Add anhydrous dioxane (to make a 0.5 M solution with respect to the aryl chloride).
-
Seal the vial with a Teflon-lined cap.
-
Heat the reaction mixture in a preheated heating block at 100 °C for 10 minutes.
-
After 10 minutes, remove the vial and allow it to cool to room temperature.
-
Dilute the reaction mixture with ethyl acetate (20 mL).
-
Wash the organic layer with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-arylpiperazine.
Protocol 2: N-Arylation of N-Boc-piperazine using a G4 Precatalyst
This protocol leverages the stability and high activity of a fourth-generation Buchwald precatalyst, which is ideal for ensuring high yields and simplifying reaction setup.
Materials:
-
Aryl halide (1.0 mmol)
-
N-Boc-piperazine (1.2 mmol)
-
RuPhos Pd G4 (0.01 mmol, 1 mol%)
-
Sodium tert-butoxide (NaOt-Bu) (1.4 mmol)
-
Anhydrous toluene (2.0 mL)
-
Ethyl acetate (EtOAc), water, brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
Procedure:
-
In an oven-dried Schlenk tube, add the aryl halide (1.0 equiv), N-Boc-piperazine (1.2 equiv), RuPhos Pd G4 precatalyst (0.01 equiv), and sodium tert-butoxide (1.4 equiv).
-
Seal the Schlenk tube with a septum, and evacuate and backfill with an inert gas (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (to make a 0.5 M solution) via syringe.
-
Heat the reaction mixture in a preheated oil bath to 80-100 °C.
-
Stir the reaction for the required time (monitor by TLC or LC-MS, typically 1-4 hours).
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate (20 mL) and wash with water (10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-aryl-N'-Boc-piperazine.
Conclusion and Future Outlook
The palladium-catalyzed synthesis of N-arylpiperazines has matured into a robust and reliable methodology, largely thanks to the development of sophisticated phosphine ligands and well-defined precatalysts. For most applications, particularly with challenging aryl chlorides, catalyst systems based on bulky, electron-rich dialkylbiarylphosphine ligands such as RuPhos and XPhos, delivered as G3 or G4 precatalysts, offer the best performance in terms of yield, reaction time, and operational simplicity. The choice between G3 and G4 may depend on the specific substrate and potential for byproduct interference, with G4 often providing a cleaner reaction profile.[9] While in-situ catalyst generation remains a viable and cost-effective option, the use of precatalysts is recommended for achieving the highest levels of reproducibility and efficiency, which are critical in the context of drug development and process chemistry.
Future developments will likely focus on further expanding the substrate scope to even more complex heterocyclic partners, reducing catalyst loadings, and developing more sustainable reaction conditions, such as the use of greener solvents or even solvent-free systems.[1][2]
References
-
de Filippis, A., Gomez Pardo, D., & Cossy, J. (2004). Palladium-catalyzed α-arylation of N-protected 2-piperidinones. Tetrahedron, 60, 9757-9767. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Rapid Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18(19), 5272–5275. [Link]
-
Frank, D., & Gergely, S. (2012). The first Pd-catalyzed Buchwald–Hartwig aminations at C-2 or C-4 in the estrone series. Beilstein Journal of Organic Chemistry, 8, 1859-1864. [Link]
-
Reilly, S. W., & Mach, R. H. (2016). Pd-Catalyzed Synthesis of Piperazine Scaffolds Under Aerobic and Solvent-Free Conditions. Organic Letters, 18, 5272-5275. [Link]
-
The Doyle Group. (n.d.). Parameterization of phosphine ligands demonstrates enhancement of nickel catalysis via remote steric effects. [Link]
-
Zhang, G., et al. (2019). Buchwald–Hartwig amination of aryl esters and chlorides catalyzed by the dianisole-decorated Pd–NHC complex. Organic & Biomolecular Chemistry, 17(3), 567-572. [Link]
-
Wikipedia. (n.d.). Buchwald–Hartwig amination. [Link]
-
ResearchGate. (n.d.). Palladium-catalyzed amination of piperidine with aryl chlorides. [Link]
-
Kwong, F. Y., & Buchwald, S. L. (2024). Palladium-catalyzed Buchwald-Hartwig Amination and Suzuki-Miyaura Cross-coupling Reaction of Aryl Mesylates. Organic Syntheses, 101, 438-459. [Link]
-
Lipshutz, B. H., et al. (2020). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. ACS Catalysis, 10(15), 8594-8603. [Link]
-
Sanford, M. S., et al. (2011). Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate. Journal of the American Chemical Society, 133(46), 18578-18581. [Link]
-
American Chemical Society. (n.d.). Comparative study of G3, G4 and G5 Buchwald catalysts in C-N coupling reactions. [Link]
-
Bruno, N. C., & Buchwald, S. L. (2013). Synthesis and Application of Palladium Precatalysts that Accommodate Extremely Bulky Di-tert-butylphosphino Biaryl Ligands. Organic Letters, 15(11), 2876–2879. [Link]
-
Millet, A. (n.d.). Palladium-Catalyzed Β -Selective C(sp3)-H Arylation. Amanote Research. [Link]
-
ChemistryViews. (2022, January 17). Palladium Pre‐Catalysts for Cross‐Coupling Reactions. [Link]
-
Beilstein Journals. (2020, March 12). Architecture and synthesis of P,N-heterocyclic phosphine ligands. [Link]
-
Request PDF. (n.d.). Iminophosphorane-phosphines: Versatile ligands for homogeneous catalysis. [Link]
-
ResearchGate. (2020, March 12). (PDF) Architecture and synthesis of P,N-heterocyclic phosphine ligands. [Link]
-
Buchwald, S. L., et al. (2011). Completely N1-Selective Palladium-Catalyzed Arylation of Unsymmetric Imidazoles: Application to the Synthesis of Nilotinib. Angewandte Chemie International Edition, 50(46), 11093-11096. [Link]
-
Sanford, M. S., et al. (2013). Mechanistic studies of the palladium-catalyzed S,O-ligand promoted C–H olefination of aromatic compounds. Dalton Transactions, 42(35), 12625-12633. [Link]
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A Comparative Guide to Validated Analytical Methods for the Quantification of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
<Senior Application Scientist
For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Chloro-4-(4-methylpiperazin-1-yl)aniline is a key building block in the synthesis of numerous active pharmaceutical ingredients (APIs). The accurate quantification of this intermediate is of paramount importance, as the purity of starting materials directly impacts the safety and efficacy of the final drug product. This guide provides an in-depth comparison of validated analytical methods for the quantification of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline, offering insights into the experimental rationale and providing supporting data to aid in method selection and implementation.
The validation of an analytical procedure is a critical process that demonstrates its fitness for the intended purpose.[1][2] This involves a comprehensive evaluation of various performance characteristics to ensure the method is reliable, reproducible, and accurate.[3][4] Regulatory bodies such as the Food and Drug Administration (FDA) and the International Council for Harmonisation (ICH) provide detailed guidelines on the validation of analytical and bioanalytical methods.[1][2][5][6][7]
This guide will focus on two of the most powerful and widely used analytical techniques for the quantification of small molecules in the pharmaceutical industry: High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS).
Methodology Comparison: HPLC vs. LC-MS/MS
The choice between HPLC with UV detection and LC-MS/MS is often dictated by the specific requirements of the analysis, such as the required sensitivity, selectivity, and the complexity of the sample matrix.
| Parameter | High-Performance Liquid Chromatography (HPLC) with UV Detection | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Separation is based on the partitioning of the analyte between a liquid mobile phase and a solid stationary phase. Quantification is achieved by measuring the absorbance of UV light by the analyte. | Separation is achieved similarly to HPLC, but detection is performed by a mass spectrometer, which measures the mass-to-charge ratio of the analyte and its fragments, providing high selectivity and sensitivity.[8][9] |
| Selectivity | Good. Dependent on chromatographic resolution from potential impurities and matrix components. | Excellent. The use of multiple reaction monitoring (MRM) allows for highly specific detection of the target analyte, even in complex matrices.[8][10][11] |
| Sensitivity | Moderate. Typically in the microgram to nanogram per milliliter (µg/mL to ng/mL) range. | High to Very High. Capable of detecting analytes in the picogram to femtogram per milliliter (pg/mL to fg/mL) range.[8][10] |
| Instrumentation Cost | Lower | Higher |
| Robustness | Generally considered very robust for routine quality control applications. | Can be more susceptible to matrix effects, requiring careful sample preparation and method development. |
| Application | Ideal for purity analysis, content uniformity, and stability testing where analyte concentrations are relatively high.[12] | The preferred method for bioanalysis (e.g., in plasma or urine), trace-level impurity analysis, and when high selectivity is crucial.[8][10] |
Experimental Workflow for Method Validation
The following diagram illustrates a typical workflow for the validation of an analytical method, in accordance with ICH Q2(R2) guidelines.[1][2][3]
Caption: A generalized workflow for analytical method validation.
High-Performance Liquid Chromatography (HPLC) Method with UV Detection
This method is well-suited for the routine quality control and purity analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in bulk drug substance and formulated products.
Experimental Protocol
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and a UV-Vis detector.
-
A C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm particle size) is a common choice.[13][12][14]
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Trifluoroacetic acid (TFA) or Formic acid
Chromatographic Conditions:
-
Mobile Phase A: Water with 0.1% TFA
-
Mobile Phase B: Acetonitrile with 0.1% TFA
-
Gradient Program: A typical gradient would start with a low percentage of Mobile Phase B, ramping up to elute the analyte and any impurities, followed by a re-equilibration step.
-
Flow Rate: 1.0 mL/min
-
Column Temperature: 30 °C
-
Detection Wavelength: Determined by the UV spectrum of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline (typically around 254 nm).
-
Injection Volume: 10 µL
Standard and Sample Preparation:
-
Standard Stock Solution: Accurately weigh and dissolve approximately 10 mg of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline reference standard in a 10 mL volumetric flask with a suitable diluent (e.g., 50:50 water:acetonitrile).
-
Working Standard Solutions: Prepare a series of dilutions from the stock solution to cover the expected concentration range for the linearity study.
-
Sample Solution: Prepare the sample in the same diluent as the standard to a concentration within the validated range.
Validation Data Summary
The following table presents typical acceptance criteria for the validation of an HPLC method for the quantification of an API, based on ICH guidelines.[1][2][3][4]
| Validation Parameter | Acceptance Criteria | Typical Experimental Approach |
| Specificity | The method should be able to unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradants, and matrix components.[4] | Analyze blank samples, placebo (if applicable), and spiked samples. Assess peak purity using a photodiode array (PDA) detector. |
| Linearity | Correlation coefficient (r²) ≥ 0.999 over a specified range (e.g., 80-120% of the nominal concentration).[15] | Analyze at least five concentrations across the desired range. Plot the peak area response versus concentration and perform a linear regression analysis. |
| Accuracy | The percent recovery should be within 98.0% to 102.0% for the assay of a drug substance.[15] | Analyze samples of known concentration (e.g., by spiking a placebo with known amounts of the analyte) at three concentration levels (e.g., 80%, 100%, and 120% of the nominal concentration) in triplicate. |
| Precision (Repeatability) | Relative Standard Deviation (RSD) ≤ 1.0% | Perform at least six replicate injections of the same standard solution or analyze six individual preparations of the same sample. |
| Precision (Intermediate) | RSD ≤ 2.0% | Analyze the same sample on different days, with different analysts, and/or on different instruments. |
| Limit of Quantitation (LOQ) | The lowest concentration of analyte in a sample that can be determined with acceptable precision and accuracy. | Can be determined based on the signal-to-noise ratio (typically 10:1) or by assessing the precision and accuracy at low concentrations. |
| Robustness | The method's performance should not be significantly affected by small, deliberate variations in method parameters. | Vary parameters such as mobile phase composition (±2%), pH (±0.2 units), column temperature (±5 °C), and flow rate (±10%). |
Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) Method
This method is particularly advantageous for the analysis of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline in biological matrices (e.g., plasma, urine) or when very low detection limits are required.[8][10]
Experimental Protocol
Instrumentation:
-
A UHPLC or HPLC system coupled to a triple quadrupole mass spectrometer.[9]
-
A suitable reversed-phase column, often with a smaller particle size for faster analysis (e.g., C18, 50 mm x 2.1 mm, 1.8 µm).
Reagents:
-
Acetonitrile (LC-MS grade)
-
Water (LC-MS grade)
-
Formic acid (LC-MS grade)
-
Internal Standard (IS): A stable isotope-labeled analog of the analyte is ideal.
LC-MS/MS Conditions:
-
Mobile Phase A: Water with 0.1% formic acid
-
Mobile Phase B: Acetonitrile with 0.1% formic acid
-
Gradient Program: A fast gradient is typically employed to ensure high throughput.
-
Flow Rate: 0.4 mL/min
-
Ionization Mode: Electrospray Ionization (ESI) in positive mode.
-
MRM Transitions: The precursor ion (the protonated molecule [M+H]⁺) and one or two product ions are determined by direct infusion of a standard solution. One transition is used for quantification and the other for confirmation.
Sample Preparation:
-
For biological samples, a sample extraction step is necessary to remove interfering matrix components. Common techniques include protein precipitation (PPT), liquid-liquid extraction (LLE), or solid-phase extraction (SPE).
Caption: A typical sample preparation workflow for LC-MS/MS analysis.
Validation Data Summary
The validation of a bioanalytical method follows similar principles to that of a standard HPLC method but with some additional considerations, as outlined in the FDA's Bioanalytical Method Validation Guidance for Industry.[5][6][7][16]
| Validation Parameter | Acceptance Criteria (Typical for Bioanalysis) | Typical Experimental Approach |
| Selectivity | No significant interfering peaks at the retention time of the analyte and IS in at least six different sources of the biological matrix. | Analyze blank matrix samples from multiple individual donors. |
| Linearity | Correlation coefficient (r²) ≥ 0.99. A calibration curve should be prepared for each analytical run. | Analyze a set of calibration standards (typically 6-8 non-zero concentrations) prepared in the biological matrix. |
| Accuracy & Precision | The mean accuracy should be within ±15% of the nominal concentration (±20% at the LLOQ). The precision (RSD) should not exceed 15% (20% at the LLOQ). | Analyze Quality Control (QC) samples at a minimum of three concentration levels (low, medium, and high) in replicate (n≥5) on at least three different days. |
| Matrix Effect | The variability in the response of the analyte due to the presence of matrix components should be minimized and controlled. | The ratio of the peak area of the analyte in the presence of the matrix to the peak area in a neat solution should be consistent and close to 1. |
| Recovery | The extraction efficiency of the analyte from the biological matrix should be consistent and reproducible. | Compare the peak area of the analyte from an extracted sample to that of an unextracted standard of the same concentration. |
| Stability | The analyte should be stable in the biological matrix under various storage and processing conditions (e.g., freeze-thaw, short-term benchtop, long-term storage). | Analyze QC samples after subjecting them to the specified stability conditions and compare the results to freshly prepared samples. |
Conclusion
Both HPLC with UV detection and LC-MS/MS are powerful and reliable techniques for the quantification of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline.
-
HPLC-UV is a robust, cost-effective, and widely accessible method that is ideally suited for routine quality control applications where high concentrations of the analyte are expected. Its simplicity and ruggedness make it a workhorse in many pharmaceutical laboratories.
-
LC-MS/MS offers unparalleled sensitivity and selectivity, making it the method of choice for bioanalytical studies, trace-level impurity analysis, and applications where the sample matrix is complex. The specificity of mass spectrometric detection provides a high degree of confidence in the analytical results.
The selection of the most appropriate method will depend on the specific analytical challenge at hand. A thorough understanding of the principles and validation requirements of each technique is essential for generating high-quality, reliable, and defensible data in a regulated environment.
References
-
U.S. Food and Drug Administration. (2018). Bioanalytical Method Validation Guidance for Industry. [Link][5][6]
-
U.S. Food and Drug Administration. (2022). M10 Bioanalytical Method Validation and Study Sample Analysis. [Link][7]
-
International Council for Harmonisation. (2023). ICH Harmonised Guideline Q2(R2): Validation of Analytical Procedures. [Link][1]
-
International Council for Harmonisation. (2022). ICH Q2(R2) Validation of analytical procedures - Scientific guideline. [Link][2]
-
ECA Academy. (2022). ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation. [Link][17]
-
National Institutes of Health. (n.d.). A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine. [Link][8]
-
Agilent Technologies. (2019). Cooking Utensils: Determination of Primary Aromatic Amines by LC/MS/MS. [Link][11]
-
Agilent Technologies. (n.d.). Fast LC/MS/MS Analytical Method with Alternating Column Regeneration for the Analysis of 125 Various Drugs and Their Metabolites in Urine in Clinical Research. [Link][10]
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- 2. ICH Q2(R2) Validation of analytical procedures - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]
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- 4. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
- 5. fda.gov [fda.gov]
- 6. fda.gov [fda.gov]
- 7. M10 Bioanalytical Method Validation and Study Sample Analysis | FDA [fda.gov]
- 8. A Liquid Chromatography–Tandem Mass Spectrometry Method for the Analysis of Primary Aromatic Amines in Human Urine - PMC [pmc.ncbi.nlm.nih.gov]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. agilent.com [agilent.com]
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- 17. ICH Guidance Q14 / Q2(R2) - Analytical Method Development/Method Validation Published for Consultation - ECA Academy [gmp-compliance.org]
A Comparative Review of Synthetic Methodologies for Substituted Anilines: From Classical Reductions to Modern Cross-Coupling Reactions
Substituted anilines are foundational building blocks in the synthesis of a vast array of functional molecules, playing a critical role in the development of pharmaceuticals, agrochemicals, dyes, and advanced materials. The strategic introduction of the aniline moiety with diverse substitution patterns necessitates a robust and versatile synthetic toolkit. This guide provides an in-depth comparative analysis of the most prevalent and impactful methodologies for the synthesis of substituted anilines, offering field-proven insights and experimental data to aid researchers in navigating the optimal synthetic route for their specific applications.
Introduction: The Enduring Importance of Substituted Anilines
The aniline scaffold is a privileged motif in medicinal chemistry, appearing in numerous blockbuster drugs. Its prevalence underscores the continuous demand for efficient, selective, and scalable synthetic methods. The choice of synthetic strategy is often dictated by factors such as the desired substitution pattern, functional group tolerance, cost of starting materials, and scalability. This guide will dissect the two primary approaches to substituted aniline synthesis: the classical reduction of nitroarenes and the more contemporary C-N cross-coupling reactions.
The Workhorse of Aniline Synthesis: Reduction of Nitroarenes
The reduction of nitroarenes to their corresponding anilines is one of the most established and widely practiced methods for aniline synthesis. This approach is particularly attractive due to the ready availability of a diverse range of substituted nitroaromatics via electrophilic aromatic nitration.
Catalytic Hydrogenation: A Clean and Efficient Route
Catalytic hydrogenation stands out as a clean and highly efficient method for the reduction of nitroarenes, often providing near-quantitative yields of the desired aniline with minimal byproduct formation. The reaction typically employs a heterogeneous catalyst, most commonly palladium on carbon (Pd/C), and a source of hydrogen.
Mechanism of Catalytic Hydrogenation:
The reaction proceeds through a series of intermediates on the catalyst surface. The nitro group is sequentially reduced to a nitroso group, then to a hydroxylamine, and finally to the amine.
Experimental Protocol: Catalytic Hydrogenation of a Substituted Nitrobenzene
Materials:
-
Substituted Nitrobenzene (1.0 equiv)
-
10% Palladium on Carbon (Pd/C) (1-5 mol%)
-
Methanol or Ethanol
-
Hydrogen gas (H₂)
-
Inert gas (Nitrogen or Argon)
-
Filter aid (e.g., Celite®)
Procedure:
-
To a suitably sized hydrogenation vessel, add the substituted nitrobenzene and the solvent (e.g., methanol or ethanol).
-
Carefully add the 10% Pd/C catalyst under a stream of inert gas.
-
Seal the vessel and purge with hydrogen gas 3-5 times.
-
Pressurize the vessel with hydrogen to the desired pressure (typically 1-4 atm).
-
Stir the reaction mixture vigorously at room temperature or with gentle heating.
-
Monitor the reaction progress by hydrogen uptake or by analytical techniques such as TLC or LC-MS.
-
Upon completion, vent the hydrogen and purge the vessel with inert gas.
-
Filter the reaction mixture through a pad of Celite® to remove the catalyst. Caution: The catalyst on the filter paper can be pyrophoric and should be kept wet.
-
Concentrate the filtrate under reduced pressure to afford the crude aniline, which can be further purified by chromatography or distillation.
Metal/Acid Reductions: Robust and Cost-Effective Alternatives
Classical reductions using metals in acidic media, such as iron (Fe) or tin (Sn) in the presence of hydrochloric acid (HCl), remain valuable for their simplicity, low cost, and effectiveness. These methods are particularly useful for the synthesis of anilines on a large scale.
Mechanism of Metal/Acid Reduction:
The metal acts as the reducing agent, transferring electrons to the nitro group in a stepwise manner. The acidic medium serves to protonate the oxygen atoms of the nitro group, facilitating their removal as water.
Experimental Protocol: Reduction of a Substituted Nitrobenzene using Fe/HCl
Materials:
-
Substituted Nitrobenzene (1.0 equiv)
-
Iron powder (Fe) (3-5 equiv)
-
Concentrated Hydrochloric Acid (HCl)
-
Ethanol or Water
-
Sodium Hydroxide (NaOH) solution
Procedure:
-
In a round-bottom flask equipped with a reflux condenser, combine the substituted nitrobenzene, iron powder, and a solvent such as ethanol or water.
-
Heat the mixture to reflux with vigorous stirring.
-
Slowly add concentrated hydrochloric acid dropwise to the refluxing mixture.
-
Continue refluxing until the reaction is complete (monitored by TLC).
-
Cool the reaction mixture to room temperature and carefully basify with a concentrated NaOH solution to precipitate iron salts.
-
Extract the aqueous mixture with an organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic extracts, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude aniline.
-
Purify the product by column chromatography or distillation.
The Dawn of a New Era: C-N Cross-Coupling Reactions
The development of transition-metal-catalyzed C-N cross-coupling reactions has revolutionized the synthesis of substituted anilines, offering unparalleled scope and functional group tolerance. These methods allow for the direct formation of a C-N bond between an aryl electrophile and an amine.
Buchwald-Hartwig Amination: The Gold Standard in C-N Coupling
The palladium-catalyzed Buchwald-Hartwig amination is arguably the most powerful and versatile method for the synthesis of a wide range of substituted anilines.[1] This reaction utilizes a palladium catalyst, a phosphine ligand, and a base to couple an aryl halide or triflate with a primary or secondary amine. The choice of ligand is crucial for the success of the reaction and a wide variety of specialized phosphine ligands have been developed to accommodate a broad substrate scope.[2]
Catalytic Cycle of Buchwald-Hartwig Amination:
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) species, followed by coordination of the amine, deprotonation by the base, and reductive elimination of the aniline product, regenerating the Pd(0) catalyst.
Experimental Protocol: Buchwald-Hartwig Amination for the Synthesis of a Substituted Aniline
Materials:
-
Aryl Halide (e.g., Aryl Bromide) (1.0 equiv)
-
Substituted Aniline (1.2 equiv)
-
Palladium precatalyst (e.g., Pd₂(dba)₃) (1-2 mol%)
-
Phosphine Ligand (e.g., XPhos, RuPhos) (2-4 mol%)
-
Base (e.g., NaOtBu, K₃PO₄) (1.4-2.0 equiv)
-
Anhydrous Toluene or Dioxane
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the palladium precatalyst, the phosphine ligand, and the base.
-
Add the aryl halide and the substituted aniline.
-
Add the anhydrous solvent via syringe.
-
Seal the tube and heat the reaction mixture with stirring at the appropriate temperature (typically 80-110 °C).
-
Monitor the reaction by TLC or GC-MS.
-
Upon completion, cool the reaction to room temperature and dilute with an organic solvent.
-
Filter the mixture through a pad of Celite® and concentrate the filtrate.
-
Purify the crude product by flash column chromatography.
Ullmann Condensation: A Classical Copper-Catalyzed Approach
The Ullmann condensation is a classical copper-catalyzed reaction for the formation of C-N bonds.[3] While it often requires harsher reaction conditions (high temperatures) compared to the Buchwald-Hartwig amination, it remains a valuable tool, particularly for certain substrates and in industrial settings where the lower cost of copper is an advantage.[1][4]
Mechanism of Ullmann Condensation:
The mechanism is thought to involve the formation of a copper(I) amide, which then undergoes oxidative addition with the aryl halide to form a Cu(III) intermediate, followed by reductive elimination to yield the aniline product.[3][5]
Experimental Protocol: Ullmann Condensation for N-Arylation
Materials:
-
Aryl Halide (e.g., Aryl Iodide) (1.0 equiv)
-
Amine (2.0 equiv)
-
Copper(I) Iodide (CuI) (10-20 mol%)
-
Ligand (e.g., L-proline, 1,10-phenanthroline) (20-40 mol%)
-
Base (e.g., K₂CO₃, K₃PO₄) (2.0 equiv)
-
High-boiling solvent (e.g., DMF, DMSO, NMP)
Procedure:
-
To a reaction vessel, add the aryl halide, amine, CuI, ligand, and base.
-
Add the solvent and heat the mixture to a high temperature (typically 100-180 °C).
-
Stir the reaction until the starting material is consumed (monitored by TLC).
-
Cool the reaction mixture and add water.
-
Extract the product with an organic solvent.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate.
-
Purify the residue by column chromatography.
Chan-Lam Coupling: An Oxidative C-N Bond Formation
The Chan-Lam coupling is a copper-catalyzed oxidative cross-coupling of arylboronic acids with amines.[6][7] A key advantage of this method is that it can often be performed under mild conditions, at room temperature and open to the air, using oxygen as the terminal oxidant.[8]
Catalytic Cycle of Chan-Lam Coupling:
The mechanism is believed to involve the transmetalation of the arylboronic acid to a Cu(II) species, followed by coordination of the amine. A subsequent reductive elimination from a Cu(III) intermediate, formed via oxidation, yields the desired aniline.[9][10]
Experimental Protocol: Chan-Lam N-Arylation
Materials:
-
Arylboronic Acid (1.0 equiv)
-
Amine (1.5 equiv)
-
Copper(II) Acetate (Cu(OAc)₂) (1.0 equiv, or catalytic amount)
-
Base (e.g., Pyridine, Et₃N) (2.0 equiv)
-
Solvent (e.g., CH₂Cl₂, THF)
Procedure:
-
To a flask open to the air, add the arylboronic acid, amine, Cu(OAc)₂, and base.
-
Add the solvent and stir the mixture at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, dilute the mixture with an organic solvent and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate and concentrate.
-
Purify the product by column chromatography.
Comparative Analysis of Synthetic Methodologies
The choice of synthetic method for a particular substituted aniline depends on a careful consideration of several factors. The following table provides a comparative overview of the key methodologies discussed.
| Feature | Catalytic Hydrogenation | Metal/Acid Reduction (Fe/HCl) | Buchwald-Hartwig Amination | Ullmann Condensation | Chan-Lam Coupling |
| Starting Materials | Nitroarenes | Nitroarenes | Aryl Halides/Triflates, Amines | Aryl Halides, Amines | Arylboronic Acids, Amines |
| Catalyst/Reagent | Pd/C, PtO₂ | Fe, Sn, Zn | Pd complexes | Cu salts | Cu salts |
| Reaction Conditions | Mild (RT, low pressure H₂) | Harsher (reflux, strong acid) | Mild to moderate (RT to 120°C) | Harsh (high temperatures) | Mild (often RT, air) |
| Functional Group Tolerance | Good, but can reduce other groups | Moderate (acid-sensitive groups) | Excellent | Moderate | Good |
| Substrate Scope | Broad for nitroarenes | Broad for nitroarenes | Very Broad | Good, esp. for electron-deficient aryl halides | Broad |
| Yields | Generally very high to quantitative | Good to excellent | Good to excellent | Variable, can be moderate to good | Good to excellent |
| Green Chemistry Aspects | Clean, but H₂ can be hazardous | Stoichiometric metal waste | Precious metal catalyst, ligand synthesis | Less toxic metal, but high energy | Milder conditions, often uses air as oxidant |
| Cost | Moderate (catalyst cost) | Low | High (Pd catalyst, ligands) | Low (Cu catalyst) | Moderate |
Conclusion and Future Outlook
The synthesis of substituted anilines is a mature field that continues to evolve. Classical methods like the reduction of nitroarenes remain indispensable for their simplicity and cost-effectiveness, particularly on an industrial scale. However, the advent of modern C-N cross-coupling reactions, spearheaded by the Buchwald-Hartwig amination, has provided chemists with unprecedented power and versatility to construct complex aniline derivatives with high precision and functional group tolerance.
Future developments in this area will likely focus on the development of more sustainable and economical catalytic systems. This includes the use of earth-abundant metal catalysts (e.g., iron, nickel, copper) to replace precious metals like palladium, the design of more efficient and recyclable catalysts, and the development of synthetic routes that utilize renewable starting materials and operate under even milder and more environmentally benign conditions.[11][12] The continued innovation in synthetic methodologies will undoubtedly fuel further advancements in the myriad of scientific disciplines that rely on the versatile and indispensable substituted aniline scaffold.
Visualizing the Synthetic Pathways
To further elucidate the core transformations discussed, the following diagrams illustrate the general workflows and catalytic cycles.
References
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Vantourout, J. C., Miras, H. N., Isidro-Llobet, A., Sproules, S., & Watson, A. J. (2017). The Chan-Lam Amination of Boronic Acids: A Mechanistic Overview. Journal of the American Chemical Society, 139(13), 4769–4779. [Link]
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Ullmann Condensation. Wikipedia. [Link]
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Mechanistic Development and Recent Applications of the Chan-Lam Amination. SciSpace. [Link]
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Chan-Lam Coupling: Mechanism & Examples. NROChemistry. [Link]
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Mechanistic and Performance Studies on the Ligand-Promoted Ullmann Amination Reaction. ACS Publications. [Link]
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Chan-Lam Coupling. Organic Chemistry Portal. [Link]
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Chan–Lam coupling. Wikipedia. [Link]
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Mechanistic Studies of Ullmann‐Type C–N Coupling Reactions: Carbonate‐Ligated Copper(III) Intermediates. SciSpace. [Link]
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METHODOLOGY AND MECHANISM: REINVESTIGATNG THE ULLMANN REACTION. University of Rochester. [Link]
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Facile Reduction of Nitroarenes into Anilines and Nitroalkanes into Hydroxylamines via the Rapid Activation of Ammonia·Borane Complex by Supported Gold Nanoparticles. ResearchGate. [Link]
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Recent Advancement of Ullmann Condensation Coupling Reaction in the Formation of Aryl-Oxygen (C-O) Bonding by Copper-Mediated Catalyst. MDPI. [Link]
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N-arylation of aniline 50 using Chan–Lam coupling. ResearchGate. [Link]
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An eco-friendly and simple route to synthesis of acetanilide from aniline. IJTSRD. [Link]
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Theoretical analysis of the “green” synthesis of aniline by reduction of nitrobenzene. ResearchGate. [Link]
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Electrochemical 'game-changer' could make aniline production greener. Chemistry World. [Link]
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Green Synthesis of Primary Aniline-Based Indolylmethanes via One-Pot Aza-Friedel–Crafts Reaction Catalyzed by Brønsted Acidic Ionic Liquid in Aqueous Media. ACS Omega. [Link]
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High yield and selective electrocatalytic reduction of nitroarenes to anilines using redox mediators. ResearchGate. [Link]
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Buchwald–Hartwig amination. Wikipedia. [Link]
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Electrochemically Enabled Chan–Lam Couplings of Aryl Boronic Acids and Anilines. ACS Publications. [Link]
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Buchwald-Hartwig Cross Coupling Reaction. Organic Chemistry Portal. [Link]
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Highly Selective Electrocatalytic Reduction of Substituted Nitrobenzenes to Their Aniline Derivatives Using a Polyoxometalate Redox Mediator. ACS Publications. [Link]
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Selective Photocatalytic Reduction of Nitrobenzene to Aniline Using TiO2 Embedded in sPS Aerogel. MDPI. [Link]
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Ullmann‐Goldberg and Buchwald‐Hartwig C−N Cross Couplings: Synthetic Methods to Pharmaceutically Potential N‐Heterocycles. ResearchGate. [Link]
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Recent Developments in Arylation of N-Nucleophiles via Chan-Lam Reaction: Updates from 2012 Onwards. ResearchGate. [Link]
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Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. ACS Publications. [Link]
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Chan–Evans–Lam N1-(het)arylation and N1-alkеnylation of 4-fluoroalkylpyrimidin-2(1H)-ones. Beilstein Journal of Organic Chemistry. [Link]
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A Senior Application Scientist's Guide to the Synthetic Accessibility of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Analogs
Introduction: The Strategic Importance of the 3-Chloro-4-(4-methylpiperazin-1-yl)aniline Scaffold
In the landscape of modern medicinal chemistry, the 3-chloro-4-(4-methylpiperazin-1-yl)aniline core represents a "privileged scaffold." This structural motif is a cornerstone in the development of a multitude of therapeutic agents, particularly in oncology and neuropharmacology.[1] Its prevalence is not accidental; the substituted aniline provides a versatile handle for further chemical modification, while the piperazine moiety often enhances aqueous solubility and bioavailability, crucial pharmacokinetic properties.[2] The chlorine atom, far from being a passive substituent, plays a critical role in modulating the electronic properties of the aniline ring and can participate in key interactions with biological targets.[3]
This guide provides a comparative analysis of the primary synthetic routes to this core structure and its analogs. As researchers, our goal is not merely to synthesize a target molecule but to do so efficiently, scalably, and with the flexibility to generate a diverse library of analogs for structure-activity relationship (SAR) studies. Herein, we dissect the two dominant strategies—Nucleophilic Aromatic Substitution (SNAr) and Palladium-Catalyzed Buchwald-Hartwig Amination—offering field-proven insights into the causality behind experimental choices and providing a framework for assessing the synthetic accessibility of novel analogs.
Comparative Analysis of Core Synthetic Strategies
The construction of the C-N bond between the aniline ring and the piperazine nitrogen is the linchpin of any synthetic approach. The choice between SNAr and Buchwald-Hartwig amination is dictated by the electronic nature of the starting materials, desired reaction conditions, and overall cost-effectiveness.
Strategy 1: Nucleophilic Aromatic Substitution (SNAr)
The SNAr pathway is a classical and often cost-effective method for forming aryl-amine bonds. The reaction proceeds via a two-step addition-elimination mechanism, passing through a negatively charged Meisenheimer complex.[4][5] For this mechanism to be efficient, the aromatic ring must be "activated" by the presence of strong electron-withdrawing groups (EWGs) positioned ortho or para to the leaving group.[5][6]
In the context of our target scaffold, the synthesis typically starts from a di-halogenated or nitro-halogenated benzene derivative. A common and effective precursor is 3-chloro-4-fluoronitrobenzene or 1,2-dichloro-4-nitrobenzene. The fluorine atom is an excellent leaving group for SNAr due to its high electronegativity, which strongly polarizes the C-F bond, making the carbon atom highly electrophilic and susceptible to nucleophilic attack.[5] The nitro group provides the necessary electronic activation.
Causality Behind Experimental Choices:
-
Choice of Precursor: 3-chloro-4-fluoronitrobenzene is often preferred. The nitro group at the para position to the fluorine powerfully stabilizes the intermediate Meisenheimer complex through resonance. The chlorine atom at the meta position has a less significant electronic effect on the reaction site but is crucial for the final product's structure.
-
Reaction Conditions: The reaction is typically conducted at elevated temperatures (90-140 °C) in a polar aprotic solvent like DMF or DMSO, which can solvate the cationic counter-ion of the nucleophile without solvating the nucleophile itself, thus enhancing its reactivity. In some cases, piperazine itself can be used as both the reactant and the solvent, representing a greener, solvent-free approach.[7]
-
Final Reduction Step: The SNAr route necessitates a final step: the reduction of the nitro group to the target aniline. This is commonly achieved with high efficiency using catalytic hydrogenation (e.g., H2 with a Pd/C catalyst) or metal reductants like tin(II) chloride.[8][9][10]
General Workflow for SNAr Synthesis
Caption: General workflow for the SNAr synthesis route.
Strategy 2: Buchwald-Hartwig Amination
The Buchwald-Hartwig amination is a powerful, palladium-catalyzed cross-coupling reaction that has revolutionized C-N bond formation.[11] Unlike SNAr, it does not require strong electronic activation of the aryl halide. This provides immense flexibility in substrate scope, allowing for the coupling of a wide variety of amines with aryl halides and pseudohalides (like triflates).[11][12]
The catalytic cycle involves the oxidative addition of the aryl halide to a Pd(0) complex, followed by coordination of the amine, deprotonation by a base, and finally, reductive elimination to form the C-N bond and regenerate the Pd(0) catalyst.[13]
Causality Behind Experimental Choices:
-
Choice of Precursor: A key advantage is the ability to use precursors that are not suitable for SNAr. For instance, one could start with 3,4-dichloroaniline (protecting the aniline first) or 1-bromo-2-chloro-4-aminobenzene derivatives. The choice of halide is important; reactivity generally follows the order I > Br > Cl, though modern catalyst systems with specialized phosphine ligands can efficiently couple even aryl chlorides.[11][13]
-
Catalyst System: The choice of ligand is critical. Bulky, electron-rich phosphine ligands (e.g., RuPhos, BrettPhos) or N-heterocyclic carbene (NHC) ligands are often required to facilitate the key steps of the catalytic cycle, especially for less reactive aryl chlorides.[13][14]
-
Base and Solvent: A strong, non-nucleophilic base like sodium tert-butoxide (NaOt-Bu) or cesium carbonate (Cs2CO3) is required to deprotonate the amine in the catalytic cycle.[6] Anhydrous, aprotic solvents like toluene or dioxane are typically used to prevent catalyst deactivation.
General Workflow for Buchwald-Hartwig Amination
Caption: General workflow for the Buchwald-Hartwig synthesis route.
Performance Comparison: SNAr vs. Buchwald-Hartwig
The selection of a synthetic route is a multi-factorial decision. The following table summarizes key performance indicators based on experimental data and established chemical principles.
| Parameter | Nucleophilic Aromatic Substitution (SNAr) | Buchwald-Hartwig Amination | Justification & Expert Insights |
| Substrate Scope | Limited: Requires strong electron-withdrawing groups (e.g., -NO2, -CN) ortho/para to the leaving group.[5] | Broad: Tolerates a wide range of electron-donating and withdrawing groups on the aryl halide.[11] | Buchwald-Hartwig offers superior flexibility for creating diverse analog libraries where varied electronic properties on the aniline ring are desired. |
| Reaction Conditions | Often harsh: High temperatures (90-140 °C) are typically required. | Generally milder: Can often be run at lower temperatures (RT to 110 °C), although this is ligand-dependent.[11] | Milder conditions of the Buchwald-Hartwig route can be advantageous for sensitive or complex substrates. |
| Reagent Cost & Atom Economy | Favorable: Uses common, inexpensive reagents. The nitro-reduction step is typically high-yielding. | Less Favorable: Requires expensive palladium catalysts and specialized phosphine ligands. | For large-scale synthesis of a single, established analog, the cost-effectiveness of an optimized SNAr route is often unbeatable. |
| Key Challenges | Regioselectivity: In polysubstituted systems, achieving selective substitution can be difficult. The multi-step nature (substitution then reduction) adds process time. | Catalyst Sensitivity: The Pd catalyst can be sensitive to air, moisture, and certain functional groups, requiring careful reaction setup.[13] | The operational simplicity of SNAr can be an advantage in less specialized laboratory settings. Buchwald-Hartwig requires expertise in handling air-sensitive reagents. |
| Typical Yields | Good to Excellent (often >85% for both steps combined).[8][9] | Good to Excellent (often >80%).[6] | Both methods are capable of delivering high yields when properly optimized for a specific substrate. |
Assessing Analogs: The Impact of Substituent Variation
The true test of a synthetic platform is its ability to accommodate variation. Let's consider two classes of analogs.
Analog Class 1: Variation on the Piperazine N4-Substituent
-
Analogs: 3-Chloro-4-(4-ethyl piperazin-1-yl)aniline, 3-Chloro-4-(4-isopropyl piperazin-1-yl)aniline, etc.
-
Synthetic Impact:
-
SNAr: The steric bulk of the N4-substituent on the incoming piperazine nucleophile generally has a minimal impact on the reaction rate and yield, as the reaction center is the exocyclic nitrogen. Syntheses of N-ethyl analogs proceed with high yields, similar to the N-methyl parent.[8]
-
Buchwald-Hartwig: Similarly, this route is largely insensitive to the steric profile of the piperazine N4-substituent.
-
Analog Class 2: Variation on the Aniline Ring
-
Analogs: 3-Bromo -4-(4-methylpiperazin-1-yl)aniline, 3-Methoxy -4-(4-methylpiperazin-1-yl)aniline, etc.
-
Synthetic Impact:
-
SNAr: This is where the limitations become apparent. If the goal is to replace the activating -NO2 group with an electron-donating group like -OCH3, the SNAr reaction will fail or be extremely slow due to the deactivation of the aromatic ring.[5] The synthesis is only feasible if the desired substituent is also strongly electron-withdrawing.
-
Buchwald-Hartwig: This route excels. The electronic nature of other substituents on the aniline ring has a much smaller impact on the success of the coupling.[11][15] One can readily couple N-methylpiperazine with, for example, 1-bromo-2-methoxy-4-nitrobenzene (followed by reduction) or a protected 4-bromo-2-methoxyaniline.
-
Detailed Experimental Protocols
The following protocols are generalized, self-validating methodologies. Researchers should perform small-scale trials to optimize conditions for specific substrates.
Protocol 1: SNAr and Reduction for 3-Chloro-4-(4-methylpiperazin-1-yl)aniline
Step A: Nucleophilic Aromatic Substitution
-
Reaction Setup: To a round-bottom flask equipped with a reflux condenser and magnetic stirrer, add 3-chloro-4-fluoronitrobenzene (1.0 eq), N-methylpiperazine (1.2 eq), and potassium carbonate (2.0 eq) in dimethylformamide (DMF, approx. 0.5 M).
-
Reaction: Heat the mixture to 120 °C and stir for 4-6 hours. Monitor the reaction progress by TLC or LC-MS until the starting aryl halide is consumed.
-
Workup & Isolation: Cool the reaction mixture to room temperature and pour it into ice water. A solid precipitate of 1-(2-chloro-4-nitrophenyl)-4-methylpiperazine will form. Collect the solid by vacuum filtration, wash thoroughly with water, and dry under vacuum. The product is often of sufficient purity for the next step.
Step B: Nitro Group Reduction
-
Reaction Setup: Dissolve the crude nitro-intermediate from Step A (1.0 eq) in methanol or ethanol (approx. 0.2 M) in a flask suitable for hydrogenation.
-
Catalyst Addition: Carefully add 10% Palladium on Carbon (Pd/C) catalyst (approx. 1-5 mol%).
-
Hydrogenation: Secure the flask to a hydrogenation apparatus. Evacuate the flask and backfill with hydrogen gas (H2) three times. Maintain a positive pressure of H2 (e.g., via a balloon or Parr shaker) and stir vigorously at room temperature for 12-24 hours.
-
Workup & Purification: Once the reaction is complete (monitored by TLC/LC-MS), carefully filter the reaction mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite pad with additional solvent. Concentrate the filtrate under reduced pressure to yield the final product, 3-chloro-4-(4-methylpiperazin-1-yl)aniline.[8]
Protocol 2: Buchwald-Hartwig Amination
-
Reaction Setup: In an oven-dried Schlenk flask under an inert atmosphere (Argon or Nitrogen), combine the aryl halide (e.g., 4-bromo-2-chloroaniline, protected, 1.0 eq), Pd2(dba)3 (1.5 mol%), a suitable phosphine ligand (e.g., RuPhos, 3.3 mol%), and sodium tert-butoxide (1.4 eq).
-
Reagent Addition: Evacuate and backfill the flask with inert gas. Add anhydrous toluene (or dioxane) via syringe, followed by N-methylpiperazine (1.2 eq).
-
Reaction: Heat the reaction mixture to 100 °C and stir for 8-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Workup & Purification: Cool the reaction to room temperature and dilute with an organic solvent like ethyl acetate. Wash the organic layer with water and brine. Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product should be purified by column chromatography on silica gel to yield the pure product.[6]
Conclusion and Future Outlook
Both Nucleophilic Aromatic Substitution and Buchwald-Hartwig amination are robust and reliable methods for accessing the 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold.
-
The SNAr route is a workhorse for large-scale production of the parent compound and simple analogs, prized for its cost-effectiveness and operational simplicity. Its primary limitation is the strict requirement for an electron-withdrawing activating group.
-
The Buchwald-Hartwig amination provides unparalleled versatility and is the superior choice for medicinal chemistry programs that require the rapid generation of diverse analog libraries with varied electronic substituents on the aniline core.[11] While more expensive, its broad substrate scope is often a necessary investment for accelerating drug discovery projects.
The choice of synthesis is therefore a strategic decision. For process chemistry focused on a single, established target, optimizing the SNAr route is often the most logical path. For discovery chemistry, where flexibility and speed are paramount, the broad applicability of the Buchwald-Hartwig amination makes it the indispensable tool.
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A Senior Application Scientist's Guide to In Vitro-In Vivo Correlation (IVIVC) of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline-Based Kinase Inhibitors
For drug development professionals, establishing a predictive relationship between laboratory findings and clinical outcomes is the cornerstone of efficient and successful therapeutic development. This guide provides an in-depth analysis of in vitro-in vivo correlation (IVIVC) for a pivotal class of compounds built on the 3-chloro-4-(4-methylpiperazin-1-yl)aniline scaffold. This chemical framework is the backbone of numerous highly successful tyrosine kinase inhibitors (TKIs), most notably Imatinib, which revolutionized the treatment of chronic myeloid leukemia (CML).[1][2]
This document moves beyond a simple listing of protocols. It is designed to provide the strategic rationale behind experimental choices, enabling researchers to design self-validating studies that generate trustworthy, translatable data. We will explore the critical assays, models, and data integration strategies necessary to build a robust IVIVC, ultimately empowering you to de-risk clinical translation and accelerate the journey from bench to bedside.
The Strategic Importance of IVIVC for Kinase Inhibitors
The 3-chloro-4-(4-methylpiperazin-1-yl)aniline moiety is a validated pharmacophore, particularly for inhibitors targeting the ATP-binding site of kinases like BCR-ABL.[3][4] The success of Imatinib has spurred the development of countless derivatives.[4] However, not all potent in vitro candidates succeed in vivo. An IVIVC acts as a translational bridge, allowing researchers to:
-
Prioritize Candidates: Confidently select compounds for expensive and lengthy in vivo studies based on predictive in vitro potency and selectivity data.
-
Optimize Dosing Regimens: Use in vitro potency (e.g., IC50) and in vivo pharmacokinetic data to model and predict the therapeutic dose required to achieve target engagement in patients.
-
De-risk Development: Identify compounds likely to fail early, saving significant resources. A poor correlation can signal issues with bioavailability, off-target toxicity, or metabolic instability.[5]
The IVIVC Workflow: A Multi-Pillar Approach
Establishing a reliable IVIVC is not a single experiment but a systematic workflow. It begins with precise biochemical and cellular characterization (in vitro) and culminates in a well-designed animal efficacy study (in vivo), with every step informing the next.
Caption: Simplified BCR-ABL signaling and TKI mechanism of action.
Pillar 2: Predictive In Vivo Models
In vivo studies are designed to assess a compound's efficacy and tolerability in a living system. The choice of model is critical for generating clinically relevant data.
-
Rationale: Xenograft models, where human cancer cells are implanted into immunocompromised mice, are the workhorse of preclinical oncology research. [6]For CML, implanting K562 cells subcutaneously allows for easy monitoring of tumor growth over time. [7][8]This model provides a clear endpoint—tumor growth inhibition (TGI)—that can be correlated with in vitro potency.
-
Model Selection: Immunocompromised strains like NOD-SCID or NOG mice are essential to prevent rejection of the human tumor cells. [7][9]* Key Endpoint: TGI, calculated as the percentage difference in tumor volume between treated and vehicle control groups. A statistically significant TGI is a strong indicator of potential clinical activity.
Bridging the Gap: Data Comparison and Correlation
With robust data from both in vitro and in vivo experiments, the final step is to correlate the findings. This is typically done by plotting the in vitro potency (IC50/EC50) against the in vivo efficacy (TGI) for a series of related compounds.
Table 1: Comparative IVIVC Data for Hypothetical BCR-ABL Inhibitors
| Compound ID | Scaffold Base | In Vitro Potency (K562 Cell Viability, IC50) | In Vivo Efficacy (K562 Xenograft, % TGI @ 50 mg/kg) |
| Imatinib | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | 250 nM | 85% |
| Compound A | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | 50 nM | 92% |
| Compound B | 3-Chloro-4-(4-methylpiperazin-1-yl)aniline | 800 nM | 45% |
| Compound C | Alternative Scaffold | 60 nM | 30% (Poor PK) |
Analysis of the Data:
-
Strong Correlation: Imatinib, Compound A, and Compound B demonstrate a clear relationship. As the in vitro potency improves (IC50 decreases), the in vivo tumor growth inhibition increases. This is the ideal scenario, suggesting the in vitro assay is highly predictive of in vivo outcome for this chemical series.
-
The Outlier: Compound C is a critical example of a broken correlation. Despite having excellent in vitro potency, its in vivo efficacy is poor. This immediately flags a potential liability, such as poor pharmacokinetics (e.g., rapid metabolism, low absorption), that prevents the compound from reaching the tumor at sufficient concentrations. This finding prevents the wasteful progression of a flawed candidate.
Experimental Protocols
Protocol 1: In Vitro Cell Viability Assay (K562)
-
Cell Culture: Maintain K562 cells (BCR-ABL positive) in RPMI-1640 medium supplemented with 10% Fetal Bovine Serum and 1% Penicillin-Streptomycin at 37°C and 5% CO2.
-
Seeding: Seed 5,000 cells per well in a 96-well plate in a volume of 90 µL and incubate for 24 hours.
-
Compound Preparation: Prepare a 10 mM stock solution of the test compound in DMSO. Create a 10-point serial dilution series (e.g., starting from 10 µM down to 0.5 nM).
-
Treatment: Add 10 µL of the diluted compound to the respective wells (final DMSO concentration ≤ 0.1%). Include vehicle control (DMSO only) and untreated control wells.
-
Incubation: Incubate the plate for 72 hours.
-
Viability Assessment: Add 20 µL of a cell viability reagent (e.g., CellTiter-Glo® Luminescent Cell Viability Assay).
-
Data Acquisition: After a 10-minute incubation, read the luminescence on a plate reader.
-
Analysis: Normalize the data to the vehicle control (100% viability) and plot the dose-response curve to calculate the IC50 value using non-linear regression.
Protocol 2: In Vivo K562 Xenograft Efficacy Study
-
Animal Model: Use female NOD-SCID mice, 6-8 weeks of age.
-
Tumor Implantation: Subcutaneously inject 5 x 10^6 K562 cells in 100 µL of Matrigel into the right flank of each mouse.
-
Tumor Growth Monitoring: Allow tumors to grow to an average volume of 150-200 mm³ (Volume = 0.5 x Length x Width²).
-
Randomization: Randomize mice into treatment groups (n=8-10 per group), e.g., Vehicle Control, Imatinib (positive control, 50 mg/kg), and Test Compound (e.g., 50 mg/kg).
-
Dosing: Administer the compounds daily via oral gavage for 21 days.
-
Measurements: Measure tumor volume and body weight twice weekly. Body weight is a key indicator of compound toxicity.
-
Endpoint: At the end of the study, euthanize the mice and excise the tumors.
-
Analysis: Calculate the percent Tumor Growth Inhibition (%TGI) for each group relative to the vehicle control. Analyze for statistical significance using an appropriate test (e.g., ANOVA).
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Modeling of Chronic Myeloid Leukemia: An Overview of In Vivo Murine and Human Xenograft Models. National Institutes of Health (NIH). [Link]
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Assaying Bcr-Abl kinase activity and inhibition in whole cell extracts by phosphorylation of substrates immobilized on agarose beads. National Institutes of Health (NIH). [Link]
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(PDF) Immunomodulatory Effects of Tyrosine Kinase Inhibitors (TKIs) in Vitro and in Vivo Study. ResearchGate. [Link]
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Cellular Impedance Assays for Predictive Preclinical Drug Screening of Kinase Inhibitor Cardiovascular Toxicity. Toxicological Sciences, Oxford Academic. [Link]
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Reliable and Predictive In Vitro Assays for Myelotoxicity and Cardiotoxicity of Kinase Inhibitors. Technology Networks. [Link]
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Prediction of kinase inhibitor response using activity profiling, in vitro screening, and elastic net regression. BMC Bioinformatics. [Link]
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In vitro Measurement and In vivo Prediction of Time-Dependent Inhibitory Effects of Three Tyrosine Kinase Inhibitors on CYP3A Activity. Current Drug Metabolism. [Link]
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In vitro Activity of Bcr-Abl Inhibitors AMN107 and BMS-354825 against Clinically Relevant Imatinib-Resistant Abl Kinase Domain Mutants. Cancer Research, AACR Journals. [Link]
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The Discovery of Novel BCR-ABL Tyrosine Kinase Inhibitors Using a Pharmacophore Modeling and Virtual Screening Approach. Frontiers in Chemistry. [Link]
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Crystal structure of 3-chloro-4-(4-ethylpiperazin-1-yl)aniline monohydrate, C12H20ClN3O. SciSpace. [Link]
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4-(4-Methylpiperazin-1-yl)aniline. PubChem. [Link]
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Safety Operating Guide
3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride proper disposal procedures
Disposal Protocol: 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
A Senior Application Scientist's Guide to Safe and Compliant Waste Management
This guide provides a comprehensive, step-by-step protocol for the proper disposal of this compound. As a chlorinated aromatic amine, this compound presents significant health and environmental hazards that necessitate a rigorous and compliant disposal strategy. The procedures outlined below are designed to ensure the safety of laboratory personnel and adherence to environmental regulations, building upon the principles of expertise, trustworthiness, and authoritative scientific grounding.
Hazard Assessment & Rationale for Specialized Disposal
Understanding the inherent risks of a chemical is the foundation of its safe management. This compound is not a benign substance; its chemical structure, an aniline derivative, suggests significant biological activity and potential for environmental harm.
The primary rationale for treating this compound as hazardous waste stems from its comprehensive hazard profile. According to its Safety Data Sheet (SDS), it is classified as:
-
Acutely Toxic: Toxic if swallowed, in contact with skin, or if inhaled (H301 + H311 + H331).[1]
-
A Sensitizer and Irritant: May cause an allergic skin reaction (H317) and causes serious eye damage (H318).[1]
-
A Long-Term Health Hazard: Suspected of causing genetic defects (H341), suspected of causing cancer (H351), and causes damage to organs through prolonged or repeated exposure (H372).[1]
-
Environmentally Hazardous: Very toxic to aquatic life with long-lasting effects (H410).[1]
This profile is consistent with related aniline compounds, which are known to impair the oxygen-carrying capacity of the blood through the formation of methemoglobinemia and are regulated as hazardous substances under various environmental laws.[2][3] Consequently, disposal via standard laboratory drains or as common refuse is strictly prohibited. Such actions would violate regulations set forth by the Environmental Protection Agency (EPA) under the Resource Conservation and Recovery Act (RCRA) and pose a direct threat to aquatic ecosystems.[3][4]
Pre-Disposal Safety Protocols: Personal Protective Equipment (PPE) and Handling
Before handling the chemical for any purpose, including disposal, a stringent safety protocol must be in place. The acute toxicity of this compound demands that all exposure routes be protected.
Mandatory PPE and Engineering Controls:
-
Engineering Controls: All handling of this compound, whether in solid or solution form, must occur within a certified chemical fume hood to prevent inhalation of dust or aerosols.[1][5]
-
Hand Protection: Wear chemically resistant gloves, such as nitrile rubber. Inspect gloves for integrity before each use.[6]
-
Eye and Face Protection: Use chemical safety goggles and a face shield to protect against splashes or airborne particles.[1][7]
-
Body Protection: A lab coat and closed-toe shoes are mandatory. For larger quantities or in the event of a spill, additional protective clothing may be necessary.[8]
Step-by-Step Waste Management and Disposal Procedure
The disposal of this chemical is a multi-step process that ensures safety and regulatory compliance from the point of generation to final removal by a certified waste handler.
Step 1: Waste Classification and Determination The first and most critical step is to formally classify the material as hazardous waste.[9] Due to its defined hazards (toxicity, potential carcinogenicity, and ecotoxicity), this compound and any materials contaminated with it (e.g., paper towels, pipette tips, gloves) must be managed as hazardous waste.[1][9] Aniline and its derivatives are often assigned specific EPA waste codes, such as U012 for aniline, which classifies them as toxic waste.[3]
Step 2: Segregation and Collection Proper segregation prevents dangerous chemical reactions and simplifies the disposal process.
-
Dedicated Waste Stream: Collect waste this compound in a separate, dedicated container.[10]
-
Avoid Mixing: Do not mix this waste with other chemical waste streams, particularly strong oxidizing agents or acids, with which it may be incompatible.[5][7]
-
Container Integrity: Use a container that is in good condition, compatible with the chemical, and has a secure, tight-fitting lid to prevent leaks or spills.[11] The container must remain closed at all times except when waste is being added.[11]
Step 3: Comprehensive Labeling Accurate labeling is a regulatory requirement and is crucial for safety.
-
Labeling Requirements: The waste container must be clearly labeled with the words "HAZARDOUS WASTE".[11]
-
Content Identification: The label must also include the full chemical name, "this compound," and a list of all constituents and their approximate percentages.[11]
Step 4: Storage in a Satellite Accumulation Area (SAA) Waste must be stored safely in a designated area pending pickup.
-
Location: Store the labeled waste container in a designated SAA that is under the control of the laboratory generating the waste.[11]
-
Safety Measures: The SAA should be in a secondary containment tray to capture any potential leaks and away from drains, heat sources, and high-traffic areas.
Step 5: Arranging for Professional Disposal Disposal must be handled by trained professionals.
-
Contact EHS: When the container is full or the waste is no longer being generated, contact your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal contractor to arrange for pickup.[2][9]
-
Documentation: Complete all required waste pickup forms accurately and completely.
Step 6: Decontamination and Disposal of Contaminated Materials Any item that comes into contact with the chemical is also considered hazardous waste.
-
PPE and Consumables: Contaminated gloves, weigh boats, pipette tips, and absorbent pads must be collected in the same hazardous waste container as the chemical itself or in a separate, clearly labeled solid waste container.[1][9]
-
Glassware: Glassware should be decontaminated by rinsing three times with a suitable solvent. The rinsate from this cleaning process must be collected as hazardous waste.[10]
Spill and Emergency Procedures
In the event of an accidental release, immediate and correct action is vital to mitigate exposure and environmental contamination.
-
Evacuate and Alert: Evacuate the immediate area and alert colleagues and supervisors.
-
Control and Contain: If safe to do so, prevent the spread of the spill. Do not allow the material to enter drains or waterways.[1][12]
-
Cleanup: For small spills, trained personnel wearing appropriate PPE should use an inert absorbent material to collect the spilled substance. Place the absorbent material and any contaminated tools into a sealed, labeled container for disposal as hazardous waste.[2]
-
Ventilation: Ventilate the area thoroughly after cleanup is complete.[2]
-
First Aid:
-
Skin Contact: Immediately remove all contaminated clothing and rinse the skin with plenty of water. Call a physician.[1]
-
Eye Contact: Rinse cautiously with water for several minutes. Remove contact lenses if present and easy to do. Continue rinsing and immediately call an ophthalmologist.[1]
-
Inhalation: Move the person to fresh air. If breathing stops, give artificial respiration. Call a physician immediately.[1]
-
Ingestion: Rinse mouth with water. Never give anything by mouth to an unconscious person. Seek immediate medical advice.[1][13]
-
Data Summary Table
The following table summarizes key data for this compound relevant to its safe handling and disposal.
| Parameter | Information | Reference |
| Chemical Name | This compound | [13] |
| CAS Number | 1052538-72-3 | [13] |
| Molecular Formula | C₁₁H₁₇Cl₂N₃ | [13] |
| Hazard Statements | H301+H311+H331 (Toxic if swallowed, in contact with skin or if inhaled)H317 (May cause an allergic skin reaction)H318 (Causes serious eye damage)H341 (Suspected of causing genetic defects)H351 (Suspected of causing cancer)H372 (Causes damage to organs through prolonged or repeated exposure)H410 (Very toxic to aquatic life with long lasting effects) | [1] |
| Disposal P-Statement | P501: Dispose of contents/container to an approved waste disposal plant. | [1][5][7][8] |
| Transport Information | UN 1548, Aniline hydrochloride, Class 6.1, Packing Group III | [1] |
Visual Workflow for Disposal
The following diagram illustrates the decision-making process for the proper management of waste generated from this compound.
Caption: Disposal workflow for this compound.
References
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Documents Related to the Hazardous Waste Listing of Dyes and Pigments. (n.d.). US EPA. Retrieved from [Link]
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Aniline - Hazardous Substance Fact Sheet. (n.d.). New Jersey Department of Health. Retrieved from [Link]
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Chemical Waste Management Guide. (n.d.). Auburn University Risk Management & Safety. Retrieved from [Link]
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3-chloro-4-(4-methylpiperazin-1-yl)aniline Chemical Label Information. (n.d.). ECHA. Retrieved from [Link]
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Safety Data Sheet - Aniline hydrochloride. (n.d.). Carl ROTH. Retrieved from [Link]
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Guidelines: Handling and Disposal of Chemicals. (n.d.). Purdue University College of Engineering. Retrieved from [Link]
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Safety Data Sheet - Aniline hydrochloride. (2024-05-07). Penta chemicals. Retrieved from [Link]
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Chemical Waste Management for Laboratories. (n.d.). Physikalisch-Technische Bundesanstalt (PTB). Retrieved from [Link]
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Chemical Waste Management Guide. (n.d.). Boston University Environmental Health & Safety. Retrieved from [Link]
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Management of Hazardous Waste Pharmaceuticals. (n.d.). US EPA. Retrieved from [Link]
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EPA Finalizes Standards for Managing Hazardous Waste Pharmaceuticals. (2019-03-15). Waste360. Retrieved from [Link]
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A Senior Application Scientist's Guide to Personal Protective Equipment for Handling 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride
Welcome to a comprehensive guide designed for the precise and safe handling of 3-Chloro-4-(4-methylpiperazin-1-yl)aniline hydrochloride (CAS No. 1052538-72-3) in a research and development setting. As drug development professionals, our work with novel chemical entities demands a proactive and deeply informed approach to safety. This guide moves beyond a simple checklist, providing the causal reasoning behind each recommendation to build a culture of intrinsic safety within your laboratory operations.
Hazard Assessment: The 'Why' Behind the Precaution
To establish the appropriate level of personal protective equipment, we must first build a reliable hazard profile. In the absence of specific data for our target compound, we will apply the established toxicological principle of chemical analogy. By examining the known hazards of closely related structures like aniline hydrochloride, 3-chloroaniline, and the parent aniline base, we can infer a scientifically sound hazard profile.
Aniline and its derivatives are well-documented as being toxic, with the potential to cause methemoglobinemia, a serious condition that reduces the blood's ability to carry oxygen.[2][3] Furthermore, many are classified as potential mutagens and carcinogens.[4][5][6] Therefore, we will operate under the assumption that this compound presents similar, significant health risks.
| Potential Hazard Category | Inferred Risk Based on Analogs | Primary Safety Concern | Supporting Analog Data |
| Acute Toxicity (Oral, Dermal, Inhalation) | Category 3: Toxic | Rapid systemic toxicity upon short-term exposure. Can be fatal. | Aniline hydrochloride is classified as "Toxic if swallowed, in contact with skin or if inhaled".[4][5][6] The parent base is "Harmful if swallowed, in contact with skin, and if inhaled".[7] |
| Eye Damage / Irritation | Category 1: Causes Serious Eye Damage | Risk of irreversible damage to eye tissue upon contact. | Aniline hydrochloride is classified as causing serious eye damage.[4][5][6] |
| Skin Corrosion / Irritation | Irritant & Potential Sensitizer | May cause skin irritation and trigger an allergic skin reaction upon repeated exposure. | Aniline hydrochloride may cause an allergic skin reaction.[4][5] |
| Long-Term / Chronic Effects | Suspected Mutagen & Carcinogen | Potential for causing genetic defects and cancer with repeated or long-term exposure. | Aniline hydrochloride is listed as "Suspected of causing genetic defects" and "Suspected of causing cancer".[4][5][6] |
| Organ Toxicity | Causes Damage to Organs | Risk of damage to specific organs through prolonged or repeated exposure. | Aniline hydrochloride is known to cause organ damage through prolonged or repeated exposure.[4][5][6] |
| Environmental Hazard | Very Toxic to Aquatic Life | Poses a significant, long-lasting threat to aquatic ecosystems if released. | Chloroanilines and aniline hydrochloride are classified as very toxic to aquatic life.[4][8][9] |
This evidence-based inference compels the use of a stringent set of controls and personal protective equipment to mitigate these significant potential risks.
The Core PPE Ensemble: A Multi-Layered Defense
Your personal protective equipment is the final barrier between you and the chemical. It must be selected and used correctly in conjunction with primary engineering controls.
Primary Engineering Control: The Chemical Fume Hood
All handling of this compound solid, and any procedures that could generate aerosols or vapors from its solutions, must be performed inside a certified chemical fume hood.[10] This is your most critical safety device, as it contains potentially toxic dust and vapors at the source, protecting your breathing zone.
Essential Personal Protective Equipment
-
Eye and Face Protection:
-
Minimum Requirement: ANSI Z87.1-compliant safety glasses with side shields.
-
Recommended: Chemical splash goggles that form a seal around the eyes should be used when handling solutions or any quantity of the solid where dust generation is possible.[11][12]
-
Required for High-Risk Tasks: A full-face shield worn over chemical splash goggles is mandatory when handling larger quantities (>10g) or during procedures with a significant risk of splashing or energetic reaction.[11]
-
-
Hand Protection:
-
Glove Type: Disposable nitrile gloves are the standard for providing incidental chemical splash protection.[11][13]
-
Protocol: Always inspect gloves for tears or pinholes before use. Don two pairs of gloves (double-gloving) when handling the concentrated solid. If a glove comes into contact with the chemical, remove it immediately using a technique that avoids skin contact, and wash your hands before donning a new glove. Never reuse disposable gloves.
-
-
Body Protection:
-
Laboratory Coat: A clean, flame-resistant lab coat with long sleeves and a buttoned front is mandatory at all times.[11] This protects your skin and personal clothing from contamination.
-
Chemical-Resistant Apron: For procedures involving larger volumes of solutions (>1L) or when cleaning spills, a rubber or neoprene chemical-resistant apron should be worn over the lab coat.[13]
-
-
Footwear:
-
Sturdy, closed-toe, and closed-heel shoes made of a non-porous material like leather must be worn in the laboratory.[11] Fabric or mesh shoes offer inadequate protection against spills.
-
-
Respiratory Protection:
-
Under normal operating conditions within a certified fume hood, additional respiratory protection is not required.
-
If engineering controls are not available or are insufficient to control exposure, a comprehensive respiratory protection program is required, which includes medical evaluation, fit-testing, and training.[11][13] In such a scenario, a NIOSH-approved respirator with P100 (particulate) and organic vapor cartridges would be necessary.
-
Procedural Guidance: Integrating PPE into Your Workflow
Effective protection relies on process. The following step-by-step workflow integrates the use of PPE from preparation to disposal, ensuring a self-validating system of safety.
Step 1: Pre-Operational Safety Review
-
Review the SDS: Before beginning work, consult the most recent Safety Data Sheet (SDS) for this compound and any other reagents being used.
-
Inspect Your PPE: Check your gloves for damage. Ensure your safety glasses or goggles are clean and unscratched. Confirm your lab coat is clean and fits properly.
-
Prepare Your Workspace: Ensure the chemical fume hood is operational and uncluttered. Prepare all necessary equipment and reagents. Have a designated hazardous waste container ready.
Step 2: Donning PPE
-
Put on your lab coat and fasten it completely.
-
Put on your safety glasses or goggles.
-
Put on your first pair of nitrile gloves, pulling the cuffs over the sleeves of your lab coat.
-
If double-gloving, put on the second pair of gloves.
Step 3: Handling the Chemical (Inside Fume Hood)
-
Weighing: Handle the solid compound carefully to minimize the creation of airborne dust.[1] Use a micro-spatula and weigh the material onto weighing paper or directly into a tared vessel.
-
Transfers & Dissolution: When adding the solid to a solvent, do so slowly to avoid splashing. Keep the container opening away from your face.
-
Immediate Cleanup: Clean any minor drips or dust within the fume hood immediately with a damp paper towel, which should then be disposed of as solid hazardous waste.
Step 4: Doffing (Removing) PPE
This process is critical to prevent cross-contamination.
-
Outer Gloves: If double-gloved, remove the outer, potentially contaminated pair and dispose of them in the hazardous waste container.
-
Lab Coat: Remove your lab coat by rolling it inward, ensuring the contaminated exterior does not touch your clothes. Hang it in its designated area or place it in a laundry bin if contaminated.
-
Eye Protection: Remove your face shield/goggles.
-
Inner Gloves: Remove the final pair of gloves by peeling them off from the cuff, turning them inside out. Dispose of them.
-
Hand Washing: Immediately and thoroughly wash your hands with soap and water.[10]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



